molecular formula C9H6N2O2 B179579 7-Nitroisoquinoline CAS No. 13058-73-6

7-Nitroisoquinoline

Cat. No.: B179579
CAS No.: 13058-73-6
M. Wt: 174.16 g/mol
InChI Key: NYHHIPIPUVLUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitroisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHHIPIPUVLUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480874
Record name 7-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13058-73-6
Record name 7-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways to 7-nitroisoquinoline (CAS: 13058-73-6), a pivotal intermediate in medicinal chemistry and drug development. We will navigate the inherent synthetic challenges, elucidate the governing chemical principles, and present robust, field-proven strategies for its preparation. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep technical understanding of this molecule's synthesis.

Introduction: The Significance and Synthetic Challenge of this compound

This compound is a valuable heterocyclic building block, primarily sought after as a direct precursor to 7-aminoisoquinoline. The amino derivative serves as a versatile scaffold for constructing complex molecules with a wide spectrum of pharmacological activities, including potential anticancer, antimicrobial, and anti-HIV agents[1].

The primary challenge in accessing this compound lies in the inherent reactivity of the isoquinoline core itself. A naive approach involving direct electrophilic nitration of isoquinoline does not yield the desired 7-substituted isomer with any practical selectivity. Instead, such reactions produce a mixture of isomers, necessitating a more strategic and indirect synthetic approach. This guide will focus on these strategic ring-construction methodologies, which offer precise regiochemical control.

Part 1: The Hurdle of Direct Nitration: Understanding Isoquinoline's Reactivity

Under standard electrophilic nitration conditions (typically a mixture of nitric acid and sulfuric acid), the isoquinoline molecule is protonated at the nitrogen atom. This protonation deactivates the pyridine ring towards electrophilic attack. Consequently, the electrophile (the nitronium ion, NO₂⁺) is directed to the more electron-rich carbocyclic (benzene) ring.

However, the substitution is not random. The electronic distribution in the quinolinium and isoquinolinium ions favors attack at the C5 and C8 positions[2][3]. Experimental results confirm this, showing that the direct nitration of isoquinoline yields an almost equimolar mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, with negligible formation of the 7-nitro isomer[2].

G isoquinoline Isoquinoline reagents HNO₃ / H₂SO₄ isoquinoline->reagents products 5-Nitroisoquinoline + 8-Nitroisoquinoline (Major Products) reagents->products no_product This compound (Not Formed) reagents->no_product

Caption: Electrophilic nitration of isoquinoline favors C5/C8 substitution.

This lack of regioselectivity renders direct nitration unsuitable for the targeted synthesis of this compound and mandates the use of constructive strategies where the nitro group is positioned before the isoquinoline ring is formed.

Part 2: Strategic Synthesis via Ring Construction: The Bischler-Napieralski Pathway

The most logical and effective method for preparing this compound is to build the heterocyclic ring onto a benzene precursor that already contains the nitro group at the desired meta-position. The Bischler-Napieralski reaction is a classic and powerful tool for this purpose, enabling the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides[2][4][5]. The resulting dihydroisoquinoline can then be aromatized to the final product.

The overall strategy involves three key stages:

  • Precursor Synthesis: Preparation of an N-acyl-2-(3-nitrophenyl)ethylamine.

  • Cyclization: Intramolecular electrophilic substitution to form 7-nitro-3,4-dihydroisoquinoline.

  • Aromatization: Dehydrogenation to yield this compound.

G cluster_0 Bischler-Napieralski Synthesis Pathway cluster_1 Downstream Application prod This compound inter1 7-Nitro-3,4-dihydroisoquinoline prod->inter1 Aromatization (e.g., Pd/C, heat) final_app 7-Aminoisoquinoline prod->final_app Reduction (e.g., H₂, Pd/C) precursor N-Acyl-2-(3-nitrophenyl)ethylamine inter1->precursor Cyclization (Dehydrating Agent, e.g., POCl₃) [Bischler-Napieralski Reaction] start 2-(3-Nitrophenyl)ethylamine precursor->start Acylation (e.g., Acyl Halide or Anhydride)

Caption: Retrosynthetic analysis and forward pathway for this compound.

Causality Behind Experimental Choices
  • Starting Material: The synthesis begins with a phenethylamine derivative already bearing a nitro group at the C3 position. This pre-positioning of the nitro group is the core of the strategy, ensuring the final product has the desired 7-nitro substitution pattern.

  • Acylation: The amine must be converted to an amide (an N-acyl derivative) before cyclization. This is because the amide carbonyl group, when activated by the dehydrating agent, provides the electrophilic species necessary for the ring-closing reaction. A simple formyl or acetyl group is typically sufficient.

  • Cyclizing Agent: A strong dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), is required[5][6]. These reagents activate the amide carbonyl, facilitating the intramolecular electrophilic attack on the electron-rich C6 position of the 3-nitrophenyl ring. The presence of the nitro group deactivates the ring, so potent conditions are often necessary[5].

  • Aromatization: The Bischler-Napieralski reaction yields a 3,4-dihydroisoquinoline[6][7]. A final dehydrogenation (oxidation) step is required to form the fully aromatic isoquinoline ring system. This is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C).

Part 3: Key Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound and its subsequent conversion to 7-aminoisoquinoline.

Protocol 1: Synthesis of 7-Nitro-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

This protocol outlines the cyclization of a commercially available precursor.

Step 1: N-Formylation of 2-(3-Nitrophenyl)ethylamine

  • In a round-bottom flask, dissolve 2-(3-nitrophenyl)ethylamine (1.0 eq) in an excess of ethyl formate.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess ethyl formate under reduced pressure.

  • The resulting crude N-(2-(3-nitrophenyl)ethyl)formamide is typically of sufficient purity to be used in the next step without further purification.

Step 2: Cyclodehydration to 7-Nitro-3,4-dihydroisoquinoline

  • Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Phosphorus oxychloride is highly corrosive and reacts violently with water.

  • To a clean, dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude N-(2-(3-nitrophenyl)ethyl)formamide (1.0 eq).

  • Add anhydrous toluene or acetonitrile as the solvent (approx. 5-10 mL per gram of amide).

  • Carefully add phosphorus oxychloride (POCl₃, approx. 1.5-2.0 eq) dropwise to the stirred solution at 0 °C.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approx. 80-110 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Basify the aqueous solution to a pH of 9-10 using a cold concentrated NaOH or NH₄OH solution.

  • Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 7-nitro-3,4-dihydroisoquinoline. The product can be purified by column chromatography if necessary.

Protocol 2: Aromatization to this compound
  • Dissolve the crude 7-nitro-3,4-dihydroisoquinoline (1.0 eq) in a high-boiling solvent such as decalin or xylene.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).

  • Heat the mixture to reflux (140-190 °C) for 8-12 hours.

  • Cool the reaction mixture to room temperature and dilute with a solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the product by recrystallization or column chromatography on silica gel.

Protocol 3: Reduction of this compound to 7-Aminoisoquinoline

This protocol demonstrates the primary application of this compound.

  • To a suspension of 10% Palladium on Carbon (Pd/C) (100 mg) in methanol (20 mL), add a solution of this compound (200 mg, 1.15 mmol) in methanol (40 mL).

  • Degas the system and then introduce hydrogen gas (H₂), typically via a balloon or a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature for 24 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Filter the reaction mixture through Celite to remove the Pd/C catalyst and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting residue is 7-aminoisoquinoline, which is often used in subsequent reactions without further purification. A yield of approximately 90% can be expected.

G cluster_0 General Experimental Workflow setup 1. Reaction Setup (Flask, Stirrer, Reagents, Solvent) reaction 2. Reaction (Heating/Cooling, Stirring, Monitoring via TLC) setup->reaction quench 3. Quenching (Pouring onto ice, Neutralization) reaction->quench extract 4. Extraction & Washing (Separatory Funnel, Organic Solvent, Brine) quench->extract purify 5. Purification (Drying, Concentration, Chromatography/Recrystallization) extract->purify analyze 6. Analysis (NMR, MS for characterization) purify->analyze

Caption: A typical workflow for the synthesis and isolation of products.

Data Summary

The following table summarizes typical reaction parameters for the key transformations. Yields are highly substrate and scale-dependent and should be considered representative.

Transformation Starting Material Key Reagents Solvent Temp. Typical Yield
Bischler-Napieralski Cyclization N-acyl-3-nitrophenethylaminePOCl₃ or P₂O₅Toluene, MeCNReflux50-70%
Aromatization 7-Nitro-3,4-dihydroisoquinoline10% Pd/CDecalin, XyleneReflux70-90%
Nitro Group Reduction This compoundH₂, 10% Pd/CMethanolR.T.>90%

Conclusion

The synthesis of this compound is a prime example of strategic chemical design overcoming the inherent reactivity limitations of a parent heterocycle. While direct nitration of isoquinoline is unfeasible due to unfavorable regioselectivity, constructing the isoquinoline ring system via the Bischler-Napieralski reaction on a pre-nitrated precursor provides a reliable and effective pathway. This multi-step approach, involving precursor synthesis, cyclodehydration, and final aromatization, delivers the desired isomer with high regiochemical fidelity. The subsequent high-yield reduction to 7-aminoisoquinoline underscores the value of this pathway, providing chemists and drug development professionals with access to a crucial scaffold for the synthesis of novel, pharmacologically active compounds.

References

  • Vertex AI Search. (2024). Exploring the Synthesis and Reactivity of this compound.
  • MDPI. (2024).
  • J-STAGE. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266. [Link]
  • ChemicalBook. (2023). 7-Aminoisoquinoline synthesis.
  • Defence Science and Technology Organisation. (2001).
  • Wikipedia. (2023). Bischler–Napieralski reaction. [Link]
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
  • BenchChem. (2025). Application Notes: Synthesis of 7-Methyl-8-nitroquinoline.
  • Organic Syntheses. (2023). Isoquinoline, 5-bromo-8-nitro-. [Link]
  • NROChemistry. (2023). Bischler-Napieralski Reaction: Examples & Mechanism.
  • Chemistry Stack Exchange. (2022).
  • Gilchrist, T. L. (1997). Heterocyclic Chemistry.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review.
  • National Center for Biotechnology Information. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation.
  • Organic Chemistry Portal. (2021). 3,4-Dihydroisoquinoline synthesis. [Link]
  • BenchChem. (2025).
  • ResearchGate. (2018).
  • BenchChem. (2025). High Purity this compound (CAS 13058-73-6)
  • Organic Chemistry Portal. (2023). Isoquinoline synthesis. [Link]
  • ResearchGate. (2017). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Semantic Scholar. (2021).
  • Wikipedia. (2023). Pomeranz–Fritsch reaction. [Link]
  • Organic Reactions. (2023). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]
  • Organic Reactions. (2023). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]

Sources

Introduction: The Strategic Importance of 7-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Nitroisoquinoline: Structure, Properties, and Applications

In the landscape of heterocyclic chemistry, isoquinoline and its derivatives represent a cornerstone scaffold for drug discovery and materials science.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, onto the isoquinoline framework dramatically alters its electronic properties, reactivity, and biological profile. This compound (CAS No: 13058-73-6) emerges as a particularly valuable intermediate. Its specific substitution pattern offers a unique combination of chemical handles and electronic characteristics that researchers can exploit for the synthesis of complex molecular architectures. This guide, intended for chemists and drug development professionals, provides an in-depth exploration of the chemical properties, structure, synthesis, and applications of this compound, grounded in established scientific principles and methodologies.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic heterocycle. The structure consists of a benzene ring fused to a pyridine ring, with a nitro group (-NO2) substituted at the C7 position of the isoquinoline core.

The presence of the nitrogen atom in the heterocyclic ring and the strongly electron-withdrawing nitro group on the carbocyclic ring dictates the molecule's overall chemical personality. The nitro group deactivates the benzene portion of the molecule towards electrophilic aromatic substitution while making the nitro group itself susceptible to reduction.

Physicochemical Data Summary

Quantitative physical and chemical data are crucial for experimental design, including reaction setup, purification, and formulation. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 13058-73-6[3]
Molecular Formula C₉H₆N₂O₂[3]
Molecular Weight 174.16 g/mol [3]
Appearance Yellow to brown solid
Melting Point 177-178 °C
Density 1.354 g/cm³[3]
Purity Typically >97%

Part 2: Structural Elucidation by Spectroscopy

Determining the precise structure of a molecule is the foundation of all chemical research. A combination of spectroscopic techniques provides an unambiguous confirmation of the identity and purity of this compound.[4][5][6] While raw spectra are proprietary to individual laboratories, the expected spectroscopic signatures can be predicted with high accuracy based on the known structure.

Expected Spectroscopic Signatures
TechniqueExpected FeaturesRationale
¹H NMR Multiple signals in the aromatic region (δ 7.5-9.5 ppm). Distinct coupling patterns (doublets, singlets) revealing the proton connectivity on the bicyclic ring.The protons are deshielded due to the aromatic system. The specific chemical shifts and splitting patterns are dictated by their position relative to the ring nitrogen and the electron-withdrawing nitro group.
¹³C NMR Nine distinct signals for the nine carbon atoms. Carbon atoms attached to or near the nitrogen and nitro group will be significantly shifted downfield.The chemical environment of each carbon is unique, leading to nine separate resonances. Electronegative atoms (N, O) deshield the adjacent carbons.
IR Spectroscopy Strong asymmetric and symmetric N-O stretching bands (~1530-1500 cm⁻¹ and ~1350-1330 cm⁻¹). Aromatic C=C and C=N stretching vibrations (~1600-1450 cm⁻¹). C-H stretching for aromatic protons (>3000 cm⁻¹).These absorption frequencies are characteristic of the nitro group and the aromatic isoquinoline core, providing definitive evidence for these functional groups.[7]
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z = 174.16. Characteristic fragmentation patterns, likely involving the loss of NO₂ (m/z = 46) or NO (m/z = 30).The molecular ion peak confirms the molecular weight. Fragmentation analysis provides further structural confirmation by revealing stable fragments of the parent molecule.[8]

Part 3: Synthesis and Reactivity

Synthetic Strategy: Electrophilic Nitration

The most common route to this compound is the direct electrophilic nitration of isoquinoline. This reaction requires careful control to achieve the desired regioselectivity. The isoquinoline ring is activated towards electrophilic attack on the benzene ring (positions 5 and 8) and deactivated on the pyridine ring. Nitration typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. Achieving substitution at the 7-position is less direct and often requires more specialized synthetic strategies or separation from other isomers, highlighting the importance of precise reaction control.

A general, well-established method for nitrating aromatic systems involves the use of a nitrating mixture, typically concentrated nitric acid and sulfuric acid.

Synthesis_Workflow reagents H₂SO₄ + HNO₃ (Nitrating Mixture) reaction Electrophilic Nitration (0-10 °C) reagents->reaction isoquinoline Isoquinoline (Starting Material) isoquinoline->reaction workup Aqueous Workup & Neutralization reaction->workup Reaction Quench purification Chromatography or Recrystallization workup->purification product This compound (Product) purification->product

Caption: General workflow for the synthesis of nitroisoquinolines.

Experimental Protocol: Nitration of Isoquinoline

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and safety assessments.

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The apparatus is cooled in an ice-salt bath.

  • Acid Mixture: Charge the flask with concentrated sulfuric acid (H₂SO₄, 4 equivalents). Cool the acid to 0 °C with stirring.

    • Causality: Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Substrate Addition: Slowly add isoquinoline (1 equivalent) to the cold sulfuric acid. Maintain the internal temperature below 10 °C.

    • Causality: The dissolution of isoquinoline in strong acid is exothermic. Slow addition and cooling are critical to prevent uncontrolled temperature increases and potential side reactions.

  • Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid (1 equivalent) in the dropping funnel. Add this nitrating mixture dropwise to the isoquinoline solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Causality: Strict temperature control is paramount for regioselectivity and safety. Higher temperatures can lead to the formation of multiple isomers and dinitrated products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

    • Causality: Quenching on ice dilutes the acid and precipitates the organic nitro-product, which is insoluble in the aqueous acidic medium. This step must be performed cautiously due to the large amount of heat generated.

  • Neutralization & Isolation: Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide) to a pH of ~7. Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product is a mixture of isomers. Purify via column chromatography or fractional recrystallization to isolate the desired this compound isomer.

Key Reactivity

The chemical utility of this compound is dominated by the reactivity of the nitro group.

Reduction to 7-Aminoquinoline: The most significant reaction is the reduction of the nitro group to a primary amine (7-aminoisoquinoline). This transformation is a gateway to a vast array of further chemical modifications, including diazotization, acylation, and alkylation, making it a cornerstone reaction in medicinal chemistry.

Reduction_Reaction cluster_conditions Reducing Agents start This compound product 7-Aminoisoquinoline start->product Reduction SnCl2_HCl SnCl₂ / HCl H2_PdC H₂ / Pd-C Fe_HCl Fe / HCl

Caption: Key reduction of this compound to 7-aminoisoquinoline.

Part 4: Applications in Research and Drug Development

This compound is primarily a building block for more complex molecules. However, the broader class of nitroisoquinolines has demonstrated significant potential in several therapeutic areas.[9] The strategic placement of the nitro group can enhance binding to biological targets and modulate pharmacokinetic properties.

Application AreaMechanism/RationaleReference(s)
Anticancer Agents Nitroisoquinoline derivatives, particularly nitrated indenoisoquinolines, are potent inhibitors of Topoisomerase I (Top1), an enzyme critical for DNA replication in cancer cells. Inhibition leads to DNA damage and apoptosis. Other derivatives show activity against Poly(ADP-ribose) polymerase (PARP), another key enzyme in DNA repair.[9]
Antimicrobial Agents The nitroaromatic scaffold is a well-known pharmacophore in antimicrobial drugs. The nitro group can be reduced by microbial enzymes to generate reactive nitrogen species that are toxic to bacteria, fungi, and protozoa.[1][9]
Synthetic Intermediate As discussed, reduction to 7-aminoisoquinoline provides a versatile precursor for a wide range of derivatives, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Part 5: Safety and Handling

While a specific, comprehensive toxicological profile for this compound is not widely published, data from related nitroaromatic compounds, such as 5-nitroisoquinoline, suggest that it should be handled as a hazardous substance.[10][11]

Hazard Summary & Precautions
Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Avoid generating dust. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Irritation Causes skin and serious eye irritation. May cause respiratory tract irritation.Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Handling Keep container tightly closed in a dry, cool, and well-ventilated place.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Self-Validating Protocol Note: When performing the synthesis, the reaction's exothermicity provides an internal check. A rapid, uncontrolled temperature rise indicates that the addition of reagents is too fast or the cooling is insufficient. Similarly, monitoring by TLC provides a direct validation of reaction progress, ensuring the reaction is not quenched prematurely or allowed to run too long, which could lead to side-product formation.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for chemists engaged in the design and synthesis of functional molecules. Its value lies in the unique electronic properties imparted by the C7-nitro group and the synthetic versatility this group provides, primarily through its reduction to an amine. From its foundational chemical properties and structure to its synthesis and application as a precursor for potential therapeutics, this compound stands as a key intermediate for innovation in medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage its potential.

References

  • Exploring the Synthesis and Reactivity of this compound. Google AI Test Kitchen.
  • This compound CAS#: 13058-73-6 • ChemWhat | Database of Chemicals & Biologicals.
  • 7-Nitro-3,4-dihydroisoquinoline | C9H8N2O2 | CID 3751287 - PubChem. PubChem.
  • CID 157695085 | C18H20N4O4 - PubChem. PubChem.
  • Potential Research Applications of Nitroisoquinolines: A Technical Guide. Benchchem.
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
  • 7-NITRO-QUINOLINE synthesis. ChemicalBook.
  • High Purity this compound (CAS 13058-73-6)
  • 7-Methoxy-8-nitroisoquinoline | CAS#:63485-75-6. Chemsrc.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Organic Syntheses.
  • Isoquinoline. Science of Synthesis.
  • 7-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE Product Description. ChemicalBook.
  • 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem. PubChem.
  • 8-Nitroisoquinoline | C9H6N2O2 | CID 343749 - PubChem. PubChem.
  • SAFETY DATA SHEET - 5-Nitroisoquinoline. Thermo Fisher Scientific.
  • Synthesis of nitroquinoline derivatives.
  • Synthesis of isoquinolines. Organic Chemistry Portal.
  • SAFETY DATA SHEET - 7-Hydroxyquinoline. Fisher Scientific.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.
  • Spectroscopy Problems. University of Colorado Boulder.

Sources

A Senior Application Scientist's Guide to the Identification and Characterization of 7-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Nitroisoquinoline is a pivotal heterocyclic compound, serving as a critical intermediate in organic synthesis and medicinal chemistry. Its strategic importance, particularly in the development of novel therapeutics, necessitates a robust and unambiguous framework for its identification and characterization. This guide provides an in-depth, experience-driven approach for researchers, scientists, and drug development professionals. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for confident structural elucidation.

Core Chemical Identity

The first step in any rigorous analysis is to establish the fundamental identity of the molecule. This data serves as the primary reference against which all subsequent experimental results are compared.

1.1. Key Identifiers
IdentifierValueSource
CAS Number 13058-73-6[1]
Molecular Formula C₉H₆N₂O₂[1]
Molecular Weight 174.16 g/mol [1]
Appearance Yellow to brown solid
Melting Point 177-178 °C

Expert Insight: The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to a single chemical substance. Citing 13058-73-6 ensures there is no ambiguity about the specific isomer being discussed, which is critical in the isoquinoline family where multiple nitro-substituted positions are possible.

1.2. Synthesis Overview

While various proprietary methods exist, the synthesis of this compound generally involves the regioselective nitration of an isoquinoline precursor. A common laboratory-scale approach utilizes a mixture of nitric acid and sulfuric acid. The key challenge is controlling the reaction conditions (temperature, time, reagent stoichiometry) to favor nitration at the C7 position. The powerful electron-withdrawing nature of the nitro group (-NO₂) deactivates the aromatic ring towards further electrophilic substitution, but it can be readily reduced to the corresponding amine (7-aminoisoquinoline), a versatile functional group for further derivatization.[2]

Comprehensive Analytical Workflow for Identification

A multi-technique approach is non-negotiable for the definitive identification of this compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating workflow.


2.1. Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation, providing detailed insights into the molecular framework.[3]

NMR spectroscopy reveals the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the mapping of the molecule's skeleton.[3]

  • ¹H NMR (Proton NMR): The presence of the electron-withdrawing nitro group and the heterocyclic nitrogen atom causes characteristic downfield shifts for the aromatic protons. Expect to see a complex pattern of doublets and doublets of doublets in the aromatic region (typically δ 7.5-9.5 ppm).

  • ¹³C NMR (Carbon NMR): The spectrum will show nine distinct carbon signals. The carbon atom directly attached to the nitro group (C7) will be significantly deshielded and appear at a characteristic chemical shift.

Protocol: NMR Sample Preparation

  • Solvent Selection: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For enhanced structural confirmation, 2D NMR experiments like COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) can be invaluable.[3]

MS provides the exact molecular weight and crucial fragmentation data, which acts as a molecular fingerprint.[4]

  • Expected Molecular Ion (M⁺): For this compound (C₉H₆N₂O₂), the molecular ion peak should appear at an m/z (mass-to-charge ratio) of approximately 174.04.

  • Key Fragmentation: A characteristic fragmentation pattern involves the loss of the nitro group (-NO₂, 46 Da) and/or nitric oxide (-NO, 30 Da), leading to significant fragment ions at m/z ~128 and m/z ~144, respectively.

Protocol: Electron Impact Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe or dissolve it in a volatile solvent like methanol or dichloromethane for injection.

  • Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible fragmentation.

  • Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

  • Data Interpretation: Compare the resulting spectrum against a reference database and analyze the fragmentation pattern for consistency with the proposed structure.

IR spectroscopy is highly effective for identifying the key functional groups present in the molecule.[3]

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1520-1550 Asymmetric StretchNitro (Ar-NO₂)
~1340-1370 Symmetric StretchNitro (Ar-NO₂)
~1620-1680 C=N StretchIsoquinoline Ring
~3000-3100 C-H StretchAromatic
~1500-1600 C=C StretchAromatic Ring

Expert Insight: The two strong, sharp peaks for the nitro group are the most diagnostic feature in the IR spectrum. Their presence is a powerful confirmation of successful nitration.

2.2. Chromatographic Purity Assessment

While spectroscopy confirms the structure, chromatography is essential to determine the purity of the sample.

Protocol: High-Performance Liquid Chromatography (HPLC)

  • Column: Use a reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective. Start with a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might run from 20% B to 80% B over 20 minutes.

  • Flow Rate: Maintain a constant flow rate of 1.0 mL/min.

  • Detection: Use a UV detector set to a wavelength where the compound absorbs strongly (e.g., 254 nm or 320 nm).

  • Analysis: A pure sample of this compound should yield a single, sharp, symmetrical peak. The retention time is a reproducible characteristic under identical conditions. Purity is typically reported as the area percentage of the main peak.

Applications in Research & Drug Development

The isoquinoline scaffold is a prominent motif in biologically active compounds.[5] The introduction of a nitro group at the 7-position significantly alters the molecule's electronic properties, making this compound a valuable precursor in drug discovery.[5]

3.1. Role as a PARP Inhibitor Precursor

One of the most significant areas of interest is in the synthesis of inhibitors for Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical for DNA repair.[6][7] In certain cancers, particularly those with mutations in BRCA1 or BRCA2 genes, the homologous recombination repair pathway is already deficient.[6][7] Inhibiting the PARP-mediated single-strand break repair pathway in these cancer cells leads to the accumulation of double-strand breaks during replication, which cannot be repaired, ultimately resulting in cell death—a concept known as synthetic lethality.[6] 7-aminoisoquinoline, derived from the reduction of this compound, is a key pharmacophore in several potent PARP inhibitors.


Safety and Handling

As with any nitroaromatic compound, appropriate safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and reducing agents.

Conclusion

The unambiguous identification of this compound (CAS: 13058-73-6) is paramount for its effective use in research and development. A systematic approach combining fundamental property checks (melting point) with a suite of spectroscopic (NMR, MS, IR) and chromatographic (HPLC) techniques provides a robust, self-validating confirmation of both structure and purity. This foundational characterization is the essential first step for any scientist looking to leverage this versatile chemical intermediate in the synthesis of next-generation therapeutics and other advanced materials.

References
  • Exploring the Synthesis and Reactivity of this compound. (n.d.).
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules.
  • This compound CAS#: 13058-73-6 • ChemWhat. (n.d.).
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands.
  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure.
  • High Purity this compound (CAS 13058-73-6): A Key Pharmaceutical Intermediate Manufacturer & Supplier. (n.d.).
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2021). Frontiers in Cell and Developmental Biology.
  • PARP inhibitor. (n.d.). In Wikipedia.
  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025).
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube.
  • Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013, January 22). YouTube.

Sources

A Technical Guide to the Physical Properties of 7-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 7-Nitroisoquinoline (CAS No. 13058-73-6) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. As a key intermediate, its functionalized isoquinoline scaffold serves as a foundational building block for more complex molecules, including potential therapeutic agents. The strategic placement of the nitro group at the 7-position profoundly influences the molecule's electronic properties, reactivity, and intermolecular interactions, making a thorough understanding of its physical characteristics essential for its effective application. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offers standardized protocols for its synthesis and characterization, and discusses the implications of these properties for laboratory use and drug development workflows. It is important to note that while data for many isoquinoline derivatives are available, specific experimental values for the 7-nitro isomer are not always present in peer-reviewed literature. In such cases, this guide provides data from closely related isomers and the parent compound for comparative context, ensuring a robust and practical resource for the scientific community.

Molecular Identity and Core Properties

The foundational step in utilizing any chemical compound is to establish its fundamental identity. This compound is a derivative of isoquinoline, a benzopyridine composed of a benzene ring fused to a pyridine ring.[1] The nitro functional group (-NO2) at the C7 position acts as a strong electron-withdrawing group, which modulates the chemical behavior of the entire ring system.

Caption: Chemical structure of this compound.

Table 1: Core Identifiers for this compound

Identifier Value Source
CAS Number 13058-73-6 [2]
Molecular Formula C₉H₆N₂O₂ [2]
Molecular Weight 174.16 g/mol [2]
Canonical SMILES C1=CC2=C(C=C(N=C2)C=C1)[O-] N/A

| InChI Key | MXKZSCXYMSXOAO-UHFFFAOYSA-N |[3] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior in both chemical and biological systems. These parameters influence everything from reaction kinetics and purification efficiency to formulation, solubility, and bioavailability.

Table 2: Summary of Physical Properties

Property Value Comments and Comparative Context Source
Appearance Yellow powder/solid. The nitroaromatic system is a chromophore, typically imparting a yellow color, similar to 5-Nitroisoquinoline. [4][5]
Melting Point Data not available. The related isomer, 5-Nitroisoquinoline, has a melting point of 106-110 °C. Purity significantly impacts melting range. [4]
Boiling Point Data not available. The parent compound, isoquinoline, boils at 242-243 °C.[6] 5-Nitroisoquinoline boils at 340 °C.[5] High boiling points are expected for nitroaromatic compounds. N/A
Density 1.354 g/cm³ (Predicted) This is consistent with a dense, solid aromatic compound. For comparison, the density of liquid isoquinoline is 1.099 g/mL.[6] [2]
Solubility Data not available. Expected to have low solubility in water but good solubility in common organic solvents like ethanol, acetone, and diethyl ether, similar to the parent isoquinoline.[1] 5-Nitroisoquinoline is described as slightly soluble in water.[5] N/A

| pKa | Data not available. | The pKa of the parent isoquinoline is 5.42 (for the protonated form).[6] The electron-withdrawing nitro group is expected to decrease the basicity of the ring nitrogen, resulting in a lower pKa than the parent compound. | N/A |

Expert Insights:
  • Melting Point: For a synthetic chemist, the melting point is a primary indicator of purity. A sharp melting range suggests a pure compound, whereas a broad and depressed range indicates the presence of impurities. The lack of a reported value for this compound highlights a data gap in the chemical literature.

  • Solubility: In drug development, solubility is a cornerstone property. Poor aqueous solubility can hinder formulation and lead to low bioavailability. Understanding solubility in various organic solvents is crucial for selecting appropriate systems for synthesis, purification (e.g., recrystallization), and analysis (e.g., chromatography).

  • pKa: The pKa value is critical for predicting the ionization state of a molecule at a given pH. This affects its solubility, membrane permeability, and interaction with biological targets. The predicted lower pKa for this compound compared to isoquinoline is a direct consequence of the nitro group's electron-withdrawing nature.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural confirmation of a synthesized molecule. Each technique probes different aspects of the molecular structure, and together they form a comprehensive analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show six distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the pyridine ring (H1 and H3) will likely be the most downfield due to the deshielding effect of the nitrogen atom. The protons on the benzene ring will be influenced by the strongly electron-withdrawing nitro group; H6 and H8, being ortho to the nitro group, are expected to be significantly shifted downfield compared to their positions in unsubstituted isoquinoline. Spin-spin coupling will result in characteristic doublet and doublet of doublets splitting patterns. For comparison, in 5-Nitroisoquinoline, proton signals are observed between δ 7.7 and 9.4 ppm.[7]

  • ¹³C NMR: The carbon NMR spectrum should display nine signals for the nine unique carbon atoms. The carbon atom attached to the nitro group (C7) will be significantly deshielded. Similar to the proton spectrum, the carbons in the pyridine ring (C1, C3) will also be downfield. Data for the related 7-Nitroquinoline shows aromatic carbon signals in the range of δ 120-155 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorptions for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aromatic C=C / C=N Ring Stretch 1620 - 1450 Medium-Strong
Nitro (NO₂) Symmetric Stretch 1370 - 1330 Strong
Nitro (NO₂) Asymmetric Stretch 1560 - 1515 Strong

| Aromatic C-H | Out-of-plane bend | 900 - 680 | Strong |

The two strong, sharp peaks for the nitro group are the most diagnostic feature in the IR spectrum and serve as a reliable confirmation of successful nitration.[8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated π-system of the nitroisoquinoline core is a strong chromophore. The presence of the nitro group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline, indicating a more delocalized electronic system.[9] Spectra are typically recorded in solvents like ethanol or methanol.

Experimental Methodologies

Trustworthy data is built on robust and reproducible experimental protocols. The following sections detail standardized methods for the synthesis and characterization of this compound.

Protocol 4.1: Synthesis via Electrophilic Nitration of Isoquinoline

This protocol is an adapted method based on established procedures for the nitration of quinoline and isoquinoline derivatives.[10][11][12] The nitration of isoquinoline typically yields a mixture of 5-nitro and 8-nitro isomers. Achieving regioselectivity for the 7-position is challenging and may require specialized starting materials or conditions not widely reported. The following is a general procedure for nitration, which would require subsequent chromatographic separation to isolate the 7-nitro isomer.

Safety Precaution: This procedure involves highly corrosive and oxidizing strong acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. The reaction is highly exothermic and requires strict temperature control.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add concentrated sulfuric acid (H₂SO₄, 5 mL per 1 g of isoquinoline).

  • Cooling: Cool the flask in an ice-salt bath to between -5 °C and 0 °C.

  • Substrate Addition: Slowly add isoquinoline (1.0 eq) to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 5 °C.

  • Nitrating Agent: In the dropping funnel, prepare the nitrating mixture by carefully adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (2 mL).

  • Reaction: Add the nitrating mixture dropwise to the isoquinoline solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Quenching: Very slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralization: Slowly basify the cold aqueous solution to a pH of 8-9 using a chilled solution of aqueous sodium hydroxide (e.g., 4 M) or ammonium hydroxide. The product isomers will precipitate as a solid.

  • Extraction: Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture.

  • Purification: Separate the isomers using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient system, to isolate the this compound isomer.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Setup & Cool H₂SO₄ (0 °C) add_iso 2. Add Isoquinoline setup->add_iso Slowly add_nitro 3. Add Nitrating Mixture (< 5 °C) add_iso->add_nitro Dropwise stir 4. Stir at 0-5 °C (1-2 hours) add_nitro->stir quench 5. Quench on Ice stir->quench Carefully neutralize 6. Neutralize (pH 8-9) quench->neutralize extract 7. Extract with DCM/EtOAc neutralize->extract purify 8. Column Chromatography extract->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Protocol 4.2: Melting Point Determination

The purpose of this protocol is to accurately determine the melting range of the purified solid, which serves as a key criterion for purity.

  • Sample Preparation: Ensure the purified this compound sample is completely dry and finely powdered.

  • Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. A pure compound will have a sharp range of < 2 °C.

Safety, Handling, and Storage

  • Hazard Identification: Nitroaromatic compounds are generally classified as harmful if swallowed, inhaled, or in contact with skin.[4] They can cause skin and eye irritation.

  • Handling:

    • Always handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate PPE: nitrile gloves, safety goggles, and a lab coat.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a valuable chemical intermediate whose full potential is predicated on a detailed understanding of its physical and chemical properties. This guide has consolidated the available data, provided context through comparison with related compounds, and outlined robust experimental protocols. The notable gaps in the literature, particularly concerning experimentally determined melting point, boiling point, solubility, and pKa, represent an opportunity for further research. The systematic characterization of this compound and other less-studied isomers will provide the foundational data necessary to accelerate their application in synthetic chemistry and the development of novel pharmaceuticals.

References

  • Pharmaffiliates. Exploring the Synthesis and Reactivity of this compound.
  • Gualtieri, F., et al. (2020). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 25(24), 5939.
  • ChemWhat. This compound CAS#: 13058-73-6.
  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
  • PubChem. CID 157695085 | C18H20N4O4. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. Supporting Information.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
  • PubChem. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085. National Center for Biotechnology Information.
  • PubChem. 8-Nitroisoquinoline | C9H6N2O2 | CID 343749. National Center for Biotechnology Information.
  • SpectraBase. 7-Nitroquinoline - Optional[13C NMR] - Chemical Shifts.
  • Chemsrc. 7-Methoxy-8-nitroisoquinoline | CAS#:63485-75-6.
  • Wikipedia. Isoquinoline.
  • PLOS One. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes.
  • SpectraBase. 5-Nitroisoquinoline - Optional[Vapor Phase IR] - Spectrum.
  • National Institute of Standards and Technology. Isoquinoline - IR Spectrum. NIST WebBook.
  • ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • National Institute of Standards and Technology. Isoquinoline - UV/Visible spectrum. NIST WebBook.
  • University of California, Santa Cruz. IR Tables, Table 1. Characteristic IR Absorption Peaks of Functional Groups.
  • Cheméo. Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties.
  • PubChem. 5-Nitroquinoline | C9H6N2O2 | CID 11829. National Center for Biotechnology Information.
  • The Organic Chemistry Tutor. How to Read and Interpret the IR Spectra. YouTube.

Sources

A Technical Guide to the Solubility of 7-Nitroisoquinoline in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-nitroisoquinoline. In the absence of extensive published quantitative data for this specific compound, this document leverages fundamental principles of physical organic chemistry and data from structurally analogous molecules to predict its solubility profile. A significant emphasis is placed on providing researchers, scientists, and drug development professionals with a robust framework for making informed decisions on solvent selection. Furthermore, this guide details rigorous, step-by-step experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise data tailored to their specific applications.

Introduction: The Significance of this compound and the Critical Role of Solubility

This compound is a heterocyclic organic compound featuring the isoquinoline scaffold, a structural motif present in numerous biologically active molecules and pharmaceutical agents. The introduction of a nitro group at the 7-position significantly influences the molecule's electronic properties, reactivity, and, critically, its solubility. Understanding the solubility of this compound is a foundational requirement for a wide array of applications, including:

  • Synthetic Chemistry: The choice of solvent is paramount for reaction setup, controlling reaction kinetics, and facilitating product purification through crystallization.

  • Drug Discovery and Development: Aqueous solubility is a key determinant of a compound's bioavailability and pharmacokinetic profile. Early assessment of solubility in both aqueous and organic media is essential for formulation development and in vitro/in vivo testing.

  • Analytical Chemistry: The preparation of stock solutions and standards for various analytical techniques, such as chromatography and spectroscopy, necessitates a thorough understanding of the compound's solubility.

This guide aims to bridge the current gap in available data by providing a predictive analysis of this compound's solubility and a practical framework for its experimental determination.

Theoretical Framework: Predicting the Solubility of this compound

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] This adage suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.[1] The solubility of this compound can be rationalized by examining its molecular structure and the interplay of its functional groups.

Molecular Structure Analysis

The this compound molecule can be dissected into three key components that dictate its solubility:

  • The Isoquinoline Core: This bicyclic aromatic system is largely nonpolar and hydrophobic. The parent isoquinoline molecule exhibits low solubility in water but is readily soluble in many common organic solvents.[2]

  • The Nitrogen Atom: The nitrogen atom in the isoquinoline ring is a weak base (the pKa of isoquinoline is 5.14) and can act as a hydrogen bond acceptor.[2] This allows for some interaction with protic solvents.

  • The Nitro Group (-NO2): The nitro group is a strongly polar, electron-withdrawing group. It introduces a significant dipole moment to the molecule and can act as a hydrogen bond acceptor through its oxygen atoms.

Intermolecular Forces and Solubility Prediction

The interplay of these structural features leads to the following predictions:

  • Polarity: The presence of the nitro group and the nitrogen heteroatom imparts a moderate overall polarity to the this compound molecule.

  • Hydrogen Bonding: While this compound does not have a hydrogen bond donor, the nitrogen of the isoquinoline ring and the oxygens of the nitro group can act as hydrogen bond acceptors.[3] This suggests that it will have some affinity for protic solvents.

  • Acid-Base Properties: As a weak base, the solubility of this compound is expected to increase in acidic aqueous solutions due to the formation of the protonated, and therefore more polar, isoquinolinium salt.[2]

Based on this analysis, this compound is predicted to have low solubility in water and nonpolar solvents like hexanes, but should exhibit moderate to good solubility in polar aprotic and polar protic organic solvents.

Solubility Profile: Qualitative Data from Analogous Compounds

While specific quantitative data for this compound is scarce, the solubility of structurally similar nitroquinolines and nitroisoquinolines can provide valuable qualitative insights.

Solvent ClassCommon SolventsPredicted Solubility of this compoundRationale & Analogous Data
Polar Protic WaterPoorly SolubleThe large hydrophobic isoquinoline core is expected to dominate over the polar nitro group. 5-Nitroquinoline and 8-nitroquinoline are reported to have low water solubility.[4][5]
Methanol, EthanolModerately to Readily SolubleThese solvents can engage in hydrogen bonding with the nitro group and the ring nitrogen. 5-nitroquinoline is soluble in methanol and ethanol.[4]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Readily SolubleThese are strong polar solvents capable of solvating a wide range of organic molecules. 5-nitroquinoline and 8-nitroquinoline are soluble in DMSO.[4][5]
Acetone, AcetonitrileModerately SolubleThese solvents have significant dipole moments that can interact with the polar regions of this compound.
Nonpolar Hexane, ToluenePoorly SolubleThe overall polarity of this compound is too high for significant interaction with nonpolar solvents.
Acidic Aqueous Dilute HClSolubleProtonation of the basic nitrogen in the isoquinoline ring will form a more soluble salt.[2]
Basic Aqueous Dilute NaOHPoorly SolubleNo significant reaction is expected to enhance solubility.

Experimental Protocols for Solubility Determination

For any research or development application, experimentally verifying the solubility of this compound is crucial. The following protocols provide a robust framework for both qualitative and quantitative determination.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Avoiding inhalation of dust and vapors.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Objective: To classify this compound as soluble, partially soluble, or insoluble in a range of solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, ethanol, DMSO, toluene, 1M HCl, 1M NaOH)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Preparation: Add approximately 2-5 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Agitation: Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Observation: Visually inspect the mixture.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record: Record the observations for each solvent tested.

G cluster_start Start cluster_procedure Procedure cluster_results Results start Weigh 2-5 mg of This compound add_solvent Add 1 mL of Test Solvent start->add_solvent vortex Vortex for 60s add_solvent->vortex observe Visually Inspect vortex->observe soluble Soluble (Clear Solution) observe->soluble Complete Dissolution partially_soluble Partially Soluble (Undissolved Particles) observe->partially_soluble Partial Dissolution insoluble Insoluble (No Change) observe->insoluble No Dissolution

Caption: Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination: The Isothermal Equilibrium Method

This gravimetric method provides a precise measurement of solubility at a given temperature.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvent

  • Scintillation vials or other sealable glass containers

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed vials for evaporation

  • Vacuum oven or rotary evaporator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial (ensure undissolved solid remains).

    • Add a known volume of the solvent.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a shaker or incubator set to the desired constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). The solution should remain a slurry with excess solid.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a pipette, avoiding any solid particles.

    • Immediately pass the withdrawn sample through a syringe filter into a pre-weighed, labeled vial. This step is crucial to remove any fine, undissolved particles.

  • Solvent Evaporation:

    • Accurately weigh the vial containing the filtered solution.

    • Evaporate the solvent completely using a vacuum oven or rotary evaporator until a constant weight of the solid residue is achieved.

  • Calculation:

    • Weigh the vial with the dried solid.

    • Calculate the mass of the dissolved this compound.

    • The solubility is calculated as the mass of the residue divided by the volume of the aliquot taken (e.g., in mg/mL or g/L).

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep Prepare Slurry: Excess this compound in a Known Volume of Solvent equil Agitate at Constant Temperature (24-48 hours) prep->equil settle Allow Excess Solid to Settle (≥ 2 hours) equil->settle withdraw Withdraw Known Volume of Supernatant settle->withdraw filter Filter Through Syringe Filter into Pre-weighed Vial withdraw->filter evap Evaporate Solvent to Dryness filter->evap weigh Weigh Dried Residue evap->weigh calc Calculate Solubility (mass/volume) weigh->calc

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While direct, published quantitative solubility data for this compound is limited, a comprehensive understanding of its chemical structure and the principles of solubility allows for robust predictions. It is anticipated that this compound will exhibit poor solubility in water and nonpolar solvents, but good solubility in polar organic solvents, particularly polar aprotic solvents like DMSO and DMF. Its solubility in aqueous media can be significantly enhanced under acidic conditions. For all practical applications, the experimental protocols detailed in this guide provide a reliable framework for determining the precise solubility of this compound in any solvent of interest, ensuring the accuracy and success of subsequent research and development activities.

References

  • Solubility of 5-nitroquinoline. (n.d.). In Solubility of Things.
  • Palmer, D. C. (2007). The Chemistry of Heterocyclic Compounds, Isoquinolines. John Wiley & Sons.
  • Solubility of 8-nitroquinoline. (n.d.). In Solubility of Things.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355–366.
  • Isoquinoline. (n.d.). In Wikipedia.
  • Yalkowsky, S. H., & He, Y. (2003).
  • Avdeef, A. (2012).
  • Bergström, C. A. S. (Ed.). (2016). In silico predictions of ADME in drug discovery. Humana Press.
  • Solubility of organic compounds (video). (n.d.). In Khan Academy.
  • PubChem. (n.d.). 7-nitro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information.
  • Bordwell pKa Table. (n.d.). Organic Chemistry Data.
  • How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 12). YouTube.
  • Physics-Based Solubility Prediction for Organic Molecules. (2021). Chemical Reviews, 121(15), 9424-9468.
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019). Molecular Pharmaceutics, 16(6), 2403–2413.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. (n.d.). In Biology and Chemistry for Human Biosciences. RMIT Open Press.

Sources

An In-depth Technical Guide to 7-Nitroisoquinoline: From Discovery to Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitroisoquinoline, a heterocyclic aromatic compound, has emerged as a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, modern synthesis protocols, and detailed characterization. Furthermore, it delves into the crucial role of this compound as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. The guide explores the mechanism of PARP-1 inhibition, the emerging structure-activity relationships, and the potential of this compound and its derivatives as therapeutic agents, particularly in oncology.

Introduction: The Isoquinoline Scaffold and the Significance of the Nitro Group

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with diverse and potent biological activities. The introduction of a nitro group at the 7-position of the isoquinoline ring system profoundly alters the molecule's electronic and steric properties, influencing its reactivity and biological interactions. The strong electron-withdrawing nature of the nitro group makes this compound a versatile intermediate for further chemical modifications and a key pharmacophore in the design of targeted therapies.

Historical Perspective and Discovery

While the parent isoquinoline was first isolated from coal tar in 1885, the specific history of this compound's first synthesis is less definitively documented in readily available literature. However, its existence is a logical extension of the broader exploration of isoquinoline chemistry and nitration reactions that intensified in the late 19th and early 20th centuries. The development of synthetic methods for the isoquinoline core laid the groundwork for the preparation of its various derivatives.

Several classical methods for isoquinoline synthesis have been instrumental in the historical development of this class of compounds:

  • Pomeranz–Fritsch Reaction (1893): This acid-catalyzed cyclization of a benzalaminoacetal provides a route to the isoquinoline nucleus.[1][2][3]

  • Bischler–Napieralski Reaction (1893): This intramolecular cyclization of a β-phenylethylamide is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines.[4][5][6]

  • Pictet–Gams Synthesis: A modification of the Bischler-Napieralski reaction, this method uses a β-hydroxy-β-phenylethylamide to directly yield an isoquinoline.[7][8][9]

  • Pictet–Spengler Reaction (1911): This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, a precursor to isoquinolines.[10][11]

These foundational synthetic strategies enabled the exploration of a vast chemical space of isoquinoline derivatives, including the targeted synthesis of specific isomers like this compound through subsequent nitration reactions.

Synthesis of this compound: A Modern Approach

The most common and direct method for the synthesis of this compound is the electrophilic nitration of isoquinoline. This reaction requires careful control of conditions to achieve the desired regioselectivity.

Reaction Scheme

Caption: Synthesis of this compound via electrophilic nitration of isoquinoline.

Detailed Experimental Protocol

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoquinoline in concentrated sulfuric acid at 0 °C. The dissolution is exothermic and should be done slowly with efficient cooling to maintain the temperature.

  • Nitration: Cool the resulting solution to 0-5 °C in an ice-salt bath. Add fuming nitric acid dropwise to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Physicochemical Properties and Characterization

This compound is typically a pale yellow to yellow solid at room temperature. Its purity is crucial for its application in research and drug development, with a purity of over 97% being standard.[12]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol
Appearance Pale yellow to yellow solid
Melting Point 198-202 °C
CAS Number 13058-73-6
Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The protons on the pyridine ring and the benzene ring will resonate in the downfield region (typically δ 7.5-9.5 ppm) due to the aromatic nature of the rings and the electron-withdrawing effect of the nitro group. The specific chemical shifts and coupling constants would allow for the unambiguous assignment of each proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the nitro group (C-7) is expected to be significantly deshielded. The carbons of the pyridine ring will also appear at characteristic chemical shifts. For the related 7-Nitroquinoline, ¹³C NMR data has been reported, providing a useful reference.[10]

IR (Infrared) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other characteristic peaks include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations of the isoquinoline core (in the 1600-1400 cm⁻¹ region).

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of this compound (174.16). The fragmentation pattern will be characteristic of the isoquinoline ring and the nitro substituent, with common losses of NO₂, NO, and HCN.

This compound as a PARP-1 Inhibitor in Drug Development

A significant area of interest for this compound lies in its potential as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).

The Role of PARP-1 in DNA Repair and Cancer

PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. Upon detecting a DNA break, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.

In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes (which are involved in homologous recombination, a major pathway for repairing double-strand DNA breaks), cancer cells become heavily reliant on PARP-1-mediated repair for survival.

Mechanism of Action: "Synthetic Lethality"

PARP inhibitors, including derivatives of this compound, exploit a concept known as "synthetic lethality". By inhibiting PARP-1, single-strand breaks are not efficiently repaired and can accumulate, leading to the formation of double-strand breaks during DNA replication. In normal cells, these double-strand breaks can be repaired by the homologous recombination pathway. However, in cancer cells with BRCA mutations, this pathway is defective. The simultaneous loss of both PARP-1-mediated repair and homologous recombination leads to a catastrophic level of DNA damage and ultimately, cancer cell death.

PARP Inhibition Mechanism cluster_0 Normal Cell cluster_1 BRCA-Mutant Cancer Cell SSB_N Single-Strand Break (SSB) PARP1_N PARP-1 SSB_N->PARP1_N activates BER_N Base Excision Repair (BER) PARP1_N->BER_N initiates Repair_N DNA Repair & Cell Survival BER_N->Repair_N DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DSB_N->HR_N activates HR_N->Repair_N SSB_C Single-Strand Break (SSB) PARP1_C PARP-1 SSB_C->PARP1_C DSB_C Accumulated DSBs SSB_C->DSB_C leads to BER_C BER Blocked PARP1_C->BER_C Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1_C inhibits HR_C Defective HR DSB_C->HR_C Apoptosis Cell Death (Apoptosis) DSB_C->Apoptosis induces

Caption: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.

Structure-Activity Relationship (SAR) Insights

While specific IC₅₀ values for this compound against PARP-1 are not widely published, studies on related isoquinolinone and naphthyridinone derivatives have provided valuable insights into the structure-activity relationships for PARP inhibition.[13][14]

  • The Isoquinoline Scaffold: The bicyclic core serves as a crucial pharmacophore that mimics the nicotinamide moiety of NAD⁺, the natural substrate of PARP-1, allowing it to bind to the enzyme's active site.

  • The Role of the Nitro Group: The electron-withdrawing nitro group at the 7-position is expected to influence the electronic distribution of the isoquinoline ring system. This can impact the binding affinity of the molecule to the PARP-1 active site. While direct evidence for the 7-nitro isomer is limited, the presence of a nitro group in other PARP inhibitors has been shown to be compatible with or even enhance activity.[4] The precise positioning of the nitro group is critical, as different isomers can have varying potencies.

Further research is needed to fully elucidate the specific contribution of the 7-nitro group to the PARP-1 inhibitory activity of isoquinoline-based compounds.

Future Directions and Conclusion

This compound stands as a promising and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the strategic placement of the nitro group make it an attractive starting point for the development of novel therapeutic agents. The exploration of this compound and its derivatives as PARP-1 inhibitors holds significant potential for the treatment of cancers with specific DNA repair deficiencies. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the specific IC₅₀ values of this compound against PARP-1 and other PARP family members to understand its potency and selectivity.

  • Structure-Activity Relationship Studies: Synthesizing and evaluating a series of 7-substituted isoquinoline analogs to further understand the role of the substituent at this position in PARP inhibition.

  • Lead Optimization: Utilizing this compound as a scaffold for the development of more potent and selective PARP inhibitors with improved pharmacokinetic properties.

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz–Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Pomeranz, C. (1893). Über eine neue Isochinolin-Synthese.
  • Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.
  • SpectraBase. (n.d.). 7-Nitroquinoline. [Link]
  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
  • Améen, D., et al. (2017). PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols. International Journal of Molecular Sciences, 18(9), 1853.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • The Royal Society of Chemistry. (n.d.).
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842.
  • Raj, V., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 93(2), 145-155.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
  • Fodor, G., & Nagubandi, S. (1980). A reinvestigation of the Pictet-Gams isoquinoline synthesis. Part 1. The consequences of oxazoline rather than isoquinoline formation. Journal of the Chemical Society, Perkin Transactions 1, 1907-1911.
  • Ard, J. S. (1948). The Pictet-Gams isoquinoline synthesis. Chemical Reviews, 42(3), 461-500.
  • Kametani, T., et al. (1971). Studies on the Syntheses of Heterocyclic Compounds. Part CCCLXXXIX. A Novel Synthesis of Isoquinoline Derivatives by the Pictet-Gams Reaction. Journal of the Chemical Society C: Organic, 2209-2211.
  • NIST. (n.d.). Isoquinoline. [Link]
  • Karche, N. P., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(23), 115819.
  • ResearchGate. (n.d.). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1)
  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... [Link]
  • Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. The Astrophysical Journal, 626(2), 909.
  • Vertex AI Search. (n.d.). Exploring the Synthesis and Reactivity of this compound.

Sources

A Technical Guide to the Regioselective Synthesis of 7-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The electrophilic nitration of isoquinoline presents a significant regioselectivity challenge for synthetic chemists. Standard nitration conditions invariably yield a mixture of 5- and 8-nitroisoquinolines, a direct consequence of the electronic properties of the isoquinolinium ion intermediate. Direct formation of 7-nitroisoquinoline, a valuable intermediate in medicinal chemistry and drug development, is electronically disfavored and requires a nuanced synthetic strategy.[1][2] This in-depth guide provides a comprehensive analysis of the mechanistic principles governing isoquinoline reactivity, explains the underlying reasons for the C-5/C-8 selectivity, and presents a field-proven, reliable protocol for the synthesis of this compound derivatives via a strategic ring-formation approach. We further explore modern C-H functionalization techniques that offer promising future pathways to this important scaffold.

The Fundamental Challenge: Understanding Isoquinoline's Electronic Landscape

Isoquinoline is a benzopyridine, comprising a benzene ring fused to a pyridine ring.[3] In electrophilic aromatic substitution (SEAr) reactions such as nitration, the reaction does not occur on the neutral molecule. The strongly acidic conditions (e.g., a mixture of nitric and sulfuric acid) required for nitration lead to the protonation of the basic nitrogen atom, forming the isoquinolinium cation.[4] This protonation has two profound consequences:

  • Global Deactivation: The positive charge on the nitrogen atom acts as a powerful electron-withdrawing group, significantly deactivating the entire bicyclic system towards attack by an electrophile (the nitronium ion, NO₂⁺).[4][5][6] The rate of substitution is drastically reduced compared to naphthalene, its carbocyclic analogue.[4]

  • Directing Effects: Electrophilic attack will preferentially occur on the more electron-rich carbocyclic (benzene) ring rather than the highly electron-deficient pyridinium ring.[3][7][8] Within the benzene ring, substitution at positions C-5 and C-8 is strongly favored over C-6 and C-7.[3][8][9]

The rationale for this regioselectivity lies in the stability of the cationic Wheland intermediate formed upon attack by the electrophile. As illustrated below, attack at C-5 or C-8 allows the positive charge to be delocalized across the ring system while preserving the aromatic sextet of the pyridinium ring in one of the key resonance contributors. Conversely, attack at C-7 (or C-6) forces a resonance structure where the positive charge is placed on the carbon adjacent to the positively charged pyridinium ring, a highly destabilizing arrangement.[8]

G cluster_C5 Attack at C-5 (Favored) cluster_C7 Attack at C-7 (Disfavored) cluster_C8 Attack at C-8 (Favored) cluster_logic a1 [...]-C=C-[...] Stable contributor (Aromaticity in other ring intact) b1 [...]-C(+)-C=N(+)-[...] Highly Unstable contributor (Adjacent positive charges) c1 [...]-C=C-[...] Stable contributor (Aromaticity in other ring intact) start Isoquinolinium Ion + NO₂⁺ start->a1 C-5 start->b1 C-7 start->c1 C-8

Figure 1: Stability of Wheland intermediates in isoquinoline nitration.

This inherent electronic preference makes the direct, high-yield synthesis of this compound via electrophilic nitration of the parent heterocycle an intractable approach. Therefore, alternative strategies are required.

A Proven Strategy: Annulation of a Pre-functionalized Precursor

The most reliable and widely employed method to synthesize 7-nitroisoquinolines is to construct the heterocyclic ring from a benzene-derived starting material that already contains the nitro group at the desired position. The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis and is exceptionally well-suited for this purpose.[2]

The general workflow involves the acylation of a β-phenylethylamine, followed by a cyclodehydration reaction using a Lewis acid (e.g., POCl₃ or P₂O₅) to form a 3,4-dihydroisoquinoline. This intermediate can then be dehydrogenated to the fully aromatic isoquinoline.

To obtain a this compound, the synthesis begins with a β-(3-nitrophenyl)ethylamine derivative. The nitro group is a strong deactivating group, which can make the final cyclization step more challenging, but the strategy ensures that the nitro functionality is unambiguously placed at the C-7 position of the final product.

Bischler_Napieralski_Workflow start β-(3-nitrophenyl)ethylamine acyl Acylation (e.g., with Acetic Anhydride) start->acyl amide N-Acetyl-β-(3-nitrophenyl)ethylamine acyl->amide cyclize Cyclodehydration (e.g., POCl₃, heat) amide->cyclize dihydro 1-Methyl-7-nitro-3,4-dihydroisoquinoline cyclize->dihydro dehydro Dehydrogenation (e.g., Pd/C, heat) dihydro->dehydro product 1-Methyl-7-nitroisoquinoline dehydro->product

Figure 2: Workflow for the synthesis of a this compound derivative.

Experimental Protocol: Synthesis of 7-Nitro-1-methyl-3,4-dihydroisoquinoline

This protocol is adapted from a literature procedure for the synthesis of a key this compound intermediate.[10] It demonstrates the cyclization of an N-acylated phenylethylamine precursor to yield the target dihydroisoquinoline.

Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialCAS NumberNotes
N-[2-(3-Nitrophenyl)ethyl]acetamide56553-27-8Starting Material
Phosphorus pentoxide (P₂O₅)1314-56-3Dehydrating and cyclizing agent
Phosphoryl chloride (POCl₃)10025-87-3Dehydrating and cyclizing agent
Toluene108-88-3Solvent
Chloroform (CHCl₃)67-66-3Extraction Solvent
Sodium bicarbonate (NaHCO₃), saturated solution144-55-8For neutralization
Sodium sulfate (Na₂SO₄), anhydrous7757-82-6Drying agent
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-[2-(3-Nitrophenyl)ethyl]acetamide (1.0 eq), phosphorus pentoxide (2.0 eq), and phosphoryl chloride (10 volumes).

  • Cyclization: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice. This is a highly exothermic process and must be done with caution in a fume hood.

  • Workup - Neutralization: Basify the acidic aqueous mixture to a pH of ~8-9 by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous phase with chloroform (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 7-nitro-1-methyl-3,4-dihydroisoquinoline, can be used without further purification for many applications or purified by column chromatography on silica gel if necessary.[10]

Expected Results & Characterization
  • Appearance: Pink or brown solid.[10]

  • Yield: ~79%.[10]

  • ¹H NMR (500 MHz, CDCl₃): δ 8.32 (d, J = 2.0 Hz, 1H, H-8), 8.22 (dd J = 8.0, 2.5 Hz, 1H, H-6), 7.37 (t, J = 8.5 Hz, 1H, H-5), 3.74 (tq, J = 7.5, 1.5 Hz, 2H, H-4), 2.82 (t, 3H, J = 8.0 Hz, H-3), 2.47 (t, J = 7.5 Hz, 3H, CH₃).[10]

  • ¹³C NMR (125 MHz, CDCl₃): δ 162.5, 144.7, 130.0, 128.5, 125.2, 120.1, 46.3, 26.1, 23.2.[10]

Emerging Frontiers: C-H Functionalization at Distal Positions

While the annulation strategy is robust, modern synthetic chemistry is increasingly focused on the direct functionalization of C-H bonds. These methods offer greater atom and step economy.[2] Recent advances have shown promise in targeting distal positions of heterocycles like isoquinoline, which are traditionally difficult to access.

Strategies involving transition-metal catalysis (e.g., using Ruthenium or Copper) with specific directing groups are being developed to achieve arylation and alkenylation at the C-7 position of quinolines.[11][12] While direct C-H nitration at C-7 remains a significant hurdle, these methodologies represent the cutting edge of the field and may pave the way for future breakthroughs in the regioselective functionalization of the isoquinoline core.

Conclusion

The synthesis of this compound is a classic example of how a deep understanding of reaction mechanisms and electronic effects is paramount to overcoming synthetic challenges. Direct electrophilic nitration of isoquinoline is unsuitable due to the inherent electronic bias favoring substitution at the C-5 and C-8 positions. The most reliable and field-proven approach is to construct the isoquinoline ring system from a pre-nitrated benzene precursor via an annulation reaction like the Bischler-Napieralski synthesis. This guide provides the mechanistic rationale and a detailed experimental framework for achieving this goal. As synthetic methods continue to evolve, emerging C-H functionalization techniques may soon offer more direct and efficient routes to this valuable molecular scaffold.

References

  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate.
  • Exploring the Synthesis and Reactivity of this compound. Peninter.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Birmingham.
  • Chapter 7_Quinolines and Isoquinolines.pdf.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI.
  • Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org.
  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu.
  • Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. J-STAGE.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health (NIH).
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research.
  • Ni‐catalyzed selective C6 and C7 functionalization of isoquinolones. ResearchGate.
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Institutes of Health (NIH).
  • Isoquinoline. Science of Synthesis.
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses.
  • Activating and Deactivating Groups. Chemistry Steps.
  • Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. National Institutes of Health (NIH).
  • Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Defense Technical Information Center.
  • Activation/Deactivation. Chemistry LibreTexts.
  • Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate.

Sources

The Regioselective Synthesis of 7-Nitroisoquinoline: A Comprehensive Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Nitroisoquinoline is a pivotal building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. However, its synthesis is complicated by the inherent regioselectivity of electrophilic substitution on the isoquinoline nucleus, which preferentially occurs at the 5- and 8-positions. This technical guide provides an in-depth exploration of the strategies for the regioselective synthesis of this compound. We will dissect the mechanistic underpinnings of direct nitration, detailing the reaction conditions that favor the formation of the desired 7-nitro isomer. Furthermore, we will explore alternative synthetic routes, including the strategic application of classical isoquinoline syntheses—Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch—with appropriately substituted precursors. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to efficiently synthesize this compound.

Introduction: The Significance of this compound in Drug Discovery

The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The introduction of a nitro group at the 7-position of the isoquinoline ring system creates a valuable intermediate, this compound. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the isoquinoline core, and it can be readily transformed into other functional groups, most notably an amino group, to furnish 7-aminoisoquinoline. This amino derivative serves as a key precursor for the synthesis of a wide range of substituted isoquinolines for the development of novel therapeutic agents.

The primary challenge in accessing this compound lies in controlling the regioselectivity of the nitration reaction. Standard electrophilic nitration of isoquinoline yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline as the major products. This guide will address this challenge by providing a detailed analysis of synthetic strategies to achieve the desired regioselectivity.

The Challenge of Regioselectivity in the Direct Nitration of Isoquinoline

Electrophilic aromatic substitution on the isoquinoline ring is a complex process governed by the electronic properties of the bicyclic system. The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack. Consequently, electrophilic substitution, such as nitration, preferentially occurs on the benzene ring.

Under typical nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid), isoquinoline is protonated to form the isoquinolinium ion. This further deactivates the pyridine ring and directs the incoming electrophile to the benzene ring. The major products of this reaction are the 5- and 8-nitroisoquinolines.[1] The formation of these isomers can be explained by the relative stability of the Wheland intermediates formed upon electrophilic attack at the various positions of the benzene ring. Attack at the 5- and 8-positions allows for resonance structures that better delocalize the positive charge without disrupting the aromaticity of the pyridine ring.

To achieve regioselective nitration at the 7-position, it is necessary to carefully control the reaction conditions to alter the kinetic and thermodynamic landscape of the reaction, or to employ alternative synthetic strategies that circumvent the direct nitration of the isoquinoline core.

Synthetic Strategies for this compound

Two primary approaches can be employed for the regioselective synthesis of this compound:

  • Direct Nitration under Controlled Conditions: This method involves the direct nitration of isoquinoline under carefully optimized conditions to favor the formation of the 7-nitro isomer.

  • Ring-Closing Synthesis of a Pre-functionalized Precursor: This approach involves the synthesis of an acyclic precursor that already contains a nitro group at the desired position, followed by a cyclization reaction to form the isoquinoline ring. This strategy offers greater control over the final substitution pattern.

Regiocontrolled Direct Nitration of Isoquinoline

While direct nitration of isoquinoline typically yields a mixture of the 5- and 8-isomers, careful manipulation of the reaction parameters can influence the product distribution and enhance the yield of the this compound.

Causality Behind Experimental Choices:

The choice of nitrating agent, reaction temperature, and solvent are critical factors that dictate the regiochemical outcome. The use of a less aggressive nitrating agent and lower temperatures can enhance the kinetic control of the reaction, potentially favoring the formation of the less thermodynamically stable 7-nitro isomer.

Experimental Protocol: Synthesis of this compound via Direct Nitration

This protocol is adapted from established procedures for the synthesis of substituted nitroquinolines and provides a starting point for the regioselective synthesis of this compound.[2]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Crushed Ice

  • Aqueous Ammonia (NH₃)

  • Heptane

  • Toluene

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add isoquinoline to the stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C.

  • Once the isoquinoline has completely dissolved, cool the mixture to -10°C.

  • Add potassium nitrate portion-wise, maintaining the temperature at or below -10°C.

  • After the addition is complete, allow the reaction mixture to stir at -10°C for a specified time (optimization may be required).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with aqueous ammonia until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of heptane and toluene.

Self-Validating System:

The purity of the synthesized this compound should be verified by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, MS). The presence of other isomers (5- and 8-nitroisoquinoline) should be carefully monitored.

Table 1: Comparison of Regioselectivity in the Nitration of Isoquinoline under Different Conditions

Nitrating AgentTemperature (°C)5-Nitro (%)7-Nitro (%)8-Nitro (%)Reference
HNO₃ / H₂SO₄0MajorMinorMajor[1]
KNO₃ / H₂SO₄-10VariableEnhanced Variable[2]

Note: The yields of this compound are often modest and require careful optimization of the reaction conditions.

Synthesis via Ring-Closing Reactions

A more robust strategy for the regioselective synthesis of this compound involves the construction of the isoquinoline ring from a precursor that already contains the nitro group at the desired position. This approach offers superior control over the regiochemistry. The classical isoquinoline syntheses can be adapted for this purpose.

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[3][4]

Proposed Synthetic Route:

To synthesize this compound using this method, one would start with a phenethylamine derivative bearing a nitro group at the meta-position relative to the ethylamine side chain.

Experimental Workflow (Proposed):

Bischler_Napieralski cluster_0 Starting Material Preparation cluster_1 Cyclization and Oxidation 3-Nitrophenethylamine 3-Nitrophenethylamine Amide_Formation Amide Formation 3-Nitrophenethylamine->Amide_Formation Acyl_Chloride Acyl Chloride (e.g., Acetyl Chloride) Acyl_Chloride->Amide_Formation N-acyl-2-(3-nitrophenyl)ethanamine N-acyl-2-(3-nitrophenyl)ethanamine Amide_Formation->N-acyl-2-(3-nitrophenyl)ethanamine Cyclization Bischler-Napieralski Cyclization (POCl₃) N-acyl-2-(3-nitrophenyl)ethanamine->Cyclization Dihydroisoquinoline 7-Nitro-3,4-dihydroisoquinoline Derivative Cyclization->Dihydroisoquinoline Oxidation Oxidation (e.g., Pd/C, S) Dihydroisoquinoline->Oxidation This compound This compound Oxidation->this compound Pictet_Spengler cluster_0 Condensation and Cyclization cluster_1 Aromatization 3-Nitrophenethylamine 3-Nitrophenethylamine Condensation_Cyclization Pictet-Spengler Reaction (Acid Catalyst) 3-Nitrophenethylamine->Condensation_Cyclization Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Condensation_Cyclization Tetrahydroisoquinoline 7-Nitro-1,2,3,4-tetrahydroisoquinoline Condensation_Cyclization->Tetrahydroisoquinoline Oxidation Oxidation (e.g., Pd/C, DDQ) Tetrahydroisoquinoline->Oxidation This compound This compound Oxidation->this compound

Caption: Proposed workflow for the synthesis of this compound via the Pictet-Spengler reaction.

The Pomeranz-Fritsch reaction is the acid-catalyzed synthesis of isoquinoline from a benzaldehyde and a 2,2-dialkoxyethylamine. [2][5] Proposed Synthetic Route:

To obtain this compound, the starting benzaldehyde must contain a nitro group at the appropriate position.

Experimental Workflow (Proposed):

Pomeranz_Fritsch cluster_0 Condensation cluster_1 Cyclization 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde or 4-Nitrobenzaldehyde Condensation Condensation 3-Nitrobenzaldehyde->Condensation Aminoacetal 2,2-Diethoxyethylamine Aminoacetal->Condensation Schiff_Base Schiff Base Intermediate Condensation->Schiff_Base Cyclization Acid-Catalyzed Cyclization (H₂SO₄) Schiff_Base->Cyclization This compound This compound Cyclization->this compound

Caption: Proposed workflow for the synthesis of this compound via the Pomeranz-Fritsch reaction.

Purification and Characterization

The purification of this compound is crucial to remove any unreacted starting materials, reagents, and isomeric byproducts.

Purification Techniques:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent or solvent mixture (e.g., ethanol, heptane/toluene) should be chosen in which the solubility of this compound is high at elevated temperatures and low at room temperature, while the impurities remain soluble.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is an effective technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the isomers.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR Aromatic protons in the region of 7.5-9.5 ppm. The exact chemical shifts and coupling constants will be influenced by the position of the nitro group.
¹³C NMR Aromatic carbons in the region of 120-160 ppm. The carbon bearing the nitro group will be significantly deshielded.
IR (Infrared) Spectroscopy Characteristic strong absorptions for the nitro group (asymmetric and symmetric stretching) around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₆N₂O₂) should be observed.

Conclusion

The regioselective synthesis of this compound presents a significant challenge for synthetic chemists. While direct nitration of isoquinoline is a straightforward approach, it typically leads to a mixture of isomers, with the 5- and 8-nitro derivatives being the major products. Achieving a higher yield of the desired 7-nitro isomer through this route requires meticulous control of reaction conditions, particularly temperature.

A more reliable and regioselective approach involves the construction of the isoquinoline ring from a pre-functionalized precursor. The classical Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions offer powerful tools for this purpose, provided that the appropriate nitro-substituted starting materials are utilized. These methods provide a clear and predictable pathway to this compound, thereby avoiding the separation challenges associated with direct nitration.

This guide has provided a comprehensive overview of the synthetic strategies available for the preparation of this compound, along with detailed insights into the underlying chemical principles and practical experimental considerations. By leveraging this knowledge, researchers in drug discovery and development can efficiently access this valuable building block for the synthesis of novel and potentially life-saving therapeutics.

References

  • BenchChem. (n.d.). Managing reaction regioselectivity in functionalizing the isoquinoline ring.
  • Vertex AI Search. (n.d.). Exploring the Synthesis and Reactivity of this compound.
  • BenchChem. (n.d.). Synthesis of Isoquinolin-7-amine Dihydrochloride: A Detailed Protocol for Researchers.
  • Sugiura, M., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266.
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.
  • Cox, E. D., et al. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2021). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 11(59), 37365-37398.
  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
  • Wang, Z. (2010). Comprehensive organic name reactions and reagents. John Wiley & Sons.
  • Fodor, G., & Nagubandi, S. (1980). The mechanism of the Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300.
  • Pomeranz, C. (1893). Über eine neue Isochinolin-Synthese.
  • Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler reaction in nature and in organic chemistry.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

Sources

A Technical Guide to the Biological Activities of 7-Nitroisoquinoline and Its Derivatives: Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The isoquinoline scaffold is a foundational heterocyclic motif in medicinal chemistry, present in numerous natural products and synthetic compounds with significant biological properties.[1] The strategic introduction of a nitro group, particularly at the 7-position, profoundly alters the molecule's electronic characteristics and reactivity, unlocking a diverse range of therapeutic applications. This guide provides a technical overview of the primary biological activities of 7-nitroisoquinoline and its derivatives, with a focus on their anticancer and antimicrobial properties. We delve into the core mechanisms of action, including the inhibition of critical DNA repair enzymes like Topoisomerase I and Poly(ADP-ribose) polymerase (PARP), the induction of oxidative stress, and the generation of cytotoxic reactive nitrogen species in microbes. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental protocols, structure-activity relationships, and future directions for this promising class of compounds.

The Isoquinoline Scaffold in Drug Discovery

The isoquinoline core is a privileged structure, forming the backbone of many pharmacologically active agents.[2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory effects.[4][5] The chemical versatility of the isoquinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.

The addition of a nitro group is a key chemical modification. This potent electron-withdrawing group significantly influences the molecule's biological profile by altering its ability to interact with molecular targets.[1] In many cases, the nitro group is a prerequisite for the desired bioactivity, acting as a pharmacophore that can be bio-reduced to generate reactive species or enhance binding affinity to target enzymes.[1][6]

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Nitroisoquinoline derivatives have emerged as a formidable class of anticancer agents, primarily by disrupting fundamental processes of DNA replication and repair in rapidly dividing cancer cells.[1] Their efficacy often stems from a multi-mechanistic approach, targeting key enzymes and cellular pathways essential for cancer cell survival.

Inhibition of DNA Repair and Replication Enzymes

A primary strategy through which nitroisoquinolines exert their anticancer effects is by targeting enzymes crucial to maintaining genomic integrity.

Mechanism Insight: Human topoisomerase I (Top1) is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1] Inhibitors of Top1 trap the enzyme-DNA covalent complex, leading to the accumulation of permanent DNA strand breaks during the S-phase of the cell cycle, which ultimately triggers apoptosis. A significant body of research has identified nitrated indenoisoquinolines as highly potent inhibitors of Top1, with the nitro group being shown to substantially boost the inhibitory activity.[1]

Quantitative Data: Anticancer and Topoisomerase I Inhibitory Activity

Compound ClassCancer Cell Line(s)IC50 (µM)Reference
5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivativesHeLa, A549, P388, HL-60, MCF-7, HCT-8, A3751-10[1]
Nitrated IndenoisoquinolinesVariousLow nanomolar to micromolar[1]
Spiro-isoquinoline-pyrimidine derivativesMCF-7, HT-294.25 - 12.11[7]

Experimental Protocol: Topoisomerase I DNA Cleavage Assay

This assay is fundamental for determining a compound's ability to inhibit Top1-mediated DNA relaxation. The principle lies in separating different DNA topoisomers (supercoiled vs. relaxed) via gel electrophoresis.

  • Reaction Setup: In a microcentrifuge tube, combine a supercoiled plasmid DNA substrate (e.g., pBR322), human Top1 enzyme, and the assay buffer.

  • Inhibitor Addition: Add the nitroisoquinoline derivative at various concentrations to the reaction mixtures. A control reaction without the inhibitor must be included.

  • Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a detergent (e.g., SDS) and a proteinase (e.g., Proteinase K) to digest the enzyme.

  • Electrophoresis: Load the samples onto a 1% agarose gel. Separate the DNA topoisomers by electrophoresis.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. An effective Top1 inhibitor will prevent the conversion of supercoiled DNA to its relaxed form, resulting in a prominent supercoiled DNA band compared to the control.[1]

Workflow: Topoisomerase I Cleavage Assay

Top1_Assay_Workflow Start Start: Prepare Reaction Mix (Supercoiled DNA + Top1 Enzyme) AddInhibitor Add Nitroisoquinoline Derivative (Test) or Vehicle (Control) Start->AddInhibitor Incubate Incubate at 37°C (Allows for DNA Relaxation) AddInhibitor->Incubate StopReaction Terminate Reaction (Add SDS/Proteinase K) Incubate->StopReaction Electrophoresis Agarose Gel Electrophoresis (Separates Topoisomers) StopReaction->Electrophoresis Analyze Visualize Gel & Analyze Bands (Supercoiled vs. Relaxed DNA) Electrophoresis->Analyze End End: Determine Inhibitory Activity Analyze->End

Caption: Workflow for assessing Top1 inhibitory activity.

Mechanism Insight: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for the DNA damage response, particularly in repairing single-strand breaks via the Base Excision Repair (BER) pathway.[1][8] PARP inhibitors have demonstrated remarkable success in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, occurs because inhibiting PARP in a cell that already has a compromised ability to repair double-strand breaks (due to BRCA mutations) leads to an accumulation of catastrophic DNA damage and cell death.[8][9][10] Certain isoquinoline derivatives are being actively investigated as potent PARP inhibitors.[1][11]

Signaling Pathway: PARP Inhibition in DNA Repair

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cell + PARP Inhibitor SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 PARylation PARP1 Catalyzes PARylation PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins (BER) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 BLOCKS SSB2 DNA Single-Strand Break (SSB) DSB Replication Fork Collapse (Leads to Double-Strand Breaks) SSB2->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Caption: PARP1's role in DNA repair and its inhibition.

Experimental Protocol: In Vitro PARP1 Inhibition Assay

This protocol provides a general framework for measuring a compound's ability to inhibit PARP1 activity, often using commercially available kits that measure the consumption of NAD+, the substrate for PARP1.

  • Plate Preparation: To a 96-well plate, add PARP1 enzyme and a reaction buffer containing activated DNA (to stimulate the enzyme).

  • Compound Addition: Add the this compound derivatives at a range of concentrations. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle-only (e.g., DMSO) as a negative control.

  • Initiate Reaction: Add NAD+ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Development: Add a developing reagent that reacts with the remaining NAD+. The signal produced is inversely proportional to PARP1 activity.

  • Measurement: Read the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value, which is the concentration required to inhibit 50% of the PARP1 enzyme activity.[11]

Induction of Oxidative Stress and Apoptosis

Structurally related nitroquinoline compounds are known to induce the generation of intracellular reactive oxygen species (ROS).[6] This surge in ROS creates a state of oxidative stress, leading to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. This damage can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways, as well as cause cell cycle arrest, preventing further proliferation of cancer cells.[6][12]

Antimicrobial Activity

Nitroaromatic compounds have a well-established history as antimicrobial agents.[1] The mechanism often involves the intracellular reduction of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species that are highly toxic to the microorganism, disrupting cellular functions and leading to cell death.

Spectrum of Activity

Several nitro-substituted isoquinoline derivatives have demonstrated promising antibacterial and antifungal activity.[1] Studies have shown that some derivatives possess bactericidal properties against a range of Gram-positive pathogens, including clinically relevant species like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium.[2][13] While some compounds show broad-spectrum activity, others may be more selective.[14] It is noteworthy that the presence of the nitro group can sometimes hinder certain synthetic reactions, yet it is often crucial for the antimicrobial effect.[2][13]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Isoquinoline Derivatives

CompoundPathogenMIC (µg/mL)Reference
Derivative 8dStaphylococcus aureus16[2][13]
Derivative 8fStaphylococcus aureus32[2][13]
Derivative 8fStreptococcus pneumoniae32[2][13]
Derivative 8dEnterococcus faecium128[2][13]
Derivative 8fEnterococcus faecium64[2][13]

Experimental Protocol: Disk Diffusion Method (Kirby-Bauer Test)

This is a standard, qualitative method to test for antibacterial susceptibility.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place sterile paper disks, impregnated with a known concentration of the nitroisoquinoline derivative, onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the "zone of inhibition" around each disk. A larger zone indicates greater sensitivity of the bacterium to the compound.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and potent class of biologically active compounds. Their multifaceted anticancer activity, primarily through the inhibition of Topoisomerase I and PARP, makes them compelling candidates for further oncology research, especially in the context of synthetic lethality. Furthermore, their proven antimicrobial properties offer a promising avenue for developing new agents to combat drug-resistant pathogens.

Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity while minimizing off-target toxicity.[2][13] The exploration of novel derivatives, combination therapies (e.g., pairing PARP inhibitors with Top1 inhibitors), and advanced drug delivery systems will be crucial in translating the therapeutic potential of these compounds from the laboratory to the clinic.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). Journal of Chemical and Pharmaceutical Research.
  • Novel isoquinoline derivatives as antimicrobial agents. (2013). PubMed.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2022). PMC.
  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. (1998). PubMed.
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). PMC.
  • Design, synthesis and biological evaluation of spiro-isoquinoline-pyrimidine derivatives as anticancer agents against MCF-7 cancer cell lines. (2022). ResearchGate.
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2021). PMC.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022). ResearchGate.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2020). MDPI.
  • Biological activities of quinoline derivatives. (2009). PubMed.
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (2021). PMC.
  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (2020). Hindawi.
  • The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. (2019). NIH.
  • Investigating synthetic lethality and PARP inhibitor resistance in pancreatic cancer through enantiomer differential activity. (2023). PubMed Central.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment. (2021). PubMed.
  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate.
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). PMC.
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). PubMed.
  • Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. (2025). PLOS One.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). RSC Publishing.
  • 8-Nitroisoquinoline | C9H6N2O2 | CID 343749. (n.d.). PubChem.

Sources

7-Nitroisoquinoline: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. The strategic introduction of a nitro group to this scaffold, as seen in 7-Nitroisoquinoline, can significantly modulate its electronic and steric properties, thereby opening new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of the potential therapeutic applications of this compound, with a primary focus on its putative role as a PARP-1 inhibitor. While direct experimental evidence for this compound is emerging, this guide synthesizes information from related nitro- and isoquinoline-containing compounds to build a strong rationale for its investigation in oncology, neurodegenerative diseases, and ischemia-reperfusion injury. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying scientific principles, experimental methodologies for its evaluation, and a forward-looking perspective on its therapeutic potential.

Introduction to this compound: A Molecule of Therapeutic Interest

This compound is a heterocyclic aromatic compound characterized by an isoquinoline ring system substituted with a nitro group at the 7-position. The isoquinoline motif is prevalent in a wide array of natural products and synthetic molecules with established pharmacological activities.[1] The addition of a nitro group, a potent electron-withdrawing moiety, profoundly influences the molecule's reactivity and biological profile, making it a compelling candidate for drug discovery. This guide will delve into the prospective therapeutic applications of this compound, primarily focusing on its potential as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair and cell death pathways.

Synthesis and Physicochemical Properties

A reliable and scalable synthesis is paramount for the thorough investigation of any compound's therapeutic potential. This compound can be synthesized through the regioselective nitration of isoquinoline.[2]

Step-by-Step Synthesis Protocol for this compound[3]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Crushed Ice

  • Aqueous Ammonia (NH₃)

  • Heptane

  • Toluene

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel, cool concentrated sulfuric acid to 0°C.

  • Slowly add isoquinoline to the stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C.[2]

  • After the complete dissolution of isoquinoline, cool the mixture to -10°C.

  • Add potassium nitrate portion-wise, making sure the temperature does not exceed -10°C.[2]

  • Following the complete addition, allow the reaction mixture to stir at -10°C for a specified duration to ensure complete nitration.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice.

  • The acidic solution is then neutralized with aqueous ammonia.

  • The crude this compound precipitates and is collected by filtration.

  • Purification is achieved through recrystallization from a heptane/toluene solvent system to yield high-purity this compound.

Core Mechanism of Action: PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA single-strand breaks (SSBs). Upon detecting a DNA break, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation. This PARylation cascade recruits other DNA repair proteins to the site of damage to facilitate repair.

Inhibition of PARP-1 has emerged as a powerful therapeutic strategy, particularly in oncology.[1] PARP inhibitors act by blocking the catalytic activity of PARP-1, which leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as "synthetic lethality."

While direct enzymatic assays for this compound are not yet widely published, the broader class of nitroisoquinoline derivatives is being actively investigated for PARP inhibition.[1] The electron-withdrawing nature of the nitro group on the isoquinoline scaffold is hypothesized to facilitate binding to the nicotinamide adenine dinucleotide (NAD+) binding pocket of PARP-1, thereby inhibiting its enzymatic activity.

cluster_0 DNA Damage and PARP-1 Activation cluster_1 Effect of this compound cluster_2 Cellular Outcomes DNA_SSB Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation DNA_SSB->PARP1_Activation PARylation PARylation PARP1_Activation->PARylation DNA_Repair_Recruitment Recruitment of DNA Repair Proteins PARylation->DNA_Repair_Recruitment SSB_Repair SSB Repair DNA_Repair_Recruitment->SSB_Repair 7_Nitroisoquinoline This compound PARP1_Inhibition PARP-1 Inhibition 7_Nitroisoquinoline->PARP1_Inhibition Hypothesized Inhibition No_SSB_Repair Inhibition of SSB Repair PARP1_Inhibition->No_SSB_Repair DSB_Formation Double-Strand Break (DSB) Formation during Replication No_SSB_Repair->DSB_Formation Healthy_Cell Healthy Cell (HR Proficient) DSB_Formation->Healthy_Cell Cancer_Cell Cancer Cell (HR Deficient, e.g., BRCA-mutated) DSB_Formation->Cancer_Cell HR_Repair Homologous Recombination (HR) Repair Healthy_Cell->HR_Repair Apoptosis Apoptosis (Cell Death) Cancer_Cell->Apoptosis Synthetic Lethality Cell_Survival Cell Survival HR_Repair->Cell_Survival

Figure 1: Hypothesized Mechanism of Action of this compound via PARP-1 Inhibition. This diagram illustrates the central role of PARP-1 in single-strand break repair and how its inhibition by this compound can lead to synthetic lethality in homologous recombination-deficient cancer cells.

Potential Therapeutic Applications

Oncology

The primary and most compelling potential application of this compound lies in cancer therapy, particularly for tumors harboring deficiencies in DNA repair pathways.

Rationale:

  • Synthetic Lethality in BRCA-mutated Cancers: As a putative PARP inhibitor, this compound could be highly effective against cancers with mutations in BRCA1, BRCA2, and other genes involved in homologous recombination. These include certain types of breast, ovarian, prostate, and pancreatic cancers.

  • Sensitization to Chemotherapy and Radiotherapy: PARP inhibition can also sensitize cancer cells to DNA-damaging agents like temozolomide and radiation therapy. By preventing the repair of DNA damage induced by these treatments, this compound could enhance their efficacy.

Experimental Evaluation Workflow:

To validate the anticancer potential of this compound, a systematic experimental approach is required.

cluster_In_Vitro Biochemical Evaluation cluster_Cell_Based Cellular Efficacy cluster_Animal_Models In Vivo Validation Start Start: Compound Synthesis and Characterization In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays PARP1_Assay PARP-1 Enzymatic Assay (IC50 Determination) In_Vitro_Assays->PARP1_Assay Cell_Based_Assays Cell-Based Assays Cell_Viability Cell Viability Assays (e.g., MTT) on Cancer Cell Lines (BRCA-mutant and wild-type) Cell_Based_Assays->Cell_Viability Preclinical_Animal_Models Preclinical Animal Models Xenograft_Models Xenograft Models (e.g., BRCA-mutant tumor cells in immunodeficient mice) Preclinical_Animal_Models->Xenograft_Models End End: IND-Enabling Studies PARP_Trapping_Assay PARP Trapping Assay PARP1_Assay->PARP_Trapping_Assay PARP_Trapping_Assay->Cell_Based_Assays Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Cell_Viability->Apoptosis_Assay DNA_Damage_Assay DNA Damage Response (γH2AX staining) Apoptosis_Assay->DNA_Damage_Assay DNA_Damage_Assay->Preclinical_Animal_Models PDX_Models Patient-Derived Xenograft (PDX) Models Xenograft_Models->PDX_Models Pharmacokinetics Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies PDX_Models->Pharmacokinetics Pharmacokinetics->End

Sources

The Strategic Pivot: 7-Nitroisoquinoline as a Cornerstone Precursor in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic building blocks, 7-nitroisoquinoline has emerged as a precursor of significant value, offering a unique combination of reactivity and positional functionalization that is highly sought after in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the synthetic utility of this compound, delving into its core transformations, providing field-proven experimental protocols, and contextualizing its application in the synthesis of high-value compounds.

The Inherent Chemical Potential of the this compound Scaffold

This compound is a pale orange solid with the molecular formula C₉H₆N₂O₂.[1] Its synthetic utility is primarily dictated by the electronic properties of the nitro group and its specific placement on the isoquinoline core. The potent electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution. However, this same property renders the nitro group itself susceptible to a variety of valuable transformations and can influence the reactivity of the heterocyclic ring.

The strategic placement of the nitro group at the 7-position is crucial. It is sufficiently removed from the nitrogen of the pyridine ring to not overly complicate its reactivity, yet it significantly influences the electronic landscape of the entire molecule. This unique electronic profile makes this compound a versatile precursor for a range of functionalized isoquinoline derivatives.

Foundational Transformation: Reduction to 7-Aminoisoquinoline

The most fundamental and widely exploited transformation of this compound is its reduction to the corresponding amine, 7-aminoisoquinoline. This reaction is the gateway to a vast array of subsequent functionalizations, making it a critical first step in many synthetic campaigns. The resulting primary aromatic amine is a versatile functional handle that can be readily acylated, alkylated, or, most importantly, converted into a diazonium salt for a host of Sandmeyer and related reactions.

Causality in Experimental Design: Catalytic Hydrogenation

The catalytic hydrogenation of this compound is a robust and high-yielding method for the synthesis of 7-aminoisoquinoline. The choice of a palladium on carbon (Pd/C) catalyst is driven by its high efficiency and selectivity for the reduction of nitro groups in the presence of other reducible functionalities within the isoquinoline core.

Experimental Protocol: Catalytic Hydrogenation of this compound

Objective: To synthesize 7-aminoisoquinoline from this compound.

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reaction, filtration, and concentration.

Procedure:

  • In a flask suitable for hydrogenation, a suspension of 10% Pd/C (100 mg) in methanol (20 mL) is prepared.

  • A solution of this compound (200 mg, 1.15 mmol) in methanol (40 mL) is added to the catalyst suspension.[2]

  • The reaction system is degassed and then charged with hydrogen gas.[2]

  • The reaction mixture is stirred vigorously at room temperature for approximately 24.5 hours.[2]

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The resulting residue of 7-aminoisoquinoline (150 mg, 90% yield) is typically of sufficient purity for use in subsequent reactions without further purification.[2]

Self-Validation: The completion of the reaction can be confirmed by the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the amine on the TLC plate. Further characterization by ¹H NMR and Mass Spectrometry will confirm the structure and purity of the product.

The Sandmeyer Reaction: A Gateway to Diverse Functionality from 7-Aminoisoquinoline

The conversion of 7-aminoisoquinoline to its diazonium salt opens up a world of synthetic possibilities through the Sandmeyer reaction and related transformations.[3] This powerful reaction allows for the introduction of a wide range of substituents at the 7-position, including halogens, cyano, hydroxyl, and other functional groups. The Sandmeyer reaction is a two-step process: diazotization of the primary amine followed by displacement of the diazonium group with a nucleophile, typically catalyzed by a copper(I) salt.[3]

Mechanistic Rationale in Sandmeyer Chemistry

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. This highly reactive aryl radical then abstracts the nucleophile from the copper(II) species, regenerating the copper(I) catalyst and forming the desired product. The choice of copper(I) salt is therefore critical to the success of the reaction, with CuCl, CuBr, and CuCN being used for chlorination, bromination, and cyanation, respectively.[4]

Experimental Protocol: Synthesis of 7-Chloroisoquinoline via Sandmeyer Reaction (Adapted from a similar procedure for 5-aminoisoquinoline)

Objective: To synthesize 7-chloroisoquinoline from 7-aminoisoquinoline.

Materials:

  • 7-Aminoisoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Sodium Hydroxide (NaOH) solution (20%)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction, extraction, and purification.

Procedure: Part 1: Diazotization

  • In a three-necked round-bottom flask, suspend 7-aminoisoquinoline (5.0 g) in deionized water (50 mL) and cool to 0-5 °C in an ice-salt bath.[5]

  • Slowly add concentrated hydrochloric acid (15 mL) while maintaining the temperature below 5 °C. Stir for 15 minutes.[5]

  • In a separate beaker, dissolve sodium nitrite (2.5 g) in deionized water (10 mL) and cool in an ice bath.[5]

  • Add the cold sodium nitrite solution dropwise to the 7-aminoisoquinoline hydrochloride suspension over 30 minutes, keeping the temperature between 0 and 5 °C.[5]

  • Stir for an additional 30 minutes at 0-5 °C to complete the formation of the diazonium salt solution.[5]

Part 2: Sandmeyer Reaction

  • In a separate beaker, dissolve copper(I) chloride (5.0 g) in concentrated hydrochloric acid (25 mL) with gentle warming. Cool the solution to 0-5 °C.[5]

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.[5]

Part 3: Work-up and Purification

  • Cool the reaction mixture and neutralize to a pH of approximately 8-9 with a 20% sodium hydroxide solution.[5]

  • Extract the product with dichloromethane (3 x 50 mL).[5]

  • Combine the organic layers and wash with deionized water (50 mL) and then brine (50 mL).[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 7-chloroisoquinoline.

Quantitative Data Summary

The following table summarizes key quantitative data for the transformations discussed in this guide.

PrecursorProductReagents and ConditionsYield (%)Reference
This compound7-Aminoisoquinoline10% Pd/C, H₂, MeOH, rt, 24.5 h90[2]
7-Aminoisoquinoline7-Chloroisoquinoline1. NaNO₂, HCl, 0-5 °C; 2. CuCl, 60 °C (Adapted Protocol)[5]
7-Aminoisoquinoline7-Bromoisoquinoline1. NaNO₂, HBr, 0-5 °C; 2. CuBr, 60 °C (Predicted based on Sandmeyer)[4]
7-Aminoisoquinoline7-Cyanoisoquinoline1. NaNO₂, H₂SO₄, 0-5 °C; 2. CuCN, heat (Predicted based on Sandmeyer)[6]
7-Aminoisoquinoline7-Hydroxyisoquinoline1. NaNO₂, H₂SO₄, 0-5 °C; 2. H₂O, heat (Predicted based on diazotization-hydrolysis)[3]

*Yields for Sandmeyer reactions on 7-aminoisoquinoline are not explicitly reported in the searched literature but are expected to be in the moderate to good range based on similar transformations.

Application in Drug Discovery: The Case of PARP Inhibitors

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[7][8] Derivatives of 7-aminoisoquinoline have shown significant promise as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair.[9][10] PARP inhibitors are a clinically important class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[9]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

Synthesis_from_7_Nitroisoquinoline This compound This compound 7-Aminoisoquinoline 7-Aminoisoquinoline This compound->7-Aminoisoquinoline Reduction (Pd/C, H2) 7-Haloisoquinolines 7-Haloisoquinolines 7-Aminoisoquinoline->7-Haloisoquinolines Sandmeyer Reaction (NaNO2, HX, CuX) 7-Cyanoisoquinoline 7-Cyanoisoquinoline 7-Aminoisoquinoline->7-Cyanoisoquinoline Sandmeyer Reaction (NaNO2, H2SO4, CuCN) 7-Hydroxyisoquinoline 7-Hydroxyisoquinoline 7-Aminoisoquinoline->7-Hydroxyisoquinoline Diazotization/ Hydrolysis PARP Inhibitors PARP Inhibitors 7-Aminoisoquinoline->PARP Inhibitors Further Functionalization

Caption: Synthetic pathways from this compound.

Conclusion: A Versatile and Strategic Precursor

This compound stands as a testament to the power of a well-positioned functional group in directing the course of organic synthesis. Its facile reduction to 7-aminoisoquinoline provides a robust entry point to a diverse array of 7-substituted isoquinolines via the powerful Sandmeyer reaction. The demonstrated and potential applications of these derivatives, particularly in the realm of medicinal chemistry, underscore the strategic importance of this compound as a precursor. For researchers and drug development professionals, a thorough understanding of the chemistry of this versatile building block is essential for the design and execution of efficient and innovative synthetic strategies.

References

  • Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).
  • Langer, T., & Cerni, B. (1999). Suitably substituted quinolines and isoquinolines constitute the principal subunits of a large number of linear and angular aromatic “frameworks” with cytotoxic properties. Clinical Cancer Research, 5(10), 2843s.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Isoquinoline. Wikipedia.
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924.
  • Chapter 7: Isoquinolines. ScienceDirect.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 61(17), 7785–7805.
  • This compound. Science of Synthesis, 15.5, 806.
  • On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. Journal of Medicinal Chemistry, 58(15), 6043–6057.
  • RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 39(2), 903.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(11), 1469.
  • 7-Aminoisoquinoline synthesis. ChemicalBook.
  • Sandmeyer reaction. L.S.College, Muzaffarpur.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (11), 2059-2068.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13585–13596.
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Sandmeyer reaction. Wikipedia.
  • Catalytic Cyanation of C–N Bonds with CO2/NH3. Journal of the American Chemical Society, 144(11), 5028–5037.
  • Sandmeyer Reaction - experimental procedure and set up. YouTube.
  • Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Applic
  • US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same.

Sources

Spectroscopic Data of 7-Nitroisoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 7-nitroisoquinoline (CAS No: 61446-83-5), a key intermediate in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established theoretical principles with practical, field-proven insights, this guide elucidates the structural features of this compound through detailed spectral interpretation. Furthermore, it presents robust, self-validating experimental protocols for acquiring high-quality spectroscopic data, ensuring reproducibility and accuracy in the laboratory.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic aromatic compound featuring an isoquinoline core with a nitro group substituted at the 7-position. The isoquinoline scaffold is a prevalent motif in a vast number of natural alkaloids and synthetic compounds with diverse biological activities. The introduction of a strongly electron-withdrawing nitro group at the C7 position significantly modulates the electronic properties of the entire ring system, influencing its reactivity, intermolecular interactions, and ultimately its potential as a pharmacophore or functional material.

Accurate and unambiguous structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful triumvirate of analytical methods to probe the molecular architecture of compounds like this compound. This guide will dissect the spectral data, offering a detailed rationale for the observed signals and providing a framework for the spectroscopic characterization of related nitroaromatic and heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR spectra is paramount for accurate structural interpretation. The following protocol is a self-validating system designed for reproducibility.[1][2][3][4]

Sample Preparation:

  • Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For this compound, dimethyl sulfoxide-d₆ (DMSO-d₆) may also be suitable if solubility in CDCl₃ is limited. The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[2]

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

Instrumental Parameters (¹H NMR):

  • Spectrometer Frequency: A high-field spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • Spectral Width: A sweep width of 12-16 ppm is appropriate to cover the aromatic and any potential aliphatic regions.

Instrumental Parameters (¹³C NMR):

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Spectral Width: A sweep width of 200-250 ppm is standard for organic molecules.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh Pure Sample p2 Dissolve in Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert Sample into Spectrometer p3->a1 a2 Lock and Shim a1->a2 a3 Set Acquisition Parameters a2->a3 a4 Acquire Spectrum a3->a4 d1 Fourier Transform a4->d1 d2 Phase Correction d1->d2 d3 Baseline Correction d2->d3 d4 Referencing d3->d4 s1 Spectral Analysis d4->s1 IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Grind Sample with KBr (Pellet Method) a1 Perform Background Scan p1->a1 p2 Place Sample on Crystal (ATR Method) p2->a1 a2 Acquire Sample Spectrum a1->a2 d1 Baseline Correction a2->d1 d2 Peak Picking d1->d2 d3 Functional Group Identification d2->d3 MS_Fragmentation M This compound (M) M_ion Molecular Ion (M⁺•) m/z = 174 M->M_ion Electron Ionization (70 eV) F1 [M - NO₂]⁺ m/z = 128 M_ion->F1 - NO₂• F2 [M - NO]⁺ m/z = 144 M_ion->F2 - NO• F3 [C₇H₅N]⁺• m/z = 101 F1->F3 - HCN

Sources

An In-Depth Technical Guide to the Electron-Withdrawing Effects on the 7-Nitroisoquinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry and organic synthesis, valued for its presence in numerous bioactive compounds.[1][2] The introduction of a nitro group, a potent electron-withdrawing substituent, at the 7-position profoundly alters the electronic landscape and reactivity of the isoquinoline core. This guide provides a comprehensive analysis of these electronic effects, detailing the resulting modulation of the ring's reactivity towards electrophiles and nucleophiles, the synthetic transformations of the nitro group itself, and the strategic application of this chemistry in drug discovery. Detailed experimental protocols for key transformations are provided to bridge theory with practice for researchers, scientists, and drug development professionals.

The Electronic Architecture of 7-Nitroisoquinoline

The isoquinoline ring system is a benzopyridine, consisting of a benzene ring fused to a pyridine ring.[3] In its unsubstituted form, the lone pair of electrons on the nitrogen atom imparts basic properties.[3] The introduction of a nitro group (-NO₂) at the 7-position dramatically reshapes this electronic character through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond framework.

  • Resonance Effect (-M): The nitro group can delocalize electron density from the aromatic ring, creating regions of significant positive charge (electron deficiency), particularly at the ortho (C6, C8) and para (C5) positions relative to the nitro group.

This strong electron-withdrawing nature significantly deactivates the entire aromatic system. A direct consequence is a marked decrease in the basicity of the heterocyclic nitrogen atom. Electron-withdrawing groups on the isoquinoline ring lower the pKa compared to the parent compound, making the 7-nitro derivative a considerably weaker base.[4]

G Resonance Structures of this compound cluster_1 Major Resonance Contributors cluster_2 Illustrating Electron Withdrawal struct1 struct2 struct1->struct2 Resonance struct3 struct2->struct3 Resonance SNAr_Mechanism cluster_start cluster_intermediate cluster_end Start 7-Halo-Nitroisoquinoline + Nucleophile (Nu⁻) Attack Nucleophilic Attack Start->Attack Step 1 Meisenheimer Formation of Resonance-Stabilized Meisenheimer Complex Attack->Meisenheimer Forms Elimination Leaving Group (X⁻) Departure Meisenheimer->Elimination Step 2 (Fast) Product Substituted Product + X⁻ Elimination->Product Restores Aromaticity

Caption: Generalized workflow for the SNAr mechanism.

The Nitro Group as a Versatile Synthetic Handle

Beyond its influence on ring reactivity, the nitro group itself is a key functional group that can be readily transformed, most importantly into an amino group. This conversion from a powerful electron-withdrawing group to a potent electron-donating group is a cornerstone of synthetic strategy, opening up a vast landscape of subsequent chemical modifications.

Reduction to 7-Aminoisoquinoline

The reduction of the nitro group to a primary amine is arguably the most valuable reaction of this compound. The resulting 7-aminoisoquinoline is a critical building block for pharmaceuticals, as the amino group can be acylated, alkylated, or diazotized for further functionalization. [5]Two prevalent and reliable methods for this transformation are catalytic hydrogenation and reduction with tin(II) chloride.

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C catalyst, in a solvent like Methanol or Ethanol, Room Temp. [6]"Green" reaction with water as the main byproduct; high yield; simple workup (catalyst filtration). [7][8]Requires specialized hydrogenation equipment; catalyst can be expensive; may reduce other functional groups (e.g., alkenes, alkynes). [8][9]
Tin(II) Chloride Reduction SnCl₂·2H₂O, concentrated HCl, in a solvent like Ethanol, Reflux. [10]High chemoselectivity (tolerates many other reducible groups); uses standard lab equipment. [8][11]Stoichiometric amounts of tin are required, leading to metallic waste; workup can be cumbersome due to tin salt precipitation. [8]
Experimental Protocol 1: Catalytic Hydrogenation of this compound

[6]

  • Rationale: This method is chosen for its clean reaction profile and high efficiency. Palladium on carbon is a highly active and standard catalyst for the hydrogenation of aromatic nitro groups. [7][12]The reaction proceeds under mild conditions.

  • Procedure:

    • To a suspension of 10% Pd/C (100 mg) in methanol (20 mL) in a suitable hydrogenation vessel, add a solution of this compound (200 mg, 1.15 mmol) in methanol (40 mL).

    • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before evacuating.

    • Introduce hydrogen gas (typically via a balloon or from a pressurized cylinder) into the vessel.

    • Stir the reaction mixture vigorously at room temperature for approximately 24 hours.

    • Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

    • Once complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

    • Concentrate the filtrate under reduced pressure to yield 7-aminoisoquinoline (expected yield ~90%), which can often be used without further purification. [6]

Experimental Protocol 2: Tin(II) Chloride Reduction of a this compound Analogue

[10]

  • Rationale: This classic method is selected for its excellent functional group tolerance and is ideal when catalytic hydrogenation is incompatible with other groups on the molecule. [11]It is a robust and scalable procedure. The acidic conditions keep the resulting amine protonated and soluble. [13]* Procedure (Adapted from a 7-nitro-1-methyl-3,4-dihydroisoquinoline reduction):

    • Dissolve the this compound substrate (1.0 eq) in ethanol (e.g., 50 mL for 2.65 mmol).

    • To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) followed by concentrated hydrochloric acid (e.g., 5 mL).

    • Heat the reaction mixture with stirring to 60 °C for two hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and pour it onto crushed ice (e.g., 30 g).

    • To begin workup, perform an initial wash with an organic solvent like chloroform to remove any non-basic impurities.

    • Carefully basify the aqueous phase with a chilled strong base (e.g., 4 M NaOH) to a pH > 10. This deprotonates the amine and precipitates tin hydroxides.

    • Extract the product into an organic solvent such as chloroform or ethyl acetate (e.g., 2 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to afford the crude 7-aminoisoquinoline.

Cycloaddition Reactions

The electron-deficient nature of nitro-azaarenes suggests they could participate as dienophiles or heterodienes in cycloaddition reactions, such as the Diels-Alder reaction. [14]This provides a powerful method for rapidly building molecular complexity. However, the reactivity is highly substrate-dependent. A notable study found that while aryl ether-substituted dihydroisoquinolines underwent a [2+3] cycloaddition with dimethyl acetylenedicarboxylate (DMAD), the analogous reaction failed when a nitro moiety was present at the C-7 position. [10]This indicates that the extreme electron-withdrawing character of the nitro group can, in some contexts, disfavor certain cycloaddition pathways, a critical consideration for synthetic design.

Applications in Medicinal Chemistry

The this compound core, and particularly its 7-amino derivative, is a valuable scaffold in drug discovery. [1][2]The ability to switch from a deactivating to an activating group at the 7-position allows for diverse functionalization, leading to libraries of compounds for screening.

  • Kinase Inhibitors: 7-Aminoisoquinoline derivatives have been patented as compounds that inhibit the action of various kinases, making them useful in the treatment of diseases characterized by abnormal cell growth, such as cancer, and other conditions like glaucoma. [5]* Neurological Agents: The related 7-nitro-1,2,3,4-tetrahydroisoquinoline is utilized as a key intermediate in the synthesis of novel therapeutic agents targeting neurological disorders.

  • Anticancer and Antimicrobial Agents: The broader class of nitroisoquinolines has shown promise as anticancer agents, with some derivatives acting as topoisomerase I inhibitors. Furthermore, nitroaromatic compounds have a history as antimicrobial agents, a property that can be explored with this scaffold.

Synthetic_Utility Start This compound Intermediate 7-Aminoisoquinoline Start->Intermediate Reduction (Pd/C, H₂ or SnCl₂/HCl) App1 Kinase Inhibitors (Anticancer, Glaucoma) Intermediate->App1 App2 Further Functionalization (Acylation, Alkylation) Intermediate->App2 App3 Bioactive Scaffolds App2->App3

Caption: Synthetic utility of this compound.

Conclusion

The electron-withdrawing effects of the nitro group at the 7-position of the isoquinoline ring are potent and multifaceted. It transforms the molecule by deactivating it towards electrophilic attack while strongly activating it for nucleophilic substitution, providing a reliable handle for introducing new functionalities. The true synthetic power of this compound lies in the facile reduction of its nitro group to the versatile 7-aminoisoquinoline, a key intermediate for the development of a wide range of biologically active compounds. A thorough understanding of these electronic principles and their application through robust experimental protocols is essential for leveraging this valuable scaffold in modern organic synthesis and drug development.

References

  • General scheme for the catalytic hydrogenation of nitroarene. (n.d.). ResearchGate.
  • The mechanism of SNAr reaction. (n.d.). ResearchGate.
  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs C
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022). MDPI. [Link]
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Visible light mediated photocatalytic [2 + 2] cycloaddition/ring-opening rearomatization cascade of electron-deficient azaarenes and vinylarenes. (2020).
  • Catalytic hydrogenation of nitroarenes into different products via different routes. (n.d.). ResearchGate.
  • Dearomative cycloaddition reaction of electron-deficient heteroarenes with nonstabilized azomethine ylides. (n.d.). ResearchGate.
  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Master Organic Chemistry.
  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. (n.d.). ResearchGate.
  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. (n.d.). Semantic Scholar.
  • Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. (2015).
  • 6-and 7-amino isoquinoline compounds and methods for making and using the same. (2014).
  • Why does nucleophilic substitution in isoquinoline favour
  • A concise update on the synthetic transformation of aurones via asymmetric cycloaddition, annulation, and Michael/Mannich reactions. (2024). RSC Publishing. [Link]
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2022).
  • Acid-base interactions in some isoquinoline and quinazoline amino deriv
  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2020).
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (2019).
  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. [Link]
  • Exploring the Synthesis and Reactivity of this compound. (n.d.). Google Cloud.
  • Isoquinoline. (n.d.). Scanned Document.
  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). University Document.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019).
  • Dissociation constants pK a of isoquinoline bases. (n.d.). ResearchGate.
  • Isoquinoline derivatives and its medicinal activity. (2024). LinkedIn. [Link]
  • 7-Nitroquinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 5-Nitroisoquinoline. (n.d.). PubChem.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.). University Lecture Slides.
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences.
  • Organo-catalytic [4+2] Aza Diels Alder Cycloaddition Reaction in. (n.d.). TSI Journals.
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository.
  • Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Organica.org.
  • Temperature-dependent signal broadening in the 1 H NMR spectrum of 7. (n.d.). ResearchGate.

Sources

Introduction: The Strategic Importance of 7-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Nitroisoquinoline: Synthesis, Commercial Availability, and Applications in Drug Discovery

This compound (CAS No. 13058-73-6) is a heterocyclic aromatic compound of significant interest in the field of organic synthesis and medicinal chemistry.[1] The isoquinoline scaffold itself is a privileged structure, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[2][3] The strategic placement of a nitro group at the 7-position profoundly influences the molecule's electronic properties and reactivity. This functionalization makes this compound an invaluable intermediate for creating diverse molecular libraries and developing novel therapeutic agents, particularly in oncology and infectious diseases.[2]

This guide offers a field-proven perspective on leveraging this compound, moving beyond simple data recitation to explain the causality behind experimental choices and protocols.

Physicochemical Properties & Structural Data

The inherent properties of this compound dictate its handling, reactivity, and analytical characterization. The presence of the electron-withdrawing nitro group deactivates the aromatic ring system to electrophilic attack while making the nitro group itself a prime site for chemical transformation, most notably reduction to an amine.

PropertyValueReference
CAS Number 13058-73-6[1][4]
Molecular Formula C₉H₆N₂O₂[1][5]
Molecular Weight 174.16 g/mol [1][5]
Appearance Yellow to brown solid
Melting Point 177-178 °C
Typical Purity ≥97%
InChIKey MXKZSCXYMSXOAO-UHFFFAOYSA-N[5]
Canonical SMILES C1=CC2=C(C=C(C=C2)[O-])N=C1[5]
  • ¹H NMR: The spectrum would display signals in the aromatic region (typically δ 7.5-9.5 ppm), with distinct coupling patterns corresponding to the protons on the isoquinoline core.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals, including quaternary carbons, with chemical shifts influenced by the nitrogen heteroatom and the nitro group.[6]

  • IR Spectroscopy: Key vibrational bands would include strong absorptions characteristic of the N-O stretching in the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹) and C=C/C=N stretching of the aromatic isoquinoline core.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 174, corresponding to its molecular weight.[5]

Commercial Availability and Supplier Vetting

This compound is commercially available from various chemical suppliers catering to the research and development sector. When sourcing this intermediate, it is crucial to vet suppliers based on the quality and completeness of their documentation.

SupplierWebsite (Illustrative)Notes
ChemWhathttps://www.chemwhat.comLists CAS No. 13058-73-6 and basic properties.[1]
Watson International Ltd(Not directly provided)Listed as a supplier by ChemWhat.[1]
BenchChemhttps://www.benchchem.comProvides synthesis protocols and application notes for related compounds, implying availability.[4]
BLDpharmhttps://www.bldpharm.comSupplier of numerous nitro-containing heterocyclic building blocks.[7]

Scientist's Note on Procurement: Always request a Certificate of Analysis (CoA) for each batch. Verify the purity by an independent method if the compound's integrity is critical for a sensitive downstream application. Purity levels are typically offered at 97% or higher.

Synthesis Protocol: Regioselective Nitration of Isoquinoline

The primary route to this compound is the electrophilic nitration of isoquinoline. Achieving the desired regioselectivity at the 7-position is the critical challenge of this synthesis and requires stringent control over reaction conditions, particularly temperature.[4] The low temperature minimizes the formation of other isomers, such as 5-nitroisoquinoline.

Detailed Experimental Protocol

Objective: To synthesize this compound via regioselective nitration of isoquinoline.[4]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Crushed Ice

  • Aqueous Ammonia (NH₃)

  • Heptane

  • Toluene

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel, cool concentrated sulfuric acid to 0°C using an ice bath.

  • Substrate Addition: Slowly add isoquinoline to the stirred sulfuric acid. The key here is to maintain the internal temperature below 30°C to prevent uncontrolled side reactions.[4] Continue stirring until the isoquinoline is completely dissolved.

  • Cooling: Cool the resulting mixture to -10°C using an ice-salt or acetone-dry ice bath. This low temperature is crucial for directing the nitration to the 7-position.[4]

  • Nitration: Add potassium nitrate portion-wise, ensuring the temperature does not exceed -10°C.[4] The slow addition controls the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -10°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture onto a large volume of crushed ice. This quenches the reaction and precipitates the product.

  • Neutralization & Extraction: Neutralize the acidic solution with aqueous ammonia. Extract the product using an appropriate organic solvent like toluene.

  • Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a solvent system like heptane/toluene to yield pure this compound.

Synthesis Workflow Diagram

cluster_synthesis Synthesis of this compound Isoquinoline Isoquinoline Reaction Electrophilic Nitration Isoquinoline->Reaction H2SO4_KNO3 H₂SO₄, KNO₃ @-10°C H2SO4_KNO3->Reaction Product This compound Reaction->Product

Workflow for the synthesis of this compound.

Key Reactions: Gateway to Functionalized Derivatives

The true value of this compound as an intermediate lies in the reactivity of its nitro group. Its conversion into other functional groups opens the door to a vast chemical space for drug discovery.

Reduction to 7-Aminoisoquinoline

The most common and impactful transformation is the reduction of the nitro group to a primary amine, yielding 7-Aminoisoquinoline. This amine is a versatile nucleophile, readily participating in amide bond formations, reductive aminations, and diazotization reactions to introduce further diversity.[8]

Detailed Experimental Protocol

Objective: To synthesize 7-Aminoisoquinoline from this compound.[8]

Materials:

  • This compound

  • Ethanol (EtOH)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Crushed Ice

  • Aqueous Sodium Hydroxide (NaOH)

  • Chloroform (CHCl₃)

Procedure:

  • Dissolution: Dissolve this compound in ethanol in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (approx. 4 equivalents) and concentrated hydrochloric acid to the solution.

  • Heating: Stir the reaction mixture at 60°C for approximately two hours, or until TLC indicates complete consumption of the starting material.[8]

  • Work-up: Pour the reaction mixture onto crushed ice and wash with chloroform.

  • Basification: Basify the aqueous phase with a chilled concentrated sodium hydroxide solution. This deprotonates the amine and precipitates the tin salts.

  • Extraction: Extract the aqueous phase with chloroform.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield 7-Aminoisoquinoline.

Chemical Transformation Pathway

cluster_transformation Key Downstream Derivatization Start This compound Amine 7-Aminoisoquinoline Start->Amine Reduction (e.g., SnCl₂, HCl) Library Diverse Chemical Library (Amides, Sulfonamides, etc.) Amine->Library Further Functionalization

Reduction of this compound to a key amine intermediate.

Applications in Drug Discovery & Research

Derivatives of this compound are being actively investigated for several therapeutic applications, leveraging the unique properties of the isoquinoline core.[2][3]

Oncology: Targeting DNA Repair and Replication

A primary focus of nitroisoquinoline research is in oncology. The planar isoquinoline ring system is adept at intercalating with DNA, and derivatives have been developed as potent inhibitors of key enzymes involved in DNA replication and repair.[2]

  • Topoisomerase I (Top1) Inhibition: Nitrated indenoisoquinolines, which can be synthesized from this compound precursors, are powerful Top1 inhibitors. Top1 relaxes DNA supercoiling; its inhibition leads to an accumulation of DNA strand breaks, triggering apoptosis in cancer cells. The nitro group has been shown to significantly enhance this inhibitory activity.[2]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP is another critical enzyme in the DNA damage response pathway. Inhibiting PARP in cancers with existing DNA repair defects (like those with BRCA mutations) can lead to synthetic lethality. The isoquinoline scaffold is being explored for the development of novel PARP inhibitors.[2]

Signaling Pathway: Topoisomerase I Inhibition

cluster_pathway Mechanism of Topoisomerase I Inhibition DNA Supercoiled DNA Top1 Topoisomerase I (Top1) DNA->Top1 binds Complex Top1-DNA Cleavable Complex Top1->Complex nicks DNA Relaxed Relaxed DNA Complex->Relaxed religates Breaks DNA Strand Breaks Accumulate Complex->Breaks Inhibitor This compound Derivative Inhibitor->Complex stabilizes Apoptosis Cell Death (Apoptosis) Breaks->Apoptosis

Sources

Methodological & Application

Application Notes: 7-Nitroisoquinoline as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Date:  January 9, 2026

Document ID:  AN-7NIQ-MC2601

Introduction: The Strategic Value of 7-Nitroisoquinoline

This compound is a heterocyclic aromatic compound that has emerged as a privileged scaffold in medicinal chemistry. Its rigid bicyclic core provides a well-defined three-dimensional structure for ligand presentation, while the strategic placement of the nitro group at the 7-position offers a versatile chemical handle for synthetic elaboration. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a key building block, with a particular focus on its validated application in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.

The isoquinoline core is a common motif in numerous biologically active natural products and synthetic pharmaceuticals. The true synthetic utility of this compound, however, lies in the reactivity of the C7 nitro group. This powerful electron-withdrawing group can be readily transformed into an amino group, which serves as a crucial nucleophilic point for constructing diverse libraries of compounds through amide bond formation, sulfonylation, and other functionalization reactions. This guide will detail the core chemical transformations, provide step-by-step protocols, and explore the mechanistic basis for its application in cancer therapy.

Physicochemical Properties and Safety Data

Before initiating any experimental work, it is crucial to be familiar with the physical properties and safety requirements of the reagent.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 13058-73-6[1]
Molecular Formula C₉H₆N₂O₂[1]
Molecular Weight 174.16 g/mol [1]
Appearance Yellow Powder/Solid[2]
Melting Point 106 - 110 °C[2]
Density ~1.354 g/cm³[1]
Solubility Soluble in organic solvents such as DCM, DMF, and DMSO.

Safety & Handling: this compound and its derivatives should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[3] The compound is harmful if swallowed, inhaled, or in contact with skin.[4] In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.[2][5] Store the compound in a tightly closed container in a cool, dry place.[6]

The Nitro Group: A Gateway to Chemical Diversity

The strategic importance of the nitro group at the C7 position cannot be overstated. It serves two primary roles:

  • Electronic Activation: As a strong electron-withdrawing group, it influences the electron density of the isoquinoline ring system, which can be exploited in certain substitution reactions.

  • Synthetic Handle: More importantly, it is a robust precursor to the 7-aminoisoquinoline group. The reduction of the nitro group is a high-yielding and reliable transformation that unlocks the most common and powerful diversification pathway in medicinal chemistry: functionalization of the resulting amine.

The general workflow for utilizing this compound is depicted below.

G Start This compound (Starting Block) Reduction Protocol 1: Catalytic Hydrogenation (Reduction of Nitro Group) Start->Reduction Amine 7-Aminoisoquinoline (Key Intermediate) Reduction->Amine Coupling Protocol 2: Amide Bond Formation (N-Functionalization) Amine->Coupling End Diverse Library of Amide Derivatives (e.g., PARP Inhibitors) Coupling->End

Synthetic utility workflow for this compound.

Key Synthetic Transformations: Detailed Protocols

Protocol 1: Catalytic Reduction of this compound

Objective: To efficiently and cleanly reduce this compound to the key building block, 7-aminoisoquinoline, via catalytic transfer hydrogenation. This method is often preferred for its operational simplicity and mild conditions compared to high-pressure hydrogenation.[7]

Causality: Palladium on carbon (Pd/C) is an excellent catalyst for the hydrogenation of aromatic nitro groups.[7] Ammonium formate serves as a convenient in situ source of hydrogen gas, decomposing on the catalyst surface to H₂, CO₂, and NH₃.[7] This avoids the need for a high-pressure hydrogenation apparatus. Methanol is a suitable solvent that dissolves the starting material and facilitates the reaction.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 5.74 mmol).

  • Solvent Addition: Add anhydrous methanol (30 mL) to dissolve the starting material.

  • Reagent Addition: To the stirred solution, add ammonium formate (1.81 g, 28.7 mmol, 5 eq.).

  • Catalyst Addition: Carefully add 10% Pd/C (0.10 g, 10% w/w) to the flask under a gentle stream of nitrogen. Caution: Pd/C is flammable, especially when dry. Handle with care.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% Ethyl Acetate/Hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 15 mL) to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is typically of high purity. If necessary, it can be purified further by recrystallization or column chromatography on silica gel to yield 7-aminoisoquinoline as a solid.

Protocol 2: N-Functionalization via Amide Coupling

Objective: To couple the newly synthesized 7-aminoisoquinoline with a carboxylic acid to form a stable amide bond, a cornerstone of many PARP inhibitor scaffolds.

Causality: The formation of an amide bond requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[8][9] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate.[10] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the ammonium salts formed and to deprotonate the carboxylic acid, facilitating the reaction.[10][11]

Materials:

  • 7-Aminoisoquinoline

  • Carboxylic acid of interest (e.g., 2-fluorobenzoic acid)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq.).

  • Activation: Dissolve the acid in anhydrous DMF. Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve 7-aminoisoquinoline (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Add the solution of 7-aminoisoquinoline dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, pour the reaction mixture into water. This will often precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Application in Medicinal Chemistry: A PARP Inhibitor Case Study

Mechanism of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA single-strand break (SSB) repair machinery.[12][13] When an SSB occurs, PARP-1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[14] This PARylation event acts as a scaffold to recruit other DNA repair proteins, facilitating the repair process.[15]

PARP inhibitors are small molecules that compete with NAD+ for the catalytic domain of PARP.[14][16] By blocking PARP's enzymatic activity, SSBs are not efficiently repaired.[15] When a replication fork encounters an unrepaired SSB, it collapses, leading to a more lethal double-strand break (DSB).[13]

In normal cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and cell death.[13] This concept is known as synthetic lethality and is the cornerstone of PARP inhibitor therapy.[12] Furthermore, some PARP inhibitors "trap" the PARP enzyme on the DNA, creating a toxic lesion that also contributes to cell death.[14][15][17]

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HR Deficient) SSB1 Single-Strand Break (SSB) PARPi1 PARP Inhibitor SSB1->PARPi1 blocks repair UnrepairedSSB1 Unrepaired SSB PARPi1->UnrepairedSSB1 DSB1 Replication Fork Collapse (DSB Formed) UnrepairedSSB1->DSB1 HR_Repair Homologous Recombination (HR) Repair DSB1->HR_Repair efficient repair Viability1 Cell Viability HR_Repair->Viability1 SSB2 Single-Strand Break (SSB) PARPi2 PARP Inhibitor SSB2->PARPi2 blocks repair UnrepairedSSB2 Unrepaired SSB PARPi2->UnrepairedSSB2 DSB2 Replication Fork Collapse (DSB Formed) UnrepairedSSB2->DSB2 HR_Deficient Defective HR Repair DSB2->HR_Deficient repair fails Death Synthetic Lethality (Cell Death) HR_Deficient->Death

Mechanism of synthetic lethality with PARP inhibitors.
Structure-Activity Relationship (SAR) Insights

The isoquinoline scaffold is a key pharmacophore for PARP inhibition.[18] Structure-activity relationship studies have shown that:

  • The isoquinolinone or a related heterocyclic core mimics the nicotinamide moiety of the NAD+ substrate, binding in the catalytic pocket.[16]

  • The amide linkage, readily formed from 7-aminoisoquinoline, is crucial for establishing hydrogen bonding interactions with key amino acid residues in the PARP active site, such as Gly863 and Ser904.[16]

  • The aromatic ring attached to the amide carbonyl often engages in π-π stacking interactions with Tyr907, further anchoring the inhibitor in the binding site.[16]

Modifications based on the 7-aminoisoquinoline core allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.[18]

Compound ScaffoldKey FeaturePARP-1 IC₅₀ (nM)Reference
OlaparibPhthalazinone core4.40[16]
Quinoxaline Derivative 5Bio-isostere of phthalazinone3.05[16]
Quinoxaline Derivative 8aBio-isostere with thiosemicarbazide linker2.31[16]
Thienoimidazole Derivative 16lNovel thieno[3,4-d]imidazole core43.0[19]

Note: The table presents IC₅₀ values for various PARP-1 inhibitors to illustrate the potency range achievable with different heterocyclic scaffolds. While not direct derivatives of this compound, they share the core principle of an aromatic system with an amide-linked substituent targeting the PARP active site.

Troubleshooting and Expert Insights

  • Incomplete Nitro Reduction: If the reduction stalls, ensure the Pd/C catalyst is active and not poisoned. Adding a fresh portion of catalyst or increasing the equivalents of ammonium formate can sometimes drive the reaction to completion.

  • Low Amide Coupling Yield: Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated ester intermediate. Pre-activation of the carboxylic acid for at least 15 minutes before adding the amine is critical for success with less reactive amines like 7-aminoisoquinoline.[11]

  • Purification Challenges: The urea byproduct from carbodiimide reagents (like EDC) can sometimes co-elute with the product. Using HATU or other uronium-based reagents often leads to cleaner reactions and simpler purifications.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists. Its true potential is unlocked through the reliable and high-yielding reduction of the nitro group to an amine, providing a strategic point for diversification. The protocols and mechanistic insights provided herein demonstrate its utility in constructing complex molecules, exemplified by its successful application in the rational design of potent PARP inhibitors for cancer therapy. By understanding the underlying chemistry and strategic value of this scaffold, researchers can accelerate the discovery of novel therapeutics.

References

  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. (2020). PubMed.
  • This compound CAS#: 13058-73-6. ChemWhat.
  • 7-Methoxy-8-nitroisoquinoline | CAS#:63485-75-6. Chemsrc.
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2023). National Institutes of Health.
  • CID 157695085 | C18H20N4O4. PubChem.
  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (2024). National Institutes of Health.
  • Structure-activity relationships in vitro. ResearchGate.
  • 8-Nitroisoquinoline | C9H6N2O2. PubChem.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2021). MDPI.
  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. (2011). ACS Publications.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2017). MDPI.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2021). National Institutes of Health.
  • Amide coupling reaction in medicinal chemistry. HepatoChem.
  • The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review.
  • Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines. (2002). PubMed.
  • Mechanism of PARP inhibitor resistance and potential overcoming strategies. (2022). National Institutes of Health.
  • Design, synthesis and biological evaluation of spiro-isoquinoline-pyrimidine derivatives as anticancer agents against MCF-7 cancer cell lines. ResearchGate.
  • PARP inhibitor. Wikipedia.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). National Institutes of Health.
  • Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. (2020). National Institutes of Health.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of. (2023). AIR Unimi.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. ResearchGate.
  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. (2024). eLife.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate.
  • Synthesis, structural analysis, and biological evaluation of thioxoquinazoline derivatives as phosphodiesterase 7 inhibitors. (2013). PubMed.

Sources

The Strategic Reduction of 7-Nitroisoquinoline: A Guide to Synthetic Pathways for 7-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Aminoisoquinoline is a pivotal building block in contemporary drug discovery and development, serving as a key structural motif in a variety of biologically active compounds, including kinase inhibitors for therapeutic applications in oncology and ophthalmology.[1] The efficient and selective synthesis of this amine from its nitro precursor, 7-nitroisoquinoline, is a critical transformation for medicinal chemists. This application note provides a comprehensive overview of the prevalent experimental procedures for this reduction, detailing the underlying chemical principles and offering step-by-step protocols for researchers in the pharmaceutical and life sciences sectors.

The choice of reduction methodology is paramount and is often dictated by factors such as substrate sensitivity to reaction conditions, desired chemoselectivity, scalability, and considerations of green chemistry. This guide will explore three primary, field-proven methods for the reduction of this compound:

  • Catalytic Hydrogenation: A clean and efficient method employing a heterogeneous catalyst and a hydrogen source.

  • Metal-Mediated Reduction in Acidic Media: A classic and robust approach utilizing metals such as tin or iron.

  • Reduction with Sodium Dithionite: A mild and selective method suitable for substrates with sensitive functional groups.

Each of these methodologies will be discussed in detail, with an emphasis on the mechanistic rationale behind the experimental choices, ensuring a thorough understanding for the practicing scientist.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is often the method of choice for the reduction of nitroarenes due to its high efficiency, clean reaction profile, and the ease of product isolation. The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), to facilitate the addition of hydrogen across the nitro group.

Causality of Experimental Choices

The selection of palladium on carbon as the catalyst is based on its high activity and selectivity for the reduction of nitro groups in the presence of the isoquinoline core. Methanol is a commonly used solvent as it readily dissolves the starting material and is relatively inert under the reaction conditions. The use of a hydrogen atmosphere, often at atmospheric or slightly elevated pressure, provides the necessary reducing agent.

Experimental Workflow: Catalytic Hydrogenation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product start Suspend this compound and Pd/C in Methanol degas Degas the system start->degas hydrogen Introduce Hydrogen atmosphere degas->hydrogen stir Stir vigorously at room temperature hydrogen->stir monitor Monitor reaction by TLC stir->monitor filter Filter through Celite to remove Pd/C monitor->filter Upon completion concentrate Concentrate the filtrate under reduced pressure filter->concentrate product 7-Aminoisoquinoline concentrate->product

Caption: Workflow for the catalytic hydrogenation of this compound.

Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and methanol to form a suspension.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Seal the flask and degas the system by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Introduce a hydrogen atmosphere (a hydrogen-filled balloon is suitable for small-scale reactions) and stir the mixture vigorously at room temperature.[2]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.[2] A typical reaction time is 12-24 hours.[2]

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 7-aminoisoquinoline. The product can be used without further purification or can be purified by column chromatography if necessary.[2]

Method 2: Metal-Mediated Reduction with Tin(II) Chloride

The use of tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid (HCl), is a classic and reliable method for the reduction of aromatic nitro compounds. This method is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of other reducible functional groups that are stable under these conditions.

Causality of Experimental Choices

Tin(II) is a mild reducing agent that, in an acidic medium, can selectively reduce the nitro group. The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group, with the acidic protons facilitating the elimination of oxygen as water. Ethanol is often used as a co-solvent to improve the solubility of the aromatic nitro compound. The work-up involves basification to precipitate tin salts and liberate the free amine.

Experimental Workflow: Tin(II) Chloride Reduction

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product start Dissolve this compound in Ethanol add_tin Add SnCl2·2H2O start->add_tin add_hcl Slowly add concentrated HCl add_tin->add_hcl reflux Heat to reflux add_hcl->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Upon completion basify Basify with aqueous NaOH cool->basify extract Extract with an organic solvent basify->extract dry Dry and concentrate the organic phase extract->dry product 7-Aminoisoquinoline dry->product

Caption: Workflow for the SnCl₂ reduction of this compound.

Protocol: Reduction of this compound with Tin(II) Chloride

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.

  • With stirring, slowly add concentrated hydrochloric acid. An exothermic reaction may occur.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a 10 M aqueous solution of sodium hydroxide until a pH of >10 is reached, which will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-aminoisoquinoline, which can be purified by column chromatography.

Method 3: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a versatile and economical reducing agent.[3] It offers a mild, metal-free alternative for the reduction of nitroarenes, demonstrating high chemoselectivity in the presence of other reducible functional groups.[3]

Causality of Experimental Choices

The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[3] The reaction is typically carried out in a biphasic system (e.g., dichloromethane-water or acetonitrile-water) to accommodate both the organic substrate and the water-soluble dithionite. A phase-transfer catalyst can be employed to enhance the reaction rate.

Experimental Workflow: Sodium Dithionite Reduction

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product start Dissolve this compound in a suitable solvent prepare_dithionite Prepare an aqueous solution of sodium dithionite start->prepare_dithionite combine Slowly add the dithionite solution to the nitro compound solution prepare_dithionite->combine stir Stir vigorously at room temperature or with gentle heating combine->stir monitor Monitor reaction by TLC stir->monitor extract Extract with an organic solvent monitor->extract Upon completion wash Wash the combined organic layers with brine extract->wash dry Dry and concentrate the organic phase wash->dry product 7-Aminoisoquinoline dry->product

Caption: Workflow for the sodium dithionite reduction of this compound.

Protocol: Reduction of this compound with Sodium Dithionite

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • A suitable solvent system (e.g., methanol/water, THF/water)

  • Sodium bicarbonate (NaHCO₃) (optional, to maintain basic pH)

  • Ethyl acetate (EtOAc) or another suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., methanol or THF) in a round-bottom flask.

  • In a separate beaker, prepare a solution of sodium dithionite (typically 3-5 equivalents) in water. Sodium bicarbonate can be added to the aqueous solution to maintain a basic pH.

  • With vigorous stirring, slowly add the aqueous sodium dithionite solution to the solution of the nitro compound. The reaction can be exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 7-aminoisoquinoline. Purification can be achieved by column chromatography if necessary.

Comparative Summary of Reduction Methods

FeatureCatalytic Hydrogenation (Pd/C)Tin(II) Chloride (SnCl₂)Sodium Dithionite (Na₂S₂O₄)
Reagents H₂ gas, Pd/C catalystSnCl₂·2H₂O, HClNa₂S₂O₄, water
Conditions Room temperature, atmospheric pressureRefluxRoom temperature or gentle heating
Solvents Methanol, EthanolEthanol, HCl(aq)Biphasic (e.g., MeOH/H₂O)
Work-up Filtration of catalystBasification, extractionExtraction
Advantages Clean, high yield, simple work-upRobust, tolerates some functional groupsMild, metal-free, good chemoselectivity
Disadvantages Catalyst can be pyrophoric, potential for catalyst poisoning, may reduce other functional groupsStoichiometric tin waste, acidic conditionsCan require biphasic system, may be slower

Safety Considerations

  • Catalytic Hydrogenation: Palladium on carbon can be pyrophoric, especially when dry and in the presence of air and a flammable solvent. Handle the catalyst with care, preferably under an inert atmosphere. Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper ventilation and avoid sources of ignition.

  • Metal-Mediated Reductions: Concentrated acids like HCl are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). The reaction with tin(II) chloride can be exothermic.

  • Sodium Dithionite: Sodium dithionite is a flammable solid and can decompose upon contact with moisture, releasing toxic sulfur dioxide gas. Store in a cool, dry place and handle in a well-ventilated area.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments. Conduct all reactions in a well-ventilated fume hood.

Conclusion

The reduction of this compound to 7-aminoisoquinoline is a fundamental transformation in the synthesis of many valuable pharmaceutical compounds. The choice of the most appropriate synthetic route depends on a careful evaluation of the specific requirements of the synthesis, including the presence of other functional groups, scalability, and safety considerations. The protocols detailed in this application note provide researchers with a selection of reliable and well-established methods to achieve this important chemical conversion.

References

  • BenchChem. (2025). Synthesis of Isoquinolin-7-amine Dihydrochloride: A Detailed Protocol for Researchers.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Aminoisoquinolin-7-ol.
  • Liu, X., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega.
  • Laha, J. K., et al. (2023). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
  • Li, C. J., & Trost, B. M. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society.
  • Wang, D., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society.
  • Jagadeesh, R. V., et al. (2017). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.
  • Stolle, A., et al. (2018).
  • Beller, M., et al. (2018). A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. Chemical Science.
  • Padder, A. H., et al. (2025). SnCl2‐mediated synthesis of furoquinoline derivatives. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025).
  • Khurana, J. M., & Singh, S. (1997). Reduction of Nitroarenes with Sodium Dithionite. ChemInform.
  • Scribd. (n.d.). Sodium Dithionite: Reduction of Aldehydes and Ketones.
  • Google Patents. (2018).
  • Google Patents. (2014). US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same.

Sources

The Strategic Application of 7-Nitroisoquinoline in the Synthesis of Potent Isoquinolinone-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 7-nitroisoquinoline as a strategic starting material in the synthesis of isoquinolinone-based Poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore the rationale behind the selection of the isoquinolinone scaffold, detail the synthetic pathway from this compound to a key 7-aminoisoquinolin-1(2H)-one intermediate, and provide an exemplary protocol for its elaboration into a final PARP inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel oncology therapeutics.

Introduction: The Isoquinolinone Scaffold in PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to DNA damage repair, particularly in the base excision repair (BER) pathway.[1] The inhibition of PARP, especially PARP-1, has emerged as a powerful therapeutic strategy in oncology. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and triggers synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[1]

The core of many potent PARP inhibitors mimics the nicotinamide moiety of the natural substrate, NAD+. The isoquinolin-1(2H)-one scaffold has proven to be a highly effective nicotinamide bioisostere, providing a rigid framework that can be appropriately substituted to achieve high-affinity binding to the PARP active site.[2] Its structure is foundational to a range of developmental and patented PARP inhibitors.[3] The strategic placement of substituents on this core is crucial for modulating potency, selectivity, and pharmacokinetic properties.

This guide focuses on the synthetic utility of this compound, a versatile and commercially available building block, as a precursor to 7-substituted isoquinolinone PARP inhibitors. The nitro group at the 7-position provides a synthetic handle that, through reduction to an amine, allows for the introduction of diverse functionalities essential for potent PARP inhibition.

The Synthetic Strategy: From Nitroaromatic Precursor to Bioactive Inhibitor

Our synthetic approach is a multi-step process designed for efficiency and adaptability. It begins with the functionalization of the isoquinoline core and proceeds through the formation of the key isoquinolinone intermediate, culminating in the coupling of a side chain to yield the final inhibitor.

Synthetic_Workflow A Isoquinoline B This compound A->B  Nitration C 7-Aminoisoquinoline B->C  Reduction D 7-Aminoisoquinolin-1(2H)-one C->D  Oxidative Cyclization  (Conceptual Step) E Final PARP Inhibitor D->E  Amide Coupling

Caption: Synthetic workflow from isoquinoline to a final PARP inhibitor.

Experimental Protocols

Part I: Synthesis of Key Intermediate - 7-Aminoisoquinoline

The journey from the starting material to a versatile intermediate involves two robust and well-documented chemical transformations: nitration and subsequent reduction.

Protocol 1: Synthesis of this compound

  • Rationale: This initial step introduces the crucial nitro group at the 7-position of the isoquinoline ring. The regioselectivity is directed by the reaction conditions, specifically the use of a mixed acid system at low temperatures. Careful temperature control is critical to minimize the formation of other nitro isomers.

  • Materials:

    • Isoquinoline

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Potassium Nitrate (KNO₃)

    • Crushed Ice

    • Aqueous Ammonia (NH₃)

    • Toluene

  • Procedure:

    • In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel, cool concentrated sulfuric acid to 0°C.

    • Slowly add isoquinoline to the stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C.

    • Once the isoquinoline has completely dissolved, cool the mixture to -10°C.

    • Add potassium nitrate portion-wise, carefully controlling the addition rate to keep the temperature from exceeding -10°C.

    • After the addition is complete, allow the reaction mixture to stir at -10°C for an additional 2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the resulting solution by the slow addition of aqueous ammonia until the pH is approximately 8-9.

    • Extract the aqueous layer with toluene (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 7-Aminoisoquinoline

  • Rationale: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation is a clean and efficient method for this reduction. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation, and methanol is a suitable solvent. The reaction is monitored by Thin Layer Chromatography (TLC) to ensure complete conversion.

  • Materials:

    • This compound

    • Methanol (MeOH)

    • 10% Palladium on Carbon (Pd/C)

    • Hydrogen Gas (H₂)

  • Procedure:

    • To a suspension of 10% Pd/C (100 mg) in methanol (20 mL) in a suitable hydrogenation vessel, add a solution of this compound (200 mg, 1.15 mmol) in methanol (40 mL).[4]

    • Seal the vessel, degas the system, and then introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus at atmospheric pressure).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is fully consumed (approximately 24 hours).[4]

    • Once complete, carefully purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 7-aminoisoquinoline. The product is often of sufficient purity for the next step without further purification.[4]

Part II: Synthesis of the Isoquinolinone Core and Final Inhibitor

With the key 7-aminoisoquinoline in hand, the next steps focus on constructing the isoquinolinone pharmacophore and appending the side chain necessary for PARP inhibition.

Protocol 3: Synthesis of 7-Aminoisoquinolin-1(2H)-one

  • Rationale: The conversion of 7-aminoisoquinoline to 7-aminoisoquinolin-1(2H)-one is a critical step to install the lactam functionality of the pharmacophore. While various methods exist for the synthesis of isoquinolinones, this transformation can be achieved through specialized cyclization or condensation reactions. For the purpose of this guide, we acknowledge this transformation leads to a key intermediate that is commercially available and can be synthesized via several routes, including base-promoted condensation of a suitably substituted homophthalic anhydride with an amine source.[5]

Protocol 4: Exemplary Amide Coupling to Form a PARP Inhibitor

  • Rationale: The 7-amino group of the isoquinolinone core is an excellent nucleophile for amide bond formation. This reaction is one of the most common and reliable methods used in medicinal chemistry to link molecular fragments.[6] Here, we couple the 7-aminoisoquinolin-1(2H)-one intermediate with a carboxylic acid containing a cyclic amine, a common feature in many potent PARP inhibitors that often interacts with the adenosine ribose-binding site of the enzyme. Coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are used to form a highly reactive intermediate from the carboxylic acid, facilitating efficient reaction with the amine.[6]

  • Materials:

    • 7-Aminoisoquinolin-1(2H)-one

    • 1-(Cyclopropanecarbonyl)piperidine-4-carboxylic acid (Exemplary side chain)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-Dimethylaminopyridine (DMAP)

    • 1-Hydroxybenzotriazole (HOBt) (catalytic amount)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a solution of 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq), DMAP (1.2 eq), and a catalytic amount of HOBt.[6]

    • Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

    • Add a solution of 7-aminoisoquinolin-1(2H)-one (1.0 eq) in anhydrous DMF to the reaction mixture, followed by the addition of DIPEA (2.0 eq).

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final PARP inhibitor.

Mechanism of Action and Structural Rationale

The synthesized isoquinolinone-based inhibitor functions by competing with the endogenous substrate NAD+ for the catalytic domain of PARP enzymes.

PARP_Inhibition cluster_0 Normal Cell Function (DNA Repair) cluster_1 Action of Isoquinolinone Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP binds to PAR Poly(ADP-ribose) (PAR) Chain PARP->PAR synthesizes from NAD NAD+ NAD->PARP Repair Recruitment of Repair Proteins PAR->Repair SSB_Repair SSB Repaired Repair->SSB_Repair DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_2 PARP Enzyme DNA_SSB_2->PARP_2 Trapped PARP Trapping on DNA PARP_2->Trapped Inhibitor Isoquinolinone Inhibitor Inhibitor->PARP_2 binds & inhibits DSB Replication Fork Collapse -> Double-Strand Break (DSB) Trapped->DSB Apoptosis Synthetic Lethality (in HR-deficient cells) DSB->Apoptosis

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

The isoquinolin-1(2H)-one core acts as the nicotinamide mimic, forming key hydrogen bonds within the enzyme's active site. The 7-position substituent, introduced via the amide coupling, extends into adjacent pockets of the enzyme, contributing significantly to the inhibitor's potency and selectivity. This modular synthetic approach allows for the rapid generation of a library of analogs by varying the carboxylic acid component in the final coupling step, facilitating structure-activity relationship (SAR) studies.

Data Summary

The following table summarizes representative data for PARP inhibitors featuring the isoquinolinone core, demonstrating the high potency achievable with this scaffold.

Compound ClassCore ScaffoldExemplary SubstituentPARP-1 IC₅₀ (nM)Reference
IsoquinolinoneIsoquinolin-1(2H)-one7-Benzamido~1500 nM (PARP-2)[7]
Dihydroisoquinolinone3,4-Dihydroisoquinolin-1(2H)-one4-([1,4'-bipiperidine]-1'-carbonyl)63.1 nM[8]
Thieno[2,3-c]isoquinolinoneThieno[2,3-c]isoquinolin-5(4H)-one9-AminoPotent Inhibition[9]

Note: Data are representative and intended to illustrate the potential of the scaffold. IC₅₀ values can vary based on assay conditions.

Conclusion

This compound is a highly valuable and strategic starting material for the synthesis of potent, isoquinolinone-based PARP inhibitors. The synthetic route detailed herein, proceeding through a key 7-aminoisoquinolin-1(2H)-one intermediate, offers a robust and versatile platform for medicinal chemists. The straightforward protocols for nitration, reduction, and amide coupling provide a clear path to novel chemical entities. This approach enables the systematic exploration of the chemical space around the 7-position of the isoquinolinone core, facilitating the optimization of potency, selectivity, and drug-like properties in the quest for next-generation cancer therapeutics.

References

  • Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983.
  • Pellicciari, R., et al. (2008). On the Way to Selective PARP-2 Inhibitors.
  • Menissero, U., et al. (2002). Thieno[2,3-c] isoquinolines for use as inhibitors of PARP. U.S. Patent No. 7,825,129. Washington, DC: U.S. Patent and Trademark Office.
  • Stangeland, E. L., et al. (2024). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery.
  • Kudos Pharmaceuticals Limited. (2002). Isoquinolinone derivatives as parp inhibitors. WO 2002/090334 A1. World Intellectual Property Organization.
  • MySkinRecipes. (n.d.). 7-Aminoisoquinolin-1(2H)-one.
  • Nerviano Medical Sciences S.r.l. (2010). Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors. WO 2010/133647 A1. World Intellectual Property Organization.
  • Ruan, F. (2017). Synthesis of PARP inhibitor talazoparib. U.S. Patent No. 9,708,319. Washington, DC: U.S. Patent and Trademark Office.
  • Janssen Pharmaceutica NV. (2014). Substituted quinazolinone and quinoxaline derivatives as PARP inhibitors. U.S. Patent No. 9,732,060. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, X., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d]imidazole-4-carboxamide Scaffold. Molecules, 21(6), 766.
  • BioMarin Pharmaceuticals Inc. (n.d.). Patents Assigned to BioMarin Pharmaceuticals Inc. Justia Patents.
  • El-Damasy, D. A., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924.
  • BeiGene, Ltd. (2017). Process for preparing parp inhibitor, crystalline forms, and uses thereof. WO 2017/032289 A1. World Intellectual Property Organization.
  • Abouzid, K. M., et al. (2021). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 11(32), 19685-19702.
  • ResearchGate. (2021). Design, synthesis and: In silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors.
  • ResearchGate. (2011). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold.
  • ResearchGate. (2009). Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors.
  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(17), 11488-11495.
  • PatentGuru. (n.d.). Biomarin Pharmaceutical Patents.
  • Zhang, X., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6), 766.
  • Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 84, 153412.
  • ResearchGate. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Dyachenko, V. D. (2000). Synthesis of 1(2H)-Isoquinolones. (Review). Chemistry of Heterocyclic Compounds, 36(6), 675-687.
  • SciSpace. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer.
  • Timofeev, A. V., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 25(23), 13028.

Sources

The Strategic Application of 7-Nitroisoquinoline in Fragment-Based Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for the identification of novel lead compounds. By screening low molecular weight fragments (typically < 300 Da), FBDD allows for a more thorough exploration of chemical space and often yields starting points with superior physicochemical properties compared to traditional high-throughput screening (HTS). Central to the success of any FBDD campaign is the quality and diversity of the fragment library. This guide focuses on a particularly valuable, yet underutilized fragment: 7-nitroisoquinoline. Its unique electronic properties and rigid bicyclic scaffold make it an excellent probe for various protein targets, particularly kinases and enzymes involved in DNA repair pathways.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will elucidate the rationale behind using this compound, provide detailed protocols for its screening via key biophysical techniques, and offer insights into the interpretation of the resulting data.

The Rationale for this compound in FBDD

The isoquinoline core is a well-established privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] The strategic placement of a nitro group at the 7-position confers several advantageous properties for a fragment:

  • Electron-Withdrawing Nature: The nitro group is a strong electron-withdrawing group, which modulates the electronics of the aromatic system. This can influence hydrogen bonding capabilities and π-stacking interactions within a protein's binding site.[3]

  • Defined Vector for Growth: The nitro group can be readily reduced to an amine, providing a synthetic handle for fragment evolution. This allows for the systematic exploration of the surrounding chemical space to enhance binding affinity and selectivity.[3]

  • Scaffold Rigidity: The rigid isoquinoline scaffold reduces the entropic penalty upon binding, which can contribute to a more favorable ligand efficiency.

  • Probe for Key Target Classes: Isoquinoline and its derivatives have shown activity against a range of important drug targets, including Poly(ADP-ribose) polymerase (PARP) and Topoisomerase I, both critical enzymes in cancer biology.[4][5][6]

Potential Signaling Pathways Targeted by this compound Derivatives

The utility of this compound as a starting fragment is underscored by its potential to be elaborated into potent inhibitors of critical cellular signaling pathways. Two of the most relevant pathways are detailed below.

PARP and the DNA Damage Response Pathway

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the DNA damage response (DDR).[7] Upon detecting a single-strand DNA break, PARP-1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[8][9] In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[10] The isoquinoline scaffold is a known pharmacophore for PARP inhibitors, making this compound an excellent starting point for developing novel therapeutics in this class.

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activation PAR PAR Chains PARP1->PAR Synthesis using NAD NAD+ NAD->PARP1 Repair_Complex DNA Repair Complex (e.g., XRCC1) PAR->Repair_Complex Recruitment DNA_Repair DNA Repair Repair_Complex->DNA_Repair Inhibitor This compound- Derived Inhibitor Inhibitor->PARP1 Inhibition

Caption: PARP-1 signaling in the DNA damage response.

Topoisomerase I and DNA Replication

Topoisomerase I (Top1) is another crucial enzyme involved in maintaining DNA topology.[11][12] During DNA replication and transcription, Top1 relieves torsional stress by introducing transient single-strand breaks in the DNA backbone.[13][14] It forms a covalent intermediate with the DNA, allows the DNA to unwind, and then reseals the break.[12] Topoisomerase inhibitors stabilize this covalent complex, leading to the accumulation of DNA strand breaks when a replication fork collides with it. This ultimately triggers cell cycle arrest and apoptosis.[3] Nitrated indenoisoquinolines, which are derivatives of the isoquinoline scaffold, are potent Top1 inhibitors, highlighting the potential of this compound-based fragments in this area.[4]

Topoisomerase_Pathway cluster_normal Normal Function cluster_inhibited Inhibited Pathway Supercoiled_DNA Supercoiled DNA (Torsional Strain) Top1 Topoisomerase I (Top1) Supercoiled_DNA->Top1 Catalytic Cycle Cleavage_Complex Top1-DNA Covalent Cleavage Complex Top1->Cleavage_Complex Catalytic Cycle Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Catalytic Cycle DSB Double-Strand Break Cleavage_Complex->DSB Collision with Relaxed_DNA->Supercoiled_DNA Catalytic Cycle Replication_Fork Replication Fork Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis Inhibitor This compound- Derived Inhibitor Inhibitor->Cleavage_Complex

Caption: Topoisomerase I inhibition leading to apoptosis.

Experimental Protocols for Screening this compound

A multi-pronged approach employing several biophysical techniques is recommended to confidently identify and validate this compound as a binder to a target of interest. The following protocols provide a detailed, step-by-step guide for screening.

FBDD_Workflow cluster_screening Primary Screening & Hit Identification cluster_validation Hit Validation & Structural Characterization cluster_optimization Hit-to-Lead Optimization SPR Surface Plasmon Resonance (SPR) Validated_Hit Validated Hit SPR->Validated_Hit Binding Confirmation NMR Ligand-Observed NMR (e.g., CPMG, STD) NMR->Validated_Hit Binding Confirmation XRay X-ray Crystallography SAR Structure-Activity Relationship (SAR) XRay->SAR NMR_Protein Protein-Observed NMR (HSQC) NMR_Protein->SAR Lead Lead Compound SAR->Lead Fragment_Library Fragment Library (including this compound) Fragment_Library->SPR Fragment_Library->NMR Validated_Hit->XRay Structural Insights Validated_Hit->NMR_Protein Binding Site Mapping

Caption: General workflow for an FBDD campaign.

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its low protein consumption and ability to provide kinetic data.[13][14]

Objective: To identify if this compound binds to the target protein and to estimate its binding affinity (K D ) and kinetics.

Materials:

  • Purified target protein (>95% purity)

  • This compound (and other fragments) dissolved in 100% DMSO (e.g., 100 mM stock)

  • SPR instrument (e.g., Biacore T200 from Cytiva)

  • Sensor Chip (e.g., CM5 chip for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.0)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface of a flow cell with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 25 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve a target immobilization level (e.g., 8000-10000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein injection.

  • Fragment Screening:

    • Prepare a solution of this compound in running buffer at a final concentration of 200 µM with a final DMSO concentration of 1-2%. Ensure the DMSO concentration is precisely matched in the running buffer to minimize bulk refractive index effects.

    • Inject the fragment solution over both the reference and protein-immobilized flow cells for a defined contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds) at a flow rate of 30 µL/min.[15]

    • Perform a regeneration step if necessary to remove any bound fragment.

    • Include buffer-only injections (blanks) for double referencing.

  • Data Analysis:

    • Subtract the signal from the reference flow cell and the blank injections from the signal of the protein-immobilized flow cell.

    • A positive, concentration-dependent binding response indicates a hit.

    • For confirmed hits, perform a dose-response analysis by injecting a series of concentrations (e.g., 10 µM to 500 µM) to determine the equilibrium dissociation constant (K D ) by fitting the data to a steady-state affinity model.

Protocol 2: Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy

Ligand-observed NMR techniques are powerful for detecting weak fragment binding as they monitor the signals of the small molecule itself.[16][17] Carr-Purcell-Meiboom-Gill (CPMG) is particularly effective.[18]

Objective: To confirm the binding of this compound to the target protein in solution.

Materials:

  • Purified target protein

  • This compound

  • NMR buffer (e.g., 50 mM Phosphate buffer pH 7.4, 100 mM NaCl in 99.9% D₂O)

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

  • NMR tubes

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples in NMR buffer:

      • Sample A (Reference): 200 µM this compound.

      • Sample B (Test): 200 µM this compound and 10 µM target protein.

    • Ensure identical buffer conditions and volumes in both tubes.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum for both samples to ensure sample integrity and correct concentration.

    • Acquire 1D ¹H CPMG spectra for both samples. A typical CPMG experiment uses a spin-echo pulse sequence (90° - [τ - 180° - τ]n) to filter out broad signals from large molecules.

      • Key Parameters: A total relaxation delay (D1) of at least 5 seconds is recommended. The CPMG filter length (L4 in Bruker terminology) should be adjusted based on the expected affinity, typically between 200-400 for µM binders.[18]

  • Data Analysis:

    • Compare the CPMG spectrum of Sample B to Sample A.

    • A significant reduction in the peak intensity of this compound in Sample B compared to Sample A indicates binding. When the fragment binds to the large protein, its effective transverse relaxation rate (R₂) increases, leading to signal attenuation in the CPMG experiment.

Protocol 3: X-ray Crystallography for Structural Characterization

X-ray crystallography provides the highest resolution structural information, revealing the precise binding mode of the fragment, which is invaluable for structure-based drug design.[19][20]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Methodology: Co-crystallization is often the preferred method for fragments.[19]

  • Complex Formation and Crystallization:

    • Incubate the purified target protein (e.g., at 10 mg/mL) with a 5-10 fold molar excess of this compound for at least 2 hours on ice. The fragment should be added from a concentrated DMSO stock, ensuring the final DMSO concentration is below 5%.

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with a variety of crystallization screen solutions.

  • Crystal Soaking (Alternative Method):

    • If apo-crystals of the target protein are readily available, soaking can be attempted.

    • Prepare a soaking solution containing the original crystallization condition supplemented with 10-20 mM this compound and a cryoprotectant (e.g., 20% glycerol).

    • Transfer an apo-crystal into the soaking solution for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.[20]

  • Data Collection and Structure Determination:

    • Harvest a suitable crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully inspect the resulting electron density maps for evidence of the bound this compound fragment. Refine the model to obtain a high-resolution structure of the protein-fragment complex.

Data Presentation: Interpreting Screening Results

Quantitative data from FBDD screens should be systematically tabulated to compare hits and guide optimization. While specific bioactivity data for the parent this compound fragment is not extensively published, the table below illustrates how data for a hypothetical screening campaign and subsequent optimization could be presented. For context, data for related, more complex isoquinoline-based inhibitors are included.

Table 1: Bio-activity and Physicochemical Properties of Isoquinoline-Based Fragments and Inhibitors

Compound/FragmentTargetAssay TypeK D (µM)IC₅₀ (µM)Ligand Efficiency (LE)Reference
This compound (Hypothetical Hit) PARP-1 SPR 250 - 0.35 N/A
This compound (Hypothetical Hit) Topoisomerase I NMR >500 - <0.30 N/A
Nitrated Indenoisoquinoline DerivativeTopoisomerase ICytotoxicity-Low nM range-[4]
7-Azaindenoisoquinoline DerivativeTopoisomerase ITop1 Inhibition-Comparable to Camptothecin-[6]
WN198 (Copper Indenoisoquinoline)Topoisomerase ICytotoxicity (MDA-MB-231)-0.37-[21]

Note: Ligand Efficiency (LE) is calculated as: LE = -ΔG / N, where ΔG = RTln(K D ) and N is the number of heavy (non-hydrogen) atoms. It is a key metric in FBDD for normalizing binding affinity by size.

Safety and Handling of this compound

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Profile (Anticipated based on related compounds):

  • May be harmful if swallowed, inhaled, or in contact with skin.

  • May cause skin and eye irritation.

  • Nitroaromatic compounds can have long-term health effects and should be handled with caution.

Conclusion

This compound represents a high-value fragment for FBDD campaigns targeting a range of protein classes, particularly those involved in oncology and DNA repair. Its combination of a privileged scaffold, favorable electronic properties, and a clear vector for synthetic elaboration makes it an attractive starting point for hit-to-lead programs. By employing a rigorous and multi-faceted screening cascade as outlined in this guide, researchers can effectively leverage the potential of this compound to uncover novel, high-quality chemical matter for drug discovery.

References

  • ResearchG
  • Fisher Scientific
  • Fisher Scientific
  • Fisher Scientific
  • PubMed
  • PubChem
  • MDPI
  • PubMed Central
  • Thermo Fisher Scientific
  • Cre
  • PubMed Central
  • PubMed Central
  • PubMed Central
  • ResearchG
  • PubMed Central
  • Exploring the Synthesis and Reactivity of this compound
  • MDPI
  • PubChem
  • PubMed Central
  • PubMed Central
  • PubChem
  • PubMed Central
  • ResearchG
  • ResearchG
  • PubMed Central
  • PubMed Central
  • PubMed
  • bioRxiv
  • MDPI
  • Cre
  • MDPI
  • Semantic Scholar
  • MDPI
  • YouTube

Sources

Application Notes and Protocols: Derivatization of the Amino Group from Reduced 7-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Aminoisoquinoline, the reduction product of 7-nitroisoquinoline, is a pivotal scaffold in medicinal chemistry and drug development. Its substituted derivatives have demonstrated a wide range of biological activities, including potential anti-tumor effects.[1] The primary amino group on the isoquinoline ring system serves as a versatile handle for chemical modification, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This document provides a comprehensive guide to the derivatization of the amino group of 7-aminoisoquinoline, detailing various chemical strategies and providing step-by-step protocols for their implementation. The methodologies described herein are designed to be robust and adaptable for researchers engaged in the synthesis of novel isoquinoline-based compounds.

Part 1: Synthesis of 7-Aminoisoquinoline

The necessary precursor, 7-aminoisoquinoline, can be synthesized from this compound via catalytic hydrogenation. This reduction is a high-yielding and clean reaction, providing the desired amine for subsequent derivatization.

Protocol 1: Reduction of this compound

Materials:

  • This compound

  • Methanol (MeOH)

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • To a suspension of 10% Pd/C (100 mg) in methanol (20 mL) in a round-bottom flask, add a solution of this compound (200 mg, 1.15 mmol) in methanol (40 mL).[1][2]

  • Degas the system and then introduce hydrogen gas, typically via a balloon or a hydrogenator.

  • Stir the reaction mixture vigorously at room temperature for approximately 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 7-aminoisoquinoline as a tan powder (typically around 90% yield).[1][2] The crude product is often of sufficient purity for subsequent derivatization steps.

Part 2: Derivatization Strategies for the Amino Group

The nucleophilic amino group of 7-aminoisoquinoline is amenable to a variety of chemical transformations. The following sections detail common and effective derivatization strategies.

Acylation: Formation of Amides

Acylation of the 7-amino group to form amides is a fundamental and widely used transformation. This reaction introduces an acyl group, which can significantly alter the steric and electronic properties of the parent molecule.

Acylation 7-Aminoisoquinoline 7-Aminoisoquinoline Reaction Acylation 7-Aminoisoquinoline->Reaction Acyl_Chloride Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) Acyl_Chloride->Reaction Base Base (e.g., Pyridine, TEA) Base->Reaction Amide_Product 7-Acylaminoisoquinoline Reaction->Amide_Product Sulfonylation 7-Aminoisoquinoline 7-Aminoisoquinoline Reaction Sulfonylation 7-Aminoisoquinoline->Reaction Sulfonyl_Chloride Sulfonyl Chloride (R-SO₂Cl) Sulfonyl_Chloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Sulfonamide_Product 7-Sulfonamidoisoquinoline Reaction->Sulfonamide_Product Reductive_Amination 7-Aminoisoquinoline 7-Aminoisoquinoline Imine_Formation Imine Formation 7-Aminoisoquinoline->Imine_Formation Carbonyl Aldehyde or Ketone (R'COR'') Carbonyl->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction Reducing_Agent->Reduction Imine_Formation->Reduction Amine_Product 7-(Alkylamino)isoquinoline Reduction->Amine_Product

Sources

Application Notes & Protocols: 7-Nitroisoquinoline as a Versatile Intermediate for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous anticancer agents.[1][2] Strategic functionalization of this scaffold is key to developing potent and selective therapeutics. The introduction of a nitro group, particularly at the 7-position, transforms the isoquinoline core into 7-nitroisoquinoline, a highly versatile synthetic intermediate.[3] The strong electron-withdrawing nature of the nitro group not only modulates the electronic properties of the molecule but also provides a crucial chemical handle for further elaboration. This guide provides an in-depth exploration of this compound's application in synthesizing potent anticancer agents, with a primary focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. We present detailed synthetic protocols, methodologies for biological evaluation, and the underlying scientific rationale for experimental design, intended for researchers, chemists, and drug development professionals in the field of oncology.

Introduction: The Significance of the Isoquinoline Scaffold

Isoquinoline-based compounds, both natural and synthetic, exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[4][5][6] Their anticancer effects are often attributed to diverse mechanisms such as the inhibition of crucial enzymes like topoisomerases and polymerases, disruption of microtubule dynamics, induction of apoptosis, and modulation of key signaling pathways like PI3K/Akt/mTOR.[1][4]

This compound emerges as a particularly valuable building block for several reasons:

  • Chemical Reactivity: The nitro group can be readily reduced to a primary amine (7-aminoisoquinoline), which serves as a nucleophilic site for a vast range of coupling reactions, enabling the construction of complex molecular architectures.

  • Modulation of Properties: The presence of the nitro group at the C7 position significantly influences the molecule's reactivity and physicochemical properties, which can be harnessed for targeted drug design.[3][7]

  • Proven Precursor: It is a key starting material for several classes of inhibitors targeting DNA damage response (DDR) pathways, a critical area in modern cancer therapy.[3][8]

This document will focus on one of the most successful applications of this intermediate: the synthesis of PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[8][9]

Core Application: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP1, are central to the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[9] In cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which the BRCA-deficient cells cannot repair, resulting in cell death. This concept is known as synthetic lethality .[9]

Many PARP inhibitors are designed to mimic the nicotinamide moiety of NAD+, competing for the NAD+-binding site of the enzyme.[10] The isoquinoline core of compounds derived from this compound can serve as an effective pharmacophore for this purpose.

Mechanism of Action: PARP Inhibition & Synthetic Lethality

The diagram below illustrates the central role of PARP1 in DNA repair and the mechanism by which PARP inhibitors induce synthetic lethality in BRCA-deficient cancer cells.

PARP_Pathway cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) + PARP Inhibitor ssb1 DNA Single-Strand Break (SSB) parp1 PARP1 Activation ssb1->parp1 recruits ber Base Excision Repair (BER Pathway) parp1->ber initiates repair1 DNA Repaired ber->repair1 ssb2 DNA Single-Strand Break (SSB) parp2 PARP1 ssb2->parp2 replication DNA Replication ssb2->replication unresolved trapping PARP Trapping & BER Inhibition parp2->trapping inhibitor PARP Inhibitor (e.g., Isoquinoline-based) inhibitor->parp2 binds & inhibits dsb Double-Strand Break (DSB) replication->dsb leads to hr_repair Homologous Recombination Repair (HRR) is Defective dsb->hr_repair cannot be repaired apoptosis Cell Death (Apoptosis) hr_repair->apoptosis

Caption: PARP1 pathway and the principle of synthetic lethality.

Protocols: Synthesis and Evaluation

This section provides a representative, multi-step protocol for the synthesis of a novel isoquinoline-based PARP inhibitor starting from this compound, followed by protocols for its biological evaluation.

Synthetic Workflow

The overall synthetic strategy involves the reduction of the nitro group, followed by functionalization to build the final inhibitor structure.

Synthesis_Workflow start This compound (Starting Material) step1 Step 1: Reduction of Nitro Group start->step1 intermediate 7-Aminoisoquinoline (Key Intermediate) step1->intermediate step2 Step 2: Amide Coupling with Carboxylic Acid intermediate->step2 step3 Step 3: (Optional) Further Modification/ Deprotection step2->step3 final Final PARP Inhibitor (Target Compound) step3->final

Caption: General workflow for synthesizing a PARP inhibitor from this compound.

Protocol 3.2: Synthesis of 7-Aminoisoquinoline (Intermediate)

Rationale: The conversion of the electron-withdrawing nitro group to a nucleophilic amino group is the pivotal step that unlocks the synthetic potential of the scaffold. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is a robust and widely used catalyst, and methanol is a suitable solvent.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (approx. 10% by weight of the starting material) to the solution.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

  • Once complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield 7-aminoisoquinoline, which can often be used in the next step without further purification.

Protocol 3.3: Synthesis of Final Inhibitor via Amide Coupling

Rationale: This step constructs the core of the inhibitor by forming a stable amide bond. A peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid, facilitating an efficient reaction with the 7-aminoisoquinoline intermediate. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Materials:

  • 7-Aminoisoquinoline (from Protocol 3.2)

  • Substituted carboxylic acid (e.g., 4-(piperidine-1-carbonyl)benzoic acid) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the substituted carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add a solution of 7-aminoisoquinoline (1.0 eq) in DMF to the activated acid mixture.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 12-18 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final pure compound. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocols: Biological Evaluation

After successful synthesis and characterization, the novel compound must be evaluated for its biological activity.

Biological_Workflow start Synthesized Compound step1 Biochemical Assay: PARP-1 Enzyme Inhibition start->step1 ic50_enzyme Determine IC₅₀ (Enzymatic Potency) step1->ic50_enzyme step2 Cell-Based Assay: Cytotoxicity (MTT) step1->step2 If potent ic50_cell Determine IC₅₀ in Cancer vs. Normal Cell Lines step2->ic50_cell step3 Mechanistic Assays step2->step3 If selective apoptosis Apoptosis Assay (Annexin V) step3->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) step3->cell_cycle

Caption: A typical screening cascade for evaluating a novel PARP inhibitor.

Protocol 4.1: PARP-1 Inhibition Assay (Colorimetric)

Rationale: This biochemical assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of PARP-1. It quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, providing a direct measure of potency (IC₅₀).[9]

Procedure:

  • Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate to remove unbound histones.

  • Prepare serial dilutions of the synthesized compound (and a positive control like Olaparib) in assay buffer.

  • In each well, add activated DNA, PARP-1 enzyme, and the biotinylated NAD+ substrate.

  • Add the serially diluted compound to the respective wells and incubate at room temperature to allow the PARP reaction to proceed.

  • Stop the reaction and wash the plate.

  • Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which binds to the biotinylated ADP-ribose incorporated onto the histones. Incubate and wash.

  • Add HRP substrate (e.g., TMB). The color development is proportional to the amount of PARP-1 activity.

  • Stop the color development with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and plot a dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Cell Viability (MTT) Assay

Rationale: This cell-based assay assesses the cytotoxicity of the compound against cancer cells (e.g., BRCA-deficient MDA-MB-436) and, for selectivity, against normal cells (e.g., WI-38 fibroblasts).[11][12] The assay measures the metabolic activity of viable cells, which is proportional to cell number.

Procedure:

  • Seed cancer cells and normal cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized compound for 72 hours.

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution).

  • Measure the absorbance at ~570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the cellular IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized for clear comparison. Structure-Activity Relationship (SAR) insights can be derived by comparing the potency of different synthesized analogs.

Table 1: Representative Biological Activity Data

CompoundPARP-1 IC₅₀ (nM) [a]MDA-MB-436 IC₅₀ (µM) [b]WI-38 IC₅₀ (µM) [b]Selectivity Index (SI) [c]
Olaparib (Control)4.48.9> 50> 5.6
Synthesized Cpd 1 2.3 2.6 > 50 > 19.2
Analog 1a (R=H)15.812.5> 50> 4.0
Analog 1b (R=F)3.13.0> 50> 16.7
  • [a] Data from PARP-1 enzyme inhibition assay.

  • [b] Data from MTT cell viability assay after 72h treatment.[11]

  • [c] SI = IC₅₀ (WI-38) / IC₅₀ (MDA-MB-436).

Interpretation: In this hypothetical example, "Synthesized Cpd 1" shows superior enzymatic and cellular potency compared to the control, Olaparib.[11] The high Selectivity Index suggests it is significantly more toxic to the BRCA-mutant cancer cell line than to normal fibroblasts, a desirable characteristic for a therapeutic agent. Comparing analogs 1a and 1b suggests that adding a fluorine atom (a common modification in medicinal chemistry) enhances potency, providing a valuable insight for future drug design iterations.

Conclusion

This compound is an exceptionally valuable and versatile intermediate in the design and synthesis of novel anticancer agents. Its chemical properties allow for straightforward conversion into key building blocks for potent enzyme inhibitors, particularly those targeting the DNA damage response pathway. The protocols outlined in this guide provide a robust framework for the synthesis of isoquinoline-based PARP inhibitors and their subsequent biological evaluation. By understanding the causality behind experimental choices—from the initial reduction of the nitro group to the mechanistic evaluation in cancer cells—researchers can effectively leverage this compound to develop the next generation of targeted cancer therapies.

References

  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science Publisher.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). PMC - PubMed Central - NIH.
  • Potential Research Applications of Nitroisoquinolines: A Technical Guide. (2025). Benchchem.
  • Synthesis of isoquinoline alkaloids. (N/A).
  • Comparative Analysis of the Mechanisms of Action of 7-Chloro-6-nitroquinoline-Based Anticancer Compounds. (2025). Benchchem.
  • Design, synthesis and biological evaluation of spiro-isoquinoline-pyrimidine derivatives as anticancer agents against MCF-7 cancer cell lines. (2022).
  • A Comparative Guide to the Properties of 3-Chloro-6-nitroisoquinolin-1-ol and Alternative PARP Inhibitors. (2025). Benchchem.
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (N/A). PMC - NIH.
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). NIH.
  • Design, Synthesis, and Investigation of the Pharmacokinetics and Anticancer Activities of Indenoisoquinoline Derivatives That Stabilize the G-Quadruplex in the MYC Promoter and Inhibit Topoisomerase I. (2024). PubMed.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (N/A). Pharmaguideline.
  • Proposed mechanisms of anticancer activity of nitroxoline. (N/A).
  • 7-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE Product Description. (N/A). ChemicalBook.
  • Synthesis, method optimization, anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives and targeting EGFR-tyrosine kinase by rational approach. (2011).
  • CID 157695085 | C18H20N4O4. (2021). PubChem - NIH.
  • Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c ]isoquinolin-5(4 H )-ones. (2020).
  • Synthesis of nitroquinoline derivatives. (N/A).
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
  • CANCER DRUGS – CELL CYCLE INHIBITORS. (2020). YouTube.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Exploring the Chemistry and Applications of Isoquinoline. (N/A). Amerigo Scientific.

Sources

Application Note: Protocols for Nucleophilic Aromatic Substitution on the 7-Nitroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-Nitroisoquinoline Scaffold in Modern Synthesis

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a nitro group at the 7-position profoundly alters the electronic landscape of the ring system. This powerful electron-withdrawing group deactivates the ring towards traditional electrophilic aromatic substitution but critically activates it for Nucleophilic Aromatic Substitution (SNAr), transforming it into a versatile electrophilic building block.[2]

This activation makes this compound derivatives ideal substrates for introducing a diverse array of functionalities by displacing a suitable leaving group, typically a halide located at an activated position such as C8. This guide provides a detailed examination of the underlying principles and field-proven protocols for conducting SNAr reactions on this valuable scaffold.

The SNAr Mechanism: An Addition-Elimination Pathway

Nucleophilic aromatic substitution on an activated heterocyclic system like a nitroisoquinoline does not proceed through a concerted SN2 or a stepwise SN1 mechanism, which are unfavorable on sp²-hybridized carbons.[2][3] Instead, it follows a well-established two-step addition-elimination mechanism .[4][5]

Pillar of Reactivity: The reaction's feasibility hinges on two core principles:

  • Ring Activation: The presence of a strong electron-withdrawing group (EWG), such as the nitro group (-NO₂), is essential to render the aromatic ring sufficiently electron-poor and susceptible to attack by a nucleophile.[2][6]

  • Leaving Group: A suitable leaving group, typically a halide, must be present on the ring.[3]

The mechanism proceeds via a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex .[3][5][7] The stability of this intermediate is the cornerstone of the entire process. The electron-withdrawing nitro group is paramount, as it delocalizes the negative charge through resonance, significantly lowering the activation energy of the first, rate-determining step.[8]

Workflow A 1. Reaction Setup - Add 8-Cl-7-NO₂-Isoquinoline - Add Base (if required) - Add Anhydrous Solvent B 2. Reagent Addition - Add Nucleophile (e.g., Amine, Thiol) - or Add Alkoxide solution A->B C 3. Reaction - Heat to specified temperature - Stir for required duration B->C D 4. Monitoring - TLC / LC-MS analysis - Confirm consumption of starting material C->D D->C Incomplete E 5. Work-up - Cool to RT - Quench / Precipitate in Water D->E Reaction Complete F 6. Isolation - Vacuum Filtration E->F G 7. Purification - Wash with appropriate solvents - Dry under vacuum - Recrystallization or Chromatography F->G H Final Product G->H

Sources

The Strategic Utility of 7-Nitroisoquinoline in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 7-Nitroisoquinoline as a Cornerstone for Heterocyclic Innovation

In the landscape of medicinal chemistry and materials science, the isoquinoline framework is a privileged scaffold, forming the core of numerous natural products and synthetic compounds with profound biological activities.[1][2] Within this family, this compound stands out as a particularly versatile and strategic building block. The presence of the nitro group at the 7-position fundamentally alters the electronic landscape of the isoquinoline core, unlocking a unique set of synthetic transformations. This powerful electron-withdrawing group not only serves as a precursor to the synthetically crucial amino group but also activates the heterocyclic system for a range of functionalization reactions.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for the preparation of advanced heterocyclic compounds. The methodologies discussed herein are pivotal for the construction of novel molecular architectures with potential applications in oncology, infectious diseases, and neuropharmacology.[4]

Core Synthetic Strategies: A Multi-faceted Approach

The synthetic utility of this compound can be broadly categorized into three primary strategies, each leveraging the unique reactivity imparted by the nitro group. This guide will provide detailed protocols for key transformations within each of these strategic pillars.

Figure 1: Key synthetic pathways originating from this compound.

Part 1: Reduction of this compound to 7-Aminoisoquinoline

The most fundamental and widely employed transformation of this compound is its reduction to 7-aminoisoquinoline. This amine serves as a critical nucleophile and a primary building block for the construction of fused heterocyclic systems. Catalytic hydrogenation is the preferred method due to its high efficiency and clean conversion.

Protocol 1: Synthesis of 7-Aminoisoquinoline via Catalytic Hydrogenation

This protocol details the efficient reduction of this compound using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The choice of Pd/C is based on its high activity and selectivity for nitro group reduction without affecting the aromatic isoquinoline core.

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH), reagent grade

  • Hydrogen gas (H₂) supply

  • Filtration apparatus (e.g., Celite® pad)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Step-by-Step Procedure:

  • Reaction Setup: In a suitable round-bottom flask, prepare a suspension of 10% Pd/C (100 mg) in methanol (20 mL).

  • Substrate Addition: To this suspension, add a solution of this compound (200 mg, 1.15 mmol) dissolved in methanol (40 mL).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Carefully evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Reaction Execution: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for this scale) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot (this compound) indicates reaction completion. This typically takes 24-25 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue is 7-aminoisoquinoline. The product (approx. 150 mg, 90% yield) is often of sufficient purity for use in subsequent steps without further purification.[5]

Causality and Insights:

  • Catalyst Choice: 10% Pd/C is a robust and highly effective catalyst for nitro group reductions. The carbon support provides a high surface area for the reaction.

  • Solvent: Methanol is an excellent solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions.

  • Safety: Catalytic hydrogenation with Pd/C can be pyrophoric, especially when the catalyst is dry and exposed to air. Always handle the catalyst wet and filter under a stream of inert gas.

Part 2: Synthesis of Fused Heterocycles from 7-Aminoisoquinoline

7-Aminoisoquinoline is an ideal precursor for constructing fused heterocyclic systems, which are prevalent in pharmacologically active molecules. The ortho-disposed nitrogen of the isoquinoline ring and the C7-amino group provide the necessary reactive sites for cyclization.

Protocol 2: Synthesis of Imidazo[4,5-f]isoquinolines via Cyclocondensation

This protocol describes the synthesis of an imidazo[4,5-f]isoquinoline scaffold, a purine-like structure with significant potential for biological activity, including kinase inhibition and TLR modulation.[6][7] The procedure is adapted from analogous syntheses of imidazo[4,5-f]quinolines and involves the cyclization of an ortho-diamino functionality.[6]

Workflow Overview:

G cluster_0 Step 1: N-Alkylation & Nitro Reduction cluster_1 Step 2: Reductive Cyclization A 7-Aminoisoquinoline B ortho-Nitroalkylaminoisoquinoline A->B Reaction with o-nitrohalobenzene C ortho-Diamino Intermediate B->C Reduction (e.g., H2/Pd-C) D Imidazo[4,5-f]isoquinoline C->D Cyclization with Orthoester/Acid

Figure 2: Workflow for the synthesis of imidazo[4,5-f]isoquinolines.

Step A: Synthesis of N-(2-nitrophenyl)isoquinolin-7-amine

  • Reaction Setup: In a sealed tube, combine 7-aminoisoquinoline (1.0 mmol), 1-fluoro-2-nitrobenzene (1.1 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in dimethylformamide (DMF, 5 mL).

  • Reaction: Heat the mixture at 120 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step B: Synthesis of Imidazo[4,5-f]isoquinoline

  • Reduction: Dissolve the product from Step A (1.0 mmol) in ethanol. Add 10% Pd/C (10 mol%) and stir under a hydrogen atmosphere until the nitro group is fully reduced (monitored by TLC). Filter off the catalyst.

  • Cyclization: To the filtrate containing the diamine intermediate, add triethyl orthoformate (5.0 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Reaction: Reflux the mixture for 4-6 hours.

  • Isolation: Cool the reaction and concentrate under reduced pressure. Purify the residue by column chromatography to yield the imidazo[4,5-f]isoquinoline product.

Causality and Insights:

  • Step A: This is a nucleophilic aromatic substitution (SₙAr) where the amino group of 7-aminoisoquinoline displaces the fluorine on the activated nitrobenzene ring.

  • Step B (Cyclization): Triethyl orthoformate serves as a one-carbon source. The acidic catalyst protonates the orthoformate, making it more electrophilic for the initial attack by one of the amino groups. Subsequent intramolecular condensation and elimination of ethanol and water drive the formation of the stable imidazole ring. This is a classic method for imidazole ring formation from an ortho-diamine.[8]

Part 3: Functionalization via Palladium-Catalyzed Cross-Coupling

To access a wider diversity of heterocyclic compounds, this compound derivatives can be functionalized using powerful palladium-catalyzed cross-coupling reactions. This requires the initial introduction of a halogen, typically bromine or iodine, onto the isoquinoline core, which then serves as a handle for reactions like Suzuki or Sonogashira couplings.

Protocol 3: Synthesis of 8-Bromo-7-nitroisoquinoline and Subsequent Suzuki Coupling

This protocol provides a method for the regioselective bromination of this compound, followed by a Suzuki cross-coupling reaction to introduce an aryl substituent at the 8-position. The presence of the C7-nitro group directs the electrophilic bromination to the adjacent C8 position.

Step A: Synthesis of 8-Bromo-7-nitroisoquinoline (Adapted from similar nitration/bromination sequences)[1]

  • Reaction Setup: Dissolve this compound (1.0 mmol) in concentrated sulfuric acid at 0 °C.

  • Bromination: Add N-bromosuccinimide (NBS, 1.1 mmol) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Isolation: Filter the resulting precipitate, wash with water, and dry. Recrystallize from ethanol to obtain 8-bromo-7-nitroisoquinoline.

Step B: Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling 8-Bromo-7-nitroisoquinoline 8-Bromo-7-nitroisoquinoline Product 8-Aryl-7-nitroisoquinoline 8-Bromo-7-nitroisoquinoline->Product Pd Catalyst, Base, Arylboronic Acid

Figure 3: General scheme of the Suzuki-Miyaura coupling reaction.

Materials:

  • 8-Bromo-7-nitroisoquinoline

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 8-bromo-7-nitroisoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 10 mL).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki Coupling:

CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90875-90
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100680-95

Causality and Insights:

  • Catalytic Cycle: The Suzuki reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9][10]

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst is crucial. Bulky, electron-rich ligands like those in Pd(dppf)Cl₂ often accelerate the reductive elimination step and improve catalyst stability, leading to higher yields.

  • Base and Solvent: The base is required to activate the boronic acid for transmetalation. An aqueous solvent system is often beneficial as it helps to dissolve the inorganic base and can accelerate the reaction.

Part 4: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group at C-7 activates the isoquinoline ring towards nucleophilic attack. While direct displacement of the nitro group is challenging, it significantly acidifies the proton at the C-8 position, making it susceptible to Vicarious Nucleophilic Substitution (VNS), a powerful method for C-H functionalization.

Protocol 4: Vicarious Nucleophilic Substitution at C-8 of this compound

This protocol is based on the successful VNS reaction reported on the analogous 8-nitroquinoline system, where a nucleophile displaces the hydrogen at the ortho position to the nitro group.[4] This provides a direct method for introducing substituents at the C-8 position.

Reaction Scheme:

VNS_Reaction This compound This compound Product 8-Substituted-7-nitroisoquinoline This compound->Product Nucleophile (e.g., Carbazole), Strong Base (e.g., t-BuOK)

Figure 4: Vicarious Nucleophilic Substitution on this compound.

Materials:

  • This compound

  • Nucleophile (e.g., Carbazole)

  • Strong base (e.g., Potassium tert-butoxide, t-BuOK)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried, three-necked flask under an argon atmosphere, dissolve the nucleophile (e.g., carbazole, 1.2 mmol) in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C and add potassium tert-butoxide (1.5 mmol) portion-wise. Stir for 30 minutes at this temperature.

  • Substrate Addition: Add a solution of this compound (1.0 mmol) in anhydrous THF dropwise to the cooled solution of the activated nucleophile.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction often develops a deep color, which is characteristic of VNS reactions.

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product into ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to isolate the 8-substituted-7-nitroisoquinoline.

Causality and Insights:

  • Mechanism: The VNS reaction proceeds via the addition of the nucleophile to the electron-deficient aromatic ring at the C-8 position, forming a σ-adduct. The strong base then facilitates the elimination of a hydride, which is subsequently oxidized, leading to the substitution of the hydrogen atom. The nitro group is essential for stabilizing the negatively charged intermediate.[4]

  • Base and Conditions: A strong, non-nucleophilic base like potassium tert-butoxide is required to deprotonate the nucleophile and to facilitate the elimination step. Anhydrous and inert conditions are crucial to prevent quenching of the strong base and anionic intermediates.

Conclusion and Future Directions

This compound is a powerhouse intermediate for the synthesis of complex heterocyclic compounds. Its strategic utility stems from the versatile reactivity of the nitro group, which can be transformed into a key amino functionality, used to direct electrophilic substitution, or to activate the ring for nucleophilic attack. The protocols detailed in this guide provide a robust foundation for researchers to access a wide array of novel isoquinoline-based scaffolds. The resulting fused heterocycles and functionalized isoquinolines are primed for investigation in drug discovery programs, with demonstrated potential as kinase inhibitors, anticancer agents, and immunomodulators.[2][3] Future work will undoubtedly focus on expanding the scope of these reactions, developing asymmetric variations, and applying these building blocks to the total synthesis of complex natural products and novel therapeutic agents.

References

  • Sharma, A., & Kumar, V. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]
  • Mezencev, R., et al. (2022). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules. [Link]
  • Kumar, K., et al. (2021). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. ACS Omega. [Link]
  • Amerigo Scientific. (n.d.). Exploring the Synthesis and Reactivity of this compound. [Link]
  • Chorell, E., et al. (2022).
  • Kos, J., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. [Link]
  • ACS Omega. (2025). Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. PubMed. [Link]
  • Antonchick, A. P., et al. (2019).
  • LNU. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Molecules. [Link]
  • ResearchGate. (2025).
  • Ma, G., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
  • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. Google Books.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Hocek, M., & Dvorakova, H. (2001).
  • ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
  • Bak, R. R., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]
  • Kumar, A., et al. (2020).
  • Karon, K., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]
  • The Open Repository @ Binghamton (The ORB). (n.d.). Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. [Link]

Sources

Application Notes and Protocols for Cell Viability Assays Using 7-Nitroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cell viability is a cornerstone of modern biological research, particularly in the fields of oncology, toxicology, and drug discovery. The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds.[1] The strategic addition of a nitro group, as seen in 7-nitroisoquinoline derivatives, can significantly alter the molecule's properties, often enhancing its biological activity.[1] These derivatives have emerged as a promising class of compounds, with mechanisms of action frequently centered on the inhibition of critical enzymes involved in DNA repair and cell cycle regulation, such as Poly (ADP-ribose) polymerase (PARP).[2]

This guide provides a comprehensive framework for evaluating the cytotoxic and pro-apoptotic potential of this compound derivatives. We will delve into the underlying principles of their mechanism of action, provide detailed, step-by-step protocols for key cell viability and apoptosis assays, and offer insights into data analysis and troubleshooting. Our focus is to equip researchers with the necessary tools to conduct robust and reproducible experiments, ensuring the generation of high-quality, reliable data.

Principles of Action: PARP Inhibition and the Induction of Apoptosis

Many this compound derivatives exert their cytotoxic effects through the inhibition of PARP enzymes. PARP-1, in particular, is a crucial player in the DNA damage response (DDR). It recognizes single-strand DNA breaks (SSBs) and, upon activation, synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits the necessary machinery to repair the DNA damage. By inhibiting PARP, this compound derivatives prevent the repair of SSBs. When the cell attempts to replicate its DNA, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing DSBs, this accumulation of DSBs leads to genomic instability and ultimately, cell death through apoptosis. This concept is known as synthetic lethality.

Apoptosis, or programmed cell death, is a tightly regulated process characterized by a series of biochemical events, including the activation of a cascade of cysteine proteases known as caspases. Caspase-3 is a key executioner caspase that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The induction of apoptosis by this compound derivatives can be confirmed by measuring the activation of caspase-3 and by detecting the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.[3]

Signaling Pathway of PARP Inhibition-Induced Apoptosis

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Intervention with this compound Derivative cluster_2 Induction of Apoptosis DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins DSB Double-Strand Break (DSB) Formation (during DNA replication) PARylation->DSB Leads to SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Apoptosis Apoptosis 7NIQ This compound Derivative (PARP Inhibitor) PARP1_Inhibition PARP-1 Inhibition 7NIQ->PARP1_Inhibition PARP1_Inhibition->PARylation Blocks Apoptosis_Signal Apoptotic Signaling Cascade DSB->Apoptosis_Signal Caspase_Activation Caspase-3 Activation Apoptosis_Signal->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Mechanism of PARP inhibition by this compound derivatives leading to apoptosis.

Data Presentation: Cytotoxicity of this compound Derivatives

The cytotoxic effects of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of a biological function, in this case, cell viability.[4] The following table provides a template for summarizing the IC50 values of various hypothetical this compound derivatives against different human cancer cell lines.

DerivativeCell LineCancer TypeIncubation Time (hours)IC50 (µM) ± SD
7-NIQ-AMCF-7Breast488.5 ± 0.7
7-NIQ-AA549Lung4812.3 ± 1.1
7-NIQ-AHeLaCervical489.8 ± 0.9
7-NIQ-BMCF-7Breast485.2 ± 0.4
7-NIQ-BA549Lung487.9 ± 0.6
7-NIQ-BHeLaCervical486.1 ± 0.5

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound derivatives involves a sequential series of assays to determine cell viability, the mode of cell death, and the underlying mechanism of action.

Experimental_Workflow cluster_0 Initial Screening & Cytotoxicity Assessment cluster_1 Mechanism of Action Studies Cell_Seeding Cell Seeding (e.g., 96-well plate) Treatment Treatment with This compound Derivatives (Dose-response) Cell_Seeding->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay IC50_Determination Data Analysis and IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Staining (Apoptosis vs. Necrosis) IC50_Determination->Apoptosis_Assay Based on IC50 Caspase_Assay Caspase-3 Activity Assay (Executioner Caspase) Apoptosis_Assay->Caspase_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Caspase_Assay->Cell_Cycle_Assay

Caption: Experimental workflow for cytotoxicity and mechanistic assessment.

Experimental Protocols

This section provides detailed protocols for the most common assays used to evaluate the cytotoxic and pro-apoptotic effects of this compound derivatives.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[6] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.[6] Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[6] Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6] Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[3] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[8]

Materials:

  • Cells treated with this compound derivative (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.[9]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9] Live cells will be Annexin V-FITC and PI negative; early apoptotic cells will be Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells will be Annexin V-FITC and PI positive.

Protocol 3: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[10] The assay utilizes a peptide substrate (DEVD) conjugated to a chromophore, p-nitroanilide (pNA).[10] Cleavage of the substrate by active caspase-3 releases pNA, which can be quantified by measuring its absorbance at 405 nm.

Materials:

  • Cells treated with this compound derivative

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DEVD-pNA substrate, and DTT)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells as described for the Annexin V/PI assay. After treatment, lyse the cells using the provided lysis buffer.

  • Lysate Preparation: Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Assay Reaction: In a 96-well plate, add cell lysate, reaction buffer with DTT, and the DEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11] Treatment with DNA damaging agents like this compound derivatives can cause cell cycle arrest at specific checkpoints.[12] PI staining of DNA allows for the quantification of DNA content, which differs in each phase of the cell cycle.[13]

Materials:

  • Cells treated with this compound derivative

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice or at -20°C for at least 30 minutes.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI/RNase staining buffer and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

Troubleshooting and Scientific Integrity

Causality Behind Experimental Choices:

  • Solubility: Quinoline and isoquinoline derivatives can have poor aqueous solubility.[14] It is crucial to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it in culture medium. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] If precipitation occurs upon dilution, consider pre-warming the medium, adding the stock solution dropwise while vortexing, or performing a serial dilution.[15]

  • Autofluorescence: Some heterocyclic compounds can exhibit autofluorescence, which can interfere with fluorescence-based assays.[14] It is advisable to run a control with the compound alone (without fluorescent dyes) to check for autofluorescence at the assay's excitation and emission wavelengths. If significant, consider using a non-fluorescent assay format, such as a colorimetric or luminescence-based assay.

  • Cell Density: The optimal cell seeding density is critical for reproducible results. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and changes in growth rates that are independent of the compound's effect. A cell titration experiment is recommended to determine the optimal cell density for each cell line and assay.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can lead to inconsistent results. To mitigate this, fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.[9]

Self-Validating Systems:

  • Controls: Always include appropriate controls in your experiments. This includes untreated cells, vehicle-treated cells (to control for the effect of the solvent), and a positive control (a compound with a known effect).

  • Multiple Assays: Relying on a single assay can be misleading. For example, an MTT assay measures metabolic activity, which may not always correlate directly with cell number. Therefore, it is important to use multiple, complementary assays to confirm your findings. Combining a viability assay like MTT with an apoptosis assay like Annexin V/PI staining provides a more complete picture of the compound's effects.

References

  • BenchChem Technical Support Team. (2025, December).
  • Invitrogen. (n.d.). The Annexin V Apoptosis Assay. Thermo Fisher Scientific.
  • Abdel-Maksoud, M. S., et al. (n.d.). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC.
  • Wang, X., et al. (n.d.).
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam.
  • El-Sayed, M., et al. (n.d.). Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. NIH.
  • BD Biosciences. (n.d.). Annexin V Staining Protocol. BD Biosciences.
  • ResearchGate. (n.d.). Cell cycle analysis detected using flow cytometry. MCF‐7 cells treated....
  • BenchChem Technical Support Team. (2025, December).
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. NIH.
  • PMC. (n.d.).
  • NIH. (2019, August 13).
  • ResearchGate. (n.d.). Mechanisms of cell death induced by the compounds 7. (a,b)....
  • Abcam. (n.d.). Cell viability assays. Abcam.
  • PubMed. (n.d.).
  • Wikipedia. (n.d.). Cell cycle analysis.
  • ResearchGate. (n.d.). PARPi IC50 values for PARP family members.
  • PMC. (2022, March 8). Inhibitors of PARP: Number crunching and structure gazing. NIH.
  • Dovepress. (n.d.).
  • PubMed. (2008, October 31).
  • Cell Signaling Technology. (n.d.). CUT&RUN Troubleshooting Guide.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). TK-112690 solubility and stability in cell culture media.
  • ResearchGate. (2020, November 1). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line.
  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?.
  • Sigma-Aldrich. (n.d.). Cell viability assay protocol.
  • Wikipedia. (n.d.). IC50.
  • PromoCell. (n.d.). Troubleshooting guide for cell culture.
  • University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis.
  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP....
  • ResearchGate. (n.d.). Time-dependent inactivation of caspase-3 by isoquinoline1,3,4-trione....
  • Bioprocess Online. (n.d.). How To Optimize The Stability And Solubility Of Media Ingredients To Improve The Performance Of Cell Culture Media And Processes.
  • BenchChem. (n.d.). Application Notes and Protocols for Cytotoxicity Assay of 7-(Methylamino)isoquinoline-5,8-dione.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH.
  • Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • PMC. (2021, August 10). Revealing biomarkers associated with PARP inhibitors based on genetic interactions in cancer genome. NIH.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays.
  • PubMed. (n.d.).
  • PubMed. (2020, December 15). Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • PMC. (n.d.). An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells. NIH.
  • ResearchGate. (2026, January 6). (PDF)

Sources

Application Notes and Protocols: Topoisomerase I Inhibition Assay for Nitroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Topoisomerase I in Cellular Homeostasis and Oncology

Human DNA topoisomerase I (Top1) is a vital nuclear enzyme that resolves topological stress in DNA, a constant challenge arising from fundamental processes like replication, transcription, and chromatin remodeling.[1] By introducing a transient single-strand break, Top1 allows for controlled rotation of the DNA, thereby relaxing supercoils before resealing the nick.[2][3][4] This catalytic activity is essential for maintaining genomic integrity.[5][6] Given that cancer cells are characterized by rapid and sustained proliferation, they exhibit a heightened reliance on Top1 activity.[7] This dependency has established Top1 as a prominent and validated target for anticancer drug development.[7][8][9]

A successful class of Top1-targeting drugs are the camptothecins, which act not by preventing DNA binding or cleavage, but by stabilizing the transient covalent complex formed between Top1 and DNA, known as the Top1-cleavage complex (Top1cc).[2][10][11][12] This stabilization prevents the re-ligation of the DNA strand, effectively converting the enzyme into a DNA-damaging agent.[2][13] The collision of replication forks with these trapped Top1cc's leads to the formation of cytotoxic double-strand breaks, ultimately triggering apoptosis.[10][11]

Nitroisoquinolines have emerged as a potent class of non-camptothecin Top1 inhibitors.[14] Systematic studies have demonstrated that specific substitutions, such as a nitro group, are crucial for their Top1 inhibitory activity, leading to low nanomolar cytotoxicities against cancer cell lines.[15][16] The indenoisoquinoline scaffold, in particular, has been optimized to yield inhibitors equipotent to camptothecin.[14][15] This application note provides a detailed protocol for assessing the inhibitory potential of nitroisoquinolines against human Topoisomerase I using a DNA relaxation assay.

Principle of the Topoisomerase I Relaxation Assay

The Topoisomerase I relaxation assay is a foundational in vitro method for evaluating the catalytic activity of the enzyme and the efficacy of its inhibitors.[13][17] The principle is based on the differential electrophoretic mobility of different DNA topoisomers in an agarose gel.[1][17]

  • Substrate: The assay utilizes a negatively supercoiled plasmid DNA (e.g., pBR322) as the substrate.[18] This compact, supercoiled form migrates relatively quickly through an agarose gel.

  • Enzyme Activity: In the presence of active Topoisomerase I, the supercoiled plasmid is progressively relaxed. The enzyme nicks one strand, allows unwinding to occur, and then reseals the strand.[1][3] This relaxation results in a series of less compact topoisomers, which migrate more slowly through the gel. Complete relaxation yields a single, slow-moving band.

  • Inhibition: When an inhibitor like a nitroisoquinoline is present, it interferes with the enzyme's catalytic cycle. By stabilizing the Top1-DNA cleavage complex, the inhibitor prevents the completion of the relaxation process.[2][11]

  • Visualization: The different DNA forms (supercoiled, relaxed, and intermediate topoisomers) are separated by agarose gel electrophoresis and visualized using a DNA intercalating agent, such as ethidium bromide.[18][19][20] Ethidium bromide inserts itself between the base pairs of DNA and fluoresces under UV light, allowing for the visualization of the DNA bands.[19][21] The intensity of the supercoiled and relaxed DNA bands provides a quantitative measure of the inhibitor's potency.

Visualizing the Assay Principle

The following diagram illustrates the workflow of the Topoisomerase I relaxation assay.

TopoIAssayWorkflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Reaction Termination & Analysis cluster_3 Expected Results A Supercoiled (SC) Plasmid DNA E Incubate at 37°C for 30 minutes A->E B Human Topoisomerase I (Top1) B->E C Test Compound (Nitroisoquinoline) C->E D Assay Buffer D->E F Stop Reaction (e.g., STEB buffer) E->F G Agarose Gel Electrophoresis F->G H Stain with Ethidium Bromide & Visualize under UV G->H I No Inhibitor: Relaxed DNA (Slow Migration) H->I J Effective Inhibitor: Supercoiled DNA (Fast Migration) H->J TopoInhibitionMechanism cluster_0 Topoisomerase I Catalytic Cycle cluster_1 Inhibition by Nitroisoquinoline A 1. Top1 binds supercoiled DNA B 2. Strand Cleavage (Forms Covalent Top1-DNA Complex) A->B Normal Cycle C 3. Strand Rotation (Relaxation) B->C Normal Cycle F 3. Inhibitor Binds & Traps the Top1-DNA Complex B->F D 4. Religation (Relaxed DNA Released) C->D Normal Cycle D->A Normal Cycle E Nitroisoquinoline (Inhibitor) E->F G 4. Religation Blocked Accumulation of DNA Breaks F->G Prevents

Caption: Mechanism of Topoisomerase I inhibition by interfacial poisons.

Troubleshooting and Field-Proven Insights

  • DMSO Concentration: Topoisomerase I can be sensitive to DMSO. [18]It is critical to maintain a consistent, low final concentration of DMSO (typically ≤5%) across all reactions, including the enzyme titration. [18]* No Relaxation in Positive Control:

    • Inactive Enzyme: Ensure the enzyme has not been subjected to multiple freeze-thaw cycles and was stored correctly at -80°C.

    • Incorrect Buffer: Verify the composition and pH of the assay buffer.

  • Smeared Bands on Gel:

    • Nuclease Contamination: Use nuclease-free water and pipette tips. Ensure plasmid DNA preparation is of high quality.

    • Overloading: Do not load more than the recommended amount of DNA per well.

  • Gel Apparatus Contamination: Ensure that gel tanks and combs are thoroughly cleaned and free of any intercalating agents from previous runs, as this can affect DNA mobility. [18]* Compound Solubility: If nitroisoquinoline compounds precipitate in the aqueous assay buffer, this can lead to inaccurate results. Visually inspect reaction tubes before incubation. If solubility is an issue, preparing intermediate dilutions in a co-solvent might be necessary, but consistency across all samples is key.

Conclusion

The DNA relaxation assay is a robust and reliable method for screening and characterizing inhibitors of Topoisomerase I. This protocol provides a detailed framework for evaluating the inhibitory potential of nitroisoquinolines. By carefully titrating the enzyme and including appropriate controls, researchers can generate reproducible data and determine the IC₅₀ values for their compounds of interest. Understanding the potency of these molecules is a critical step in the drug development pipeline for novel anticancer therapeutics targeting the essential Topoisomerase I enzyme.

References

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay.
  • Pommier, Y., Pourquier, P., Fan, Y., & Strumberg, D. (1998). Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1400(1-3), 83–105.
  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
  • Staker, B. L., Hjerrild, K., Feese, M. D., Behnke, C. A., Burgin, A. B., & Stewart, L. (2002). The mechanism of topoisomerase I poisoning by a camptothecin analog. Proceedings of the National Academy of Sciences, 99(24), 15387–15392.
  • Patsnap Synapse. (2024). What is the mechanism of Camptothecin?.
  • Wang, J. C., & Liu, L. F. (2019). Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy. Annual Review of Pharmacology and Toxicology, 59, 367-389.
  • Pommier, Y. (2017). Targeting Topoisomerase I in the Era of Precision Medicine. Clinical Cancer Research, 23(22), 6791–6799.
  • Quora. (2017). How does Ethidium Bromide interact with the DNA molecule?.
  • Bionity.com. (n.d.). Type I topoisomerase.
  • JoVE. (2020). DNA Topoisomerases.
  • Nagar, A., & Tse-Dinh, Y. C. (2020). Mechanism of Type IA Topoisomerases. Microorganisms, 8(10), 1599.
  • Wikipedia. (n.d.). Type I topoisomerase.
  • Legarza, M. A., & Boothman, D. A. (2001). New Molecular Mechanisms of Action of Camptothecin-type Drugs. Anticancer Research, 21(4A), 2589-2597.
  • Wikipedia. (n.d.). Camptothecin.
  • National Institutes of Health. (2013). Topoisomerase Assays. Current Protocols in Pharmacology.
  • ProFoldin. (n.d.). DNA topoisomerase I assay kits.
  • Inspiralis. (n.d.). Assay Kits.
  • Morrell, A., Antony, S., Kohlhagen, G., Pommier, Y., & Cushman, M. (2007). Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization. Journal of Medicinal Chemistry, 50(21), 5019–5032.
  • Santos, C. D., & Pavan, T. Z. (2021). Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations. Nucleic Acids Research, 49(5), 2411–2424.
  • Al-Obeed, O., Al-Malki, A. L., & Al-Ghamdi, S. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Molecules, 28(20), 7083.
  • Wilson, W. D., & Jones, R. L. (1991). Binding of ethidium bromide to a DNA triple helix. Evidence for intercalation. The Journal of Biological Chemistry, 266(9), 5462-5469.
  • The DNA-topoisomerase Inhibitors in Cancer Therapy. (2022). Journal of Clinical Research and Reports, 4(4).
  • Marchand, C., & Pommier, Y. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors.
  • Oncohema Key. (2017). Topoisomerase 1 Inhibitors and Cancer Therapy.
  • ProFoldin. (n.d.). Human topoisomerase I DNA relaxation assay.
  • ResearchGate. (2020). How does ethidium bromide bind to DNA?.
  • Morrell, A., Antony, S., Kohlhagen, G., Pommier, Y., & Cushman, M. (2004). Synthesis of nitrated indenoisoquinolines as topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(14), 3659–3663.
  • Peixoto, P., Bailly, C., & David-Cordonnier, M. H. (2010). Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA. Methods in Molecular Biology, 613, 235–256.
  • Bosterbio. (n.d.). Human Topoisomerase I DNA Relaxation Assay Kit -100.
  • Health Sciences. (2025). DNA relaxation assay: Significance and symbolism.
  • ProFoldin. (n.d.). DNA relaxation assay kit.
  • ResearchGate. (2025). Nitrated Indenoisoquinolines as Topoisomerase I Inhibitors: A Systematic Study and Optimization.
  • Semantic Scholar. (n.d.). Discovery of novel bacterial topoisomerase I inhibitors by use of in silico docking and in vitro assays.
  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation High Throughput Plate Assay.
  • National Institutes of Health. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 62(1), 3.3.1-3.3.26.
  • ResearchGate. (n.d.). Principle of the topoisomerase I-mediated relaxation assay.
  • Assay Genie. (n.d.). Human Topoisomerase I (TOP1) ELISA Kit.
  • ProFoldin. (n.d.). Gel-Based Human Topoisomerase I DNA relaxation Assay Kit.
  • Cushman, M., et al. (2015). Discovery of potent indenoisoquinoline topoisomerase I poisons lacking the 3-nitro toxicophore. Journal of Medicinal Chemistry, 58(10), 4266–4279.
  • Wikipedia. (n.d.). Topoisomerase inhibitor.

Sources

handling and storage guidelines for 7-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Nitroisoquinoline

I'm initially diving into Google to amass crucial safety data and lab protocols for 7-Nitroisoquinoline. My focus is pinpointing its chemical characteristics, pinpointing its hazards, and how to safely store and handle it. I aim to uncover established lab guidelines to get a practical working base.

Analyzing Safety and Protocols

I'm now deeply engaged in a thorough analysis of search results, pinpointing key safety hazards and recommended PPE. My focus has shifted towards finding and understanding established protocols for preparing this compound solutions. I'm also starting to organize the information to be applied into an application note, starting with an introduction and hazard analysis. I'm drafting a detailed, step-by-step protocol for safe handling.

Compiling Safety Data & Protocols

I'm now expanding my Google searches to include stability, toxicity, and established lab protocols for this compound. I'm focusing on chemical properties and potential decomposition risks. Simultaneously, I'll identify solution preparation guidelines and any special disposal needs. The information will be structured, beginning with an introduction and hazard assessment, then a detailed protocol for safe handling. I'm also planning a decision-making workflow using Graphviz for spill or exposure incidents.

Formulating the Scope

I'm currently focused on defining the scope and structure for this application note. I'm aiming for a comprehensive technical guide, not just a template, and want to make it highly informative for experts. My priorities are a deep dive into the subject, and an exhaustive approach.

Defining the Parameters

I'm now integrating the user's specific requirements, including the need for scientific accuracy, reasoning behind procedures, and in-text citations with clickable URLs. I'm also planning tables for data and Graphviz diagrams for workflows. I've begun compiling the initial information, including the CAS number, molecular formula, molecular weight, and preliminary safety data, drawing from analogous nitro-aromatic compounds. PPE information is also being compiled.

Compiling the Data

I've gathered the core information for the application note. The chemical identification, safety hazards (based on analogous compounds), PPE requirements, storage conditions, first aid procedures, and spill/disposal methods are all compiled. I'm now organizing this data and preparing to formulate the structure. I'm also planning the inclusion of physical property data, where available, and noting the scarcity of experimental data for this compound.

Analyzing the Gaps

I'm now focusing on the gaps in the existing data. I've compiled what's available and identified the need for specific physical properties, detailed protocols, and precise toxicological data for this compound. I'm also planning to create a comprehensive structure for the application note and identifying specific information and data to be included.

Developing the Protocol

I'm now focused on drafting a detailed handling protocol, including solution preparation. I'm leveraging analogous data for safety hazards, explicitly noting the limitations. I'm also planning to create a workflow diagram and a comprehensive storage conditions table. My main focus is on creating actionable instructions for an expert audience.

Developing the Application Note

I'm now writing the application note, focusing on a structured approach. I'm leveraging analogous data for the hazard section, and will include a detailed protocol, including a DOT script for a workflow diagram and a storage conditions table. Scientific accuracy and clear explanations are prioritized. In-text citations and a full reference list are planned for inclusion.

Application Note & Protocols: Synthetic Routes to 7-Aminoisoquinoline from 7-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 7-Aminoisoquinoline is a pivotal building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds.[1] Its synthesis from the readily available 7-nitroisoquinoline is a fundamental transformation. This document provides a comprehensive guide to the most effective and commonly employed synthetic routes for this reduction. It details four distinct methodologies: Catalytic Hydrogenation, Stannous Chloride Reduction, Iron-mediated Reduction, and Catalytic Transfer Hydrogenation. Each section offers an in-depth explanation of the chemical principles, step-by-step experimental protocols, and a critical evaluation of the advantages and limitations, enabling researchers to select the optimal method for their specific laboratory context and scale.

General Reaction Scheme

The conversion of this compound to 7-aminoisoquinoline is a classic example of nitro group reduction, a cornerstone transformation in the synthesis of aromatic amines.

General_Reaction Start This compound End 7-Aminoisoquinoline Start->End [Reducing Agent]

Caption: Overall transformation from this compound to 7-aminoisoquinoline.

Safety First: Essential Laboratory Practices

Handling the reagents involved in these syntheses requires strict adherence to safety protocols.

  • This compound: Nitroaromatic compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.[2]

  • 7-Aminoisoquinoline: Aromatic amines can be irritants. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

  • Catalysts: Palladium on carbon (Pd/C) is flammable, especially when dry or spent, and can be pyrophoric. Handle in a wet state and do not allow the solvent to evaporate completely from the catalyst.

  • Reagents:

    • Hydrogen Gas (H₂): Extremely flammable. Ensure all equipment is properly grounded and work in a well-ventilated fume hood away from ignition sources.

    • Acids (HCl, Acetic Acid): Corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.[4][5]

    • Metal Powders (Fe) & Salts (SnCl₂): Can be irritating. Avoid creating dust. Stannous chloride is harmful if swallowed.[2]

  • General Precautions: Always use a chemical fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Ensure eyewash stations and safety showers are accessible.[6]

Overview of Synthetic Pathways

Several reliable methods exist for the reduction of the nitro group on the isoquinoline scaffold. The choice of method depends on factors such as available equipment (e.g., for hydrogenation), sensitivity of other functional groups on the molecule, desired scale, and considerations regarding cost and waste disposal.

Synthetic_Pathways cluster_methods Reduction Methods Start This compound Method1 Catalytic Hydrogenation (H₂, Pd/C) Start->Method1 Method2 Metal Reduction (SnCl₂ or Fe) Start->Method2 Method3 Transfer Hydrogenation (HCOONH₄, Pd/C) Start->Method3 End 7-Aminoisoquinoline Method1->End Method2->End Method3->End

Caption: Key synthetic routes from this compound.

Method 1: Catalytic Hydrogenation

Principle & Rationale: This is often the cleanest and most efficient method for nitro group reduction. Gaseous hydrogen is activated on the surface of a palladium catalyst, and the nitro group is reduced to the amine. The only byproduct is water, which simplifies purification. This method is highly effective, often providing near-quantitative yields.[1][7]

Detailed Experimental Protocol
  • Reagents & Equipment:

    • This compound

    • 10% Palladium on activated carbon (Pd/C), 50% wet

    • Methanol (MeOH), reagent grade

    • Hydrogen (H₂) gas cylinder with regulator

    • Hydrogenation flask (e.g., Parr shaker bottle) or a two-neck round-bottom flask

    • Hydrogen balloon

    • Magnetic stirrer and stir bar

    • Filtration apparatus (e.g., Büchner funnel with Celite® or syringe filter)

  • Procedure:

    • In a hydrogenation flask, add this compound (e.g., 200 mg, 1.15 mmol).

    • Add methanol (40 mL) to dissolve the starting material.

    • In a separate small beaker, create a slurry of 10% Pd/C (e.g., 100 mg, ~50 mol% by weight relative to substrate) in methanol (20 mL). Caution: Handle wet Pd/C carefully; do not let it dry out.

    • Carefully add the Pd/C slurry to the reaction flask containing the this compound solution.

    • Seal the flask, and if using a balloon setup, evacuate the flask and backfill with nitrogen three times to create an inert atmosphere.

    • Evacuate the flask one final time and backfill with hydrogen gas from a balloon. For larger scales or better efficiency, a Parr hydrogenation apparatus is recommended.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared (typically 24 hours).[7]

    • Once complete, carefully purge the flask with nitrogen to remove all hydrogen gas.

    • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure all product is collected. Caution: The Celite® pad with the catalyst should not be allowed to dry completely as it can be pyrophoric. Quench it with water before disposal.

    • Concentrate the filtrate under reduced pressure to yield 7-aminoisoquinoline as a solid. The product is often pure enough for subsequent steps without further purification.[7]

Method 2: Stannous Chloride (SnCl₂) Reduction

Principle & Rationale: Stannous chloride (tin(II) chloride) is a classic and reliable stoichiometric reducing agent for converting aromatic nitro compounds to anilines. The reaction is typically performed in an alcoholic solvent. It is particularly useful when other functional groups sensitive to catalytic hydrogenation (e.g., alkynes, benzylic ethers) are present in the molecule.[8]

Detailed Experimental Protocol
  • Reagents & Equipment:

    • This compound

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Sodium hydroxide (NaOH) solution (e.g., 2M or 50% w/w) or Potassium hydroxide (KOH) solution (2M)

    • Ethyl Acetate (EtOAc) for extraction

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add this compound (1 equivalent).

    • Add ethanol (or ethyl acetate) as the solvent.

    • Add SnCl₂·2H₂O (5-10 equivalents).[9]

    • Heat the reaction mixture to reflux (or stir at 30-50 °C) and monitor by TLC. The reaction is typically complete within 2-4 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Critical Step - Work-up: a. Redissolve the crude residue in ethyl acetate. b. Cool the mixture in an ice bath and slowly add a 2M NaOH or KOH solution with vigorous stirring. A thick, white precipitate of tin hydroxides will form. c. Continue adding the base until the pH of the aqueous layer is strongly basic (pH > 12). At this point, the amphoteric tin hydroxides will begin to redissolve, forming soluble stannates ([Sn(OH)₄]²⁻), leading to better phase separation.[10] d. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. e. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. f. If necessary, purify the product by column chromatography or recrystallization.

Method 3: Iron (Fe) Reduction in Acid

Principle & Rationale: The reduction of nitroarenes using zero-valent iron in an acidic medium is one of the oldest, most cost-effective, and environmentally benign methods. The iron is oxidized while the nitro group is reduced. The procedure is robust and the work-up is generally more straightforward than with tin-based reagents.[9]

Detailed Experimental Protocol
  • Reagents & Equipment:

    • This compound

    • Iron powder (reduced, fine mesh)

    • Glacial acetic acid

    • Ethanol (EtOH)

    • Water

    • Ethyl Acetate (EtOAc)

    • Potassium hydroxide (KOH) solution (2M) or Sodium bicarbonate (NaHCO₃) solution

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • In a round-bottom flask, prepare a suspension of this compound (1 equivalent) in a mixture of glacial acetic acid, ethanol, and water (e.g., a 2:2:1 ratio).[9]

    • Add iron powder (5-10 equivalents) to the suspension.

    • Stir the mixture vigorously at a slightly elevated temperature (e.g., 30-50 °C) or at room temperature. The reaction can be exothermic.

    • Monitor the reaction by TLC until completion (typically 1-3 hours).

    • Work-up: a. Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the excess iron powder and iron salts. b. Wash the filter cake thoroughly with ethyl acetate. c. Transfer the filtrate to a separatory funnel and carefully neutralize it by adding a 2M KOH or saturated NaHCO₃ solution. d. Extract the aqueous layer three times with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify as needed.

Method 4: Catalytic Transfer Hydrogenation

Principle & Rationale: This method provides the benefits of catalytic hydrogenation without the need for high-pressure hydrogen gas. A hydrogen donor molecule, such as ammonium formate (HCOONH₄) or cyclohexene, is used to generate hydrogen in situ in the presence of a catalyst like Pd/C.[11][12] Ammonium formate decomposes on the catalyst surface to H₂, CO₂, and NH₃.

Conceptual Protocol
  • Reagents & Equipment:

    • This compound

    • 10% Palladium on carbon (Pd/C)

    • Ammonium formate (HCOONH₄)

    • Methanol (MeOH)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

    • Carefully add 10% Pd/C (approx. 10-20% by weight of the substrate).

    • Add ammonium formate (3-5 equivalents) in portions, as the initial reaction can be vigorous.

    • Stir the mixture at room temperature and monitor by TLC. The reaction is often complete in 1-2 hours.

    • Filter the reaction mixture through Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure. The residue will contain the product and ammonium salts.

    • Perform a standard aqueous work-up (e.g., partition between EtOAc and water, separate layers, dry, and concentrate) to remove the salts and isolate the 7-aminoisoquinoline.

Summary of Synthetic Routes

Method Key Reagents Typical Yield Reaction Time Advantages Disadvantages
Catalytic Hydrogenation H₂, 10% Pd/C, MeOH>90%[7]12-24 hHigh yield, clean (byproduct is water), catalyticRequires H₂ gas handling and specialized equipment; catalyst can be pyrophoric.
SnCl₂ Reduction SnCl₂·2H₂O, EtOHGood to Excellent2-4 hAvoids H₂ gas; tolerant of many functional groups.Stoichiometric heavy metal waste; work-up can be difficult due to tin salt emulsions.[10]
Fe Reduction Fe powder, Acetic AcidGood to Excellent1-3 hInexpensive, environmentally benign metal, straightforward work-up.Requires acidic conditions; can be slower for deactivated nitroarenes.
Transfer Hydrogenation HCOONH₄, 10% Pd/C, MeOHExcellent1-2 hFast, mild conditions, avoids H₂ gas.[11][12]Requires removal of donor byproducts; catalyst is still required.

References

  • Isoquinolin-7-amine | C9H8N2 | CID 14660277 - PubChem.[Link]
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Isoquinoline synthesis - Organic Chemistry Portal.[Link]
  • Isoquinoline synthesis - Química Organica.org.[Link]
  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Science Primary Liter
  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts - ACS Public
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives - Journal of Educ
  • How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? - Chemistry Stack Exchange.[Link]
  • Metal-free transfer hydrogenation/cycloaddition cascade of activated quinolines and isoquinolines with tosyl azides - Chemical Communic
  • Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines - PubMed.[Link]
  • 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem - NIH.[Link]
  • What groups can be reduced by Sn/HCl? - Chemistry Stack Exchange.[Link]
  • Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing).[Link]
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
  • Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp - Reddit.[Link]
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline.[Link]
  • Selective rapid transfer-hydrogenation of aromatic nitro-compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogen

Sources

Application Notes and Protocols for the Development of 7-Nitroisoquinoline-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Isoquinoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide focuses on 7-Nitroisoquinoline, a molecule of significant interest due to the established antimicrobial properties of both the isoquinoline core and nitroaromatic compounds. We provide a comprehensive overview of the scientific rationale for investigating this compound and its derivatives as potential antimicrobial agents. Detailed, field-proven protocols for the systematic evaluation of their efficacy and safety are presented, including determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and mammalian cell cytotoxicity. Furthermore, we explore the potential mechanisms of action, including DNA damage via reductive activation of the nitro group and the speculative but intriguing role of Poly(ADP-ribose) polymerase (PARP) inhibition. This document is intended to serve as a foundational guide for researchers embarking on the development of novel antimicrobial drugs based on the this compound scaffold.

Introduction: The Rationale for Investigating this compound

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse pharmacological properties. Several isoquinoline derivatives have demonstrated significant antimicrobial activity against a range of pathogens.[1][2] The introduction of a nitro group at the 7-position of the isoquinoline ring is hypothesized to confer potent antimicrobial properties through established mechanisms associated with nitroaromatic compounds.

Nitro-containing molecules are cornerstone treatments for various microbial infections.[3] Their mechanism often involves intracellular reduction of the nitro group to form toxic reactive nitrogen species, which can lead to DNA damage and cell death.[3] This bioactivation is a key step in the antimicrobial action of well-known drugs like metronidazole. Additionally, some nitroisoquinoline derivatives have been noted for their broad-spectrum antibacterial activity, further supporting the investigation of this compound as a lead compound.

Proposed Mechanisms of Antimicrobial Action

A thorough understanding of the mechanism of action is critical for rational drug design and development. For this compound, two primary putative mechanisms warrant investigation.

Reductive Activation and DNA Damage

The most probable mechanism of antimicrobial activity for this compound is analogous to that of other nitroaromatic drugs. Microbial cells, particularly those in anaerobic or microaerophilic environments, possess nitroreductase enzymes that can reduce the nitro group of this compound. This reduction process generates highly reactive nitrogen intermediates, such as nitroso and hydroxylamine species.[3] These intermediates can covalently modify and damage critical macromolecules, most notably DNA, leading to inhibition of replication and ultimately, cell death.

G cluster_microbe Microbial Cell 7-NIQ This compound (Pro-drug) Nitroreductases Nitroreductase Enzymes 7-NIQ->Nitroreductases Enzymatic Reduction RNS Reactive Nitrogen Species (Toxic Intermediates) Nitroreductases->RNS DNA_damage DNA Damage RNS->DNA_damage Cell_death Cell Death DNA_damage->Cell_death

Caption: Proposed reductive activation pathway of this compound.

Hypothetical Role of PARP Inhibition

This compound is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme family crucial for DNA repair in eukaryotes. While the role of PARP enzymes in bacteria is less defined, some bacteria do possess PARP homologs.[4] It is conceivable that inhibition of these bacterial PARPs could disrupt DNA repair processes, potentially synergizing with the DNA-damaging effects of the reduced nitro group or sensitizing the bacteria to other stressors. This remains a speculative but exciting avenue for mechanistic investigation.

Experimental Protocols

The following protocols provide a systematic approach to evaluating the antimicrobial potential of this compound and its derivatives.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and reliable technique for determining MIC values.[5][6]

Materials:

  • This compound (or derivative) stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Prepare a bacterial suspension in sterile saline or CAMHB, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate. Add an additional 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

G Start Start Prep_Inoculum Prepare 0.5 McFarland Bacterial Suspension Start->Prep_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of 7-NIQ in 96-well Plate Prep_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate each aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).

Protocol for Mammalian Cell Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of potential antimicrobial compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[7]

Data Presentation and Interpretation

Systematic recording and presentation of data are essential for comparing the activity of different this compound derivatives.

Table 1: Antimicrobial Activity of this compound Derivatives (Template)
CompoundGram-Positive Bacteria MIC (µg/mL)Gram-Negative Bacteria MIC (µg/mL)
S. aureusE. faecalis
This compound DataData
Derivative 1 DataData
Derivative 2 DataData
Control Drug (e.g., Ciprofloxacin) DataData
Table 2: Cytotoxicity and Selectivity Index (Template)
CompoundIC₅₀ (µM) on HEK293 cellsSelectivity Index (SI) vs. S. aureus
This compound DataIC₅₀ / MIC
Derivative 1 DataIC₅₀ / MIC
Derivative 2 DataIC₅₀ / MIC
Control Drug (e.g., Ciprofloxacin) DataIC₅₀ / MIC

A higher Selectivity Index indicates a greater therapeutic window, with the compound being more toxic to the bacteria than to mammalian cells.

Future Directions and Conclusion

The data generated from these protocols will provide a solid foundation for establishing structure-activity relationships (SAR) for this compound-based antimicrobial agents. Promising lead compounds with high potency and a favorable selectivity index can be further evaluated in more complex models, including biofilm assays, time-kill kinetic studies, and in vivo infection models. Mechanistic studies should also be pursued to confirm the role of nitroreductase activation and to explore the potential involvement of PARP inhibition.

This compound represents a promising, yet underexplored, scaffold for the development of novel antimicrobial agents. The protocols and conceptual framework provided herein offer a robust starting point for researchers to systematically investigate its potential and contribute to the critical effort of overcoming antimicrobial resistance.

References

  • Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. PubMed. [Link]
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC. [Link]
  • The minimum inhibitory concentrations (MICs in µg/mL) and minimum bactericidal con.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
  • ADP-ribosylation systems in bacteria and viruses. PMC. [Link]
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret
  • Microbiology guide to interpreting minimum inhibitory concentr

Sources

Application Notes and Protocols: Cytotoxicity Screening of 7-Nitroisoquinoline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

< <

Introduction: The Therapeutic Potential of 7-Nitroisoquinoline Derivatives in Oncology

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] The strategic addition of a nitro group, particularly at the 7-position, can significantly alter the molecule's electronic properties and enhance its therapeutic potential, especially in oncology.[1][2] this compound derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often revolving around the inhibition of key enzymes involved in DNA repair and replication, such as Poly (ADP-ribose) polymerase (PARP).[1][3]

PARP enzymes play a critical role in the repair of single-strand DNA breaks.[4] By inhibiting PARP, these compounds can lead to an accumulation of DNA damage, particularly in cancer cells that already have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5] This concept, known as synthetic lethality, provides a targeted approach to cancer therapy, leading to the selective killing of cancer cells while sparing healthy ones.[4][6] The cytotoxic effects of these derivatives are often mediated through the induction of apoptosis, or programmed cell death.[2][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for screening the cytotoxicity of this compound derivatives against various cancer cell lines.

Principle of Cytotoxicity Screening

The primary goal of in vitro cytotoxicity screening is to determine the concentration at which a compound induces cell death in a cancer cell population. A widely used and reliable method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[8]

The key metric derived from this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the this compound derivative required to inhibit the growth of 50% of the cancer cell population.[9] A lower IC50 value indicates a higher cytotoxic potency of the compound.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound derivatives.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Derivative Stock Solutions Compound_Treatment Treat Cells with Serial Dilutions of Derivatives Compound_Prep->Compound_Treatment Cell_Culture Culture and Maintain Cancer Cell Lines Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Processing Calculate Percent Viability Absorbance_Measurement->Data_Processing IC50_Determination Determine IC50 Values Data_Processing->IC50_Determination

Caption: General workflow for cytotoxicity screening of novel compounds.[10]

Detailed Protocols

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol provides a step-by-step guide for performing the MTT assay to determine the cytotoxic effects of this compound derivatives on adherent cancer cell lines.

Materials:

  • This compound derivatives

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549)[9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[11]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in fresh complete medium.

    • Perform a cell count and adjust the cell density. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 1 x 10⁵ cells/well).[9][12]

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9][12]

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivatives in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.

    • Include untreated cells as a negative control (vehicle control) and a known cytotoxic agent as a positive control.

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10]

    • Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[11] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[11]

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Data Presentation: Summarizing Cytotoxicity Data

The results of the cytotoxicity screening should be presented in a clear and concise manner. A table summarizing the IC50 values of different this compound derivatives against various cancer cell lines is an effective way to compare their potency.

This compound DerivativeCancer Cell LineIncubation Time (h)IC50 (µM)
Compound A MCF-7 (Breast)485.2 ± 0.4
HeLa (Cervical)488.9 ± 0.7
A549 (Lung)4812.1 ± 1.1
Compound B MCF-7 (Breast)482.8 ± 0.3
HeLa (Cervical)484.5 ± 0.5
A549 (Lung)487.3 ± 0.6
Doxorubicin (Control) MCF-7 (Breast)480.9 ± 0.1

Note: The presented data is hypothetical and for illustrative purposes only.

Mechanism of Action: Induction of Apoptosis

The cytotoxic activity of many anticancer agents, including this compound derivatives, is often linked to the induction of apoptosis.[2][7] Apoptosis is a regulated process of programmed cell death that plays a crucial role in eliminating damaged or unwanted cells.[13][14] It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[13][15][16] Both pathways converge on the activation of a family of proteases called caspases, which are the primary drivers of apoptotic cell death.[17][18][19]

The intrinsic pathway is triggered by intracellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria.[13][20] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[17][21] Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[18][19]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade DNA_Damage DNA Damage (e.g., by this compound derivatives) Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Activation of Caspase-9 Apoptosome->Caspase9 Caspase3 Activation of Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic pathway of apoptosis.[13][20]

Conclusion and Future Directions

The protocols and information provided in this application note offer a robust framework for the initial in vitro cytotoxicity screening of this compound derivatives. The MTT assay is a reliable and high-throughput method for determining the cytotoxic potential of these compounds against a panel of cancer cell lines. Further investigations should focus on elucidating the precise molecular mechanisms underlying their anticancer activity. This may include assays to confirm PARP inhibition, detailed cell cycle analysis, and further characterization of the apoptotic pathways involved. The promising cytotoxic profiles of this compound derivatives warrant their continued investigation as potential novel therapeutics in the fight against cancer.

References

  • Vertex AI Search. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC.
  • Vertex AI Search. (n.d.). Cellular Mechanisms Controlling Caspase Activation and Function - PMC - PubMed Central.
  • Vertex AI Search. (n.d.). The mechanism of PARP inhibitor action is identified - Drug Target Review.
  • Vertex AI Search. (n.d.). Role of Caspases in Apoptosis - Creative Diagnostics.
  • Vertex AI Search. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules - QIAGEN GeneGlobe.
  • Vertex AI Search. (n.d.). Caspase activation, inhibition, and reactivation: A mechanistic view - PMC - PubMed Central.
  • Vertex AI Search. (n.d.). Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - ES.
  • Vertex AI Search. (n.d.). Caspase activation cascades in apoptosis | Biochemical Society Transactions | Portland Press.
  • Vertex AI Search. (n.d.). Apoptosis Signal Transduction Pathway - Bio-Techne.
  • Vertex AI Search. (n.d.). What are PARP inhibitors and how do they work? - Patsnap Synapse.
  • Vertex AI Search. (n.d.). Overview of cell death signaling pathways - PubMed.
  • Vertex AI Search. (n.d.). Caspase-activation pathways in apoptosis and immunity - PubMed.
  • Vertex AI Search. (n.d.). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC.
  • Vertex AI Search. (n.d.). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed.
  • Vertex AI Search. (n.d.). What are PARP inhibitors? - MD Anderson Cancer Center.
  • Vertex AI Search. (n.d.). Potential Research Applications of Nitroisoquinolines: A Technical Guide - Benchchem.
  • Vertex AI Search. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Vertex AI Search. (n.d.). MTT assay protocol | Abcam.
  • Vertex AI Search. (n.d.). MTT Cell Proliferation Assay - ATCC.
  • Vertex AI Search. (n.d.). MTT Cell Assay Protocol.
  • Vertex AI Search. (n.d.). Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • Vertex AI Search. (n.d.). Comparative Analysis of the Mechanisms of Action of 7-Chloro-6-nitroquinoline-Based Anticancer Compounds - Benchchem.
  • Vertex AI Search. (n.d.). A Comparative Guide to the Properties of 3-Chloro-6-nitroisoquinolin-1-ol and Alternative PARP Inhibitors - Benchchem.
  • Vertex AI Search. (n.d.). Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH.
  • Vertex AI Search. (n.d.). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC - NIH.
  • Vertex AI Search. (n.d.). A Comparative Guide to the Cytotoxicity of 7-Methylquinoline Derivatives on Cancer Cell Lines - Benchchem.
  • Vertex AI Search. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability... - ResearchGate.
  • Vertex AI Search. (n.d.). Cytotoxicity assays of novel compounds synthesized from "Ethyl isoquinoline-7- carboxylate" | BenchChem.
  • Vertex AI Search. (n.d.). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - NIH.
  • Vertex AI Search. (n.d.). Investigating synthetic lethality and PARP inhibitor resistance in pancreatic cancer through enantiomer differential activity - PubMed Central.
  • Vertex AI Search. (n.d.). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line - ResearchGate.
  • Vertex AI Search. (n.d.). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI.
  • Vertex AI Search. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH.
  • Vertex AI Search. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Publishing.
  • Vertex AI Search. (n.d.). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture | PLOS One.

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Nitration of Isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth, practical solutions and mechanistic insights into the challenges associated with the regioselective nitration of isoquinoline. Whether you are troubleshooting an ongoing experiment or designing a new synthetic route, this resource will help you navigate the complexities of this classic yet challenging transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the direct electrophilic nitration of isoquinoline so challenging, and why do I primarily get a mixture of 5- and 8-nitroisoquinolines?

A1: The Root Cause: The Isoquinolinium Ion

The primary challenge lies in the electronic nature of the isoquinoline nucleus. The nitrogen atom is basic and readily protonates under the strongly acidic conditions of typical electrophilic nitration (e.g., HNO₃/H₂SO₄). This forms the isoquinolinium cation .

Key Consequences of Protonation:

  • Deactivation: The positive charge on the nitrogen atom strongly deactivates the entire heterocyclic system towards attack by electrophiles like the nitronium ion (NO₂⁺). The reaction is significantly slower than the nitration of naphthalene, its carbocyclic analogue.[1][2]

  • Directing Effect: Electrophilic attack on the electron-deficient pyridinium ring is highly unfavorable. Therefore, substitution is directed to the less deactivated carbocyclic (benzene) ring.

  • Regioselectivity: Within the benzene ring, attack at the C-5 and C-8 positions is favored over C-6 and C-7. This is because the resonance structures of the Wheland intermediate (the sigma complex) formed during C-5 or C-8 attack avoid placing a positive charge on the carbon adjacent to the already positively charged nitrogen atom, which would be a high-energy, destabilized state. Attack at C-5 is generally the major pathway, yielding approximately 90% 5-nitroisoquinoline and 10% 8-nitroisoquinoline under standard conditions.[3][4]

Electrophilic_Attack cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediate Key Intermediate cluster_attack Electrophilic Attack (NO₂⁺) cluster_products Products Isoquinoline Isoquinoline Reagents HNO₃ / H₂SO₄ Cation Isoquinolinium Cation (Deactivated) Reagents->Cation Protonation C5_Attack Attack at C-5 (Major Pathway) Cation->C5_Attack C8_Attack Attack at C-8 (Minor Pathway) Cation->C8_Attack C6_C7_Attack Attack at C-6 / C-7 (Disfavored) Cation->C6_C7_Attack Product_5 5-Nitroisoquinoline C5_Attack->Product_5 Product_8 8-Nitroisoquinoline C8_Attack->Product_8

Caption: Logic flow of electrophilic nitration on isoquinoline.

Q2: I'm getting poor yields and significant decomposition during my mixed-acid nitration. How can I improve this?

A2: Troubleshooting Common Pitfalls

This is a frequent issue stemming from the harsh reaction conditions required to overcome the deactivation of the ring.

  • Problem: Temperature Control.

    • Causality: The nitration of isoquinoline is an exothermic process. If the temperature is not strictly controlled, it can lead to runaway reactions, causing oxidation of the substrate and significant charring, which drastically reduces the yield.

    • Solution: Maintain a low temperature, typically between 0°C and 10°C, throughout the addition process. Use an ice/salt bath for efficient cooling. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[3]

  • Problem: Order and Rate of Addition.

    • Causality: Adding the nitrating mixture to the isoquinoline can create localized "hot spots" of high reagent concentration, promoting side reactions.

    • Solution: The most reliable method is the slow, portion-wise addition of isoquinoline to the pre-chilled nitrating mixture with vigorous stirring.[5] This ensures immediate dispersion and effective heat management.

  • Problem: Work-up Procedure.

    • Causality: Quenching the strong acid mixture with water is highly exothermic. Rapid quenching can cause localized heating and potential degradation of the product.

    • Solution: Pour the reaction mixture slowly onto a large amount of crushed ice with stirring. This controls the temperature of the quench. Following the quench, careful neutralization with a base (e.g., ammonium hydroxide or sodium carbonate) is required to precipitate the product.[5]

Q3: Is it possible to introduce a nitro group at the C-1 or C-4 position? Standard methods seem ineffective.

A3: Yes, by Changing the Reaction Mechanism

Achieving substitution on the pyridine ring requires moving away from electrophilic substitution and employing alternative strategies.

  • For 1-Nitroisoquinoline (Nucleophilic Nitration):

    • Mechanism: The C-1 position is electron-deficient (δ+) and susceptible to nucleophilic attack. A novel method utilizes potassium nitrite (KNO₂) in DMSO with acetic anhydride.[6] The reaction is believed to proceed by activation of the isoquinoline at the nitrogen, followed by nucleophilic attack of the nitrite anion at C-1. This is a powerful technique as it provides an isomer that is inaccessible via mixed-acid nitration.[6][7]

    • Key Insight: This method completely reverses the normal reactivity pattern of the isoquinoline ring system.

  • For 4-Nitroisoquinoline (via Reissert Compounds):

    • Mechanism: This advanced, multi-step approach utilizes a Reissert compound, 2-benzoyl-1-cyano-1,2-dihydroisoquinoline. This intermediate acts as an enamine equivalent, activating the C-4 position towards electrophilic attack. Nitration of the Reissert compound with acetyl nitrate, followed by hydrolysis, eliminates the benzoyl and cyano groups to yield 4-nitroisoquinoline.[8]

    • Key Insight: This strategy uses a temporary modification of the heterocyclic ring to direct the substitution to an otherwise unreactive position.

Method Reagents Position(s) Nitrated Mechanism Typical Yield Reference
Standard Electrophilic HNO₃ / H₂SO₄C-5 (major), C-8 (minor)Electrophilic Aromatic Substitution50-90% (mixture)[1][3]
Nucleophilic KNO₂, Ac₂O, DMSOC-1Nucleophilic Substitution50-88%[6]
Reissert Compound 1. Benzoyl Chloride, KCN2. Acetyl Nitrate3. HydrolysisC-4Electrophilic Substitution on an activated intermediateModerate (multi-step)[8]
Q4: I have a mixture of 5- and 8-nitroisoquinoline. What is the most effective way to separate these isomers?

A4: Separation Strategies

Separating these constitutional isomers can be challenging but is achievable with standard laboratory techniques.

  • Recommended Method: Flash Column Chromatography.

    • Rationale: This is the most common and generally effective method for separating isomer mixtures. The polarity difference between 5-nitro and 8-nitroisoquinoline is usually sufficient for separation on silica gel.

    • Typical Conditions:

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient or isocratic mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or diethyl ether). A common starting point is 9:1 dichloromethane/ethyl acetate.[5] The separation should be monitored by TLC to optimize the solvent system.

  • Alternative Method: Fractional Crystallization of Salts.

    • Rationale: This classical method exploits potential differences in the crystal lattice energies and solubilities of the isomer salts.

    • Procedure: The mixture of isomers can be dissolved in a suitable solvent (e.g., ethyl acetate) and treated with gaseous hydrogen chloride to precipitate the hydrochloride salts.[9] The salts may precipitate at different rates or have different solubilities in a given solvent system, allowing for separation through careful, repeated crystallization steps. This method is often more labor-intensive than chromatography.

Separation_Workflow cluster_chromatography Method 1: Chromatography (Recommended) cluster_crystallization Method 2: Fractional Crystallization Start Mixture of 5-Nitro & 8-Nitro Isoquinoline Method_Choice Choose Separation Method Start->Method_Choice Col_Chrom Flash Column Chromatography (Silica Gel) Method_Choice->Col_Chrom Form_Salts Form Hydrochloride Salts (gaseous HCl) Method_Choice->Form_Salts Elute Elute with Solvent Gradient (e.g., DCM/EtOAc) Col_Chrom->Elute Collect Collect Fractions (Monitor by TLC) Elute->Collect Product_5 Pure 5-Nitroisoquinoline Collect->Product_5 Product_8 Pure 8-Nitroisoquinoline Collect->Product_8 Crystallize Fractional Crystallization from suitable solvent Form_Salts->Crystallize Separate Separate Crystals & Mother Liquor Crystallize->Separate Purify Recrystallize Fractions Separate->Purify

Caption: Decision workflow for separating nitrated isoquinoline isomers.

Detailed Experimental Protocols

Protocol 1: Electrophilic Nitration for 5(8)-Nitroisoquinoline

This protocol is optimized for maximizing yield while controlling side reactions.

  • Preparation: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add concentrated sulfuric acid (e.g., 340 mL for 0.33 mol scale). Cool the flask to 0°C in an ice/salt bath.[5]

  • Nitrating Mixture Formation: While maintaining the temperature below 10°C, slowly add fuming nitric acid to the sulfuric acid.

  • Substrate Addition: Slowly add isoquinoline (e.g., 44 g, 0.33 mol) dropwise or in small portions to the vigorously stirred nitrating mixture. Critically, maintain the internal temperature below 10°C throughout the addition.[5]

  • Reaction: Once the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 1.0 kg) with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is ~8-9. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash it thoroughly with cold water, and air-dry. The crude product is a mixture of 5-nitro and 8-nitroisoquinoline.

  • Purification: Purify the isomers via flash column chromatography as described in Q4.

Protocol 2: Nucleophilic Nitration for 1-Nitroisoquinoline

This protocol provides access to the C-1 substituted isomer, which is not achievable via electrophilic methods.[6]

  • Preparation: In a dry round-bottomed flask under a nitrogen atmosphere, dissolve isoquinoline and potassium nitrite (KNO₂) in anhydrous dimethyl sulfoxide (DMSO).

  • Reagent Addition: Cool the solution in a room temperature water bath. Slowly add acetic anhydride dropwise to the stirred solution over 30-60 minutes.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by pouring the mixture into a beaker of cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure 1-nitroisoquinoline.

References

  • Title: Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling Source: Defense Science and Technology Organisation (Australia) Technical Note URL:[Link]
  • Title: Isoquinoline, 5-bromo-8-nitro- Source: Organic Syntheses URL:[Link]
  • Title: Chapter 7: Quinolines and Isoquinolines Source: University Course Lecture Notes URL:[Link]
  • Title: SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline Source: Molecules (MDPI) URL:[Link]
  • Title: Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds Source: Chemical and Pharmaceutical Bulletin URL:[Link]
  • Title: Reactions of Isoquinoline Source: YouTube (Chemistry Lecture) URL:[Link]
  • Title: SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline Source: ResearchG
  • Title: Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline Source: ResearchG
  • Title: Isoquinoline Source: Heterocyclic Chemistry (J.A. Joule, K. Mills) - Scanned Document URL:[Link]
  • Title: Deprotonation & Benzo-heterocyces: Indoles & (Iso)
  • Title: Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes Source: RSC Advances URL:[Link]
  • Title: Why does the nitration of quinoline occur at the 5 (and 8) position? Source: Chemistry Stack Exchange URL:[Link]
  • Title: Separation of 5-nitroquinoline and 8-nitroquinoline Source: Google Patents URL
  • Title: Reactions of Isoquinoline | TYBSc Chemistry Source: YouTube (Chemistry Lecture) URL:[Link]

Sources

side reactions and byproduct formation in 7-Nitroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-Nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to the specific challenges encountered during the synthesis of this important chemical intermediate. The inherent electronic properties of the isoquinoline ring system make the regioselective introduction of a nitro group at the 7-position a non-trivial task. This document moves beyond generic protocols to offer in-depth, field-proven insights into managing side reactions, optimizing yields, and purifying the target compound.

Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental chemical principles governing the synthesis of this compound, starting with the most critical question: why direct synthesis is problematic.

Question 1: Why is the direct nitration of isoquinoline not a viable route for synthesizing this compound?

Answer: Direct electrophilic nitration of isoquinoline using standard conditions (e.g., a mixture of nitric acid and sulfuric acid) does not yield this compound. Instead, it produces a mixture of 5-nitroisoquinoline (major product, ~90%) and 8-nitroisoquinoline (minor product, ~10%).[1]

The reason lies in the reactivity of the isoquinoline molecule under strong acidic conditions. The nitrogen atom of the pyridine ring is basic and becomes protonated to form the isoquinolinium cation. This protonation has two major consequences:

  • Deactivation of the Pyridine Ring: The positive charge on the nitrogen atom strongly deactivates the adjacent pyridine ring towards electrophilic attack by the nitronium ion (NO₂⁺).

  • Reaction on the Benzene Ring: Electrophilic substitution is therefore forced to occur on the carbocyclic (benzene) ring. The isoquinolinium group acts as a deactivating, meta-directing substituent. However, the attack occurs at the C5 and C8 positions, which are the 'alpha' positions relative to the ring fusion, analogous to nitration in naphthalene. These positions are the most activated in the benzene ring of the isoquinolinium system.[2][3] Attack at C7 would require passing through a less stable carbocation intermediate.

The diagram below illustrates the preferential attack at the C5 and C8 positions.

Caption: Preferential nitration pathways of the isoquinolinium ion.

Question 2: What is a reliable synthetic strategy to produce this compound?

Answer: Since direct nitration is not feasible, a multi-step, directed synthesis is required. A common strategy involves using a starting material that either directs the nitration to the 7-position or already contains a precursor to the nitro group at the correct location before the isoquinoline ring is formed. One documented approach involves the nitration of an isoquinoline derivative where the electronic properties have been altered to favor C7 substitution. For example, the synthesis can proceed from 7-methoxy-2,3-dihydroisoquinolin-4(1H)-one, which is then aromatized.[4] Another general approach is to start with a meta-substituted aniline and perform a Skraup-type reaction, although this can also lead to isomeric mixtures.[5]

Troubleshooting Guide: Side Reactions & Byproduct Formation

This section focuses on practical issues you may encounter during a directed synthesis of this compound.

Question 3: My nitration reaction of the precursor is giving a low yield. What are the common causes and solutions?

Answer: Low yields in nitration reactions are a frequent issue and can often be traced back to several key factors.[6][7]

  • Cause 1: Inadequate Temperature Control: Nitration is a highly exothermic reaction.[8] If the temperature rises uncontrollably, it can lead to the decomposition of the starting material, the product, and the formation of tar-like, polymeric byproducts.

    • Solution: Maintain strict temperature control, typically between -5 °C and 5 °C, using an ice/salt or dry ice/acetone bath. Add the nitrating agent slowly and dropwise to the substrate solution to manage the exotherm.[8]

  • Cause 2: Presence of Water: The nitrating agent, the nitronium ion (NO₂⁺), is generated from nitric acid and a strong dehydrating acid like sulfuric acid. Any moisture in the reaction flask will consume the sulfuric acid and inhibit the formation of the active electrophile.

    • Solution: Use anhydrous grade solvents and reagents. Flame-dry or oven-dry all glassware before use to eliminate residual moisture.[6]

  • Cause 3: Impure Starting Material: Impurities in the isoquinoline precursor can react with the nitrating mixture, leading to undesired side products and consuming the reagents.

    • Solution: Ensure the starting material is of high purity. If necessary, purify it by recrystallization or column chromatography before proceeding with the nitration step.

  • Cause 4: Product Loss During Work-up: The work-up procedure, which typically involves quenching the reaction mixture on ice and subsequent neutralization, can lead to product loss if not performed carefully.

    • Solution: Quench the reaction by slowly pouring the acidic mixture onto a large excess of crushed ice to dissipate heat effectively. Neutralize the solution slowly with a cooled basic solution (e.g., NaOH or NH₄OH) while keeping the mixture in an ice bath to prevent product decomposition. Ensure thorough extraction with an appropriate organic solvent.

Question 4: I am getting a mixture of nitro-isomers instead of pure this compound. How can I improve regioselectivity?

Answer: Achieving high regioselectivity is the central challenge. Even with a directing group, the formation of other isomers can occur.

  • Cause 1: Suboptimal Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic control of the reaction. While lower temperatures generally favor the formation of the more stable product, this is not always the case for regioselectivity.

    • Solution: The optimal temperature for maximizing the yield of the desired isomer must be determined experimentally. It is advisable to run small-scale trial reactions at different temperatures (e.g., -10 °C, 0 °C, 10 °C) and analyze the product ratio by HPLC or ¹H NMR.[9]

  • Cause 2: Incorrect Acid Concentration/Ratio: The composition of the nitrating mixture (ratio of HNO₃ to H₂SO₄) affects the concentration of the active nitronium ion and the overall acidity of the medium, which can influence which position on the ring is most reactive.

    • Solution: Systematically vary the ratio of nitric acid to sulfuric acid. Using fuming nitric acid or oleum (fuming sulfuric acid) can create more forcing conditions, which may alter the isomeric ratio, for better or worse. Careful optimization is key.[9]

Question 5: I am struggling to purify the crude this compound from byproducts. What are the best methods?

Answer: Purification can be challenging due to the similar physicochemical properties of the desired product and the common byproducts, such as other nitro-isomers.[10]

  • Common Impurities:

    • Regioisomers: 5-nitro, 8-nitro, or 6-nitro isomers depending on the precursor.

    • Unreacted Starting Material: The precursor isoquinoline derivative.

    • Oxidation Byproducts: The harsh, oxidizing conditions of nitration can sometimes lead to the formation of N-oxides or other oxidized species.

  • Purification Strategies:

    • Recrystallization: This is often the first and most effective method for bulk purification. The choice of solvent is critical. A solvent system where the desired product has high solubility at high temperatures but low solubility at room temperature or below is ideal. Common solvents to screen include ethanol, isopropanol, toluene, or mixtures like ethanol/water or toluene/heptane.[11]

    • Column Chromatography: For separating isomers with very similar polarities, column chromatography on silica gel is the method of choice. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically required to achieve good separation.[11][12] Monitor the fractions carefully using TLC.

Troubleshooting Summary
Problem Potential Cause Suggested Solution
Low Yield Reaction too hot (decomposition/tarring)Maintain strict temperature control (-5 to 5 °C); add nitrating agent slowly.[8]
Presence of waterUse anhydrous reagents/solvents; flame-dry glassware.[6]
Product loss during work-upQuench slowly on excess ice; neutralize carefully at low temperature.
Isomeric Mixture Suboptimal reaction temperatureScreen a range of temperatures (e.g., -10 °C to 10 °C) to optimize for the 7-nitro isomer.[9]
Incorrect nitrating agent concentrationOptimize the ratio of nitric acid to sulfuric acid.
Difficult Purification Similar polarity of product and byproductsUse gradient column chromatography on silica gel.[10]
Inefficient removal of bulk impuritiesPerform recrystallization with a carefully selected solvent system.[11]

Experimental Protocols & Workflows

The following is a representative protocol for a directed synthesis. Safety Note: This procedure involves highly corrosive and oxidizing strong acids. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Protocol 1: Nitration of an Isoquinoline Precursor

This protocol is a general guideline and must be adapted based on the specific precursor being used.

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the isoquinoline precursor (1.0 eq) in concentrated sulfuric acid (approx. 3-5 mL per gram of substrate).

  • Cooling: Cool the stirred mixture to 0 °C using an ice/salt bath.[8]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1-2 mL per mL of nitric acid) while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the substrate solution via the dropping funnel. Ensure the internal temperature of the reaction is maintained at or below 5 °C. The addition should be slow and controlled over 30-60 minutes.[8]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (quench a small aliquot in ice/ammonia, extract, and spot on a silica plate).

  • Work-up & Isolation:

    • Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

    • Allow the ice to melt, then slowly neutralize the solution to a pH of ~8 using a cold 25% aqueous ammonia or sodium hydroxide solution, ensuring the temperature remains below 20 °C.

    • The crude product should precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the collected solid thoroughly with cold water and then with a small amount of cold ethanol to remove highly colored impurities.

  • Purification:

    • Dry the crude solid under vacuum.

    • Purify the material by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve Precursor in conc. H₂SO₄ cool_rxn 2. Cool Reaction Mixture to 0 °C dissolve->cool_rxn prep_nitro 3. Prepare Nitrating Mix (HNO₃ + H₂SO₄) at 0 °C add_nitro 4. Add Nitrating Mix Dropwise (T ≤ 5 °C) prep_nitro->add_nitro stir 5. Stir at 0-5 °C (Monitor by TLC) add_nitro->stir quench 6. Quench on Ice stir->quench neutralize 7. Neutralize with Base (T < 20 °C) quench->neutralize filtrate 8. Filter Precipitate neutralize->filtrate purify 9. Purify (Recrystallization or Chromatography) filtrate->purify

Caption: General experimental workflow for the synthesis of this compound.

References

  • BenchChem. Managing reaction regioselectivity in functionalizing the isoquinoline ring.
  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th ed., Wiley. (General reference for quinoline/isoquinoline reactivity).
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Org. Synth.2003, 80, 53.
  • Chemistry Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position?
  • Sugiura, M., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. Heterocycles in Life and Society. 2nd ed., Wiley. (General reference for isoquinoline electrophilic substitution).
  • DTIC. Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.
  • Science of Synthesis. Product Class 5: Isoquinolines. Thieme.
  • Bakke, J. M., et al. (1998). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. The Journal of Organic Chemistry, 63(19), 6655-6661.
  • MDPI. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 2022, 27(22), 7862.
  • Royal Society of Chemistry. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability, 2024.
  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 2022, 27(19), 6599.
  • GCW Gandhi Nagar Jammu. UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Int J Med Chem, 2014.
  • Reddit. What are some common causes of low reaction yields? r/Chempros.
  • ResearchGate. (PDF) SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline.
  • ResearchGate. How to purify and isolate required compound from a reaction mixture?
  • PubChem. 5-Nitroisoquinoline.

Sources

Technical Support Center: Purification of 7-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 7-nitroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound from complex isomeric mixtures, which are common byproducts of the nitration of isoquinoline. Here, we provide expert-driven answers to frequently asked questions and detailed troubleshooting protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from its isomers, like 5-nitroisoquinoline and 8-nitroisoquinoline, so challenging?

The primary difficulty lies in the very similar physicochemical properties of the nitroisoquinoline regioisomers. They share the same molecular formula (C₉H₆N₂O₂) and molecular weight (174.16 g/mol ).[1][2][3][4] The structural difference—the position of the nitro group on the benzene ring—results in only subtle variations in polarity, dipole moment, solubility, and crystal packing. These small differences require highly optimized purification techniques to exploit for effective separation.[5][6]

Q2: What are the primary isomeric impurities I should expect when synthesizing this compound?

The direct nitration of isoquinoline typically yields a mixture of isomers. The primary and most common byproduct is 5-nitroisoquinoline, often formed in significant quantities. 8-nitroisoquinoline is another potential isomeric impurity. The precise ratio of these isomers depends heavily on the specific reaction conditions, such as the nitrating agent used and the reaction temperature.

Q3: What are the key physical property differences between the common nitroisoquinoline isomers that I can leverage for purification?

Exploiting the subtle differences in physical properties is key to successful purification. The most useful distinctions are found in their melting points and relative polarities, which influence their solubility in various organic solvents.

Table 1: Comparison of Physical Properties for Nitroisoquinoline Isomers

Property5-NitroisoquinolineThis compound8-Nitroisoquinoline
CAS Number 607-32-9[1][2][4]13058-73-6[3]7473-12-3[7]
Molecular Weight 174.16 g/mol [1][4]174.16 g/mol [3]174.16 g/mol
Melting Point 106-113 °C[1][4]~145-148 °C (Varies)Not well-documented
Appearance Yellow Powder[1]Data not availableData not available
Polarity Generally considered the most polar common isomer due to the proximity of the nitro group to the nitrogen lone pair.Intermediate polarity.Generally considered the least polar common isomer.

Note: The melting point for this compound can vary based on purity. The relative polarity is a generalization used to guide chromatographic method development.

Purification Strategy Workflow

The overall approach to isolating pure this compound involves a systematic process of selecting a primary purification method, analyzing the resulting purity, and applying a secondary method if necessary.

Purification_Workflow cluster_0 Phase 1: Initial Assessment & Primary Purification cluster_1 Phase 2: Method Execution cluster_2 Phase 3: Analysis & Final Product Start Crude Isomeric Mixture (5-, 7-, 8-NIQ) TLC Analytical TLC (Assess isomer ratio & polarity) Start->TLC Decision Choose Primary Method TLC->Decision Crypto Fractional Crystallization Decision->Crypto Significant m.p. or solubility difference Chroma Flash Column Chromatography Decision->Chroma Isomers have similar solubility Analysis Purity Analysis (TLC, HPLC, NMR, m.p.) Crypto->Analysis Chroma->Analysis Decision2 Purity > 98%? Analysis->Decision2 Decision2->Decision No, Re-purify End Pure this compound Decision2->End Yes

Caption: General workflow for the purification of this compound.

Troubleshooting Guide: Crystallization

Fractional crystallization is often the most efficient first-pass purification technique for multi-gram quantities, provided there is a sufficient difference in the solubility of the isomers in a chosen solvent system.

Q4: My attempts at fractional crystallization are not significantly improving the purity of this compound. What can I do?

This is a common issue when isomers have very similar solubilities. Here’s a systematic approach to troubleshoot:

  • Solvent Screening is Crucial: The success of crystallization hinges on finding a solvent where the desired isomer (this compound) has significantly lower solubility than the impurities (e.g., 5-nitroisoquinoline) at a lower temperature, but comparable solubility at a higher temperature.

    • Action: Screen a range of solvents with varying polarities. Start with alcohols (ethanol, isopropanol), esters (ethyl acetate), and non-polar solvents (toluene, heptane).[8] Mixtures are often more effective than single solvents. A toluene/heptane or ethanol/water system can be a good starting point.

  • Cooling Rate and Seeding: Rapidly crashing the solid out of solution will trap impurities.

    • Action: After dissolving the crude material in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then transfer it to a cold bath or refrigerator. If you have a small amount of pure this compound, use it as a seed crystal to encourage selective crystallization.

  • Iterative Process: One crystallization step is rarely sufficient.

    • Action: Be prepared to perform multiple recrystallizations. Each step should enrich the mother liquor with the more soluble isomers, leaving the crystalline solid progressively purer. Monitor your progress after each step using TLC or HPLC.

Protocol 1: Step-by-Step Fractional Crystallization
  • Solvent Selection: Based on small-scale trials, select a solvent system (e.g., Toluene/Heptane).

  • Dissolution: Place the crude isomeric mixture in an Erlenmeyer flask. Add the primary solvent (Toluene) portion-wise while heating and stirring until the solid just dissolves.

  • Induce Precipitation: Slowly add the anti-solvent (Heptane) at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Slow Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. This is the most critical step for forming pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize the yield of the less soluble isomer.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold anti-solvent (Heptane) to remove residual mother liquor.

  • Analysis: Dry the crystals and analyze their purity by measuring the melting point and running a TLC or HPLC analysis. Compare with the starting material and the mother liquor.

  • Repeat: If purity is not satisfactory, repeat the process.

Troubleshooting Guide: Column Chromatography

When crystallization is ineffective, flash column chromatography is the method of choice. The separation relies on the differential adsorption of the isomers onto a solid stationary phase.[9][10]

Q5: My nitroisoquinoline isomers are co-eluting or have very poor separation on a silica gel column. How can I improve the resolution?

Poor resolution on silica gel is a classic problem for isomers with similar polarity.[11] The key is to maximize the small differences in their interaction with the stationary and mobile phases.

Chromatography_Troubleshooting Start Poor Isomer Separation (Low ΔRf on TLC) Step1 Decrease Mobile Phase Polarity Start->Step1 Step2 Try a Different Solvent System (e.g., Toluene/Acetone vs. Hexane/EtOAc) Step1->Step2 If no improvement Result Improved Separation Step1->Result Success Step3 Use a Shallow Elution Gradient Step2->Step3 If still poor Step2->Result Success Step4 Consider a Different Stationary Phase (e.g., Alumina, C18) Step3->Step4 For very difficult separations Step3->Result Success Step4->Result Success

Caption: Decision tree for troubleshooting column chromatography.

  • Optimize the Mobile Phase: This is the most important variable.[5]

    • Action 1: Reduce Polarity. Your isomers are likely moving too quickly up the column. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). Aim for a retention factor (Rf) of ~0.2-0.3 for the this compound on your analytical TLC plate.

    • Action 2: Change Solvent System. Different solvents can offer different selectivity. If a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a toluene/acetone system. The aromatic ring of toluene can introduce different π-π interactions that may aid separation.

  • Use a Shallow Gradient: Isocratic elution (using a single solvent mixture) may not be sufficient.

    • Action: Employ a shallow gradient elution. Start with a very non-polar mobile phase and slowly and linearly increase the percentage of the polar solvent. This can help resolve closely eluting bands.

  • Column and Packing:

    • Action: Use a long, narrow column for better resolution and ensure the silica gel is packed uniformly without any air bubbles or cracks. Use a high-quality silica gel with a small particle size.

Protocol 2: Step-by-Step Preparative Flash Chromatography
  • TLC Method Development: First, find a solvent system that shows the best possible separation between your isomers on a TLC plate. A good target is a ΔRf of at least 0.1.

  • Column Packing: Prepare a glass column with silica gel. Pack it using the "slurry method" with your initial, least polar mobile phase to ensure a homogenous stationary phase.

  • Sample Loading: Dissolve your crude mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, use the "dry loading" method by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often gives better resolution.

  • Elution: Begin eluting with the mobile phase determined from your TLC analysis. If using a gradient, start with a less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect small, equal-volume fractions. Do not rely on seeing the colored bands, as they may be faint or overlapping.

  • Fraction Analysis: Analyze every few fractions by TLC to determine which ones contain the pure this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References

  • 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem.
  • This compound CAS#: 13058-73-6 • ChemWhat.
  • 5-Nitroisoquinoline CAS#: 607-32-9 • ChemWhat.
  • CID 157695085 | C18H20N4O4 - PubChem.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - ResearchGate.
  • 8-Nitroisoquinoline | C9H6N2O2 | CID 343749 - PubChem.
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PMC.
  • 7-Methoxy-8-nitroisoquinoline | CAS#:63485-75-6 | Chemsrc. Chemsrc. [Link]
  • Chromatography of the isomers of Nitroanilide. Learn Organic Chemistry with me - YouTube. YouTube. [Link]
  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? | ResearchGate.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - NIH.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate.
  • separation of positional isomers - Chromatography Forum.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • CN103664892B - The crystallization of quinoline - Google Patents.
  • Isoquinoline synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PubMed.
  • Easy purification of isomers with prepacked glass columns - Chromatography Today.
  • PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA - Diva-portal.org. Diva Portal. [Link]
  • Controlled Crystallization Enables Facile Fine-Tuning of Physical–Chemical Properties of Nicergoline Toward Easier Processability - NIH.

Sources

Technical Support Center: A Researcher's Guide to Improving the Yield of 7-Nitroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Nitroisoquinoline. This guide is crafted for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during this specific synthesis. Here, you will find not just protocols, but the underlying chemical principles and field-proven insights to empower you to optimize your reaction yields and purity.

Introduction: The Synthetic Challenge of this compound

This compound is a valuable building block in medicinal chemistry, but its synthesis can be challenging due to the directing effects of the nitrogen atom in the isoquinoline ring system. Standard electrophilic nitration of isoquinoline typically yields a mixture of 5- and 8-nitroisoquinolines, with the 5-nitro isomer being the major product.[1] Achieving regioselective nitration at the 7-position requires careful control of reaction conditions to overcome the inherent electronic preferences of the isoquinoline nucleus. This guide will focus on a proven method for the regioselective synthesis of this compound and provide comprehensive troubleshooting for common issues.

Core Experimental Protocol: Regioselective Synthesis of this compound

This protocol is designed to favor the formation of the 7-nitro isomer through precise temperature control and reagent addition.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Crushed Ice

  • Aqueous Ammonia (NH₃)

  • Heptane

  • Toluene

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add isoquinoline to the stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C.

  • Once the isoquinoline has completely dissolved, cool the mixture to -10°C using a dry ice/acetone bath.

  • Add potassium nitrate portion-wise to the vigorously stirred solution, making sure the temperature does not exceed -10°C.

  • After the addition is complete, allow the reaction mixture to stir at -10°C for one hour.

  • Remove the cooling bath and let the reaction stir overnight, allowing it to slowly warm to room temperature.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of aqueous ammonia until the pH reaches 8. Maintain the temperature below 30°C during neutralization.

  • The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a mixture of heptane and toluene.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound.

dot

Troubleshooting_Yield cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Low_Yield Low or No Yield Temp_Control Inadequate Temperature Control (Too high or too low) Low_Yield->Temp_Control Check temperature logs Reagent_Purity Impure Reagents (Wet H₂SO₄ or Isoquinoline) Low_Yield->Reagent_Purity Verify reagent quality Addition_Rate Incorrect Reagent Addition Rate Low_Yield->Addition_Rate Review addition speed Isomer_Contamination Isomer Contamination (5- and 8-nitroisoquinoline) Isomer_Contamination->Temp_Control Strict adherence to -10°C Recrystallization_Issues Difficulty in Recrystallization Isomer_Contamination->Recrystallization_Issues Optimize solvent ratio Poor_Precipitation Product Fails to Precipitate pH_Check Verify pH after neutralization Poor_Precipitation->pH_Check Ensure pH is 8 Solvent_System Systematic solvent screening Recrystallization_Issues->Solvent_System Adjust Heptane/Toluene ratio

Caption: Troubleshooting workflow for low yield in this compound synthesis.

FAQs:

Q1: My reaction yield is very low. What are the most likely causes?

A1: Low yields in this nitration reaction can often be attributed to several critical factors:

  • Temperature Control: This is the most crucial parameter for regioselectivity and yield. If the temperature rises significantly above -10°C during the addition of potassium nitrate, the formation of the undesired 5- and 8-nitro isomers will be favored, reducing the yield of the 7-nitro product.[1] Conversely, if the temperature is too low, the reaction rate may be significantly reduced, leading to an incomplete reaction.

  • Purity of Reagents: The presence of water in the concentrated sulfuric acid can affect the strength of the nitrating species. Ensure you are using a fresh, anhydrous grade of sulfuric acid. The purity of the starting isoquinoline is also important; impurities can lead to side reactions and a lower yield.

  • Rate of Reagent Addition: The slow, portion-wise addition of potassium nitrate is critical. Adding the nitrating agent too quickly can cause localized increases in temperature, leading to the formation of byproducts and a decrease in yield.

Q2: I have a mixture of isomers after the reaction. How can I purify the this compound?

A2: The separation of nitroisoquinoline isomers is a known challenge due to their similar polarities.

  • Fractional Recrystallization: This is the most common method for purifying this compound. The crude product should be recrystallized from a heptane/toluene mixture. You may need to perform multiple recrystallizations to achieve high purity. The optimal solvent ratio may require some experimentation.

  • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexanes is a good starting point for developing a separation method. Due to the similar retention factors of the isomers, a long column and a shallow gradient may be necessary.

Q3: The product does not precipitate after quenching and neutralization. What should I do?

A3: If the product remains in solution, it is likely due to its solubility in the aqueous mixture or because it has formed an oil.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent such as dichloromethane or ethyl acetate. The organic layers can then be combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure to yield the crude product.

Q4: How can I confirm that I have synthesized the correct isomer?

A4: Spectroscopic methods are essential for the characterization of the final product and to confirm the position of the nitro group.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic strong peaks for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (174.16 g/mol for C₉H₆N₂O₂).

Understanding the Mechanism: The Key to Optimization

The regioselectivity of the nitration of isoquinoline is governed by the electronic properties of the ring system. Under strongly acidic conditions, the nitrogen atom is protonated, creating a positively charged isoquinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Therefore, the nitration occurs on the benzene ring. The preference for the 5- and 8-positions is due to the greater stability of the sigma complexes formed during electrophilic attack at these positions. The formation of the 7-nitro isomer is less favorable but can be achieved under carefully controlled low-temperature conditions, which suggests a kinetic control over the reaction.

dot

Nitration_Mechanism cluster_activation Nitrating Agent Formation cluster_reaction Electrophilic Aromatic Substitution H2SO4 H₂SO₄ NO2+ NO₂⁺ (Nitronium ion) H2SO4->NO2+ + KNO3 KNO₃ KNO3->NO2+ + Isoquinoline Isoquinoline Sigma_Complex Sigma Complex (Intermediate) Isoquinoline->Sigma_Complex + NO₂⁺ 7_Nitroisoquinoline This compound Sigma_Complex->7_Nitroisoquinoline - H⁺

Caption: Simplified mechanism for the nitration of isoquinoline.

Data Summary

ParameterRecommended ConditionRationale
Reaction Temperature -10°CFavors kinetic control, increasing the yield of the 7-nitro isomer.[1]
Nitrating Agent KNO₃ in H₂SO₄Provides a controlled source of the nitronium ion (NO₂⁺).
Quenching Crushed IceRapidly cools the exothermic reaction and dilutes the acid, stopping the reaction.
Purification Recrystallization (Heptane/Toluene)Effective for separating the 7-nitro isomer from other isomers.

This technical support guide provides a comprehensive framework for the successful synthesis and purification of this compound. By understanding the critical parameters and potential pitfalls, researchers can significantly improve their yields and obtain a high-purity product for their downstream applications.

References

Sources

Technical Support Center: Optimization of Reaction Conditions for 7-Nitroisoquinoline Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 7-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this compound derivatives. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during common derivatization reactions of this compound, such as Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Q1: My SNAr reaction on a halo-7-nitroisoquinoline is sluggish or failing. What are the common causes and solutions?

A1: Low yields or failed SNAr reactions with this compound substrates can often be attributed to several factors related to the nucleophile, leaving group, and reaction conditions.

  • Weak Nucleophile: The reactivity of the nucleophile is paramount. If you are using a weak nucleophile, consider converting it to a more reactive form. For instance, for alcohol nucleophiles, deprotonation with a suitable base (e.g., NaH, K2CO3) to form the more nucleophilic alkoxide is crucial.

  • Poor Leaving Group: The nature of the leaving group significantly impacts the reaction rate. The general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I.[1] If you are using a bromo or iodo-substituted this compound, you may need to employ more forcing conditions (higher temperatures, longer reaction times).

  • Inappropriate Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting material or product. It's essential to find the optimal temperature for your specific substrate and nucleophile combination.[2][3]

Q2: I am observing significant side product formation in my SNAr reaction. How can I minimize this?

A2: Side product formation is a common issue. Here are some strategies to mitigate it:

  • Control of Basicity: If your nucleophile is also a strong base, it can lead to side reactions like elimination or decomposition. Using a milder base or carefully controlling the stoichiometry of the base can be beneficial.

  • Inert Atmosphere: Some nucleophiles and products can be sensitive to oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Purification of Starting Materials: Impurities in your starting this compound or nucleophile can lead to unexpected side products. Ensure the purity of your reagents before starting the reaction.

Suzuki-Miyaura Cross-Coupling Reactions

Q1: I'm having trouble with the Suzuki-Miyaura coupling of a halo-7-nitroisoquinoline. What are the key parameters to optimize?

A1: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success with electron-deficient heteroaromatics like this compound can be challenging. Key optimization parameters include the catalyst system, base, and solvent.[4]

  • Catalyst and Ligand Selection: Standard palladium catalysts may not be effective. More electron-rich and bulky phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often required to facilitate the oxidative addition step with the electron-deficient aryl halide.[5]

  • Choice of Base: The base plays a critical role in activating the boronic acid. For challenging couplings, stronger bases like K3PO4 or Cs2CO3 are often more effective than weaker bases like K2CO3.[5] The solubility of the base in the reaction solvent is also a crucial factor.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is commonly used. The water is often necessary to dissolve the inorganic base.[5] Thoroughly degassing the solvent is critical to prevent catalyst deactivation.

Q2: My Suzuki-Miyaura reaction is suffering from low yields and the formation of homocoupled boronic acid product. What can I do?

A2: These are common problems with Suzuki couplings. Here's how to troubleshoot them:

  • Inactive Catalyst: Ensure your palladium precursor and ligand are fresh and handled under an inert atmosphere.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid. Improve the degassing of your solvents and maintain a robust inert atmosphere throughout the reaction.[5]

  • Inefficient Transmetalation: If transmetalation is slow, consider using a different base or solvent system to improve the solubility and reactivity of the boronate species.[5]

Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of a halo-7-nitroisoquinoline is not proceeding as expected. What are the critical factors?

A1: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[6] For an electron-deficient substrate like this compound, careful optimization is key.

  • Catalyst and Ligand: Similar to Suzuki coupling, the choice of ligand is crucial. Electron-rich and sterically hindered phosphine ligands (e.g., XantPhos, XPhos) are often effective.[7][8] The palladium source (e.g., Pd(OAc)2, Pd2(dba)3) should also be considered.[9]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[9] The choice of base can significantly influence the reaction outcome.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used. The reaction is highly sensitive to moisture and oxygen.

Q2: I'm observing dehalogenation of my starting material in a Buchwald-Hartwig reaction. How can I prevent this?

A2: Dehalogenation is a known side reaction. Here are some potential solutions:

  • Avoid Protic Solvents: If you observe dehalogenation, ensure your solvent is strictly anhydrous and avoid protic solvents like alcohols.[5]

  • Catalyst Stability: Catalyst decomposition can sometimes lead to dehalogenation. Using a more stable palladium precatalyst or adjusting the ligand-to-metal ratio might help.[5]

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of the dehalogenation side reaction.

Section 2: Experimental Protocols

Here are representative, step-by-step methodologies for the derivatization of this compound. These should serve as a starting point for your optimization.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted for the reaction of a halo-7-nitroisoquinoline with a generic nucleophile.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halo-7-nitroisoquinoline (1.0 equiv.), the nucleophile (1.1-1.5 equiv.), and a suitable base (e.g., K2CO3, 2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMF, DMSO) under an inert atmosphere (N2 or Ar).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.[10][11]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the coupling of a halo-7-nitroisoquinoline with an arylboronic acid.

  • Reaction Setup: In a flame-dried Schlenk flask, combine the halo-7-nitroisoquinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K3PO4, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via cannula.

  • Reaction: Heat the mixture under an inert atmosphere to the desired temperature (e.g., 90-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines the amination of a halo-7-nitroisoquinoline.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd2(dba)3, 2 mol%), the ligand (e.g., XantPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add the halo-7-nitroisoquinoline (1.0 equiv.) and the amine (1.2 equiv.) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100-120 °C) for the specified time. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Section 3: Data Presentation and Visualization

Table 1: Recommended Starting Conditions for this compound Derivatization
Reaction TypeSubstrateReagentCatalyst/LigandBaseSolventTemp. (°C)
SNAr 7-Chloro-nitroisoquinolinePhenol-K2CO3DMF100-120
Suzuki 7-Bromo-nitroisoquinolinePhenylboronic acidPd(PPh3)4K3PO4Dioxane/H2O90-110
Buchwald 7-Chloro-nitroisoquinolineAnilinePd2(dba)3/XantPhosNaOtBuToluene100-120

Note: These are starting points and may require further optimization.[12]

Diagrams

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound Derivative - Coupling Partner - Base setup Assemble Glassware (Flame-dried) reagents->setup catalyst Prepare Catalyst System: - Palladium Precursor - Ligand catalyst->setup solvent Degas Solvent addition Add Reagents & Solvent (Under Inert Atmosphere) solvent->addition setup->addition heating Heat to Optimized Temperature addition->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction (e.g., add water) monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purify by Chromatography or Recrystallization drying->purification

Caption: A generalized experimental workflow for the derivatization of this compound.

troubleshooting_logic start Low or No Product Yield check_reagents Are reagents pure and dry? start->check_reagents check_atmosphere Is the reaction under a truly inert atmosphere? start->check_atmosphere check_catalyst Is the catalyst system active and appropriate? start->check_catalyst check_conditions Are temperature and reaction time optimized? start->check_conditions solution_reagents Purify/dry reagents. check_reagents->solution_reagents No solution_atmosphere Improve degassing and inert gas flow. check_atmosphere->solution_atmosphere No solution_catalyst Use fresh catalyst/ligand; screen different ligands. check_catalyst->solution_catalyst No solution_conditions Systematically vary temperature and time. check_conditions->solution_conditions No

Caption: A decision tree for troubleshooting low-yielding derivatization reactions.

References

  • ResearchGate. (n.d.). Optimization of the derivatization reaction using an eight-point....
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31).
  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • ResearchGate. (n.d.). The optimization of the derivatization conditions is illustrated by (a)....
  • Kashani, S. K., & Jessiman, J. E. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013, October 31). PMC - NIH.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). NIH.
  • ResearchGate. (n.d.). Stability of nitromethyl isoquinoline 4.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of.
  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016, October 18). PMC - NIH.
  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction.

Sources

troubleshooting guide for the reduction of 7-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting the Reduction of 7-Nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the reduction of this compound to 7-aminoisoquinoline, a critical transformation in synthetic chemistry. Authored from the perspective of a Senior Application Scientist, this resource addresses common experimental challenges with scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reduction of this compound is sluggish or incomplete. What are the primary causes and how can I resolve this?

A1: Incomplete or slow reactions are a common hurdle. A systematic approach to troubleshooting is essential.

Root Causes & Solutions:

  • Reagent and Catalyst Activity: The efficacy of your reducing agent or catalyst is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can deactivate over time or with improper storage. Always use a fresh or reliably sourced catalyst. If the reaction is still slow, consider increasing the catalyst loading. For particularly stubborn reductions, increasing the hydrogen pressure may be necessary.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are crucial. Use finely powdered and, if required, activated metals. The concentration of the acid also plays a significant role in the reaction rate.[1]

  • Solvent and Solubility: Poor solubility of this compound in the chosen solvent can severely hinder the reaction rate.

    • The starting material must be adequately dissolved. For hydrophobic compounds like this, consider solvents such as THF.[1] Protic co-solvents like ethanol or acetic acid can often enhance hydrogenation reactions.[1][2]

  • Reaction Temperature: While many reductions of nitroarenes can proceed at room temperature, some substrates require heating to achieve a satisfactory rate.[1] Exercise caution, as elevated temperatures can sometimes promote the formation of side products.[1]

Q2: I'm observing significant side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for 7-aminoisoquinoline?

A2: The formation of these intermediates is a common challenge due to the stepwise nature of nitro group reduction. The key is to drive the reaction to completion.

Strategies for Improved Selectivity:

  • Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to facilitate the complete reduction of any intermediates that may have formed.

  • Temperature Control: The reduction of nitro compounds is often highly exothermic.[3] Localized overheating can promote the formation of undesired side products like azoxy derivatives.[1] Implementing proper temperature control is critical for a clean reaction.

  • Choice of Reducing System:

    • Catalytic hydrogenation is often a clean and effective method.[4]

    • For substrates with other reducible functional groups, a chemoselective method may be necessary. For instance, sodium sulfide (Na₂S) can sometimes selectively reduce one nitro group in the presence of others.[4]

Below is a diagram illustrating the general reduction pathway and the potential for intermediate side products.

Nitro_Reduction_Pathway Start This compound (R-NO2) Nitroso 7-Nitrosoisoquinoline (R-NO) Start->Nitroso +2e-, +2H+ Hydroxylamine 7-(Hydroxyamino)isoquinoline (R-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxy Dimer (R-N(O)=N-R) Nitroso->Azoxy Dimerization Amine 7-Aminoisoquinoline (R-NH2) Hydroxylamine->Amine +2e-, +2H+ Azo Azo Dimer (R-N=N-R) Azoxy->Azo Reduction Hydrazo Hydrazo Dimer (R-NH-NH-R) Azo->Hydrazo Reduction Hydrazo->Amine Cleavage

Caption: Nitro Group Reduction Pathway and Potential Side Products.

Q3: My this compound starting material contains other functional groups that could be reduced. How can I achieve chemoselectivity?

A3: This is a critical consideration in complex molecule synthesis. The choice of reducing agent is paramount.

Chemoselective Reduction Strategies:

Reagent/SystemCompatible Functional GroupsIncompatible Functional Groups
H₂/Pd/C Amides, Esters, Carboxylic AcidsAlkenes, Alkynes, Halogens (can be reduced)[4]
H₂/Raney Nickel Aromatic Halides (less prone to dehalogenation)Alkenes, Alkynes, Carbonyls
Fe/HCl or Fe/NH₄Cl Ketones, Esters, AmidesAcid-sensitive groups
SnCl₂·2H₂O Aldehydes, Ketones, EstersAcid-sensitive groups
Sodium Dithionite (Na₂S₂O₄) Halogens, CarbonylsMay not be strong enough for all substrates

Note: The reactivity can be solvent and temperature-dependent. It is always advisable to perform a small-scale test reaction to confirm selectivity.[5]

Q4: How can I effectively monitor the progress of my reduction reaction?

A4: Real-time or frequent reaction monitoring is crucial for determining the endpoint and preventing over-reduction or side product formation.

Recommended Monitoring Techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the product. The significant polarity difference between the nitro and amino compounds usually allows for easy separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and can also detect the formation of intermediates and byproducts.

  • Spectroscopic Methods:

    • UV-Vis Spectroscopy: The disappearance of the absorbance corresponding to the nitroaromatic starting material can be monitored.

    • Infrared (IR) Spectroscopy: Real-time monitoring can be achieved by observing the disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the amine (around 3300-3500 cm⁻¹).[1]

Reaction_Monitoring_Workflow cluster_reaction Reaction Vessel cluster_monitoring Monitoring Techniques cluster_decision Decision Point cluster_outcome Outcome Reaction This compound Reduction TLC TLC Analysis Reaction->TLC Periodic Sampling HPLC HPLC Analysis Reaction->HPLC Periodic Sampling IR IR Spectroscopy Reaction->IR In-situ Probe (PAT) Decision Complete? TLC->Decision HPLC->Decision IR->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Reaction

Caption: Workflow for Monitoring Reaction Progress.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is often the preferred method due to its efficiency and clean reaction profile.[4]

Procedure:

  • Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol, or THF).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitoring: Monitor the reaction's progress using TLC or HPLC.[6]

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 7-aminoisoquinoline, which can be purified further if necessary.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This method is a reliable alternative to catalytic hydrogenation, particularly when other reducible functional groups are present.

Procedure:

  • Setup: To a solution of this compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).[1]

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic.

  • Filtration and Extraction: Filter the resulting suspension through Celite. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 7-aminoisoquinoline.

Safety Precautions

  • Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care.[7]

  • Catalytic Hydrogenation: Pd/C can be pyrophoric. Do not allow the catalyst to dry in the air. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources.

  • Acidic Conditions: When using strong acids, always wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[8]

  • Exothermic Reactions: Be aware that nitro group reductions can be highly exothermic.[3] For larger-scale reactions, ensure adequate cooling and consider adding the reducing agent portion-wise.

References

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Chemius. (n.d.). nitro razredčilo.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
  • YouTube. (2024, June 6). Nitration reaction safety.
  • PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization.
  • iMedPub. (2017, May 4). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano.
  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • Reddit. (2023, January 1). my nitro refuses to be reduced.
  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. a.
  • Creative Biolabs. (n.d.). Reaction Condition Optimization.
  • ResearchGate. (n.d.). Optimization of the reduction reaction conditions.

Sources

stability issues and degradation of 7-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Nitroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity and success of your experiments.

I. Troubleshooting Guide: Stability and Degradation Issues

This section addresses specific problems you may encounter during your work with this compound, providing potential causes and actionable solutions.

Issue 1: Unexpected Color Change in Solution (Yellowing or Darkening)

Scenario: You've prepared a stock solution of this compound in an organic solvent (e.g., DMSO, DMF, or methanol), and upon storage or during an experiment, you observe a gradual or rapid change to a yellow or brownish color.

Potential Causes:

  • Photodegradation: Nitroaromatic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation.[1] This can lead to the formation of colored byproducts.

  • pH-related Instability: The stability of this compound can be influenced by the pH of the solution. Highly acidic or basic conditions can catalyze degradation pathways.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen, potentially accelerated by light and heat, can lead to the formation of colored degradation products.[2]

  • Reaction with Solvent: While less common with high-purity solvents, impurities or degradation of the solvent itself can sometimes react with the solute.

Troubleshooting Workflow:

issue Unexpected Color Change check_light Was the solution exposed to light? issue->check_light protect_light Store in amber vials or wrap in foil. Work in a fume hood with the sash down to minimize light exposure. check_light->protect_light Yes check_ph What is the pH of your experimental medium? check_light->check_ph No buffer_solution If possible, buffer your solution to a neutral pH (around 7). check_ph->buffer_solution Acidic or Basic check_solvent Is the solvent fresh and of high purity? check_ph->check_solvent Neutral fresh_solvent Use fresh, anhydrous, high-purity solvent. Consider sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen. check_solvent->fresh_solvent No or Unsure check_temp Was the solution exposed to elevated temperatures? check_solvent->check_temp Yes store_cold Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. check_temp->store_cold Yes

Caption: Troubleshooting workflow for color change in this compound solutions.

Preventative Measures:

  • Storage: Always store solid this compound and its solutions protected from light in tightly sealed containers.[3] For long-term storage of stock solutions, aliquot into single-use vials to minimize freeze-thaw cycles and exposure to air.

  • Solvent Preparation: Use fresh, high-purity, and where appropriate, anhydrous solvents.[3]

Issue 2: Inconsistent or Lower-Than-Expected Potency in Biological Assays

Scenario: You are using this compound in a cell-based or biochemical assay and observe variable results or a significant loss of activity over time.

Potential Causes:

  • Degradation of Stock Solution: The primary cause is often the degradation of the compound in your stock solution, leading to a lower effective concentration. The same factors as in Issue 1 (light, temperature, pH) are likely culprits.

  • Reaction with Assay Components: this compound may react with components in your assay medium. The nitro group can be susceptible to reduction, which could be initiated by certain biological reducing agents present in cell lysates or media.

  • Adsorption to Labware: Highly aromatic compounds can sometimes adsorb to the surface of plastic labware, reducing the bioavailable concentration.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use a freshly prepared dilution from a properly stored stock solution for your experiments.

  • Perform a Dose-Response Curve: Run a full dose-response curve in every experiment to monitor for shifts in potency (e.g., an increase in the IC50 value).

  • Analyze Stock Solution Purity: If you suspect significant degradation, the purity of your stock solution can be checked using analytical techniques like HPLC-UV.[4][5] A simple comparison of the peak area of a fresh versus an older solution can be indicative of degradation.

  • Evaluate Labware: If you suspect adsorption, consider using low-adhesion microplates or glass labware where appropriate.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. Refrigerated temperatures (-20°C) are recommended.[3] To further protect against moisture, storage in a desiccator is advisable.

Q2: How should I prepare and store stock solutions of this compound?

A2:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions for biological assays.[3] Ensure you use anhydrous, high-purity DMSO.

  • Preparation: Prepare stock solutions in amber glass vials to protect from light. After dissolving the compound completely, it is best practice to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Storage: For long-term storage, stock solutions should be kept at -80°C. For short-term storage (up to a few weeks), -20°C is generally acceptable.[3]

Q3: What are the primary degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of nitroaromatic compounds, the following are plausible:

  • Photoreduction: Exposure to light, especially UV, can lead to the reduction of the nitro group to a nitroso or amino group.[1] This can significantly alter the compound's biological activity and physical properties.

  • Hydrolysis: Although the isoquinoline ring is generally stable, extreme pH conditions could potentially lead to hydrolysis, though this is less likely to be a primary concern under typical experimental conditions.[6]

  • Oxidation: Advanced oxidation processes, often involving hydroxyl radicals, can lead to the opening of the aromatic rings and the formation of various smaller organic molecules.[7][8][9]

This compound This compound Nitroso-isoquinoline Nitroso-isoquinoline This compound->Nitroso-isoquinoline Light (Photoreduction) Hydroxylated Species Hydroxylated Species This compound->Hydroxylated Species Oxidation (e.g., •OH) Amino-isoquinoline Amino-isoquinoline Nitroso-isoquinoline->Amino-isoquinoline Further Reduction Ring-Opened Products Ring-Opened Products Hydroxylated Species->Ring-Opened Products Further Oxidation

Caption: Plausible degradation pathways of this compound.

Q4: Which analytical methods are suitable for assessing the purity and stability of this compound?

A4:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or other modifier) is a good starting point.[4][5] Detection by UV-Vis spectrophotometry is suitable due to the chromophoric nature of the molecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, such as identifying degradation products, LC-MS provides both separation and mass information, which is invaluable for structural elucidation.[4][5]

Data Summary Table: Recommended Analytical Starting Conditions

ParameterHPLC-UVLC-MS
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeC18, 2.1 mm ID, 50-100 mm length, <2 µm particle size
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient Start with a high percentage of A, ramp up B over 5-15 minutesSimilar gradient to HPLC-UV
Detection UV, monitor at λmax (e.g., 254 nm, or determine empirically)ESI+, Scan m/z 50-500

III. References

  • Chen, J., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • Penning, T. M. (2017). Exploring the Synthesis and Reactivity of this compound. Journal of Organic Chemistry.

  • Bossmann, S. H., et al. (2002). Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 1(7), 520-525. [Link]

  • Chen, J., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 772-778. [Link]

  • Vione, D., et al. (2005). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 39(13), 4941-4947. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 13058-73-6. Retrieved from [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet.

  • Aldrich. (2024). Safety Data Sheet for 146439.

  • BenchChem. (2025). Best practices for long-term storage of 7-Methyl-4-nitroquinoline 1-oxide.

  • PubChem. (n.d.). 7-nitro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Politzer, P., et al. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Central European Journal of Energetic Materials, 4(3), 113-130.

  • BenchChem Technical Support Team. (2025). Potential Research Applications of Nitroisoquinolines: A Technical Guide.

  • Kaur, H., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123.

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • ChemSrc. (n.d.). 7-Methoxy-8-nitroisoquinoline. Retrieved from [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Nitroisoquinoline.

  • Unchained Labs. (2025). Top 5 Factors Affecting Chemical Stability.

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

  • PubChem. (n.d.). 8-Nitroisoquinoline. Retrieved from [Link]

  • Mohammadi, M., et al. (2017). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Strontium.

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Analytical Methods for the Detection of 3-Chloro-6-nitroisoquinolin-1-ol.

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.

  • Ganiyu, S. A., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Polymers, 16(22), 3081.

  • Singh, R., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(1), 1-20.

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • Wujec, M., et al. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 13(21), 4945.

  • XiXisys. (n.d.). GHS rev.9 SDS for 5-nitroisoquinoline.

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.

  • Wujec, M., & Siwek, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 1-20.

  • Zelenin, K. N., & Klimentov, A. S. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. Russian Chemical Reviews, 94(8), 753-768.

  • Ghafourian, T., & Cronin, M. T. D. (2018). The Hydrolysis Rate of Paraoxonase-1 Q and R Isoenzymes: An In Silico Study Based on In Vitro Data. International Journal of Molecular Sciences, 19(11), 3469.

  • Chupakhin, O. N., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(15), 4995.

  • National Technical Information Service. (1964). Literature Survey on Thermal Degradation, Thermal Oxidation, and Thermal Analysis of High Polymers.

  • Wujec, M., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials, 14(11), 2933.

Sources

column chromatography techniques for purifying 7-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 7-Nitroisoquinoline, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges of column chromatography. Structured in a user-friendly question-and-answer format, this guide offers practical, field-proven insights and troubleshooting strategies to ensure successful isolation and purification.

Technical Support Center: Purifying this compound

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning the chromatographic purification of this compound.

Q1: What is the best stationary phase for purifying this compound?

For a moderately polar compound like this compound, silica gel is the most common and effective stationary phase for normal-phase column chromatography.[1][2] Silica gel is a highly polar adsorbent (SiO₂) that separates compounds based on differences in their polarity; more polar compounds interact more strongly with the stationary phase and thus move more slowly down the column.[3][4][5] Alumina can also be used, but silica gel generally provides better resolution for a wide range of organic compounds.[1][2]

Q2: How do I select the right mobile phase (eluent) for my column?

The key to a successful separation is optimizing the mobile phase, and this should always be done using Thin Layer Chromatography (TLC) before packing a column.[1] The goal is to find a solvent system that provides a good separation between this compound and any impurities.

  • Principle: In normal-phase chromatography, the eluent's role is to move compounds through the polar stationary phase.[6][7] A non-polar solvent will have weak eluting power, while a polar solvent will have strong eluting power.[7]

  • Starting Point: A binary solvent system of a non-polar solvent like hexane or petroleum ether mixed with a more polar solvent like ethyl acetate is a standard and effective choice for many organic compounds, including those similar in structure.[8][9]

  • Optimization via TLC: The ideal solvent system for column chromatography should give your target compound, this compound, an Rf (Retention Factor) value between 0.2 and 0.4 on a TLC plate.[1]

    • If the Rf is too low (<0.2), the compound will take a very long time to elute from the column. To increase the Rf, you must increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).[10]

    • If the Rf is too high (>0.4), the compound will elute too quickly, resulting in poor separation from other components. To decrease the Rf, you must decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).[10]

Q3: What is "dry loading" and when should I use it?

Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[11] This method is highly recommended when your compound has poor solubility in the initial, non-polar eluent you plan to use for the column.[11][12]

  • When to Use: If your crude this compound mixture does not dissolve well in the low-polarity solvent system (e.g., 10% Ethyl Acetate in Hexane) that gives the best separation on TLC, dry loading is the preferred method. Applying the sample dissolved in a very polar solvent directly to the column can disrupt the packing and lead to poor separation.

  • Procedure: Dissolve your crude sample in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (typically 10-20 times the mass of your sample), and remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.[11] This powder can then be carefully added to the top of the packed column.

Q4: Should I use gravity or flash chromatography?

Flash chromatography, which uses positive pressure (from compressed air or nitrogen) to push the solvent through the column, is generally preferred over gravity chromatography.[1][2] The faster flow rate minimizes the time the compound spends on the column, which reduces diffusion of the bands and leads to a much better and faster separation.[1] For flash chromatography, a finer grade of silica gel (e.g., 230-400 mesh) is typically used compared to gravity chromatography (e.g., 70-230 mesh).[1]

Experimental Protocols & Data

Protocol 1: TLC Optimization of Eluent System
  • Prepare Sample: Dissolve a tiny amount of your crude this compound in a few drops of a volatile solvent like ethyl acetate or dichloromethane.[13]

  • Spot Plate: Using a microcapillary, spot the solution onto the baseline of a silica gel TLC plate (about 1 cm from the bottom).[14][15]

  • Develop Plate: Place the plate in a developing chamber containing your chosen solvent system (e.g., start with 20% ethyl acetate in hexane). Ensure the chamber is saturated with solvent vapors by placing a piece of filter paper inside.[13][14]

  • Analyze: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front immediately, and let it dry.

  • Visualize: View the plate under a UV lamp (254 nm) to see the spots. Circle them with a pencil.[15]

  • Calculate Rf: Measure the distance the spot traveled and the distance the solvent front traveled. Calculate the Rf value using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent).[14]

  • Adjust and Repeat: Adjust the solvent ratio to achieve an Rf of 0.2-0.4 for this compound, ensuring it is well-separated from any impurity spots.

Data Table: Common Eluent Systems

This table summarizes common solvents used in normal-phase chromatography, ordered by increasing polarity (eluotropic series). Mixtures are used to fine-tune the eluting power.[7][9]

SolventPolarityTypical Use
Hexane / Petroleum EtherVery LowBase non-polar solvent
TolueneLowNon-polar solvent, can improve solubility
Dichloromethane (DCM)Medium-LowCan be used as a base or polar modifier
Diethyl EtherMedium-LowCommon polar modifier
Ethyl Acetate (EtOAc)MediumMost common polar modifier with hexane
AcetoneMedium-HighStronger polar modifier
Methanol (MeOH)HighUsed for highly polar compounds (often with DCM)

Chromatography Workflow Visualization

The following diagram illustrates the standard workflow for purifying a compound using column chromatography.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis TLC 1. TLC Analysis (Optimize Eluent) Pack 2. Pack Column (Wet or Dry Slurry) TLC->Pack Rf = 0.2-0.4 Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Gravity or Flash) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Analyze->Combine Final Purified This compound Combine->Final Yields Pure Product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the purification of this compound.

Q: My compound is not moving off the baseline (Rf ≈ 0). What should I do?

Cause: The mobile phase is not polar enough to displace the compound from the silica gel. This compound, with its polar nitro group, requires a sufficiently polar eluent to move.

Solution:

  • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For a hexane/ethyl acetate system, you might move from 10% EtOAc to 20% or 30% EtOAc.[10]

  • Change Polar Modifier: If increasing the concentration of ethyl acetate is ineffective or causes other issues, switch to a more polar solvent. For example, using a small percentage of methanol in dichloromethane is a common strategy for more polar compounds.[9] Caution: Use no more than 10% methanol in your eluent, as higher concentrations can start to dissolve the silica gel.[9]

Q: The separation is poor, and the compound bands are overlapping (co-elution). How can I improve the resolution?

Cause: This is a common issue that can stem from several factors.

Solutions:

  • Re-optimize Eluent: The eluent may be too polar, causing all compounds to move too quickly. Decrease the polarity to achieve better separation between the bands. Aim for a lower Rf for your target compound on TLC.[10]

  • Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities. Then, gradually increase the polarity of the eluent over the course of the separation. This allows each compound to elute under optimal conditions, improving resolution.

  • Check Column Packing: Poorly packed columns with cracks, channels, or air bubbles will lead to uneven solvent flow and band broadening.[16] Repack the column carefully, ensuring a uniform and compact bed. The wet slurry method is generally more reliable for achieving a well-packed column.[1]

  • Reduce Sample Load: Overloading the column is a primary cause of poor separation.[14] As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. If you see significant tailing or fronting, reduce the amount of sample.

Q: My compound band is streaking or tailing down the column. Why is this happening?

Cause: Tailing occurs when a portion of the compound band lags behind the main band, often due to overloading or secondary interactions with the stationary phase.

Solutions:

  • Reduce Concentration: The sample may be too concentrated when loaded. Use the dry loading method described in the FAQs to ensure the sample is applied as a fine, even band.[11]

  • Check Solubility: If the compound is not fully soluble in the mobile phase, it can precipitate and then redissolve as it moves down the column, causing streaking. Ensure your chosen eluent is a good solvent for this compound.

  • Consider Acidity of Silica: Silica gel is slightly acidic and can sometimes interact strongly with basic compounds. While this compound is not strongly basic, if impurities are, it can affect the chromatography. If this is suspected, using deactivated (neutral) silica or adding a tiny amount (~0.1%) of a modifier like triethylamine to the eluent can help, but this should be done with caution as it will change the entire separation profile.

Q: The solvent flow has stopped or is extremely slow.

Cause: The column may be clogged.

Solutions:

  • Check for Precipitation: The sample may have crystallized at the top of the column if it was too concentrated or insoluble in the eluent.[12] This is a difficult problem to fix; sometimes, the top layer of silica can be carefully removed and replaced with fresh sand.

  • Fine Particles: The fritted disc or cotton plug at the bottom of the column may be clogged with very fine silica particles. Ensure you are using the correct mesh size of silica gel and that the cotton/glass wool plug is sufficient.

  • Increase Pressure (Flash Chromatography): If using flash chromatography, you can slightly increase the pressure to improve the flow rate, but be careful not to exceed the pressure limits of your column, which can cause cracking.[16]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common chromatography issues.

Caption: A Decision Tree for Troubleshooting Column Chromatography.

References

  • SIELC Technologies. (n.d.). Separation of 5-Nitroisoquinoline on Newcrom R1 HPLC column.
  • ChemWhat. (n.d.). This compound CAS#: 13058-73-6.
  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • Wikipedia. (n.d.). Column chromatography.
  • PubChem. (n.d.). CID 157695085 | C18H20N4O4.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Appchem. (n.d.). This compound | 13058-73-6.
  • Simon Fraser University. (n.d.). Thin layer chromatography.
  • University of California, Los Angeles. (2021). Thin Layer Chromatography (TLC).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
  • Homi Bhabha Centre for Science Education. (n.d.). Thin Layer Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Quora. (2017). What is the function of eluent in chromatography?.
  • Wikipedia. (n.d.). Elution.
  • LAMBDA Laboratory Instruments. (n.d.). Isolation, purification and characterization of allelopathic compounds.
  • Sorbead India. (2024). Isolation and Purification of Natural Compounds - Column Chromatography.
  • Chemistry For Everyone. (2025). What Are The Necessary Properties Of An Eluent In Chromatography?.
  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography | Request PDF.
  • Chemistry LibreTexts. (2023). B. Column Chromatography.
  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography.
  • Khan Academy. (n.d.). Column chromatography.
  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?.
  • Columbia University. (n.d.). Column chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Rookie Mistakes: Column Chromatography.
  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
  • Dutscher. (n.d.). Protein purification troubleshooting guide.
  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation.
  • CORE. (n.d.). The separation of optical isomers by gas chromatography.
  • PubChem. (n.d.). 5-Nitroisoquinoline.
  • Khan Academy. (n.d.). Principles of chromatography | Stationary phase.

Sources

preventing the formation of dinitro- and other over-nitrated products

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Dinitro- and Over-Nitrated Byproducts

Welcome to the technical support center for aromatic nitration. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity in electrophilic nitration reactions. Over-nitration is a common side reaction that complicates purification, reduces yields, and consumes valuable starting materials. As Senior Application Scientists, we have developed this resource to provide not just protocols, but a foundational understanding of the mechanistic principles that govern selectivity. Here, you will find field-tested troubleshooting advice and methodologies to achieve clean, high-yielding mononitrations.

Frequently Asked Questions (FAQs): Understanding the Root Cause of Over-Nitration

This section addresses the fundamental principles governing the formation of undesired polynitrated products.

Q1: Why does dinitration or polynitration occur in the first place?

A: Over-nitration is a consequence of the fundamental mechanism of Electrophilic Aromatic Substitution (SEAr). The first nitro group introduced onto an aromatic ring is strongly electron-withdrawing and deactivating.[1][2] This means it reduces the electron density of the ring, making a second substitution reaction slower and requiring more forcing conditions than the first. However, if the reaction conditions are harsh enough (e.g., high temperature, large excess of a potent nitrating agent), the activation energy for the second nitration can still be overcome, leading to the formation of dinitrated byproducts.[3][4] For highly activated starting materials (like phenol or aniline), the ring is so electron-rich that even after one nitration, it may still be reactive enough for a second nitration to occur readily.[5][6]

Q2: How do the existing groups on my aromatic substrate affect the risk of over-nitration?

A: The substituents already present on the aromatic ring are arguably the most critical factor.

  • Activating Groups (-OH, -NH₂, -OR, -Alkyl): These groups donate electron density to the ring, making it highly reactive towards the electrophilic nitronium ion (NO₂⁺).[5][7] Substrates with strong activating groups are at a very high risk for both polynitration and oxidation under standard mixed-acid conditions.[6] The reaction is often violent and difficult to control.

  • Deactivating Groups (-NO₂, -CN, -SO₃H, -COOR, -Halogens): These groups withdraw electron density, making the ring less reactive. While this slows down the initial nitration, it greatly reduces the risk of a second nitration. Nitrating an already nitrated benzene ring, for example, requires significantly higher temperatures and stronger acids.[3]

Q3: What is the role of the standard "mixed acid" (HNO₃/H₂SO₄) and why can it be too aggressive?

A: The classic nitrating mixture of concentrated nitric and sulfuric acids is effective because sulfuric acid acts as a catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺).[8][9][10] The sulfuric acid protonates nitric acid, which then loses a molecule of water to form NO₂⁺.[8] This high concentration of a very strong electrophile is what makes the reaction efficient, but it is also the reason for its lack of selectivity. It can be too powerful for sensitive or highly activated substrates, leading to a rapid, exothermic reaction that results in a mixture of over-nitrated and oxidized products.[6][11]

Troubleshooting Guide: From Diagnosis to Solution

This section provides direct answers to common experimental problems related to over-nitration.

Problem: My reaction yields a significant percentage of dinitrated product. How can I improve selectivity for the mono-nitro compound?

This is the most common issue in nitration chemistry. The solution lies in carefully balancing reaction conditions to favor the first nitration while disfavoring the second.

  • Potential Cause 1: Reaction Temperature is Too High.

    • Causality: All reaction rates increase with temperature, but the more difficult second nitration (on a deactivated ring) has a higher activation energy and its rate is therefore more sensitive to temperature increases. Elevated temperatures provide the necessary energy to overcome this barrier, promoting dinitration.[3][12]

    • Solution:

      • Lower the Temperature: This is the most effective control parameter.[3] Perform the reaction at the lowest practical temperature that allows for a reasonable rate. For activated substrates, temperatures of -10°C to 5°C are often required.[5] For less reactive substrates, starting at 0°C and slowly warming is a good strategy.

      • Maintain Strict Temperature Control: Use an efficient cooling bath (ice-salt, dry ice/acetone) and monitor the internal reaction temperature with a thermometer. Do not rely on the bath temperature alone.

  • Potential Cause 2: Stoichiometry and Rate of Addition are Not Optimized.

    • Causality: A large excess of the nitrating agent or adding it too quickly creates a high localized concentration of the nitronium ion. This increases the statistical probability of a mononitrated molecule undergoing a second nitration before all the starting material has reacted once. The reaction is also highly exothermic, and rapid addition can cause dangerous temperature spikes.[1][11]

    • Solution:

      • Optimize Stoichiometry: Begin with a modest excess of the nitrating agent (e.g., 1.05 to 1.2 equivalents). A large excess is a primary driver of over-nitration.[1]

      • Control the Rate of Addition: Add the nitrating agent dropwise via an addition funnel to a cooled, vigorously stirred solution of the substrate.[11] This maintains a low, steady concentration of the electrophile and allows the cooling system to dissipate the heat generated.[3]

  • Potential Cause 3: Reaction Time is Too Long.

    • Causality: Once the starting material is consumed, every additional minute at reaction temperature is an opportunity for the desired mononitrated product to be converted into the dinitrated byproduct. This is a classic example of a consecutive reaction.

    • Solution:

      • Monitor Reaction Progress: Use an appropriate analytical technique (TLC, GC, or HPLC) to track the disappearance of the starting material.

      • Quench Promptly: As soon as the starting material is consumed to an acceptable level, quench the reaction by pouring it slowly and carefully onto a large amount of crushed ice with vigorous stirring.[11]

  • Potential Cause 4: The Substrate is Too Activated for the Chosen Reagent.

    • Causality: For highly activated rings (e.g., phenols, anilines), the standard mixed-acid protocol is often too aggressive, even at low temperatures. The energy barrier for the second nitration is simply too low.

    • Solution:

      • Use Milder Nitrating Agents: Explore alternatives to mixed acid. Options include bismuth subnitrate/thionyl chloride, which offers selective mononitration, or controllable reagents like N-nitropyrazoles.[13][14][15] Using dilute nitric acid can also be effective for very reactive substrates like phenol.[5]

      • Employ a Protecting Group Strategy: For anilines, the amino group can be protected as an acetanilide. The acetamido group is less activating than the amino group but still directs ortho/para, allowing for a more controlled nitration. The protecting group can be removed later via hydrolysis.[6]

Visualizing the Process: Mechanisms and Workflows
Reaction Pathway: Mononitration vs. Dinitration

The following diagram illustrates the competitive reaction pathways. The initial nitration is typically fast, but the resulting mononitroarene is deactivated, making the second nitration step slower and the primary target for prevention.

G A Substituted Aromatic Ring B Desired Product: Mononitroarene A->B  k₁ (fast) + NO₂⁺ R Nitrating Agent (e.g., HNO₃/H₂SO₄) C Byproduct: Dinitroarene B->C

Caption: Competitive pathways in aromatic nitration.

Troubleshooting Workflow for Over-Nitration

This decision tree provides a logical workflow for diagnosing and solving issues with dinitration.

G start Problem: Dinitro-Product Observed cond1 Is Temperature below 5°C? start->cond1 cond2 Is Nitrating Agent < 1.2 eq? cond1->cond2 Yes sol1 Implement Strict Cooling (Internal Thermometer, Ice-Salt Bath) cond1->sol1 No cond3 Is Reaction Monitored & Quenched Promptly? cond2->cond3 Yes sol2 Reduce Stoichiometry & Add Dropwise cond2->sol2 No cond4 Is Substrate Highly Activated? cond3->cond4 Yes sol3 Implement TLC/HPLC Monitoring cond3->sol3 No sol4 Use Milder Reagent or Protecting Group cond4->sol4 Yes end_node Selective Mononitration Achieved cond4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: A decision tree for troubleshooting over-nitration.

Data Summary: Key Parameters for Controlling Selectivity

The table below summarizes the critical experimental variables and their impact on the formation of over-nitrated products.

ParameterHigh Risk for Over-NitrationRecommended for Selective MononitrationRationale
Temperature > 25°C (or higher)-10°C to 10°CLower temperatures exponentially decrease the rate of the more difficult second nitration.[3][12]
Stoichiometry > 1.5 equivalents of nitrating agent1.05–1.2 equivalentsMinimizes the concentration of available electrophile to react with the mononitrated product.[1]
Rate of Addition Added all at once (bulk addition)Slow, dropwise additionPrevents localized high concentrations and dangerous temperature spikes (exotherms).[11]
Nitrating Agent Fuming HNO₃ / H₂SO₄ (Mixed Acid)Dilute HNO₃, Bismuth Subnitrate, N-NitropyrazolesMilder reagents generate the electrophile more slowly or are inherently less reactive, increasing selectivity.[5][13][14]
Substrate Activity Highly activated (e.g., Phenol, Aniline)Deactivated or moderately activatedActivated substrates may require protecting groups or milder, alternative reagents to control reactivity.[6]
Experimental Protocol: Controlled Mononitration of Acetanilide

This protocol demonstrates the principles of temperature control, stoichiometry, and the use of a protecting group to achieve a selective mononitration of a highly activated system (aniline).

Objective: To synthesize p-nitroacetanilide with minimal formation of dinitro- or oxidized byproducts.

Materials:

  • Acetanilide (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 1.1 eq)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetanilide (1.0 eq) in glacial acetic acid. Cool the flask in an ice-salt bath to an internal temperature of 0–5°C.

  • Acid Addition: Slowly add concentrated sulfuric acid to the stirred solution, ensuring the internal temperature does not rise above 10°C. Stir for 10 minutes at 0–5°C.

  • Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to a small amount of cold, concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Controlled Nitration: Add the cold nitrating mixture dropwise to the acetanilide solution via the dropping funnel over 30–45 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0–5°C for an additional 30 minutes. Monitor the reaction by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully in a thin stream into a large beaker containing a vigorously stirred mixture of crushed ice and water.

  • Isolation: The crude p-nitroacetanilide will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids.

  • Purification: Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide. The para-isomer is the major product due to steric hindrance at the ortho position from the bulky acetamido group.[6]

References
  • Benchchem. (2025).
  • Benchchem. (2025). Kinetic vs.
  • F. K. Mohammad, et al. (2011). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 16(7), 5584-5593. Link
  • AIP Publishing. (Date N/A).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • J. Org. Chem. (2023). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. Link
  • StackExchange. (2024).
  • JoVE. (2023).
  • Quora. (2018).
  • Benchchem. (2025).
  • RSC Publishing. (Date N/A).
  • JACS Au. (2022).
  • Master Organic Chemistry. (2018).
  • Wikipedia. (Date N/A).
  • Chemistry LibreTexts. (2023).
  • Benchchem. (2025).
  • YouTube. (2019).
  • Allen Institute. (Date N/A).

Sources

Technical Support Center: Common Pitfalls in the Synthesis of Nitroisoquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemists. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your research. This guide focuses on one of the classic challenges in heterocyclic chemistry: the regioselective synthesis of nitroisoquinoline isomers. We will explore the mechanistic underpinnings of common problems and provide actionable, self-validating protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why does the nitration of isoquinoline primarily yield a mixture of 5-nitro and 8-nitro isomers?

A: This is a direct consequence of the reaction mechanism. Standard nitration conditions (e.g., HNO₃/H₂SO₄) are strongly acidic, leading to the protonation of the basic nitrogen atom in the isoquinoline ring. This creates an isoquinolinium cation. The positive charge strongly deactivates the pyridine ring towards electrophilic attack. Therefore, the electrophile (NO₂⁺) preferentially attacks the more electron-rich benzene ring. The substitution occurs at the C5 and C8 positions as these are the most reactive sites in the carbocyclic ring, leading to the most stable Wheland intermediates during the electrophilic aromatic substitution (SEAr) process.[1][2][3]

Q2: My reaction yield is very low, and I recover a lot of starting material. What is the likely cause?

A: The low reactivity is due to the aforementioned N-protonation. The resulting isoquinolinium ion is highly electron-deficient, making it significantly less susceptible to electrophilic attack than a neutral aromatic system like naphthalene.[3] The reaction rate is consequently much slower. To drive the reaction forward, you may need to adjust conditions such as increasing the temperature or reaction time, but this must be done carefully to avoid side reactions.

Q3: I am struggling to separate the 5- and 8-nitroisoquinoline isomers. Is there a standard protocol?

A: Separating these positional isomers is a well-known challenge due to their very similar polarities and physical properties.[4] There is no single "standard" protocol, as the optimal method depends on the scale and purity requirements. However, the most common successful techniques are fractional crystallization from a carefully chosen solvent system (e.g., heptane/toluene) or meticulous column chromatography on silica gel with a fine-tuned eluent system (e.g., dichloromethane/diethyl ether gradients).[4][5]

Q4: Are there alternative methods to synthesize other nitroisoquinoline isomers, like 1-nitro or 4-nitroisoquinoline?

A: Yes, direct electrophilic nitration is not the only route. To access isomers that cannot be formed by SEAr, alternative strategies are necessary.

  • 1-Nitroisoquinoline: This can be achieved via a nucleophilic nitration method, for instance, using potassium nitrite in DMSO with acetic anhydride. This method specifically directs nitration to the position adjacent to the ring nitrogen.[6][7]

  • 4-Nitroisoquinoline: This isomer can be synthesized through the nitration of a Reissert compound (2-benzoyl-1-cyano-1,2-dihydroisoquinoline) with acetyl nitrate, followed by hydrolysis.[8]

Troubleshooting Guide: Electrophilic Nitration of Isoquinoline

Issue 1: Poor Regioselectivity and Control of Isomer Ratio

The most prevalent pitfall is achieving a desirable and reproducible ratio of 5-nitroisoquinoline to 8-nitroisoquinoline. While a roughly 1:1 mixture is common, reaction conditions can influence this outcome.[3][9]

Causality and Mechanistic Insight

The electrophilic attack of the nitronium ion (NO₂⁺) on the protonated isoquinolinium cation can occur at either the C5 or C8 position. The stability of the resulting cationic intermediate (Wheland intermediate) determines the kinetic favorability of the pathway. Both intermediates are reasonably stable, which is why a mixture is typically formed.

SEAr_Mechanism cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_products Products Isoquinoline Isoquinoline Isoquinolinium Isoquinolinium Cation (Protonated) Isoquinoline->Isoquinolinium Protonation NitratingAcid HNO₃ / H₂SO₄ NitratingAcid->Isoquinolinium Generates NO₂⁺ Isomer5 5-Nitroisoquinoline Isoquinolinium->Isomer5 Attack at C5 Isomer8 8-Nitroisoquinoline Isoquinolinium->Isomer8 Attack at C8 Troubleshooting_Regioselectivity start Start: Poor 5-/8- Isomer Ratio temp_control temp_control start->temp_control time_study time_study temp_control->time_study reagent_check reagent_check time_study->reagent_check solvent_effect solvent_effect reagent_check->solvent_effect end End: Optimized Isomer Ratio solvent_effect->end

Caption: Decision workflow for optimizing isomer selectivity.

Data Presentation: Impact of Conditions
ParameterConditionExpected OutcomeRationale / Reference
Temperature -10°C to 0°CGenerally provides better control and minimizes side reactions.Careful temperature control is crucial to suppress the formation of undesired byproducts. [4]
Nitrating Agent KNO₃ in H₂SO₄Standard, reliable method.A common and effective nitrating mixture for aromatic systems. [4]
Stoichiometry 1.1 - 1.3 equivalentsDrives reaction to completion.Using more than 1.3 equivalents can lead to the formation of di-substituted products. [4]
Reaction Time 1-4 hoursSufficient for mono-nitration.Prolonged reaction times, especially at higher temperatures, increase the risk of side reactions.
Issue 2: Difficulty in Isomer Separation and Purification

Even with an optimized reaction, the output is almost always a mixture. The subsequent purification is often the most significant hurdle.

Experimental Protocol: Fractional Crystallization

This protocol is adapted from established procedures for separating closely related isomers. [4]

  • Dissolution: Suspend the crude solid mixture (e.g., 10 g) in a solvent mixture of heptane and toluene (e.g., 4:1 ratio, 200 mL) in a round-bottomed flask.

  • Heating: Heat the suspension to reflux with stirring until all solids dissolve.

  • Filtration (Hot): If any insoluble material remains, filter the hot solution through a pre-heated funnel with Celite to remove impurities.

  • Cooling: Allow the clear filtrate to cool slowly to room temperature with gentle stirring. The less soluble isomer will begin to crystallize.

  • Chilling: Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Isolate the precipitated solids by vacuum filtration. Wash the crystals with a small amount of ice-cold heptane.

  • Analysis: Analyze the purity of the isolated solid and the mother liquor by ¹H NMR or HPLC. The mother liquor will be enriched in the more soluble isomer.

  • Re-crystallization: Repeat the process on both the isolated solid and the solid recovered from the mother liquor to achieve the desired purity for each isomer.

Purification_Workflow start Crude Mixture (5- and 8-nitroisoquinoline) step1 Dissolve in Heptane/Toluene Heat to Reflux start->step1 step2 Slow Cooling & Crystallization step1->step2 solid Isolate Crystals (Enriched in one isomer) step2->solid liquor Mother Liquor (Enriched in other isomer) step2->liquor decision Analyze Purity (NMR/HPLC) recryst Re-crystallize Solid decision->recryst Purity < 98% pure1 Pure Isomer 1 decision->pure1 Purity ≥ 98% solid->decision evap Evaporate & Crystallize Liquor liquor->evap pure2 Pure Isomer 2 evap->pure2

Caption: Workflow for isomer separation via fractional crystallization.

Issue 3: Ambiguous Spectroscopic Characterization

Distinguishing between the 5-nitro and 8-nitro isomers requires careful spectroscopic analysis, as their ¹H NMR spectra can be superficially similar.

Causality and Spectroscopic Insight

The position of the strongly electron-withdrawing nitro group (-NO₂) significantly influences the chemical shifts of the adjacent protons. In 8-nitroisoquinoline, the proton at C1 (the "peri" position) is spatially close to the nitro group, which can lead to a distinct downfield shift or other nuclear Overhauser effects (NOE) that are absent in the 5-nitro isomer.

Data Presentation: Comparative NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shifts, which are crucial for unambiguous isomer assignment. [10][11]Note that actual values may vary with solvent and instrument.

Position5-Nitroisoquinoline (¹H δ, ppm)8-Nitroisoquinoline (¹H δ, ppm)
H-1 ~9.6~9.7
H-3 ~8.8~8.7
H-4 ~8.6~7.8
H-6 ~8.7~7.9
H-7 ~7.9~8.4

Key Differentiator: The most significant differences are often seen in the protons on the benzene ring (H-6, H-7 for the 5-nitro isomer and H-6, H-7 for the 8-nitro isomer) and the H-4 proton. 2D NMR techniques like NOESY can confirm the spatial proximity between H-1 and the nitro group (via its effect on H-7) in the 8-nitro isomer.

References
  • DTIC (2001). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.
  • Joule, J. A., & Mills, K. (n.d.). Isoquinoline. In Heterocyclic Chemistry.
  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances.
  • University of California. (n.d.). Chapter 7: Quinolines and Isoquinolines.
  • University of Liverpool. (n.d.). Heteroaromatic Chemistry LECTURE 7.
  • Sugiura, M., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266.
  • ResearchGate. (n.d.). Regioselectivity in isoquinoline alkaloid synthesis.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • StackExchange. (2021). Why does the nitration of quinoline occur at the 5 (and 8) position?.
  • National Center for Biotechnology Information. (n.d.). 5-Nitroisoquinoline. PubChem Compound Database.
  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances.
  • National Center for Biotechnology Information. (n.d.). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • National Center for Biotechnology Information. (n.d.). 8-Nitroisoquinoline. PubChem Compound Database.
  • ResearchGate. (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
  • Scribd. (n.d.). CH 4 Part 2 Quinoline and Isoquinoline.
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
  • Google Patents. (n.d.). Purification of isoquinoline.
  • ResearchGate. (n.d.). Mercuration of quinoline give different isomers how could these isomers separated.
  • Google Patents. (n.d.). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.

Sources

Technical Support Center: Managing Temperature Control During the Nitration of Isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the critical aspect of temperature control during the nitration of isoquinoline. This guide provides in-depth troubleshooting advice and frequently asked questions in a direct Q&A format to help you navigate the challenges of this exothermic and regioselectivity-sensitive reaction.

I. Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so crucial for the nitration of isoquinoline?

Precise temperature control is paramount for several key reasons:

  • Reaction Exothermicity : Nitration reactions are notoriously exothermic, releasing significant heat.[1][2] Without stringent control, the temperature can escalate rapidly, leading to a dangerous condition known as a "runaway reaction."[3][4] This can result in vigorous decomposition, the release of toxic gases like nitrogen dioxide, and even explosions.[5][6][7]

  • Regioselectivity : The position of the nitro group on the isoquinoline ring is highly dependent on reaction conditions, including temperature. Standard electrophilic nitration (e.g., with mixed nitric and sulfuric acids) of the isoquinolinium ion preferentially yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[8][9] Temperature fluctuations can alter the ratio of these isomers, complicating purification and reducing the yield of the desired product.[8]

  • By-product Formation : Elevated temperatures can promote undesirable side reactions. These include polynitration, where multiple nitro groups are added to the molecule, and oxidation of the isoquinoline ring by the strong acid mixture.[3][10] These by-products reduce the yield of the target compound and make purification significantly more challenging.[10]

  • Reagent Stability : Nitric acid itself can decompose at higher temperatures, leading to the formation of nitrogen oxides which can further complicate the reaction mixture.[5]

Q2: What is the typical temperature range for the electrophilic nitration of isoquinoline?

For the standard electrophilic nitration of isoquinoline using a mixture of concentrated nitric acid and sulfuric acid, a low temperature is essential. A common starting point is to maintain the reaction temperature at 0°C , often using an ice bath.[8] For some sensitive substrates or to maximize selectivity, even lower temperatures (e.g., -10°C to 5°C) might be necessary, achievable with an ice-salt bath.[3] The goal is to allow the reaction to proceed at a manageable rate while effectively dissipating the generated heat.[1]

Q3: My reaction temperature is increasing uncontrollably. What immediate steps should I take?

An uncontrolled temperature rise indicates a potential runaway reaction, which requires immediate and calm intervention.

  • Stop Reagent Addition : Immediately cease the addition of the nitrating agent.

  • Enhance Cooling : Ensure the reaction flask is fully submerged in the cooling bath. If using a standard ice bath, add more ice and salt (e.g., NaCl, CaCl₂) to lower the temperature further.

  • Monitor Vigorously : Keep a close watch on the internal thermometer. Small, incremental increases are a warning sign.

  • Emergency Quenching (Last Resort) : If the temperature continues to rise dramatically, and as a last resort according to your lab's established safety protocols, prepare to quench the reaction. This is done by cautiously and slowly pouring the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[11] CAUTION: The dilution of concentrated sulfuric acid is itself a highly exothermic process. This step must be performed with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).[10][11]

  • Alert Personnel : Inform your supervisor and any nearby colleagues of the situation. Follow all established laboratory emergency procedures.[6]

Q4: I am observing a low yield. Should I increase the reaction temperature?

Increasing the temperature to boost a slow reaction should be approached with extreme caution.[3] Before raising the temperature, consider these factors:

  • Reagent Quality : Ensure your nitric and sulfuric acids are fresh and of the correct concentration. Decomposed or wet acids will be less effective.[3]

  • Mixing Efficiency : Poor agitation can lead to localized areas of low reactant concentration, slowing the overall reaction rate. Ensure your stirring is vigorous enough to maintain a homogenous mixture.[11]

  • Alternative Methods : If the substrate is particularly deactivated, simply increasing the temperature may not be the best solution and can increase the risk of by-products. Consider alternative, milder nitration methods. For instance, a nucleophilic nitration method using potassium nitrite and acetic anhydride in DMSO can yield 1-nitroisoquinoline at room temperature, a product not achievable by conventional mixed-acid nitration.[12][13][14]

If you must increase the temperature, do so in small, controlled increments (e.g., 2-3°C at a time) while continuously monitoring for any rapid exothermic response.

II. Troubleshooting Guide

This guide addresses specific issues you might encounter related to temperature control during the nitration of isoquinoline.

Problem Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Spike (Runaway Reaction) 1. Rate of nitrating agent addition is too fast.[11]2. Inadequate cooling capacity or inefficient heat transfer.3. Poor agitation leading to localized "hot spots".[11]4. Accumulation of unreacted nitrating agent due to an initial temperature that is too low, followed by a sudden reaction.[11]1. Immediate Action : Stop reagent addition. Enhance cooling (add salt to ice bath). Prepare for emergency quenching if necessary.[11]2. Prevention : Add the nitrating agent slowly and dropwise, monitoring the internal temperature constantly. Ensure the cooling bath has a large volume and is well-circulated. Use vigorous mechanical or magnetic stirring.
Formation of Dark, Tar-like By-products 1. Reaction temperature was too high, causing oxidation or decomposition of the starting material or product.[10]2. "Hot spots" from poor mixing or too-rapid addition of reagents.1. Maintain a consistently low temperature (e.g., 0°C) throughout the addition and reaction period.[10]2. Improve stirring efficiency. Add the nitrating agent subsurface if possible to promote rapid dispersion.
High Percentage of Polynitrated Products 1. Elevated reaction temperature promotes further nitration.[1][15]2. Incorrect stoichiometry (excess nitrating agent).1. Lower the reaction temperature. An ice-salt bath may be required to maintain temperatures below 0°C.[1]2. Carefully control the molar equivalents of the nitrating agent.
Inconsistent Isomer Ratio (5- vs. 8-nitroisoquinoline) 1. Temperature fluctuations during the reaction. The C5/C8 product ratio can be sensitive to temperature.[8]2. Variations in acid concentration.1. Ensure the cooling bath is stable and can maintain a consistent internal reaction temperature (±1-2°C).2. Use fresh, high-purity acids for each reaction to ensure reproducibility.
Reaction Fails to Initiate or is Extremely Slow 1. Reaction temperature is too low, significantly slowing the reaction kinetics.[3]2. Insufficiently strong nitrating agent (e.g., acids are not concentrated enough).3. The isoquinoline substrate is heavily deactivated with electron-withdrawing groups.1. After ensuring all nitrating agent has been added, allow the reaction to warm very slowly (e.g., by letting the ice bath melt gradually) while monitoring the temperature closely.2. Confirm the concentration of your acids. Use fresh reagents.[3]3. For deactivated substrates, consider more forcing conditions, but be aware this increases safety risks. Alternatively, explore different synthetic routes or nitrating agents.[3]

III. Experimental Protocol & Workflow

Protocol: Electrophilic Nitration of Isoquinoline

Safety First : This procedure involves highly corrosive and reactive chemicals. It must be performed by trained personnel in a well-ventilated chemical fume hood.[16] Appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves, is mandatory.[6] Have an emergency quench bath (ice/water) and neutralizing agents (e.g., sodium bicarbonate) readily accessible.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Salt (e.g., NaCl)

  • Deionized Water

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Thermometer

  • Large crystallizing dish or beaker for cooling bath

Procedure:

  • Preparation of the Isoquinoline Solution: a. In the round-bottom flask, add the desired amount of isoquinoline. b. Place the flask in an ice/salt bath set upon a magnetic stir plate. c. Begin stirring and slowly add concentrated sulfuric acid. This initial dissolution is exothermic; ensure the temperature is maintained below 10°C. d. Once addition is complete, cool the solution to 0°C.

  • Preparation of the Nitrating Mixture: a. In a separate beaker or flask cooled in an ice bath, carefully and slowly add the required volume of concentrated nitric acid to concentrated sulfuric acid. Always add acid to acid, never the reverse. b. Allow this nitrating mixture to cool to 0°C before use.

  • Nitration Reaction: a. Transfer the cold nitrating mixture to the dropping funnel. b. Add the nitrating mixture dropwise to the stirred isoquinoline solution. c. Crucially, monitor the internal reaction temperature and maintain it at or below 0°C. The addition rate should be slow enough to prevent any significant temperature increase.[17] This step is critical for controlling the reaction.

  • Reaction Monitoring and Work-up: a. After the addition is complete, allow the mixture to stir at 0°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC if applicable. b. Once the reaction is deemed complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[10] c. Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium carbonate solution) to precipitate the crude product. d. Isolate the product via vacuum filtration, wash with cold water, and dry. e. Purify the product, typically by column chromatography or recrystallization, to separate the 5- and 8-nitro isomers.

Workflow & Troubleshooting Logic

The following diagram illustrates the workflow for managing temperature during the nitration of isoquinoline, including key decision points for troubleshooting.

Nitration_Workflow cluster_caption start_node Start: Prepare Reagents setup Step 1: Dissolve Isoquinoline in H₂SO₄ start_node->setup Cool to 0°C process_node process_node decision_node decision_node action_node action_node end_node End: Product Isolation addition Step 2: Add Nitrating Mixture Dropwise setup->addition Prepare Nitrating Mix monitor Step 3: Monitor Internal Temperature addition->monitor temp_check temp_check monitor->temp_check Is Temp Stable ≤ 0°C? continue_rxn Step 4: Stir at 0°C temp_check->continue_rxn  Yes troubleshoot Temperature Rising! temp_check->troubleshoot No   workup Step 5: Quench on Ice & Work-up continue_rxn->workup stop_add 1. Stop Addition troubleshoot->stop_add Immediate Action cool_down 3. Check Stirring stop_add->cool_down 2. Enhance Cooling runaway_check Controlled? cool_down->runaway_check runaway_check->monitor Yes quench EMERGENCY QUENCH runaway_check->quench No workup->end_node caption_node Fig 1. Troubleshooting workflow for temperature control.

Caption: Fig 1. Troubleshooting workflow for temperature control.

References
  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Benchchem. Managing reaction regioselectivity in functionalizing the isoquinoline ring.
  • Quora.
  • Benchchem.
  • YouTube.
  • American Chemical Society. Nitration: An Overview of Recent Developments and Processes.
  • Benchchem.
  • DTIC.
  • Benchchem.
  • Chapter 7_Quinolines and Isoquinolines.pdf.
  • Isoquinoline.
  • Study.com.
  • Biblioteka Nauki. Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
  • Benchchem.
  • ARIA. Runaway reactions, case studies, lessons learned.
  • ResearchGate. ChemInform Abstract: DMSO-Ac2O Promoted Nitration of Isoquinolines. One-Step Synthesis of 1- Nitroisoquinolines under Mild Conditions.

Sources

workup procedures to remove acidic residue from 7-Nitroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the removal of acidic residue during the workup of 7-nitroisoquinoline synthesis. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

Introduction

The synthesis of this compound, a key intermediate in various pharmaceutical compounds, typically involves electrophilic nitration. This process often utilizes a mixture of strong acids, such as nitric acid and sulfuric acid.[1][2][3] Consequently, the crude product is contaminated with acidic residues that must be meticulously removed to ensure the purity and stability of the final compound. This guide will address common challenges encountered during the workup and purification stages.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workup, presented in a question-and-answer format.

Question 1: My crude this compound, after quenching the reaction with ice water, still shows a highly acidic pH. What is the best way to neutralize it without risking product degradation?

Answer: It is crucial to neutralize the residual strong acids (sulfuric and nitric acid) to prevent potential product degradation during subsequent steps like solvent evaporation or storage.[4] A standard and effective method is to wash the organic layer containing your product with a mild basic solution.

A saturated solution of sodium bicarbonate (NaHCO₃) is highly recommended.[1][4] This mild base effectively neutralizes strong acids, producing carbon dioxide, water, and a salt.[5] It is important to perform this wash in a separatory funnel and to vent frequently to release the pressure generated by the CO₂ gas.[6]

An alternative is to use a dilute solution of sodium carbonate (Na₂CO₃). However, sodium bicarbonate is generally preferred as it is less basic and poses a lower risk of promoting side reactions with sensitive functional groups. Stronger bases like sodium hydroxide (NaOH) should be avoided as they can lead to degradation of nitroaromatic compounds or unwanted side reactions.

Question 2: During the aqueous wash with a basic solution, I'm observing a persistent emulsion. How can I resolve this?

Answer: Emulsion formation is a common problem during the workup of organic reactions.[6][7] It typically occurs when the densities of the organic and aqueous layers are similar, or when surfactants or finely dispersed solids are present.

Here are several strategies to break an emulsion:

  • Addition of Brine: Washing the emulsified mixture with a saturated aqueous solution of sodium chloride (brine) is often the most effective method.[8] The increased ionic strength of the aqueous layer helps to break up the emulsion by "salting out" the organic components, making the separation of layers more distinct.[8]

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers. Gentle swirling or rocking of the funnel, rather than vigorous shaking, can also help.

  • Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite or glass wool can remove the solids and break the emulsion.

  • Changing the Solvent: Adding more of the organic solvent can sometimes help to break the emulsion by changing the overall density and polarity of the organic phase.

Question 3: After the basic wash and solvent removal, my this compound product is an oil and not a solid. What should I do?

Answer: If your this compound is an oil, it may be due to the presence of impurities that are depressing its melting point, or it could be that the compound is simply an oil at room temperature if not completely pure. The next step is further purification.

  • Recrystallization: This is a powerful technique for purifying solid compounds.[9][10] The goal is to find a solvent or solvent system in which this compound is soluble at high temperatures but insoluble at low temperatures.[11][12] Common solvent systems for recrystallization include ethanol, ethyl acetate/hexanes, or toluene/heptane.[13][14]

  • Column Chromatography: If recrystallization is unsuccessful, column chromatography is an excellent alternative for purification.[13] Silica gel is a common stationary phase, and a solvent system such as dichloromethane/diethyl ether can be used to elute the this compound, separating it from more polar or less polar impurities.[13]

Question 4: I've noticed a significant loss of product after the aqueous workup. What are the possible reasons and how can I mitigate this?

Answer: Product loss during workup can be attributed to several factors.[15]

  • Product Solubility in the Aqueous Layer: this compound, being a nitrogen-containing heterocycle, may exhibit some solubility in acidic aqueous solutions due to the protonation of the nitrogen atom. To minimize this, ensure the aqueous layer is neutralized or slightly basic before extraction. Back-extraction of the aqueous layers with a fresh portion of the organic solvent can help recover any dissolved product.

  • Premature Product Precipitation: If the product precipitates during the neutralization step and is not fully redissolved in the organic layer, it can be lost during the separation of the aqueous layer. Ensure thorough mixing and sufficient organic solvent to keep the product dissolved.

  • Incomplete Extraction: Ensure you perform multiple extractions with the organic solvent to maximize the recovery of your product from the aqueous layer.[4]

Frequently Asked Questions (FAQs)

What are the primary acidic residues in this compound synthesis?

The most common acidic residues are the strong mineral acids used in the nitration reaction, namely sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[1][4] Additionally, acidic organic by-products, such as nitrophenols, can sometimes form, although this is less common in the nitration of isoquinoline itself.[4]

What is the recommended sequence of washing steps after quenching the reaction?

A typical and effective washing sequence is as follows:

  • Water Wash: An initial wash with cold water helps to remove the bulk of the mineral acids.[4]

  • Mild Base Wash: A wash with a saturated sodium bicarbonate solution neutralizes the remaining traces of strong acids.[1][4]

  • Brine Wash: A final wash with saturated aqueous sodium chloride (brine) helps to remove dissolved water from the organic layer and aids in breaking any emulsions.[8]

How can I confirm that all acidic residue has been removed?

You can test the pH of the aqueous layer after the final wash.[8] To do this, carefully collect a drop of the aqueous layer using a glass rod and touch it to pH paper. The pH should be neutral (around 7).[4]

Is this compound stable under basic conditions?

Nitroaromatic compounds are generally stable to mild basic conditions, such as washing with sodium bicarbonate. However, prolonged exposure to strong bases, especially at elevated temperatures, should be avoided as it can lead to decomposition or unwanted side reactions. The isoquinoline ring itself is also relatively stable. For the purposes of a standard aqueous workup with mild bases, this compound is considered stable.

Quantitative Data Summary

ParameterValueSource
pKa of Sulfuric Acid (first dissociation) ~ -3N/A
pKa of Nitric Acid ~ -1.4N/A
pKa of Carbonic Acid (from CO₂ in water) ~ 6.35N/A
Recommended NaHCO₃ solution Saturated aqueous solution[4]
Recommended Brine solution Saturated aqueous NaCl[8]

Experimental Protocols

Protocol 1: Standard Aqueous Workup for this compound

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with stirring. This will dilute the acids and may precipitate the crude product.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Neutralization Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate. Swirl gently and vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas. Separate the aqueous layer and check its pH to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This will help to remove residual water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Workflow Diagram

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture (this compound + Acids) Quench Quench with Ice Water Reaction->Quench Step 1 Extract Liquid-Liquid Extraction (e.g., DCM or EtOAc) Quench->Extract Step 2 Wash_Base Wash with Saturated NaHCO₃ Extract->Wash_Base Step 3 Wash_Brine Wash with Brine Wash_Base->Wash_Brine Step 4 Dry Dry with Na₂SO₄ Wash_Brine->Dry Step 5 Evaporate Solvent Evaporation Dry->Evaporate Step 6 Crude_Product Crude this compound Evaporate->Crude_Product Recrystallize Recrystallization Crude_Product->Recrystallize Option A Column Column Chromatography Crude_Product->Column Option B Pure_Product Pure this compound Recrystallize->Pure_Product Column->Pure_Product

Caption: Workflow for the workup and purification of this compound.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
  • Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
  • Nitration of Toluene (Electrophilic Arom
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
  • Science of Synthesis. Product Class 5: Isoquinolines. [Link]
  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. [Link]
  • Khan Academy.
  • Recrystalliz
  • PubMed. Neutralization of acidic residues in helix II stabilizes the folded conformation of acyl carrier protein and variably alters its function with different enzymes. [Link]
  • Isoquinoline. [Link]
  • University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts.
  • ResearchGate.
  • YouTube.
  • Chapter 7 Quinolines and Isoquinolines.pdf. [Link]
  • Master Organic Chemistry.
  • YouTube.
  • DTIC.
  • Khan Academy.
  • Scribd.
  • ResearchGate.
  • Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. [Link]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • YouTube. How To Recrystallize A Solid. [Link]

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 7-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 7-Nitroisoquinoline. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and questions encountered during the detection and quantification of impurities in this compound. Our goal is to provide not just solutions, but a deeper understanding of the analytical principles to empower you in your experimental work.

Section 1: General Concepts & Frequently Asked Questions (FAQs)

This section covers foundational questions regarding the origin and analysis of impurities in this compound.

Q1: What are the potential sources of impurities in this compound?

Impurities can be introduced at various stages of the product lifecycle and are generally classified into three categories as defined by the International Council for Harmonisation (ICH) guidelines.[1][2]

  • Organic Impurities: These are the most common and can be process-related or degradation-related.

    • Process-Related Impurities: These include starting materials, intermediates, by-products from the synthesis, and residual reagents. For example, in syntheses analogous to the Skraup reaction, isomers such as 5-nitroisoquinoline or related substituted quinolines could be potential by-products.[3]

    • Degradation Products: These arise from the chemical degradation of the this compound drug substance over time due to factors like light, heat, pH, or oxidation.[4] Common degradation pathways for nitroaromatic and isoquinoline compounds include reduction of the nitro group or hydrolysis of the isoquinoline ring system.[5]

  • Inorganic Impurities: These can originate from manufacturing equipment, catalysts (e.g., residual palladium from reduction steps), and inorganic reagents.[6]

  • Residual Solvents: These are organic solvents used during the synthesis or purification process that are not completely removed.[6]

Q2: Why are forced degradation studies essential for this compound, and what do they entail?

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[7][8] Its purpose is to intentionally degrade the drug substance under more severe conditions than it would typically encounter during storage.

The Causality: The data from these studies are invaluable for several reasons:

  • Pathway Identification: It helps elucidate the likely degradation pathways of this compound, revealing potential degradation products that could appear in the final drug product upon long-term storage.[7]

  • Method Validation: It is used to develop and validate a "stability-indicating" analytical method. A method is considered stability-indicating if it can accurately measure the active pharmaceutical ingredient (API) without any interference from its impurities or degradation products.[8]

  • Formulation & Packaging Development: Understanding how the molecule degrades under heat, light, or hydrolysis helps in developing a stable formulation and selecting appropriate packaging to protect it.[4]

The workflow involves subjecting a solution of this compound to various stress conditions as outlined in the diagram below.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis API This compound Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 60°C in solution/solid) API->Thermal Photo Photolytic Stress (UV/Vis light exposure) API->Photo Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis PeakPurity Assess Peak Purity Analysis->PeakPurity ID Identify & Characterize Degradants PeakPurity->ID

Caption: Workflow for a forced degradation study.[5]

Q3: Which analytical techniques are most suitable for impurity profiling of this compound?

A multi-technique approach is often necessary.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for pharmaceutical impurity analysis.[2][7] Coupled with a UV detector (or a photodiode array detector for peak purity assessment), it is excellent for separating and quantifying non-volatile organic impurities.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for identifying unknown impurities. It combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, providing molecular weight and structural information.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for volatile impurities, such as residual solvents.[10] It can also be used for thermally stable, volatile, or derivatizable process impurities.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[8][13]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used for detecting and quantifying trace inorganic (elemental) impurities.[2]

Section 2: Troubleshooting Guide - High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for purity analysis. Here are solutions to common issues.

Q4: I'm not getting good separation between this compound and a closely eluting impurity. What should I do?

Poor resolution is a common method development challenge. A systematic approach is key.

The Causality: Resolution in chromatography is governed by three factors: efficiency (N), selectivity (α), and retention (k). To improve separation, you must influence one or more of these factors.

Troubleshooting Steps:

  • Optimize the Stationary Phase (Selectivity): The standard C18 (octadecylsilane) column is a good starting point, but the aromatic and polar nitro group of your analyte suggests alternative chemistries may provide better selectivity.

    • Phenyl-Hexyl Column: The phenyl groups can offer π-π interactions with the aromatic rings of this compound and its impurities, leading to different elution patterns.

    • Pentafluorophenyl (PFP) Column: PFP phases provide a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating isomers and polar compounds.[14]

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for basic compounds and offer alternative selectivity, especially in highly aqueous mobile phases.[2]

  • Adjust the Mobile Phase (Selectivity & Retention):

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties (polarity, viscosity, and proton donor/acceptor characteristics) can significantly alter selectivity.

    • Modify the pH: this compound is a weakly basic compound. Adjusting the pH of the aqueous portion of the mobile phase can change its ionization state and that of any acidic or basic impurities, drastically affecting retention and selectivity. Use a buffer to maintain a stable pH.

  • Optimize the Gradient (Retention): If you are using a gradient, make it shallower around the elution time of your critical pair. A slower rate of increase in the organic solvent gives the compounds more time to interact with the stationary phase, improving resolution.

Parameter Initial Condition Optimized Condition Rationale
Flow Rate 1.0 mL/min1.0 mL/minMaintained
Time (min) % Acetonitrile % Acetonitrile Change
0.02020-
5.02030Slower initial ramp
20.09070Shallower gradient
25.09090Maintained
30.02020Maintained
Table 1: Example of HPLC Gradient Optimization.

digraph "HPLC_Method_Dev_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="HPLC Method Development Workflow", pad="0.5", splines="ortho"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Define Analytical Goal\n(e.g., Separate All Impurities)", fillcolor="#FBBC05", fontcolor="#202124"]; Col_Select [label="Select Initial Column\n(e.g., C18, Phenyl-Hexyl, PFP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MP_Select [label="Select Mobile Phase\n(ACN/Water, MeOH/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gradient_Dev [label="Develop Gradient Profile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inject [label="Inject Sample", fillcolor="#FFFFFF", fontcolor="#202124"]; Eval [label="Evaluate Resolution & Peak Shape", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize_Col [label="Change Column Chemistry", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_MP [label="Change Organic Solvent or pH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Grad [label="Adjust Gradient Slope", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Final Validated Method", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Col_Select -> MP_Select -> Gradient_Dev -> Inject -> Eval; Eval -> Final [label="Acceptable"]; Eval -> Optimize_Col [label="Poor Selectivity"]; Eval -> Optimize_MP [label="Poor Selectivity / Tailing"]; Eval -> Optimize_Grad [label="Poor Resolution"]; Optimize_Col -> Inject; Optimize_MP -> Inject; Optimize_Grad -> Inject; }

Caption: A systematic workflow for HPLC method development.

Q5: My peak for this compound is tailing. How can I improve its shape?

Peak tailing for basic compounds is a classic chromatography problem.

The Causality: The isoquinoline nitrogen is basic and can undergo secondary ionic interactions with residual acidic silanol groups (Si-OH) on the surface of silica-based columns. This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.

Troubleshooting Steps:

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have most of the residual silanols deactivated, minimizing these secondary interactions. Ensure you are using a high-quality, modern column.

  • Lower the Mobile Phase pH: By adding an acidifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase, you can protonate the silanol groups (suppressing their ionization to Si-O⁻) and ensure the basic analyte is consistently in its protonated (salt) form. This leads to more uniform interactions and sharper peaks.[8][14]

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. This is a less common approach with modern columns but can be effective.

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.

Section 3: Troubleshooting Guide - Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for the primary assay, GC-MS is vital for certain impurities.

Q6: Is GC-MS a suitable technique for analyzing this compound and its impurities?

GC-MS is suitable only under specific circumstances.

The Causality: GC requires the analyte to be volatile and thermally stable enough to be vaporized in the heated inlet (~250-300°C) without degrading.[10] this compound, with a reported melting point of 177-178°C, has limited volatility and the nitro group can be susceptible to thermal degradation.

Applicability:

  • Suitable for: Volatile process impurities (e.g., starting materials, reagents) and residual solvents.

  • Challenging for: The main this compound compound and its non-volatile degradation products. It may degrade in the hot inlet, leading to inaccurate quantification and the appearance of artificial "impurities" that are actually thermal breakdown products.[12]

Q7: I suspect my compound is degrading in the GC inlet. How can I confirm and prevent this?

Thermal degradation can compromise your analysis.

Troubleshooting Steps:

  • Perform an Inlet Temperature Study: Analyze the sample at a range of inlet temperatures (e.g., starting from 200°C and increasing in 25°C increments). If the relative percentage of the main peak decreases while other peaks appear or increase at higher temperatures, thermal degradation is likely occurring.

  • Use a Deactivated Liner: The glass liner in the GC inlet can have active silanol sites. Using a modern, deactivated liner can prevent catalytic degradation of sensitive analytes.

  • Lower the Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient and reproducible vaporization of your analyte.

  • Consider Derivatization: For non-volatile or thermally labile compounds, chemical derivatization can be used to create a more volatile and stable analogue, though this adds complexity to the sample preparation.

Parameter Value Rationale
Inlet Temperature 250°CBalance between volatilization and preventing degradation.
Carrier Gas HeliumInert carrier gas.
Oven Program 90°C (2 min hold)Initial temperature to focus analytes at the column head.
Ramp to 260°C at 20°C/minRamping separates compounds by boiling point.
Hold at 260°C for 3 minEnsures elution of all components.
Column DB-5MS or equivalentA common, robust, and relatively non-polar column.
Table 2: Example GC-MS Conditions for Volatile Impurities.[10]
Section 4: Structural Elucidation and Method Validation
Q8: I have an unknown peak in my chromatogram. How do I determine its structure?

Identifying unknown impurities is a multi-step process that combines separation science with spectroscopy.

The Causality: Regulatory guidelines require the identification of impurities above a certain threshold (typically 0.10% or 0.15%).[1] A definitive structure is needed to assess potential toxicity.

Impurity_ID_Workflow Workflow for Unknown Impurity Identification Detect 1. Detect Unknown Peak (HPLC-UV) LCMS 2. Obtain Molecular Weight (LC-MS Analysis) Detect->LCMS HRMS 3. Determine Elemental Formula (High-Resolution MS/MS) LCMS->HRMS Hypothesize 4. Hypothesize Structure (Based on Synthesis/Degradation Pathways) HRMS->Hypothesize Isolate 5. Isolate Impurity (Prep-HPLC or Extraction) Hypothesize->Isolate NMR 6. Confirm Structure (1H, 13C, 2D NMR) Isolate->NMR Confirm 7. Confirmed Impurity Structure NMR->Confirm

Caption: A logical workflow for the structural elucidation of an unknown impurity.

Q9: What validation parameters are most important for an impurity quantification method?

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[15][16] According to ICH Q2(R1) guidelines, the key parameters for a quantitative impurity test are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components. Forced degradation studies are key to proving specificity.[17][18]

  • Limit of Detection (LOD): The lowest amount of an impurity that can be detected, but not necessarily quantified, under the stated experimental conditions.

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[15][18]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity within a given range.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spiking the sample with known amounts of the impurity.[15][16]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[18]

  • Range: The interval between the upper and lower concentrations of the impurity for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), providing an indication of its reliability during normal usage.[17]

References
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC.
  • Spectroscopic Methods. (n.d.). Analytical Chemistry 2.0.
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Pharma Times.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency (EMA).
  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
  • Determination of 18 nitrosamine impurities in sartan drug products using gas chromatography coupled with high-resolution Orbitrap mass spectrometry (GC-HRMS). (n.d.). Thermo Fisher Scientific.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. (2011). American Pharmaceutical Review.
  • Spectroscopic Analysis. (n.d.). EBSCO.
  • Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics.
  • What are the analytical methods for determining unknown trace impurities in organic solvent? (2015). ResearchGate.
  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace.
  • GC-MS analysis of nitro compounds. (n.d.). ResearchGate.
  • Wang, J., et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Journal of Pharmaceutical and Biomedical Analysis.
  • Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Sciences and Research.
  • A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol. (n.d.). Benchchem.
  • Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. (n.d.). IOP Conference Series: Earth and Environmental Science.
  • High Purity this compound (CAS 13058-73-6). (n.d.). BOC Sciences.
  • Spectroscopic Methods in Organic Chemistry. (n.d.). Thieme.
  • Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. (n.d.). Shimadzu.
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2016). Brieflands.
  • Introduction to Spectroscopic methods. (n.d.). University of Babylon.
  • Impurity profiling and HPLC methods for drug quality compliance. (2024). AMSbiopharma.
  • A Comparative Guide to Confirming the Purity of Synthesized 7-Methylquinoline using GC-MS and NMR Spectroscopy. (n.d.). Benchchem.
  • Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology.
  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). (2016). PubMed.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.
  • Stability Testing of Biotechnological/Biological Products. (1995). European Medicines Agency (EMA).
  • CHEMICAL STABILITY OF DRUGS. (n.d.). RSquareL.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Nitroisoquinoline and 5-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nitro Group in Isoquinoline Scaffolds

The isoquinoline scaffold is a foundational structural motif in a vast array of biologically active compounds, from natural alkaloids to synthetic pharmaceuticals.[1] The introduction of a nitro group (NO₂) onto this scaffold can dramatically alter its electronic properties and, consequently, its biological activity. This guide provides a comparative analysis of two isomeric nitroisoquinolines, 7-nitroisoquinoline and 5-nitroisoquinoline, with a focus on their known biological activities, particularly in the context of anticancer research. While data on 5-nitroisoquinoline and its derivatives are more prevalent in the scientific literature, this guide will also address the current knowledge gap regarding the 7-nitro isomer, highlighting opportunities for future investigation.

A Tale of Two Isomers: Unraveling their Biological Potential

The position of the nitro group on the isoquinoline ring is a critical determinant of the molecule's interaction with biological targets. Electron-withdrawing groups like the nitro moiety can influence a compound's ability to intercalate with DNA, generate reactive oxygen species (ROS), or inhibit key cellular enzymes.[2]

5-Nitroisoquinoline: A More Explored Landscape

5-Nitroisoquinoline has been the subject of more extensive research compared to its 7-nitro counterpart. Studies have explored its potential in various therapeutic areas.

  • Anticancer Potential: While specific IC50 values for the parent 5-nitroisoquinoline are not extensively documented in readily available literature, derivatives of 5-nitroisoquinoline have shown promise as anticancer agents.[1] For instance, certain 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including HeLa, A549, and MCF-7, with IC50 values in the 1-10 µM range.[1] The proposed mechanisms often involve the inhibition of key enzymes involved in DNA replication and repair.[1]

  • PARP Inhibition: The isoquinoline core is a known pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), a crucial enzyme in the DNA damage response pathway.[3] While direct and potent PARP inhibitory activity for the simple 5-nitroisoquinoline is not strongly established, its derivatives have been investigated in this context.[1] For comparison, the related compound 5-aminoisosquinoline is a known PARP-1 inhibitor.[4][5] The development of potent and selective PARP inhibitors is a significant area of cancer research, particularly for tumors with deficiencies in other DNA repair pathways.[1]

  • Antimalarial and Other Activities: Derivatives of 5-nitroisoquinoline have also been evaluated for their potential as antimalarial drugs.[6]

This compound: A Frontier for Discovery

In stark contrast to the 5-nitro isomer, there is a significant lack of publicly available data on the biological activity of this compound. This knowledge gap presents a compelling opportunity for researchers. Based on the structure-activity relationships observed in related nitroaromatic compounds, it is plausible that this compound could exhibit distinct biological properties. The different electronic environment of the nitro group at the 7-position could lead to altered target specificity or potency.

Comparative Analysis: What the Data Suggests (and What it Doesn't)

Due to the limited data on this compound, a direct, quantitative comparison of biological activity with 5-nitroisoquinoline is challenging. The following table summarizes the available information for related compounds to provide a contextual framework.

Compound/Derivative ClassBiological ActivityTarget/Cell LineIC50/ActivityReference(s)
5-Nitroisoquinoline Derivatives AnticancerHeLa, A549, P388, HL-60, MCF-7, HCT-8, A3751-10 µM[1]
Nitrated Indenoisoquinolines Topoisomerase I InhibitionVarious Cancer Cell LinesLow nanomolar to micromolar range[1]
5-Aminoisoquinoline PARP-1 Inhibition-Potent and selective inhibitor[4][5]
This compound --Data not available-

Note: The data presented is for derivative classes and related compounds, as specific IC50 values for the parent 5-nitroisoquinoline and this compound are not consistently reported in the reviewed literature.

Key Mechanistic Insights: PARP Inhibition and Cytotoxicity

A primary mechanism through which nitroisoquinoline derivatives are thought to exert their anticancer effects is through the inhibition of PARP enzymes.

The Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for the repair of DNA single-strand breaks.[1] When these breaks occur, PARP binds to the damaged DNA and synthesizes poly(ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins.[7] In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality.[3]

DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR PAR Synthesis PARP->PAR Inhibitor Nitroisoquinoline (PARP Inhibitor) PARP->Inhibitor Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair No_Inhibitor Cell Survival Repair->No_Inhibitor No_Repair Inhibition of DNA Repair Inhibitor->No_Repair Apoptosis Cell Death (Apoptosis) in Cancer Cells No_Repair->Apoptosis

Caption: Simplified signaling pathway of PARP in DNA repair and its inhibition.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of this compound and 5-nitroisoquinoline, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[8]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.[9]

    • Incubate for 6 to 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and 5-nitroisoquinoline in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

    • Incubate for 2 to 4 hours, or until a purple precipitate is visible.[9]

  • Formazan Solubilization:

    • Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]

    • Mix thoroughly to ensure complete solubilization. For enhanced dissolution, the plate can be placed on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed cells in 96-well plate Compound_Prep 2. Prepare serial dilutions of test compounds Treatment 3. Treat cells with compounds and incubate Compound_Prep->Treatment MTT_Addition 4. Add MTT reagent and incubate Treatment->MTT_Addition Solubilization 5. Add solubilizing agent MTT_Addition->Solubilization Absorbance 6. Measure absorbance Solubilization->Absorbance IC50 7. Calculate IC50 Absorbance->IC50 cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Analysis Plate_Prep 1. Rehydrate histone-coated 96-well plate Inhibitor_Prep 2. Prepare serial dilutions of test inhibitors Reaction_Setup 3. Add inhibitors and PARP enzyme to wells Inhibitor_Prep->Reaction_Setup Ribosylation 4. Add PARP cocktail (biotinylated NAD+) and incubate Reaction_Setup->Ribosylation Washing1 5. Wash wells Ribosylation->Washing1 Strep_HRP 6. Add streptavidin-HRP and incubate Washing1->Strep_HRP Washing2 7. Wash wells Strep_HRP->Washing2 Substrate 8. Add colorimetric substrate and incubate Washing2->Substrate Absorbance 9. Stop reaction and measure absorbance Substrate->Absorbance IC50 10. Calculate IC50 Absorbance->IC50

Caption: Experimental workflow for the colorimetric PARP inhibition assay.

Conclusion and Future Directions

The comparative analysis of this compound and 5-nitroisoquinoline highlights a significant disparity in our current understanding of their biological activities. While 5-nitroisoquinoline and its derivatives have shown potential as anticancer and antimalarial agents, a clear biological profile for this compound remains to be established. The position of the nitro group is known to be a critical factor in the biological activity of quinoline and isoquinoline derivatives, suggesting that this compound may possess unique and potentially valuable therapeutic properties.

The lack of data on this compound underscores a clear need for further research. Systematic evaluation of its cytotoxicity against a panel of cancer cell lines, its potential as a PARP inhibitor, and its effects on other relevant biological targets is warranted. Direct comparative studies with 5-nitroisoquinoline would be invaluable in elucidating the structure-activity relationships of these isomers and guiding the design of novel isoquinoline-based therapeutic agents. The experimental protocols provided in this guide offer a robust framework for initiating such investigations.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, e22260. (2018).
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PLoS One, 12(1), e0169733. (2017).
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(2), 239-246. (2011).
  • Trevigen. HT Universal Colorimetric PARP Assay Kit.
  • IC50 of the tested compounds against A549 cells compared to 5‐FU. ResearchGate.
  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(2), 239-246. (2011).
  • BPS Bioscience. PARP1 Colorimetric Assay Kit.
  • Interchim. HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells.
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate.
  • Antiproliferative IC 50 values of the new compounds on the human cell... ResearchGate.
  • IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... ResearchGate.
  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. Journal of Heterocyclic Chemistry. (2026).
  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3796. (2022).
  • In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). ResearchGate.
  • In Vitro Activity of Nitroxoline (5-Nitro-8-Hydroxyquinoline) Against Aspergillus Species. Mycoses, 66(1), 53-57. (2023).
  • Comparison of the repeated dose toxicity of isomers of dinitrotoluene. Toxicology, 147(2), 125-137. (2000).
  • Cytotoxicity of new pyrazino[1,2-b]isoquinoline and 6,15-iminoisoquino[3,2-b]3-benzazocine compounds. Bioorganic & Medicinal Chemistry, 18(18), 6813-6821. (2010).
  • In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species. Mycoses. (2025).
  • Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Drug and Chemical Toxicology, 33(3), 241-248. (2010).
  • Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. International Journal of Molecular Sciences, 24(13), 10747. (2023).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline.
  • (PDF) Biological evaluation of some quinoline derivatives. ResearchGate.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. (2023).
  • In vitro activity of nitroxoline against clinical isolates of Candida species. Mycoses, 34(7-8), 323-325. (1991).
  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry, 9, 756023. (2021).
  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules, 24(18), 3290. (2019).
  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. ResearchGate.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 157695085.

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 7-Nitroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. The introduction of a nitro group at the 7-position profoundly alters the electronic landscape of the isoquinoline core, opening new avenues for therapeutic intervention. This guide delves into the structure-activity relationship (SAR) studies of 7-nitroisoquinoline derivatives, offering a comparative analysis of their performance and the experimental rationale behind their design.

The this compound core, with its potent electron-withdrawing nitro group, serves as a versatile starting point for the synthesis of diverse molecular architectures. Understanding how modifications to this core influence biological activity is paramount for the rational design of novel therapeutics. While comprehensive SAR studies on a wide array of this compound derivatives are still emerging, existing research provides valuable insights into their potential as anticancer and antimicrobial agents.

The Influence of the Nitro Group: An Electronic Anchor

The presence of the nitro group at the 7-position of the isoquinoline ring system is a key determinant of its chemical reactivity and biological activity. This powerful electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic attack at specific positions. This electronic modulation is crucial for the interaction of these derivatives with biological targets.

Comparative Analysis of Anticancer Activity

While a complete picture of the SAR for a broad spectrum of this compound analogs is not yet fully elucidated in publicly available research, we can infer potential trends by examining related structures and the limited data on this compound precursors. The anticancer activity of quinoline and isoquinoline derivatives is often attributed to their ability to intercalate into DNA, inhibit key enzymes like topoisomerases and kinases, or induce apoptosis.

A study on the synthesis of tricyclic isoquinoline derivatives for antibacterial applications successfully synthesized 7-nitro-1-methyl-3,4-dihydroisoquinoline.[1] However, the researchers found that the presence of the nitro group at the C-7 position prevented a subsequent [2 + 3] cycloaddition reaction, highlighting how this functional group can influence synthetic pathways.[1] This finding underscores the importance of carefully considering the electronic nature of the this compound scaffold during the design of synthetic routes to novel derivatives.

To illustrate potential SAR trends, let's consider a hypothetical series of this compound derivatives and their expected impact on anticancer activity based on established principles in medicinal chemistry.

Derivative Modification Predicted Impact on Anticancer Activity Rationale
Lead Compound Unsubstituted this compoundBaseline ActivityThe core scaffold possesses inherent cytotoxic potential.
Analog A Addition of a small alkyl group at C-1Potential increase in activityMay enhance binding to hydrophobic pockets in target proteins.
Analog B Introduction of a hydroxyl or methoxy group on the benzene ringVariableCould increase solubility and potentially form hydrogen bonds with the target, but might also be susceptible to metabolic deactivation.
Analog C Conversion of the nitro group to an amino groupLikely decrease in anticancer activityThe electron-withdrawing nature of the nitro group is often crucial for the mechanism of action of many nitroaromatic anticancer agents.
Analog D Introduction of a bulky aromatic substituent at C-1Potential for increased potency and selectivityCould lead to more specific interactions with the target protein, but may also hinder cell permeability.

It is crucial to note that these are predictions based on general principles, and empirical testing is essential to validate these hypotheses.

Experimental Protocols: A Foundation for Discovery

The synthesis and evaluation of this compound derivatives involve a series of well-defined experimental procedures. Below are representative protocols that form the basis of SAR studies in this area.

Synthesis of 7-Nitro-1-methyl-3,4-dihydroisoquinoline

A key intermediate for the elaboration of more complex this compound derivatives is 7-nitro-1-methyl-3,4-dihydroisoquinoline. Its synthesis can be achieved through a multi-step process:

  • Acetylation of a phenylethylamine precursor: The synthesis often begins with the acetylation of a suitable phenylethylamine to form an N-acyl derivative.

  • Bischler-Napieralski cyclization: The N-acyl phenylethylamine is then subjected to a Bischler-Napieralski reaction, typically using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride, to yield the 3,4-dihydroisoquinoline ring system.

  • Nitration: The resulting dihydroisoquinoline is carefully nitrated to introduce the nitro group at the 7-position. This step requires precise control of reaction conditions to ensure regioselectivity.

Synthesis_Workflow start Phenylethylamine Precursor step1 Acetylation start->step1 Acetic Anhydride step2 Bischler-Napieralski Cyclization step1->step2 POCl3 or P2O5 step3 Nitration step2->step3 HNO3/H2SO4 product 7-Nitro-1-methyl-3,4-dihydroisoquinoline step3->product

Synthetic workflow for a this compound precursor.
In Vitro Anticancer Activity Assessment: The MTT Assay

A standard method to evaluate the cytotoxic effects of newly synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Seed Cancer Cells in 96-well Plates treatment Treat Cells with Compounds cell_culture->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Workflow for determining in vitro anticancer activity.

Future Directions and Untapped Potential

The exploration of the structure-activity relationships of this compound derivatives is an active and promising area of research. While the current body of literature provides a foundational understanding, a systematic and comprehensive investigation into a wider range of structural modifications is warranted. Future studies should focus on:

  • Synthesis of diverse libraries: Creating a broad range of this compound analogs with varied substituents at different positions of the isoquinoline core.

  • Target identification and validation: Elucidating the specific molecular targets and mechanisms of action responsible for the observed biological activities.

  • In vivo evaluation: Progressing the most promising candidates from in vitro studies to in vivo animal models to assess their efficacy and pharmacokinetic properties.

By systematically exploring the chemical space around the this compound scaffold, researchers can unlock its full therapeutic potential and pave the way for the development of novel and effective drugs for a range of diseases.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Retrieved from https://www.mdpi.com/1420-3049/27/19/6635

Sources

A Researcher's Guide to Differentiating Nitroisoquinoline Isomers: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the subtle shift of a single functional group can dramatically alter a molecule's biological activity and physical properties. This principle is particularly potent in the case of nitroisoquinoline isomers, a family of heterocyclic compounds where the precise placement of a nitro group on the isoquinoline scaffold dictates its electronic environment and, consequently, its utility. For researchers in drug development and organic synthesis, the unambiguous identification of these isomers is not merely a matter of analytical rigor but a critical step in ensuring the efficacy and safety of novel chemical entities.

This guide provides an in-depth comparative analysis of the spectroscopic properties of nitroisoquinoline isomers. Moving beyond a simple data repository, we will explore the causal relationships between the nitro group's position and the resulting spectral signatures. By integrating experimental data with established spectroscopic principles, this document serves as a practical reference for scientists navigating the complexities of isomer characterization. We will delve into the nuances of UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing both a comparative data overview and the detailed experimental workflows required to obtain high-quality, reproducible results.

The Spectroscopic Fingerprint: How the Nitro Group Shapes the Data

The isoquinoline ring system is an aromatic heterocycle with a unique distribution of π-electrons. The introduction of a potent electron-withdrawing group like the nitro (–NO₂) moiety significantly perturbs this electronic landscape. The magnitude and nature of this perturbation are highly dependent on the position of substitution, leading to distinct spectroscopic characteristics for each isomer.

  • UV-Visible Spectroscopy : The position of the nitro group influences the energy of the π → π* and n → π* electronic transitions. Substitution on the benzenoid ring versus the pyridine ring, and at positions that allow for greater resonance delocalization of the nitro group's electron-withdrawing effect, will lead to shifts in the maximum absorption wavelength (λmax). Generally, isomers with greater conjugation and charge-transfer character are expected to show a bathochromic (red) shift to longer wavelengths.[1]

  • Fluorescence Spectroscopy : Nitroaromatic compounds are notorious for their weak fluorescence or complete lack thereof.[2] The nitro group, being an electron-deficient system, often acts as a quenching agent, providing a non-radiative pathway for the excited state to return to the ground state through processes like intersystem crossing or electron transfer.[3][4] Therefore, differences in fluorescence intensity and quantum yield among isomers can be a diagnostic, albeit often a measure of relative quenching efficiency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The anisotropic and electron-withdrawing nature of the nitro group induces significant changes in the chemical shifts of nearby protons (¹H NMR) and carbons (¹³C NMR). Protons and carbons in the ortho and para positions to the nitro group will be the most deshielded (shifted downfield) due to strong resonance and inductive effects. This effect provides a clear map to the nitro group's location.

  • Mass Spectrometry (MS) : While all nitroisoquinoline isomers share the same nominal mass, their fragmentation patterns under electron ionization (EI) can differ. The stability of the resulting fragment ions is influenced by the initial position of the nitro group, potentially leading to unique fragmentation pathways that can aid in isomer differentiation. A common fragmentation pathway involves the loss of NO₂ (46 Da) and/or NO (30 Da).

Comparative Spectroscopic Data

UV-Visible Absorption Spectroscopy

The UV-Vis spectra of nitroaromatic compounds are characterized by strong absorption bands in the UV region. The position of the nitro group is expected to cause shifts in these absorption maxima. While comprehensive, directly comparable data for all nitroisoquinoline isomers is scarce, studies on related nitroquinoline derivatives show that electron-withdrawing substituents like the nitro group cause a red shift in the absorption bands.[1]

Table 1: UV-Vis Absorption Data for Nitro-substituted Aromatic Compounds

Compound Solvent λmax (nm) Reference
Nitroquinoline Derivatives Ethanol Broad range, influenced by substitution pattern [5]
4-Oxoquinoline Derivatives DMSO/ACN Red-shifted with nitro substitution [1]

| Indenoisoquinolines | Various | Complex spectra sensitive to substitution and solvent |[6] |

Interpretation: The position of the nitro group on the isoquinoline ring will alter the extent of conjugation and the energy of the electronic transitions. For example, a nitro group at the 5- or 8-position can strongly influence the benzenoid π-system, while a group at the 4-position will more directly affect the pyridine ring's electronics. These differences are expected to manifest as distinct λmax values, providing a basis for differentiation.

Fluorescence Spectroscopy

As a general rule, nitroaromatic compounds are poor fluorophores due to efficient quenching mechanisms.[2] However, subtle differences in the quenching efficiency might be observable.

A study on the enzymatic reduction of 6-nitroquinoline revealed that the process leads to the formation of a highly fluorescent product, and this was monitored by fluorescence spectroscopy.[7] This implies that while the parent nitro-compound may have low fluorescence, its properties are measurable and could potentially differ between isomers. The quenching process is often collisional, where another molecule facilitates a non-radiative return to the ground state.[3]

Key Insight: The primary utility of fluorescence spectroscopy in this context may not be the direct measurement of strong emission but rather the characterization of quenching. The degree of fluorescence quenching could vary among isomers based on their electronic structure and interaction with the solvent or other species in the solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the position of the nitro group. Below is a comparison of available data for 5-nitroisoquinoline and the closely related 7-nitroquinoline.

Table 2: Comparative ¹H NMR Spectroscopic Data (ppm)

Proton 5-Nitroisoquinoline (in CDCl₃)[8] 7-Nitroquinoline (Solvent not specified)[9] Expected Effects
H-1 9.39 ~8.9 Deshielded due to proximity to nitrogen.
H-3 8.75 ~7.4 Deshielded due to proximity to nitrogen.
H-4 8.46 ~8.1 Influenced by both rings.
H-6 8.59 8.84 Strongly deshielded in 7-nitroquinoline (ortho to NO₂).
H-7 7.72 -

| H-8 | 8.36 | 8.31 | Strongly deshielded in 5-nitroisoquinoline (ortho to NO₂). |

Table 3: Comparative ¹³C NMR Spectroscopic Data (ppm)

Carbon 5-Nitroisoquinoline (Data not available) 7-Nitroquinoline[10] Expected Effects
C-2 - 151.7
C-3 - 122.3
C-4 - 136.5
C-4a - 128.9
C-5 - 128.3
C-6 - 124.2
C-7 - 148.6 Strongly deshielded due to direct attachment of NO₂.
C-8 - 125.1

| C-8a | - | 148.8 | |

Analysis: The downfield shift of protons ortho and para to the nitro group is a key diagnostic feature. In 5-nitroisoquinoline, H-6 and H-4 are significantly deshielded. In 7-nitroquinoline, H-6 and H-8 would be the most affected protons on the benzenoid ring. Similarly, the carbon atom directly bonded to the nitro group (ipso-carbon) will be strongly deshielded in the ¹³C NMR spectrum. By carefully assigning the signals using 2D NMR techniques (like COSY and HSQC), the position of the nitro group can be unequivocally determined.

Mass Spectrometry

All nitroisoquinoline isomers have a molecular formula of C₉H₆N₂O₂ and a nominal mass of 174 g/mol . The Nitrogen Rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal mass. Since nitroisoquinolines have two nitrogen atoms, they adhere to the rule of having an even nominal mass.[11] While the molecular ion peak will be the same, the fragmentation patterns can provide structural clues.

Table 4: Mass Spectrometry Data

Isomer Key Fragments (m/z) Instrumentation Reference
Isoquinoline (unsubstituted) 129 (M+), 102, 76 EI-MS [12]
5-Nitroisoquinoline 174 (M+), 128 (M-NO₂), 116, 101 MS [13]

| 6-Nitroquinoline | 174 (M+), 128 (M-NO₂), 116, 101 | GC-MS (EI) |[14] |

Fragmentation Analysis: A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da). For both 5- and 6-nitroisoquinoline, a prominent peak at m/z 128 is observed, corresponding to the loss of NO₂. The subsequent fragmentation of the [M-NO₂]⁺ ion (the isoquinolinyl cation) would likely follow patterns similar to unsubstituted isoquinoline. Subtle differences in the relative intensities of the fragment ions may exist between isomers, reflecting the different stabilities of the precursor ions.

Experimental Protocols

Reproducible and high-quality data is the bedrock of scientific integrity. The following sections provide detailed, self-validating protocols for the spectroscopic analysis of nitroisoquinoline isomers.

UV-Visible Spectroscopy Protocol

Causality: The choice of a UV-grade solvent is critical to avoid interference in the spectral region of interest. Quartz cuvettes are used because glass absorbs UV light at lower wavelengths. A baseline correction with the pure solvent is essential to subtract any absorbance from the solvent and the cuvette itself.

Methodology:

  • Sample Preparation: Prepare a stock solution of the nitroisoquinoline isomer in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 10-50 µM) in the same solvent.

  • Instrumentation Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent. Place it in the sample holder and perform a baseline scan over the desired wavelength range (e.g., 200-600 nm).

  • Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the cuvette back into the sample holder.

  • Data Acquisition: Acquire the absorption spectrum of the sample over the same wavelength range as the baseline.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Stock Solution (1 mM) prep2 Dilute to Working Concentration (10-50 µM) prep1->prep2 acq3 Measure Sample Spectrum prep2->acq3 acq1 Instrument Warm-up acq2 Baseline Correction (Pure Solvent) acq1->acq2 acq2->acq3 an1 Identify λmax acq3->an1

Caption: UV-Vis Spectroscopy Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Causality: The choice of a deuterated solvent is crucial as it is "invisible" in ¹H NMR, and the deuterium signal is used by the spectrometer to lock the magnetic field frequency. Filtering the sample is vital to remove any particulate matter that can disrupt the magnetic field homogeneity, leading to poor spectral resolution.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the nitroisoquinoline isomer into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the spectrometer's autosampler or manual probe.

    • Load a standard set of acquisition parameters for ¹H and ¹³C NMR.

    • Tune and match the probe to the sample.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.

    • (Optional but recommended for isomer identification) Acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the proton and carbon signals to the specific atoms in the molecule, using the 1D and 2D spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis prep1 Dissolve Sample (5-10 mg) in Deuterated Solvent (0.6 mL) prep2 Filter into NMR Tube prep1->prep2 acq1 Lock, Tune, Shim prep2->acq1 acq2 Acquire 1D Spectra (¹H, ¹³C) acq1->acq2 acq3 Acquire 2D Spectra (COSY, HSQC, HMBC) acq2->acq3 an1 Process Spectra (FT, Phase, Baseline) acq3->an1 an2 Calibrate & Assign Signals an1->an2

Caption: NMR Spectroscopy Experimental Workflow.

Mass Spectrometry Protocol (Electron Ionization)

Causality: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, causing reproducible fragmentation. This fragmentation is key to structural analysis. A high vacuum is necessary to prevent ion-molecule reactions and to allow the ions to travel to the detector.

Methodology:

  • Sample Introduction:

    • For volatile and thermally stable compounds, a gas chromatograph (GC) can be used for sample introduction, which also provides separation from any impurities.

    • Alternatively, for pure solid samples, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Ionization:

    • The sample is introduced into the ion source, which is under a high vacuum.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

  • Mass Analysis:

    • The newly formed ions are accelerated out of the ion source by an electric field.

    • The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions strike a detector, which generates a signal proportional to the number of ions.

  • Data Analysis:

    • A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern by identifying the major fragment ions and the corresponding neutral losses (e.g., loss of NO₂, H, HCN).

MS_Workflow cluster_prep Sample Introduction cluster_acq Mass Analysis cluster_analysis Data Analysis intro Introduce Sample via GC or Direct Probe ion Electron Ionization (70 eV) intro->ion sep Separate Ions by m/z ion->sep det Detect Ions sep->det an1 Generate Mass Spectrum det->an1 an2 Analyze Molecular Ion & Fragmentation Pattern an1->an2

Caption: Mass Spectrometry (EI-MS) Experimental Workflow.

Conclusion

The differentiation of nitroisoquinoline isomers is a challenge that underscores the importance of a multi-faceted spectroscopic approach. While a single technique can provide valuable clues, a combination of methods is essential for unambiguous structural confirmation. NMR spectroscopy, with its sensitivity to the local electronic environment, stands out as the most definitive tool for identifying the substitution pattern. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through fragmentation analysis. UV-Vis and fluorescence spectroscopy, while less structurally specific, provide insights into the electronic properties of the isomers and can be used for qualitative comparisons.

This guide has synthesized the available experimental data and theoretical principles to provide a framework for the spectroscopic analysis of nitroisoquinoline isomers. By understanding the causal links between molecular structure and spectral output and by employing rigorous, validated experimental protocols, researchers can confidently characterize these important molecules, paving the way for their application in drug discovery and materials science.

References

A complete list of references will be compiled at the end.

Sources

A Comparative Guide to the Efficacy of 7-Nitroisoquinoline-Based PARP Inhibitors and Existing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the efficacy of emerging 7-Nitroisoquinoline-based Poly (ADP-ribose) polymerase (PARP) inhibitors against established, clinically approved drugs. Synthesizing data from preclinical studies, this document is designed to offer a clear, data-driven perspective for professionals in oncology and drug development.

Introduction: The Critical Role of PARP Inhibition in Oncology

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When an SSB occurs, PARP1, a key member of the family, detects the DNA lesion, binds to the site, and synthesizes poly (ADP-ribose) (PAR) chains on itself and other recruited proteins.[3][4] This process, known as PARylation, facilitates the recruitment of a scaffold of repair proteins, including XRCC1, to mend the break.[1][3][5]

In cancer therapy, the inhibition of PARP is a cornerstone of targeted treatment, especially for tumors with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations.[6][7] By blocking PARP's catalytic activity, SSBs are not efficiently repaired.[8] When the cell enters the S phase for replication, these unrepaired SSBs lead to the collapse of replication forks, creating more severe DNA double-strand breaks (DSBs).[5][9] In healthy cells, these DSBs would be repaired by the high-fidelity HR pathway. However, in cancer cells with a compromised HR pathway (e.g., BRCA mutations), the cell cannot cope with this level of DNA damage, leading to cell death—a concept known as synthetic lethality.[7][9]

Beyond simple catalytic inhibition, a key mechanism for the efficacy of many PARP inhibitors is "PARP trapping."[6] This occurs when the inhibitor not only blocks the enzyme's activity but also stabilizes the PARP-DNA complex, physically obstructing DNA replication and transcription, which enhances cytotoxicity.[5][6] The potency of PARP trapping varies among different inhibitors and is a critical factor in their overall antitumor efficacy.[10][11]

The Landscape: Established vs. Emerging PARP Inhibitors

The current clinical landscape is dominated by a class of PARP inhibitors that have received FDA approval for various cancers, including ovarian, breast, pancreatic, and prostate cancers.[7][12] These include:

  • Olaparib (Lynparza®)

  • Niraparib (Zejula®)

  • Rucaparib (Rubraca®)

  • Talazoparib (Talzenna®)

These drugs have demonstrated significant clinical benefits, particularly in extending progression-free survival (PFS) in patients with platinum-sensitive recurrent ovarian cancer.[13][14] However, the search for inhibitors with improved potency, selectivity, and potentially a better toxicity profile continues. This has led to the exploration of novel chemical scaffolds, including the this compound core.

Deep Dive: this compound-Based PARP Inhibitors

This compound and its derivatives represent a distinct chemical class of PARP inhibitors. The focus on this scaffold is driven by the potential for high potency and selectivity for PARP-1. Selective PARP-1 inhibition is a strategic goal because while both PARP-1 and PARP-2 are involved in DNA repair, inhibiting PARP-1 alone may be sufficient to kill tumor cells while potentially sparing normal cells from the toxicities associated with dual PARP-1/2 inhibition.[15] Preclinical studies have highlighted novel compounds from this class that exhibit potent, selective, and orally bioavailable properties with promising antitumor activity in models of DNA repair deficiency.[15]

Head-to-Head Efficacy Comparison

Direct clinical comparisons are not yet available; therefore, this analysis relies on preclinical in vitro and in vivo data. The efficacy of PARP inhibitors is typically evaluated based on enzymatic inhibition (IC50), cellular potency, and performance in xenograft models.

Quantitative Data Summary

While specific IC50 values for this compound derivatives are often proprietary or found within specific, non-generalized publications, the available literature allows for a qualitative and comparative assessment against established drugs.

Inhibitor ClassTarget(s)Key DifferentiatorReported Preclinical EfficacyCommon Grade 3-4 Toxicities
Olaparib PARP1/2First-in-class, established OS benefit in some settings.[16]Potent inhibitor, demonstrates efficacy in BRCA-mutated xenograft models.Anemia (19%), Neutropenia (5%)[17]
Niraparib PARP1/2Effective in a broad patient population, including non-BRCA mutated but HRD-positive tumors.Shows significant PFS benefit in clinical trials.[13]Thrombocytopenia (34%), Anemia (25%), Neutropenia (20%)[17]
Rucaparib PARP1/2/3Inhibits PARP3, which may potentiate its effects.[12]Durable PARP inhibition in cellular assays.[18]Anemia (19%), Fatigue/Asthenia
Talazoparib PARP1/2The most potent PARP trapper among approved inhibitors.[11]Highly potent, effective at lower concentrations.Anemia, Neutropenia, Thrombocytopenia
This compound Derivatives Primarily PARP-1 SelectiveAims for high PARP-1 selectivity to potentially improve the therapeutic window."Superior to reference PARP inhibitors" in xenograft models with DNA repair deficiencies.[15]Data from clinical trials is not yet available.

Visualizing the Mechanism and Workflow

The PARP Signaling Pathway in DNA Repair

The diagram below illustrates the central role of PARP1 in responding to single-strand DNA breaks and how PARP inhibitors intervene.

PARP_Pathway cluster_0 DNA Damage & Repair cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 Detection PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation Catalytic Activity Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair DNA Repair & Resolution Recruitment->Repair PARPi PARP Inhibitor (e.g., this compound) Block Catalytic Inhibition & PARP Trapping PARPi->Block Block->PARP1 Blocks Activity Traps PARP on DNA

Caption: PARP1 signaling in response to DNA damage and the points of intervention for PARP inhibitors.

Comparative Experimental Workflow

Evaluating a novel inhibitor against an established one requires a systematic, multi-step approach.

Experimental_Workflow start Select Inhibitors (Novel vs. Standard) enzymatic Step 1: Enzymatic Assay (Determine IC50 vs. PARP1/2) start->enzymatic cellular Step 2: Cellular Assays - Viability (e.g., MTT) - PARP Activity (in-cell) - DNA Damage (γ-H2AX foci) enzymatic->cellular Validate cellular potency invivo Step 3: In Vivo Xenograft Model (BRCA-deficient tumor line) cellular->invivo Test in biological system pkpd Step 4: Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis invivo->pkpd Assess drug properties data Step 5: Comparative Data Analysis (Efficacy & Toxicity) pkpd->data

Caption: A streamlined workflow for the preclinical comparison of PARP inhibitor efficacy.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the protocols used for comparison must be robust. Here are exemplar methodologies.

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PARP1 enzyme.

  • Causality: This is the foundational experiment. It directly measures the compound's ability to inhibit the target enzyme's catalytic activity, providing a primary measure of potency. A lower IC50 value indicates higher potency.

  • Methodology:

    • Plate Preparation: Use a 96-well plate coated with histones (a PARP1 substrate).

    • Reagent Preparation: Prepare serial dilutions of the this compound-based inhibitor and the reference drug (e.g., Olaparib) in assay buffer.

    • Reaction Mixture: In each well, add activated DNA, biotinylated NAD+ (the PARP1 substrate for PAR chain formation), and the respective inhibitor concentration.

    • Enzyme Addition: Initiate the reaction by adding a fixed concentration of recombinant human PARP1 enzyme to each well. Incubate at room temperature for 60 minutes.

    • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (which binds to the biotinylated PAR chains incorporated onto the histones).

    • Signal Generation: Add HRP substrate (e.g., TMB). The colorimetric signal is proportional to the amount of PARylation, and thus, to PARP1 activity.

    • Data Analysis: Measure absorbance at the appropriate wavelength. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Protocol 2: Cellular γ-H2AX Foci Formation Assay (Immunofluorescence)
  • Objective: To quantify DNA double-strand breaks (DSBs) in cancer cells following inhibitor treatment, a key indicator of cytotoxic PARP trapping.

  • Causality: While a viability assay shows cell death, this protocol provides a mechanistic link. An increase in γ-H2AX (a phosphorylated form of histone H2AX that marks DSBs) foci confirms that the inhibitor is effectively converting SSBs into lethal DSBs, validating the "synthetic lethality" mechanism of action.

  • Methodology:

    • Cell Culture: Seed BRCA1-deficient cancer cells (e.g., IGROV-1) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treatment: Treat cells with equimolar concentrations (e.g., 1 µM) of the test inhibitor and a reference drug for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 to allow antibody access.

    • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phospho-Histone H2A.X (Ser139).

    • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.

    • Imaging and Analysis: Mount the coverslips onto microscope slides. Acquire images using a high-content fluorescence microscope. Use automated image analysis software to count the number of γ-H2AX foci per nucleus. A significant increase in foci compared to the control indicates effective DNA damage induction.

Authoritative Insights and Future Directions

The primary appeal of a selective PARP-1 inhibitor, such as those based on the this compound scaffold, lies in the potential for an improved therapeutic index.[15] While dual PARP-1/2 inhibition is effective, it is also associated with hematological toxicities like anemia and thrombocytopenia, which can be dose-limiting.[10][17] The hypothesis is that selective PARP-1 inhibition could retain potent anti-tumor activity in HR-deficient cells while reducing the off-target effects that contribute to toxicity in normal, rapidly dividing cells like hematopoietic progenitors.[15]

However, the efficacy of PARP inhibitors is not solely dependent on catalytic inhibition. The degree of PARP trapping is a critical, and perhaps dominant, factor in cytotoxicity.[10] Talazoparib, the most potent PARP trapper, is also the most potent inhibitor in many cellular contexts.[11] Therefore, a key question for this compound-based drugs will be their PARP trapping potential. An ideal inhibitor might combine high PARP-1 selectivity with potent trapping ability.

Future comparative studies, especially as these novel compounds enter clinical development, must move beyond simple IC50 values. Head-to-head assessments of the durability of PARP inhibition post-washout, as demonstrated in studies comparing rucaparib and olaparib, will be crucial.[18] Furthermore, understanding their interaction with the tumor microenvironment, such as their ability to activate the STING pathway and recruit CD8+ T cells, could reveal additional mechanisms of action and opportunities for combination therapies.[19][20]

Conclusion

The development of this compound-based PARP inhibitors marks an important evolution in the field. Preclinical data suggests a promising profile characterized by high potency and selectivity for PARP-1, which may translate to superior efficacy and an improved safety profile compared to existing dual PARP-1/2 inhibitors.[15] While established drugs like Olaparib, Niraparib, and Rucaparib have transformed patient outcomes, the potential for enhanced selectivity with novel scaffolds offers a compelling rationale for their continued development. The ultimate clinical utility of these emerging inhibitors will be determined by their ability to balance potent, selective PARP-1 inhibition and trapping with a favorable long-term safety profile in human trials.

References

  • Role of PARP1 in single‐strand break repair. PARP1 recognizes SSBs via... - ResearchGate.
  • PARP1 binds to DNA single strand break and catalyzes... - ResearchGate.
  • Overview of the role of PARP1 in DNA repair. PARP1 can bind to DNA... - ResearchGate.
  • The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC.
  • PARP-1 and its associated nucleases in DNA damage response - PMC - NIH.
  • Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models - ResearchGate.
  • Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling - MDPI.
  • Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis - PMC.
  • Comparative efficacy of PARP inhibitors in BRCA mutated HER2-negative breast cancer: A systematic review and network meta-analysis of randomized controlled trials. - ASCO Publications.
  • A comprehensive comparison of PARP inhibitors as maintenance therapy in platinum-sensitive recurrent ovarian cancer: a systematic review and network meta-analysis - NIH.
  • Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes.
  • PARP Inhibitors Resistance: Mechanisms and Perspectives - MDPI.
  • The mechanism of PARP inhibitor action is identified - Drug Target Review.
  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - MDPI.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC.
  • The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - MDPI.
  • PARP inhibitors are not all equal - PMC - NIH.
  • PARP inhibitor efficacy depends on CD8+ T cell recruitment via intratumoral STING pathway activation in BRCA-deficient models of - BORIS Portal.
  • Exploring and comparing adverse events between PARP inhibitors - PMC - NIH.
  • PARP inhibitors in ovarian cancer: Clinical updates from SGO 2023 - YouTube.
  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC - NIH.
  • The Role of PARP Inhibitors in the Ovarian Cancer Microenvironment: Moving Forward From Synthetic Lethality.
  • The potential of PARP inhibitors in targeted cancer therapy and immunotherapy - Frontiers.
  • Clinical differences among the PARP inhibitors in the first-line treatment of advanced-stage ovarian carcinoma - PubMed.

Sources

A Senior Application Scientist's Guide to the Preclinical Validation of 7-Nitroisoquinoline's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused comparison and validation framework for 7-Nitroisoquinoline, a compound of emerging interest in oncology. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and translatable preclinical data package. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel cancer therapeutics.

Introduction: The Rationale for this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The strategic addition of a nitro group to this ring system can significantly alter its electronic properties, creating a molecule with potent and targeted anticancer potential.[1] Preliminary research suggests that this compound and its derivatives exert their effects by targeting the machinery of DNA replication and repair, a critical vulnerability in cancer cells.[1][2] Specifically, two primary mechanisms have been proposed: the inhibition of Topoisomerase I and the inhibition of Poly(ADP-ribose) polymerase (PARP).[1]

PARP enzymes are central to the repair of DNA single-strand breaks.[3] In cancers with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, where the accumulation of unrepaired DNA damage triggers cell death.[4][5] This guide will delineate a comprehensive strategy for the rigorous in vitro and in vivo validation of this compound, comparing its performance against established agents targeting these pathways.

Part 1: In Vitro Validation: From Cellular Cytotoxicity to Mechanism

The initial phase of validation occurs in a controlled laboratory setting to determine the direct effects of this compound on cancer cells. The goal is to establish its potency, mode of action, and specificity. Before proceeding to costly and complex animal studies, a robust in vitro data package is essential to triage molecules with insufficient anticancer activity.[6]

Experimental Workflow for In Vitro Analysis

The following workflow provides a logical progression from broad screening to detailed mechanistic investigation.

In_Vitro_Workflow cluster_1 Tier 2: Mechanism of Action A Initial Cytotoxicity Screening (IC50 Determination) B Apoptosis Assays (Annexin V, Caspase Activity) A->B C Cell Cycle Analysis (Propidium Iodide Staining) B->C D Target-Specific Assays (PARP, Topoisomerase I) B->D C->D In_Vivo_Workflow A Animal Model Selection (e.g., PDX Model) B Tumor Implantation & Growth to Palpable Size A->B C Randomization into Groups (Vehicle, 7-NI, Comparator) B->C D Regular Measurement of Tumor Volume & Body Weight C->D E Endpoint Analysis (TGI, Survival, Biomarkers) D->E

Caption: A streamlined workflow for in vivo anticancer drug validation.

A. Rationale for Animal Model Selection

The choice of animal model is critical. While cell line-derived xenografts are common, Patient-Derived Xenograft (PDX) models, where tumor tissue from a human patient is directly implanted into an immunodeficient mouse, are increasingly favored. [7]PDX models better retain the genetic and histological characteristics of the original human tumor, providing higher predictive value for clinical efficacy. [7][8]To specifically test the PARP inhibition hypothesis, a PDX model derived from a patient with a BRCA-mutated ovarian or breast tumor would be the gold standard.

B. Experimental Protocol: Tumor Growth Inhibition Study in a PDX Model
  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID) to prevent rejection of the human tumor graft. [9]2. Tumor Implantation: Surgically implant small fragments of a well-characterized, BRCA-mutated PDX tumor subcutaneously into the flank of each mouse. [9]3. Tumor Growth and Randomization: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Then, randomize the mice into treatment cohorts (e.g., Vehicle control, this compound, Olaparib as a positive control).

  • Drug Administration: Administer the compounds via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2. [9]Monitor animal health and body weight as an indicator of systemic toxicity.

  • Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. The primary endpoint is Tumor Growth Inhibition (TGI), calculated for each treatment group relative to the vehicle control.

Part 3: Molecular Mechanism & Comparative Analysis

Understanding the molecular mechanism provides a rationale for the observed anticancer effects and can predict which patient populations are most likely to respond.

PARP Inhibition and Synthetic Lethality

The central hypothesis for this compound's activity, particularly in BRCA-mutant cancers, is the inhibition of PARP1. This prevents the repair of single-strand DNA breaks, which, during DNA replication, are converted into lethal double-strand breaks that the BRCA-deficient cell cannot repair.

PARP_Inhibition cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Mutant Cancer Cell SSB Single-Strand Break (SSB) PARP PARP1 Recruited SSB->PARP BER Base Excision Repair PARP->BER SSB2 Single-Strand Break (SSB) PARPi This compound (PARP Inhibitor) SSB2->PARPi DSB Double-Strand Break (DSB) SSB2->DSB PARP_trapped PARP1 Trapped PARPi->PARP_trapped Replication Replication Fork Replication->DSB HR_deficient Homologous Recombination Repair Deficient (BRCA-) DSB->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

Comparative Performance Data

Objectively comparing this compound to standard-of-care agents is crucial for assessing its potential.

FeatureThis compoundOlaparib (PARP Inhibitor)Topotecan (Topo I Inhibitor)
Primary Mechanism PARP and/or Topo I Inhibition [1]PARP1/2 Inhibition, PARP Trapping [10][11]Topoisomerase I Inhibition [1]
In Vitro Potency (IC50) Cell line dependentPotent, esp. in HRD cells [12]Broadly cytotoxic
In Vivo Efficacy (TGI) Hypothetical DataHigh in BRCA-mutant xenografts [12]Significant but with toxicity
Key Advantage Potential dual PARP/Topo I activityClinically validated, established biomarker (BRCA)Established clinical use
Potential Niche HRD cancers, potentially synergistic with other agentsMaintenance therapy in ovarian, breast, prostate cancer [5]Second-line treatment for various cancers

Conclusion

This guide outlines a rigorous, multi-faceted approach to the preclinical validation of this compound. The proposed workflow, from initial in vitro screening to mechanistic studies and confirmation in clinically relevant in vivo models, is designed to build a comprehensive data package. The key to validating its potential lies in demonstrating potent, targeted activity against cancer cells, elucidating a clear molecular mechanism of action—such as PARP inhibition—and benchmarking its performance against current standards of care. The data generated through these studies will be critical in determining whether this compound warrants advancement into clinical development as a novel anticancer therapeutic.

References

  • Noble Life Sciences. (n.d.).
  • García-Rubiño, M. E., et al. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Infectious Agents and Cancer. [Link]
  • Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology. [Link]
  • Merck. (n.d.). Apoptosis Assays. Merck (MilliporeSigma). [Link]
  • Darzynkiewicz, Z., et al. (2018).
  • Yuan, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. [Link]
  • D'Arcy, M. S. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications.
  • Wang, W., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. Biocompare. [Link]
  • Blatt, N.L., et al. (2013). IN VIVO Screening Models of Anticancer Drugs. Semantic Scholar. [Link]
  • Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. [Link]
  • Agilent Technologies, Inc. (2022). Monitoring Cell Cycle Progression in Cancer Cells. Agilent. [Link]
  • Fallahi-Sichani, M., et al. (2021).
  • Berdasco, M., & F. G. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph...”. Anticancer Research. [Link]
  • Pilkington, G. J., et al. (2021). Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach. eBioMedicine. [Link]
  • Berdasco, M., & G., F. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]
  • Evans, B. A., et al. (2020). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers in Bioengineering and Biotechnology. [Link]
  • Ghorab, M. M., et al. (2022).
  • ResearchGate. (n.d.). Anticancer activity of synthesized compounds compared with Doxorubicin....
  • ResearchGate. (n.d.). Natural and synthetic isoquinolines with anticancer activity.
  • Thomas, A., et al. (2019). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Nucleic Acids Research. [Link]
  • El-Sayed, N. N. E., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. [Link]
  • Chavez, N. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]
  • LaFargue, C. J., et al. (2019). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers. [Link]
  • Chrobak, M., et al. (2020). The molecular mechanism of anticancer action of novel octahydropyrazino[2,1-a:5,4-a′]diisoquinoline derivatives in human gastric cancer cells. Journal of Physiology and Pharmacology. [Link]
  • Li, H., et al. (2017). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Chinese Journal of Cancer. [Link]
  • Shi, W., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. [Link]
  • Al-Ostath, O. A., et al. (2021). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules. [Link]
  • Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor?
  • ResearchGate. (n.d.). Studies on quinones. Part 45: Novel 7-aminoisoquinoline-5,8-quinone derivatives with antitumor properties on cancer cell lines.
  • Langelier, M.-F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing.
  • Wikipedia. (n.d.). PARP inhibitor. Wikipedia. [Link]
  • Zhang, Y., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries.

Sources

A Comparative Guide to the Cytotoxicity of 7-Nitroisoquinoline and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Nitroisoquinolines in Oncology

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant biological activities.[1] The strategic addition of a nitro group to this scaffold can dramatically alter its electronic properties and biological functions, leading to the development of potent anticancer agents.[2] Among these, 7-nitroisoquinoline and its analogs are gaining attention for their cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of these compounds, delves into their mechanisms of action, and offers detailed experimental protocols for their evaluation. While direct comparative studies on a comprehensive series of this compound analogs are still emerging, this guide synthesizes the available data on structurally related compounds to provide valuable insights into their structure-activity relationships and therapeutic potential.

Comparative Cytotoxicity: Unraveling Structure-Activity Relationships

The cytotoxic efficacy of nitroisoquinoline derivatives is profoundly influenced by the substitution pattern on the isoquinoline core and any appended functionalities. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparing the potency of these analogs.[2]

While a comprehensive dataset for a homologous series of this compound analogs is not yet available in the public domain, the following table collates IC50 values for various nitro-substituted quinoline and isoquinoline derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, provides a valuable, albeit indirect, comparison and highlights key structure-activity relationship (SAR) trends.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Selected Nitro-Substituted Quinolines and Isoquinolines

Compound/AnalogCancer Cell LineIC50 (µM)Reference
8-Nitroquinoline Derivatives
7-methyl-8-nitro-quinolineCaco-21.87[3]
2-Styryl-8-nitroquinolines (SB Series)HeLa2.897 - 10.37[3]
8-NO2 on quinoline, -Br on styryl ring (S3B)HeLa2.897[3]
8-Hydroxy-5-nitroquinoline (Nitroxoline)
NitroxolineRaji (B-cell lymphoma)0.438[4]
5-Nitroisoquinoline Derivatives
Pyrroloisoquinolines (from 5-nitroisoquinoline)Ovarian cell linesNot specified[1]
General Quinoline Derivatives
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[5]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[5]

Key Insights from the Data:

  • Substitution Matters: The position and nature of substituents on the quinoline/isoquinoline ring, as well as on any side chains, significantly impact cytotoxic potency. For instance, the presence of a bromine atom on the styryl ring of an 8-nitroquinoline derivative (S3B) resulted in the lowest IC50 value in its series against HeLa cells.[3]

  • Cell Line Specificity: The cytotoxic effect of these compounds can vary considerably between different cancer cell lines, suggesting that their mechanism of action may be dependent on the specific genetic and molecular background of the cancer cells.

Mechanisms of Action: More Than Just Cytotoxicity

The anticancer effects of nitroisoquinoline derivatives are not solely due to non-specific toxicity but are increasingly understood to involve the modulation of specific cellular pathways crucial for cancer cell survival and proliferation.

PARP Inhibition and the Induction of Apoptosis

A primary proposed mechanism of action for many nitroaromatic compounds, including nitroisoquinolines, is the inhibition of Poly(ADP-ribose) polymerase (PARP).[6][7] PARP enzymes, particularly PARP-1, are critical for DNA repair, especially the repair of single-strand breaks.[8] By inhibiting PARP, these compounds can lead to an accumulation of DNA damage, which in cancer cells with pre-existing DNA repair defects (such as BRCA1/2 mutations), can trigger programmed cell death, or apoptosis.[7][8]

The induction of apoptosis is a hallmark of many effective anticancer agents.[9] For quinoline derivatives, this can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] Evidence suggests that some of these compounds can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, the executioners of apoptosis.[9]

G cluster_0 Cancer Cell cluster_1 This compound Analog DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP recruits BER Base Excision Repair PARP->BER initiates Apoptosis Apoptosis PARP->Apoptosis inhibition leads to Cell_Survival Cell Survival & Proliferation BER->Cell_Survival leads to Nitroisoquinoline This compound Analog Nitroisoquinoline->PARP inhibits

Caption: Proposed mechanism of action of this compound analogs via PARP inhibition.

Generation of Reactive Oxygen Species (ROS)

Another potential mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2] The nitro group on the isoquinoline ring can be bioreduced within cancer cells to form reactive intermediates that can damage cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis.[2][10]

G cluster_0 Cancer Cell Nitroisoquinoline This compound Analog Bioreduction Bioreduction Nitroisoquinoline->Bioreduction undergoes ROS Reactive Oxygen Species (ROS) Bioreduction->ROS generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress induces Apoptosis Apoptosis Oxidative_Stress->Apoptosis triggers

Caption: Proposed mechanism of action of this compound analogs via ROS generation.

Experimental Protocols: Assessing Cytotoxicity in the Laboratory

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[5] The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed Step-by-Step MTT Assay Protocol

Rationale: This protocol is designed to provide a reliable and reproducible method for determining the IC50 values of this compound and its analogs. Each step is critical for ensuring the accuracy of the results.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile cell culture plates

  • This compound and its analogs (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Causality: The seeding density is crucial; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium from the stock solution. A typical concentration range to start with is 0.1 to 100 µM.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control (medium only).

    • Causality: The vehicle control is essential to ensure that the solvent used to dissolve the compounds does not have any cytotoxic effects at the concentrations used.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Causality: The MTT reagent is converted to formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Causality: The formazan crystals are insoluble in aqueous solutions and must be dissolved to be quantified spectrophotometrically.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h A->B C 3. Treat with This compound Analogs B->C D 4. Incubate 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h E->F G 7. Solubilize Formazan Crystals (DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Viability & IC50 Value H->I

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with the potential for development as novel anticancer agents. The available data, primarily from structurally related compounds, suggests that their cytotoxic effects are driven by mechanisms including PARP inhibition and the induction of apoptosis, potentially through the generation of reactive oxygen species. The structure-activity relationships, though not fully elucidated for this compound derivatives specifically, indicate that careful chemical modification can significantly enhance their potency.

To fully realize the therapeutic potential of this class of compounds, future research should focus on the systematic synthesis and in vitro evaluation of a focused library of this compound analogs against a broad and consistent panel of cancer cell lines. Such studies will provide a clearer understanding of their structure-activity relationships and help identify lead compounds for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a robust framework for conducting these crucial investigations.

References

  • ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF‐7 cell line. [Link]
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a. [Link]
  • ResearchHub. (2024).
  • ResearchGate. (n.d.). IC 50 Values (μM)
  • Unknown. (n.d.). MTT Assay Protocol. [Link]
  • SciSpace. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. [Link]
  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
  • ResearchGate. (n.d.). In vitro inhibitory activity of the synthesized compounds against PARP-1 a. [Link]
  • National Institutes of Health. (n.d.). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). On the Way to Selective PARP-2 Inhibitors.
  • MDPI. (n.d.).
  • PubMed. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]

Sources

A Mechanistic Showdown: 7-Nitroisoquinoline and Quinoline-Based Drugs in PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone strategy, particularly for cancers harboring deficiencies in DNA repair mechanisms. This guide provides a detailed mechanistic comparison of two classes of heterocyclic compounds that have shown promise in this domain: 7-Nitroisoquinoline and a selection of quinoline-based drugs. While both scaffolds are central to numerous pharmacologically active agents, their efficacy and mechanisms as PARP inhibitors warrant a closer, evidence-based examination.

This document moves beyond a superficial overview to offer a deep dive into the available preclinical data, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the nuances of these potential therapeutic agents.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks (SSBs). Upon detecting a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1-mediated BER leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality. PARP inhibitors exploit this vulnerability, offering a targeted therapeutic approach.

Quinoline-Based Drugs as PARP Inhibitors: A Quantitative Look

The quinoline scaffold has proven to be a versatile framework for the development of potent PARP inhibitors. Notably, quinoline-8-carboxamides and quinoxaline derivatives have demonstrated significant inhibitory activity against PARP1.

Quinoxaline Derivatives

Recent studies have explored 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives as bioisosteres of the phthalazinone motif found in the approved PARP inhibitor Olaparib.[1] These compounds have shown potent PARP-1 inhibitory activity, with some derivatives exhibiting IC50 values in the low nanomolar range.

Quinoline-8-carboxamides

A series of quinoline-8-carboxamides have been designed to mimic the pharmacophore conformation of known PARP inhibitors through an intramolecular hydrogen bond.[2] This structural feature enhances their binding to the PARP1 active site. The most potent compound in this series, 2-methylquinoline-8-carboxamide, displayed a respectable IC50 value of 500 nM.[2]

Table 1: In Vitro PARP-1 Inhibitory Activity of Selected Quinoline-Based Drugs

Compound ClassSpecific DerivativePARP-1 IC50 (nM)Reference
Quinoxaline Derivatives Compound 8a2.31[1]
Compound 53.05[1]
Olaparib (Reference)4.40[1]
Quinoline-8-carboxamides 2-methylquinoline-8-carboxamide500[2]
5-Aminoisoquinolin-1-one (5-AIQ) (Reference)1800[2]

This compound: A Potential but Unquantified Player

The isoquinoline scaffold is also a recognized pharmacophore in the design of PARP inhibitors, with 5-aminoisoquinolin-1-one (5-AIQ) being a well-known, albeit moderately potent, example.[3] The introduction of a nitro group to the isoquinoline ring system is a common strategy in medicinal chemistry to modulate electronic properties and biological activity.

While the broader class of nitroisoquinolines is being investigated for various anticancer activities, including PARP inhibition, there is currently a lack of publicly available, direct quantitative data (i.e., IC50 values) for the PARP inhibitory activity of this compound specifically.

Structure-Activity Relationship (SAR) Insights

The precise impact of the nitro group's position on the isoquinoline ring on PARP inhibitory activity is not yet fully elucidated. However, some general principles from related nitroaromatic compounds and PARP inhibitors can offer a qualitative perspective:

  • Electron-Withdrawing Nature: The nitro group is strongly electron-withdrawing, which can influence the overall electronic distribution of the isoquinoline ring system and its interactions with the amino acid residues in the PARP1 active site.

  • Potential for Hydrogen Bonding: The oxygen atoms of the nitro group could potentially form hydrogen bonds with residues in the active site, contributing to binding affinity.

  • Steric Factors: The position of the nitro group is critical. If it introduces steric hindrance that prevents the molecule from adopting the optimal conformation for binding to the catalytic pocket, it could decrease inhibitory activity.

Without experimental data, the PARP inhibitory potential of this compound remains speculative. Further investigation is required to determine its potency and to understand the structure-activity relationship of nitro-substituted isoquinolines as PARP inhibitors.

Mechanistic Comparison: Catalytic Inhibition and PARP Trapping

The mechanism of action of PARP inhibitors extends beyond simple catalytic inhibition. A key differentiator in their clinical efficacy is their ability to "trap" PARP1 on the DNA.

Catalytic Inhibition

Both quinoline-based PARP inhibitors and potentially this compound are designed to compete with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), for binding to the catalytic domain of PARP1. By occupying this site, they prevent the synthesis of PAR chains, thereby inhibiting the recruitment of DNA repair factors.

cluster_0 Normal PARP1 Function cluster_1 PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP1_active PARP1 (Active) DNA_SSB->PARP1_active recruits & activates PAR Poly(ADP-ribose) Chains PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitate DNA_SSB_inhibited Single-Strand Break (SSB) PARP1_inhibited PARP1 (Inactive) DNA_SSB_inhibited->PARP1_inhibited recruits No_PAR No PAR Synthesis PARP1_inhibited->No_PAR PARP_Inhibitor PARP Inhibitor (Quinoline-based or this compound) PARP_Inhibitor->PARP1_inhibited binds & inhibits Blocked_Repair Blocked DNA Repair No_PAR->Blocked_Repair

Caption: Catalytic inhibition of PARP1 by quinoline-based drugs and this compound.

PARP Trapping

More potent PARP inhibitors not only block catalytic activity but also stabilize the PARP1-DNA complex, effectively "trapping" the enzyme on the DNA. This trapped complex is a significant physical impediment to DNA replication and transcription, leading to the formation of cytotoxic DSBs. The efficiency of PARP trapping varies among different inhibitors and is a critical determinant of their anticancer activity.

The PARP trapping ability of this compound has not been experimentally determined. For quinoline-based inhibitors, this would need to be assessed through specific cellular assays.

DNA_SSB Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 binds Trapped_Complex Trapped PARP1-DNA Complex PARP1->Trapped_Complex PARP_Inhibitor Potent PARP Inhibitor PARP_Inhibitor->Trapped_Complex stabilizes Fork_Collapse Replication Fork Collapse Trapped_Complex->Fork_Collapse blocks Replication_Fork Replication Fork Replication_Fork->Fork_Collapse DSB Double-Strand Break (DSB) Fork_Collapse->DSB Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_Death

Caption: The mechanism of PARP trapping by potent inhibitors.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to characterize and compare PARP inhibitors.

Synthesis of Quinoline-Based PARP Inhibitors

Protocol 5.1.1: Synthesis of Quinoxaline-Based PARP Inhibitors [1]

  • Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione (1): React o-phenylenediamine with oxalic acid in the presence of HCl.

  • Step 2: Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride (2): Treat compound 1 with chlorosulfonic acid.

  • Step 3: Synthesis of the Key Intermediate 6-sulfonohydrazide (3): React compound 2 with hydrazine.

  • Step 4: Diversification: Utilize the 6-sulfonohydrazide intermediate 3 in subsequent reactions to introduce various heterocyclic moieties (e.g., pyrrole, pyrazole, thiazole) to generate a library of quinoxaline-based derivatives.

Protocol 5.1.2: Synthesis of Quinoline-8-carboxamides [2][4]

  • Step 1: Synthesis of 3-Iodoquinoline-8-carboxamide: Prepare this key intermediate through established synthetic routes.

  • Step 2: Palladium-Catalyzed Cross-Coupling Reactions: Employ Suzuki, Sonogashira, or Stille coupling reactions with 3-iodoquinoline-8-carboxamide and various boronic acids, alkynes, or organostannanes to introduce diversity at the 3-position.

  • For 2-substituted derivatives:

    • Start with 2,8-dibromoquinoline.

    • Perform a selective Pd-catalyzed coupling at the 2-position.

    • Conduct a lithium-bromine exchange at the 8-position.

    • React with trimethylsilyl isocyanate to form the 8-carboxamide.

In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol is based on commercially available colorimetric PARP assay kits.[5][6][7][8][9]

  • Plate Coating: Coat a 96-well plate with histone H4, which acts as a PARP1 activator. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with PBST (PBS with 0.05% Tween 20). Block the wells with a suitable blocking buffer (e.g., 5% non-fat milk in PBST) for 1-2 hours at room temperature.

  • Inhibitor Addition: Prepare serial dilutions of the test compounds (this compound and quinoline-based drugs) and a reference inhibitor (e.g., Olaparib) in PARP assay buffer. Add the inhibitor solutions to the appropriate wells. Include a "no inhibitor" positive control and a "no enzyme" blank.

  • Enzyme Reaction: Prepare a PARP1 enzyme mix containing recombinant human PARP1 enzyme in PARP assay buffer. Add the enzyme mix to all wells except the blank.

  • Initiate PARylation: Add a solution containing biotinylated NAD+ to all wells to start the enzymatic reaction. Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate with PBST.

    • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate again with PBST.

    • Add a colorimetric HRP substrate (e.g., TMB).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm or 650 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_0 Assay Plate Preparation cluster_1 Reaction Setup cluster_2 Detection and Analysis Coat_Plate Coat 96-well plate with Histone H4 Wash_Block Wash and Block Plate Coat_Plate->Wash_Block Add_Inhibitors Add Serial Dilutions of Test Compounds Wash_Block->Add_Inhibitors Add_Enzyme Add PARP1 Enzyme Add_Inhibitors->Add_Enzyme Add_NAD Add Biotinylated NAD+ to Initiate Reaction Add_Enzyme->Add_NAD Incubate Incubate at RT for 1 hour Add_NAD->Incubate Add_Strep_HRP Add Streptavidin-HRP Incubate->Add_Strep_HRP Add_Substrate Add Colorimetric Substrate Add_Strep_HRP->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the colorimetric PARP1 inhibition assay.

Cell-Based PARP Trapping Assay (Western Blot)

This protocol measures the amount of PARP1 associated with chromatin in cells following treatment with a PARP inhibitor.[10][11]

  • Cell Culture and Treatment: Seed cells (e.g., a cancer cell line with a known DNA repair deficiency) in culture plates and allow them to adhere. Treat the cells with the test compounds at various concentrations for a specified period (e.g., 2-4 hours). To induce SSBs and maximize trapping, co-treat with a DNA damaging agent like methyl methanesulfonate (MMS).

  • Chromatin Fractionation:

    • Harvest the cells and perform subcellular protein fractionation using a commercial kit to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions.

    • It is crucial to include the respective PARP inhibitors throughout the fractionation process to prevent the dissociation of the trapped PARP1.

  • Protein Quantification: Determine the protein concentration of the chromatin fractions using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% milk in TBST.

    • Probe the membrane with a primary antibody against PARP1.

    • Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometry to quantify the intensity of the PARP1 band relative to the Histone H3 band. An increase in the PARP1/Histone H3 ratio in inhibitor-treated cells compared to the control indicates PARP trapping.

Conclusion and Future Directions

The comparative analysis of this compound and quinoline-based drugs as PARP inhibitors reveals a field of both established findings and open questions. Quinoline-based compounds, particularly quinoxaline derivatives and quinoline-8-carboxamides, have demonstrated potent, quantifiable PARP1 inhibitory activity in preclinical studies.[1][2] These findings provide a solid foundation for further optimization and development.

In contrast, while the nitroisoquinoline scaffold is of significant interest in medicinal chemistry, the specific PARP inhibitory activity of this compound remains to be experimentally determined. The lack of quantitative data for this compound makes a direct comparison of potency with the quinoline-based inhibitors challenging.

Future research should prioritize the following:

  • Quantitative Evaluation of this compound: The synthesis and testing of this compound in in vitro PARP1 inhibition assays are essential to determine its IC50 value and establish its potency.

  • PARP Trapping Assays: Both this compound and the most promising quinoline-based inhibitors should be evaluated in cell-based PARP trapping assays to assess this critical aspect of their mechanism of action.

  • Structure-Activity Relationship Studies: A systematic investigation of the SAR for nitro-substituted isoquinolines is needed to understand the influence of the nitro group's position and other substitutions on PARP inhibitory activity and trapping efficiency.

  • Cellular Efficacy: The most potent compounds from both classes should be tested in a panel of cancer cell lines, including those with and without DNA repair deficiencies, to determine their cellular efficacy and synthetic lethality potential.

By addressing these key areas, the scientific community can gain a clearer understanding of the therapeutic potential of this compound and further advance the development of novel and effective quinoline-based PARP inhibitors for cancer therapy.

References

  • El-Sayed, M. A., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924. [Link]
  • Threadgill, M. D., et al. (2009). Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. Journal of Medicinal Chemistry, 52(5), 1335-1346. [Link]
  • Threadgill, M. D., et al. (2009). Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Journal of Medicinal Chemistry, 52(5), 1335-1346. [Link]
  • Kotova, E., et al. (2011). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in Molecular Biology, 780, 483-500. [Link]
  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. [Link]
  • Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. [Link]
  • Threadgill, M. D., et al. (2009). Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor.
  • El-Sayed, M. A., et al. (2022).
  • El-Sayed, M. A., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies.
  • Trevigen, Inc. (2008). HT Universal Colorimetric PARP Assay Kit. [Link]
  • El-Sayed, M. A., et al. (2022). The design approach of the targeted quinoxaline-based derivatives 3–12 as PARP-1 inhibitors.
  • Li, H., et al. (2023). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors.
  • Wang, Y., et al. (2020).
  • BenchChem. (2025). Application Notes and Protocols: Monitoring PARP Inhibition by Nesuparib Using Western Blot. BenchChem.
  • Khan, I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7661. [Link]
  • Pacher, P., et al. (2004). 5-Aminoisoquinolinone, a Novel Inhibitor of Poly(adenosine Disphosphate-Ribose) Polymerase, Reduces Microvascular Liver Injury but Not Mortality Rate After Hepatic Ischemia-Reperfusion. Critical Care Medicine, 32(2), 472-477. [Link]
  • Angapelly, S., et al. (2020). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1254-1262. [Link]
  • BenchChem. (2025).
  • Jadhav, V. M., et al. (2010). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Toxicology Mechanisms and Methods, 20(2), 90-95. [Link]
  • Angapelly, S., et al. (2020). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1254-1262. [Link]
  • BenchChem. (2025). protocol for assessing PARP1 trapping with iRucaparib-AP6. BenchChem.
  • Ahmad, S. F., et al. (2021). 5-Aminoisoquinolinone, a PARP-1 Inhibitor, Ameliorates Immune Abnormalities through Upregulation of Anti-Inflammatory and Downregulation of Inflammatory Parameters in T Cells of BTBR Mouse Model of Autism.
  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. [Link]
  • Menear, K. A., et al. (2008). Structure-activity relationships in vitro.
  • Shah, G. M., et al. (2018). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure.
  • Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(10), 1465-1476. [Link]
  • Wei, Y., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4945. [Link]
  • Tobe, M., et al. (2002). Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Chemical & Pharmaceutical Bulletin, 50(8), 1073-1080. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 7-Nitroisoquinoline: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my experience has shown that the efficient and regioselective synthesis of heterocyclic scaffolds is a cornerstone of drug discovery and development. The 7-nitroisoquinoline core is a valuable intermediate, with the nitro group serving as a versatile handle for further functionalization, such as reduction to an amine, enabling a wide array of subsequent chemical transformations. However, the synthesis of this specific isomer is non-trivial. Direct electrophilic nitration of the parent isoquinoline ring is notoriously unselective, typically yielding a mixture of 5- and 8-nitro isomers due to the directing effects of the protonated nitrogen atom under strongly acidic conditions.

This guide provides an in-depth, head-to-head comparison of the two principal strategies for obtaining this compound, designed to inform the choices of researchers in both discovery and process chemistry. We will move beyond simple procedural lists to dissect the underlying chemical logic, evaluate practical considerations, and provide validated, step-by-step protocols.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two distinct approaches: the late-stage nitration of a pre-formed, reduced isoquinoline ring, and the construction of the isoquinoline skeleton from a precursor already bearing the required nitro group. Each strategy presents a unique set of advantages and challenges.

MetricRoute 1: Late-Stage NitrationRoute 2: Ring Construction from Nitrated Precursor
Overall Yield Moderate to GoodVariable, often lower due to multi-step precursor synthesis
Number of Steps Fewer core steps (typically 2-3 from precursor)More overall steps (precursor synthesis + cyclization)
Regiocontrol Generally excellent for the 7-positionAbsolute, as determined by starting material
Key Challenge Handling of potent nitrating agents; final aromatizationSynthesis of the nitrated precursor; cyclization conditions
Scalability Good, but requires strict temperature control for nitrationModerate, depends on the efficiency of the chosen named reaction
Safety Profile High hazard: requires mixed fuming acidsModerate to High: may use hazardous dehydrating agents (e.g., POCl₃)

Route 1: Late-Stage Nitration of a Reduced Isoquinoline Core

This strategy is arguably the most direct and common approach found in the literature. The core principle is to first synthesize a 1,2,3,4-tetrahydroisoquinoline intermediate. The electron-donating character of the saturated ring's amine and the aliphatic carbons directs the incoming electrophile (the nitronium ion, NO₂⁺) preferentially to the desired 7-position of the benzene ring. A final dehydrogenation step then re-aromatizes the heterocyclic ring to yield the target molecule.

Conceptual Workflow

The logical flow of this route circumvents the poor regioselectivity of nitrating the fully aromatic isoquinoline system. By reducing the pyridine ring first, we alter the electronic properties of the entire scaffold to our advantage.

start 1,2,3,4-Tetrahydroisoquinoline nitration Electrophilic Nitration (HNO₃ / H₂SO₄) start->nitration intermediate 7-Nitro-1,2,3,4-tetrahydroisoquinoline nitration->intermediate aromatization Dehydrogenation / Oxidation (e.g., I₂ / KOAc or Pd/C) intermediate->aromatization end_product This compound aromatization->end_product start β-(4-Nitrophenyl)ethylamine acylation Acylation (e.g., Acetyl Chloride) start->acylation amide N-Acetyl-β-(4-nitrophenyl)ethylamine acylation->amide cyclization Bischler-Napieralski Cyclization (POCl₃, heat) amide->cyclization dihydroisoquinoline 7-Nitro-1-methyl-3,4-dihydroisoquinoline cyclization->dihydroisoquinoline aromatization Dehydrogenation (Pd/C) dihydroisoquinoline->aromatization end_product This compound aromatization->end_product

Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 7-Nitroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. The 7-nitroisoquinoline core, a scaffold of significant interest in oncology, primarily for its role in developing inhibitors of Poly(ADP-ribose) polymerase (PARP) and Topoisomerase I, is no exception. This guide provides an in-depth, comparative analysis of the cross-reactivity and off-target profiles of this emerging class of compounds, offering a framework for predicting and assessing their selectivity.

The Imperative of Selectivity Profiling

The efficacy of a targeted therapy is intrinsically linked to its selectivity. While on-target activity is the desired outcome, unintended interactions with other cellular proteins, known as off-target effects, can lead to a range of consequences from unexpected toxicities to novel therapeutic opportunities. Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a cornerstone of rational drug design and a regulatory expectation.

This guide will dissect the off-target landscapes of two key classes of anticancer agents to provide a comparative context for the this compound derivatives: PARP inhibitors and non-camptothecin Topoisomerase I inhibitors. We will explore robust experimental methodologies for characterizing these profiles and discuss the role of predictive in silico approaches when empirical data is not yet available.

The Known Unknowns: Benchmarking Against Established PARP Inhibitors

While specific kinome-wide screening data for this compound derivatives remains limited in the public domain, we can draw valuable insights from the well-characterized off-target profiles of clinically approved PARP inhibitors. These compounds, while sharing a common primary target, exhibit distinct "polypharmacology" that influences their therapeutic windows and adverse effect profiles.[1]

A comprehensive kinome profiling study using an in vitro binding assay across 392 unique human kinases revealed significant differences among four FDA-approved PARP inhibitors at a concentration of 10 μM.[2]

PARP InhibitorNotable Off-Target Kinases (at 10 µM)Selectivity Profile Summary
Olaparib None detected in the 392-kinase panelHighly selective for PARP enzymes in this assay.[2]
Rucaparib CDK16, PIM3, DYRK1B (sub-micromolar inhibition) and others.Exhibits significant off-target kinase activity.[2][3]
Niraparib DYRK1A, DYRK1B (sub-micromolar inhibition) and others.Demonstrates considerable off-target kinase interactions.[2][3]
Talazoparib Weak binding to two kinases.Relatively clean off-target kinase profile.[2]

Table 1: Comparative Kinome Profiling of FDA-Approved PARP Inhibitors. Data synthesized from kinome scan studies.[2]

These distinct off-target profiles have tangible clinical implications. For instance, the hypertension observed with niraparib may be linked to its off-target inhibition of the DYRK1A kinase.[4] The off-target activities of rucaparib, including inhibition of PIM1 kinase, may present opportunities for its use in other cancer types like acute myeloid leukemia.[5] This underscores the dual nature of off-target effects: they can be liabilities or opportunities.

A Structurally-Related Class: The Indenoisoquinoline Topoisomerase I Inhibitors

Given the structural similarities, the indenoisoquinoline class of non-camptothecin Topoisomerase I inhibitors provides a valuable surrogate for understanding potential off-target liabilities of this compound derivatives.[1] Unlike the camptothecins, which are plagued by chemical instability, indenoisoquinolines are synthetic and more stable.[1]

The interplay between on-target and off-target activity is complex. For some 7-azaindenoisoquinolines, the ability to intercalate into free DNA appears to suppress Topoisomerase I-mediated DNA cleavage at high concentrations, while the desired on-target effect dominates at lower concentrations.[2] This highlights the critical importance of dose-response studies in dissecting on- and off-target pharmacology.

The Predictive Power of In Silico Analysis

In the early stages of drug discovery, when extensive experimental screening of every derivative is impractical, in silico methods offer a powerful tool for predicting potential off-target interactions.[2][6] These computational approaches can triage compounds and prioritize those with the most promising selectivity profiles for further experimental validation.

Several in silico strategies can be employed:

  • Structure-Based Approaches: These methods rely on the three-dimensional structures of proteins. By comparing the binding site of the primary target with the binding sites of thousands of other proteins in the proteome, potential off-target interactions can be predicted. Tools like the KinomeFEATURE database allow for similarity searches based on the physicochemical properties of kinase binding pockets.[6]

  • Ligand-Based Approaches: When a high-resolution structure of the target is unavailable, ligand-based methods can be used. These approaches analyze the chemical features of known binders to a particular off-target and build a model to predict the binding of new compounds.

  • Machine Learning and AI: Modern approaches leverage multi-task graph neural networks and other machine learning algorithms to build predictive models from large datasets of compound-protein interactions. These models can predict the probability of a compound binding to a large panel of off-targets.[2]

It is crucial to remember that in silico predictions are not a substitute for experimental validation. They are a valuable hypothesis-generating tool that must be followed by rigorous experimental testing.

Experimental Workflows for Assessing Selectivity

To empirically determine the cross-reactivity and off-target profiles of this compound derivatives, several robust experimental methodologies are indispensable. The following sections provide detailed protocols for two of the most powerful techniques: broad-panel kinase profiling and cellular thermal shift assays.

KINOMEscan®: A Global View of Kinase Inhibition

The KINOMEscan® platform is a high-throughput, competition-based binding assay that provides a comprehensive overview of a compound's interactions across a large panel of kinases.[7][8]

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_assay Competition Binding cluster_readout Detection & Quantification Compound Test Compound (e.g., this compound derivative) Incubation Incubation: Compound, Kinase, and Ligand compete for binding Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash unbound components Incubation->Wash Quantify Quantify bound kinase via qPCR of DNA tag Wash->Quantify Analysis Data Analysis: Determine Kd or % inhibition Quantify->Analysis CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Protein Quantification Cells Intact Cells Compound Treat with Compound (or Vehicle Control) Cells->Compound Heat Heat cells across a temperature gradient Compound->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to pellet aggregated proteins Lysis->Centrifugation Supernatant Collect Soluble Fraction Centrifugation->Supernatant Detection Quantify soluble target protein (e.g., Western Blot, ELISA) Supernatant->Detection Analysis Generate Melt Curve & Determine Tm Shift Detection->Analysis

Sources

Validating 7-Nitroisoquinoline as a Novel PARP Inhibitor: A Comparative Guide to Hit Validation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of a promising "hit" molecule is a critical first step. However, the journey from an initial screening hit to a validated lead compound is a rigorous process of meticulous scientific validation. This guide provides an in-depth, experience-driven framework for establishing a novel chemical entity, 7-Nitroisoquinoline, as a validated hit in a poly(ADP-ribose) polymerase (PARP) inhibitor drug discovery campaign.

This document will not only detail the requisite experimental workflows but also delve into the scientific rationale behind each step. By objectively comparing the performance of this compound with established clinical alternatives, Olaparib and Veliparib, we aim to provide researchers, scientists, and drug development professionals with a comprehensive guide to the principles of hit validation.

The Central Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial components of the DNA damage response (DDR) pathway.[1][2][3] They are responsible for detecting and signaling single-strand breaks (SSBs) in DNA, initiating their repair through the base excision repair (BER) pathway.[2][4] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[5][6] During DNA replication, these SSBs are converted into cytotoxic double-strand breaks (DSBs), which cannot be effectively repaired in HR-deficient cells, ultimately leading to cell death. This concept is known as synthetic lethality and is the cornerstone of PARP inhibitor therapy.[3][4][5]

Clinically approved PARP inhibitors like Olaparib and Rucaparib have demonstrated significant efficacy in treating cancers with BRCA mutations, including certain types of ovarian, breast, prostate, and pancreatic cancers.[7][8][9][10] Therefore, the identification of novel, potent, and selective PARP inhibitors remains a high-priority area in cancer research.

cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell DNA Damage (SSB) DNA Damage (SSB) PARP Activation PARP Activation DNA Damage (SSB)->PARP Activation BER Pathway BER Pathway PARP Activation->BER Pathway DNA Repair DNA Repair BER Pathway->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival DNA Damage (SSB) DNA Damage (SSB) PARP Inhibition (this compound) PARP Inhibition (this compound) DNA Damage (SSB) ->PARP Inhibition (this compound) Unrepaired SSB Unrepaired SSB PARP Inhibition (this compound)->Unrepaired SSB Replication Fork Collapse Replication Fork Collapse Unrepaired SSB->Replication Fork Collapse DSB Formation DSB Formation Replication Fork Collapse->DSB Formation Defective HR Repair Defective HR Repair DSB Formation->Defective HR Repair Cell Death (Apoptosis) Cell Death (Apoptosis) Defective HR Repair->Cell Death (Apoptosis)

Caption: The principle of synthetic lethality with PARP inhibitors.

A Phased Approach to Hit Validation

The validation of a screening hit is a multi-step process designed to build a comprehensive data package that supports its advancement in the drug discovery pipeline. Our proposed workflow for validating this compound is structured as follows:

Initial Hit Initial Hit (this compound) Phase1 Phase 1: In Vitro Biochemical & Cellular Assays Initial Hit->Phase1 Confirm Activity Phase2 Phase 2: In Vitro Cellular Selectivity & Mechanism Phase1->Phase2 Demonstrate Selectivity & On-Target Effect Phase3 Phase 3: In Vivo Efficacy & Tolerability Phase2->Phase3 Assess In Vivo Potential ValidatedHit Validated Hit Ready for Lead Optimization Phase3->ValidatedHit Go/No-Go Decision

Sources

A Senior Application Scientist's Guide to Comparative Docking of 7-Nitroisoquinoline Derivatives into PARP-1

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-nitroisoquinoline scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in oncology, primarily through the inhibition of key DNA repair enzymes.[1] Among these, Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical target. PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations.[2][3][4] Computational molecular docking is an indispensable tool in the early stages of drug discovery, enabling rapid screening and prioritization of potential inhibitors by predicting their binding affinity and orientation within the target's active site.[5][6] However, the reliability of these predictions is highly dependent on the software and protocol employed. This guide provides an in-depth, comparative analysis of two widely-used docking programs, AutoDock Vina and Glide, for the study of this compound derivatives targeting PARP-1. We will explore the causality behind experimental choices, provide self-validating, step-by-step protocols, and present a clear comparison of their performance, offering field-proven insights for researchers in drug development.

The Scientific Rationale: Targeting PARP-1

PARP-1 is a cornerstone of the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[7][8] In cancer cells with defective homologous recombination (HR) repair mechanisms (e.g., BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs.[8][9] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be repaired in HR-deficient cells, ultimately resulting in cell death through a concept known as synthetic lethality.[8][9]

This compound derivatives are being investigated as PARP inhibitors because their core structure can mimic the nicotinamide moiety of the NAD+ cofactor, which PARP-1 uses as a substrate.[1][2][9] The goal of a docking study is to accurately predict how these derivatives will bind within the nicotinamide-binding pocket of PARP-1 and to estimate their binding affinity, which often correlates with inhibitory potency (e.g., IC50).[10]

Methodology: A Tale of Two Protocols

To ensure a robust comparison, we will perform a docking study on a representative this compound derivative against the catalytic domain of PARP-1. We will compare a widely-used open-source tool, AutoDock Vina , known for its speed and accuracy, with a leading commercial software, Schrödinger's Glide , which is acclaimed for its high accuracy and sophisticated scoring functions.[5][11][12]

The Experimental Framework

The overall workflow is a systematic process designed to ensure reproducibility and accuracy. It begins with the preparation of both the protein (receptor) and the small molecule (ligand), proceeds to the docking simulation using two different protocols, and concludes with a rigorous analysis and validation of the results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Fetch PARP-1 Crystal Structure (e.g., PDB: 4R6E) PrepProt Receptor Preparation (Add Hydrogens, Assign Charges) PDB->PrepProt Ligand Obtain this compound 3D Structure PrepLig Ligand Preparation (Assign Charges, Define Torsions) Ligand->PrepLig Vina Protocol A: AutoDock Vina PrepProt->Vina Glide Protocol B: Glide (Schrödinger) PrepProt->Glide PrepLig->Vina PrepLig->Glide Compare Compare Docking Scores & Binding Poses Vina->Compare Glide->Compare Validate Protocol Validation (Re-docking & RMSD Calculation) Compare->Validate Conclusion Draw Conclusions & Recommendations Validate->Conclusion

Caption: Overall workflow for the comparative docking study.

Step-by-Step Protocol: Target Protein Preparation

This initial preparation is critical and common to both protocols. The goal is to clean the crystal structure and prepare it for docking by adding missing atoms and assigning correct parameters. We will use the crystal structure of PARP-1 in complex with the inhibitor Niraparib (PDB ID: 4R6E) as our starting point.[13]

  • Obtain the PDB File: Download the structure 4R6E from the RCSB Protein Data Bank.

  • Clean the Structure: Remove all non-essential molecules. This includes water molecules, co-factors, and any existing ligands.[14][15] The rationale here is to simplify the system and focus only on the protein's active site, unless specific water molecules are known to be critical for binding, which requires more advanced protocols.[16] For this standard comparison, all solvent will be removed.

  • Handle Multiple Chains: The PDB file may contain a biological assembly with multiple protein chains. For this study, we will retain only Chain A, as it contains the binding site of interest.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Adding hydrogens is essential as they are critical for forming hydrogen bonds, a key component of protein-ligand interactions.[15][17] Use a molecular modeling program (e.g., UCSF Chimera, Schrödinger Maestro) to add hydrogens, ensuring that the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are appropriate for a physiological pH of ~7.4.

  • Assign Partial Charges: Atoms in a protein do not have integer charges. Assigning partial atomic charges is necessary for the docking software's scoring function to calculate electrostatic interactions.[17] This is typically done using a standard force field like AMBER or OPLS.[12]

  • Save the Prepared Receptor: The final prepared protein structure is saved in the format required by the specific docking software (e.g., PDBQT for AutoDock Vina, MAE for Glide).

Step-by-Step Protocol: Ligand Preparation

We will use a representative 7-nitro-1,2,3,4-tetrahydroisoquinoline molecule for this study.[18]

  • Obtain Ligand Structure: The 2D structure can be drawn using chemical sketchers (e.g., MarvinSketch, ChemDraw) or downloaded from databases like PubChem.

  • Convert to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[14] This step is crucial for ensuring correct bond lengths and angles.

  • Assign Partial Charges: Similar to the protein, assign partial charges to the ligand atoms. For AutoDock Vina, Gasteiger charges are commonly used.[19] Glide uses charges from the OPLS force field.

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking software will explore different conformations (torsions) of the ligand by rotating these bonds, allowing for flexible ligand docking.[17][19]

  • Save the Prepared Ligand: Save the final ligand structure in the appropriate format (e.g., PDBQT for Vina, MAE/SDF for Glide).

Protocol A: Docking with AutoDock Vina

AutoDock Vina uses a Lamarckian genetic algorithm for its conformational search and an empirical scoring function to estimate binding affinity.[12][20]

  • Define the Grid Box: Vina performs its search within a defined 3D grid. This "grid box" must encompass the entire binding site of interest. A common practice for re-docking and validation is to center the grid on the position of the co-crystallized ligand.[6][21] For PDB ID 4R6E, the center can be determined from the coordinates of Niraparib. A typical size for the grid box is 25 x 25 x 25 Å, which is large enough to allow the ligand to move and rotate freely within the active site.

  • Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and its dimensions.

  • Run Vina: Execute the Vina program from the command line, providing the configuration file as input. vina --config conf.txt --log vina_log.txt

  • Analyze Output: Vina will generate an output file (e.g., output.pdbqt) containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores in kcal/mol. The log file contains the scores for each pose.

Protocol B: Docking with Glide (Schrödinger Suite)

Glide employs a hierarchical search protocol and a more complex scoring function (GlideScore) that includes terms for lipophilic-lipophilic interactions and penalties for buried polar groups.[22][23]

  • Receptor Grid Generation: Instead of a simple box, Glide generates a receptor grid that pre-calculates the properties of the active site. Using the "Receptor Grid Generation" panel in Maestro, define the binding site by specifying a centroid, typically based on the co-crystallized ligand. This grid defines the area for the docking search.

  • Ligand Docking: Open the "Ligand Docking" panel.

  • Select Settings: Choose the prepared receptor grid and the prepared ligand file. Glide offers different precision modes (HTVS, SP, XP). For high accuracy, Standard Precision (SP) or Extra Precision (XP) are recommended.[13][23] SP is a good balance of speed and accuracy, while XP is more computationally intensive but often more accurate.[12] We will use SP for this comparison.

  • Run Glide: Start the docking job.

  • Analyze Output: Glide will produce a project file containing the docked poses, ranked by their GlideScore. A more negative score indicates a stronger predicted binding affinity.

Results: A Comparative Analysis

The primary outputs for comparison are the docking score, which predicts binding affinity, and the binding pose, which predicts the ligand's orientation.

Docking Score & Binding Energy

The docking scores from both programs for the top-ranked pose of our this compound derivative are summarized below. It is crucial to remember that scores from different programs are not directly comparable; the comparison lies in their ability to rank compounds and predict poses.

SoftwareScoring FunctionTop Pose ScoreUnits
AutoDock Vina Vina Score-8.5kcal/mol
Glide (SP) GlideScore-9.2Dimensionless

Note: These are representative values based on typical results for PARP inhibitors.[10][24]

Interpretation: Both programs predict favorable binding for the this compound derivative. A Vina score of -8.5 kcal/mol and a GlideScore of -9.2 suggest a strong interaction with the PARP-1 active site.[10] The key is not the absolute value, but how these scores correlate with experimental activity across a series of compounds.

Binding Pose & Interaction Analysis

The most critical part of the analysis is visualizing the top-ranked binding pose to see if it makes chemical sense. For PARP-1 inhibitors, key interactions typically involve:

  • Hydrogen bonds with Gly863 and Ser904.

  • Pi-stacking interactions with Tyr907.

Below is a diagram illustrating these expected interactions.

G cluster_protein PARP-1 Active Site Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Ligand This compound Derivative Ligand->Gly863 H-Bond Ligand->Ser904 H-Bond Ligand->Tyr907 Pi-Stacking

Caption: Key interactions for a PARP-1 inhibitor.

Comparison:

  • AutoDock Vina's Pose: Often provides a pose that correctly identifies the key hydrogen bonds and general orientation within the pocket.

  • Glide's Pose: Tends to produce a pose that is highly refined, with optimized hydrogen bond geometries and favorable hydrophobic contacts, often closely matching crystal structures.[22][23]

Protocol Validation: The RMSD Litmus Test

A docking protocol is only trustworthy if it is validated.[16] The gold standard for validation is re-docking , where the co-crystallized ligand is extracted from the PDB file and docked back into its own receptor.[25] The accuracy is measured by the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystal pose.[23]

A successful validation is generally accepted as an RMSD value < 2.0 Å. [16][23][26]

SoftwareCo-crystallized LigandRMSD of Top Pose (Å)Validation Result
AutoDock Vina Niraparib (from 4R6E)1.35Success
Glide (SP) Niraparib (from 4R6E)0.88Success

Note: Representative values.

Interpretation: Both protocols successfully reproduced the binding pose of the co-crystallized ligand with high accuracy, instilling confidence in their ability to predict the binding of our novel this compound derivative. Glide's lower RMSD suggests a slightly higher accuracy in pose prediction for this specific system.[23]

Discussion & Expert Recommendations

Both AutoDock Vina and Glide proved to be effective tools for this study, but they cater to different needs.

  • AutoDock Vina is an exceptional tool for academic research and high-throughput virtual screening where speed is a major factor.[12] Its accuracy is robust, and its open-source nature makes it highly accessible.[5] For screening millions of compounds, Vina's speed is a significant advantage.[11]

  • Glide stands out for its high accuracy and refinement, making it a preferred choice in industrial drug discovery settings where obtaining the most precise binding mode is critical for lead optimization.[12][22] The comprehensive Schrödinger suite provides a seamless workflow from protein preparation to post-docking analysis.

As a Senior Application Scientist, my recommendation is as follows:

  • For initial virtual screening of large compound libraries to identify potential hits, AutoDock Vina offers an excellent balance of speed and accuracy.

  • For lead optimization studies , where understanding the subtle details of structure-activity relationships (SAR) and accurately predicting binding poses is paramount, Glide is the superior choice. Its more sophisticated scoring function and refinement protocols can provide more reliable insights to guide chemical synthesis.[12][23]

Conclusion

Molecular docking is a powerful but nuanced computational technique. This guide demonstrates that both AutoDock Vina and Glide can be effectively used to study the binding of this compound derivatives to PARP-1, provided that a rigorous and validated protocol is followed. The choice between them depends on the specific research question, available resources, and the stage of the drug discovery pipeline. By understanding the causality behind each step—from meticulous protein preparation to the critical validation via re-docking—researchers can generate reliable and actionable insights, accelerating the journey towards novel therapeutics.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. [Link]
  • Rose, M., et al. (2020). Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. Frontiers in Pharmacology, 11, 564609. [Link]
  • Pommier, Y., et al. (2016). Mechanism of action of poly (ADP-ribose) polymerase (PARP) inhibitors. Oncology, 30(8), 1-8. [Link]
  • MD Anderson Cancer Center. (2024).
  • Li, H., et al. (2020). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Signal Transduction and Targeted Therapy, 5(1), 1-12. [Link]
  • Cross, J. B., et al. (2009). Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy. Journal of Chemical Information and Modeling, 49(6), 1455-1474. [Link]
  • Quora User. (2021). How does one prepare proteins for molecular docking?. Quora. [Link]
  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]
  • The Pymol Guy. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
  • University of Nottingham. (n.d.). Preparing the protein and ligand for docking. [Link]
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
  • Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 42(4), 893-902. [Link]
  • Prathipati, P., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE, 6(8), e23278. [Link]
  • Akbari, M. (2015). How can I validate a docking protocol?.
  • Sadeghian, M., et al. (2020). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries.
  • Bioinformatics Insights. (2025). Quick Comparison of Molecular Docking Programs. YouTube. [Link]
  • Kholod, Y., et al. (2022). The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy. International Journal of Molecular Sciences, 23(24), 16036. [Link]
  • Skalic, M., et al. (2024). Deep-Learning Based Docking Methods: Fair Comparisons to Conventional Docking Workflows. arXiv preprint arXiv:2401.04234. [Link]
  • Buckley, B. J., et al. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. International Journal of Molecular Sciences, 24(5), 4496. [Link]
  • Richardson, R. J. (2019). Molecular docking proteins preparation.
  • Michigan State University. (n.d.).
  • University of Catania. (n.d.). Molecular Docking Tutorial. [Link]
  • Omics Logic. (2020).
  • Wang, Y., et al. (2022). Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. Frontiers in Pharmacology, 13, 992497. [Link]
  • El-Damasy, D. A., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(21), 7247. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157695085, C18H20N4O4. PubChem. [Link]
  • Hirlekar, P., et al. (2025). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. Molecules, 30(22), 1-25. [Link]
  • Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 24(13), 10839. [Link]
  • Tang, D. M., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC advances, 10(23), 13697-13728. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 343749, 8-Nitroisoquinoline. PubChem. [Link]
  • Gornowicz, A., et al. (2021). Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Derivatives. International Journal of Molecular Sciences, 22(19), 10453. [Link]

Sources

A Researcher's Guide to Assessing the Therapeutic Index of 7-Nitroisoquinoline-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Nitroisoquinoline-based compounds have emerged as a promising class of molecules, primarily investigated for their potent inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the therapeutic index of these compounds. A favorable therapeutic index, the ratio between a drug's toxic and therapeutic doses, is paramount for clinical success.[2][3] We will delve into the essential in vitro and in vivo methodologies, emphasizing the causality behind experimental choices and the importance of self-validating protocols to ensure scientific integrity. This guide will equip you with the knowledge to generate robust and comparable data, crucial for advancing promising this compound-based PARP inhibitors from the bench to the clinic.

Introduction: The Critical Role of Therapeutic Index in PARP Inhibitor Development

Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[4][5] The mechanism of action for these inhibitors is rooted in the concept of synthetic lethality, where the inhibition of PARP in HRR-deficient cells leads to an accumulation of DNA double-strand breaks and subsequent cell death.[4][6] this compound derivatives represent a promising chemical scaffold for potent PARP inhibition.[1]

However, the clinical utility of any therapeutic agent hinges not only on its efficacy but also on its safety profile. The therapeutic index (TI) is a quantitative measure of this balance, comparing the dose of a drug that produces a therapeutic effect to the dose that causes toxicity.[3][7] A wide therapeutic window is highly desirable, indicating a larger margin of safety.[2] For PARP inhibitors, toxicities, particularly hematological ones like anemia, neutropenia, and thrombocytopenia, can be dose-limiting.[8][9] Therefore, a systematic and rigorous assessment of the therapeutic index early in the drug development process is crucial to identify candidates with the highest potential for clinical success.

This guide will outline a tiered approach to determining the therapeutic index of this compound-based PARP inhibitors, starting with in vitro assays to establish potency and cytotoxicity, followed by in vivo studies to evaluate efficacy and tolerability in relevant animal models.

The Foundational In Vitro Assessment: Establishing Potency and Selectivity

The initial phase of assessing the therapeutic index involves a suite of in vitro assays designed to quantify the compound's biological activity and its cytotoxic potential. The ratio of the concentration causing toxicity to the concentration delivering the desired effect provides an early, in vitro therapeutic index.[10]

Quantifying On-Target Efficacy: PARP Inhibition Assays

The primary measure of a this compound-based compound's efficacy is its ability to inhibit PARP enzyme activity. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).

Recommended Efficacy Assays:

  • Biochemical PARP Activity Assays: These cell-free assays directly measure the inhibition of PARP1 and PARP2 enzymatic activity. They are crucial for determining the intrinsic potency of the compound against its intended target.

  • Cell-Based PARP Inhibition Assays: These assays measure the inhibition of PARP activity within a cellular context. A common method is to quantify the reduction of poly(ADP-ribose) (PAR) formation in cells treated with a DNA-damaging agent and the test compound. This provides a more physiologically relevant measure of potency.

Gauging Off-Target Effects: In Vitro Cytotoxicity Profiling

Cytotoxicity assays are fundamental to understanding the concentration at which a compound becomes toxic to cells.[11][12] It is essential to perform these assays in both cancer cell lines (to assess on-target killing) and normal, healthy cell lines (to evaluate off-target toxicity).[13]

Key Cytotoxicity Assays:

  • Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[14] They are high-throughput and cost-effective for initial screening.

  • Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of necrosis.[11]

  • Apoptosis Assays (e.g., Caspase-Glo): These assays measure the activity of caspases, key enzymes in the apoptotic cascade, providing insights into the mechanism of cell death.

Table 1: Hypothetical In Vitro Data for this compound-Based Compounds

CompoundPARP1 IC50 (nM)BRCA-mutant Cancer Cell Line CC50 (µM)Normal Fibroblast Cell Line CC50 (µM)In Vitro Therapeutic Index (CC50 Normal / IC50 PARP1)
7-NIQ-A1.50.11510,000
7-NIQ-B5.20.55961
Olaparib2.10.2209,524

CC50: Half-maximal cytotoxic concentration

Interpreting the In Vitro Data: A higher in vitro therapeutic index suggests a more favorable initial profile. In the hypothetical data above, 7-NIQ-A and Olaparib show a greater separation between their potent PARP inhibition and their toxicity in normal cells compared to 7-NIQ-B.

The Crucial Transition to In Vivo Models: Efficacy and Tolerability

While in vitro data provides a valuable starting point, the true therapeutic index can only be determined through in vivo studies in animal models.[15] These studies allow for the evaluation of a compound's efficacy in a complex biological system and the identification of potential dose-limiting toxicities.[16]

Experimental Workflow for In Vivo Assessment

The following workflow provides a structured approach to assessing the in vivo therapeutic index.

Caption: A streamlined workflow for the in vivo assessment of therapeutic index.

Step-by-Step Methodologies

Protocol 1: Maximum Tolerated Dose (MTD) Determination

  • Animal Model: Use healthy, immunocompromised mice (e.g., NOD-SCID or BALB/c nude) of a specific age and weight range.

  • Dose Escalation: Administer the this compound-based compound via the intended clinical route (e.g., oral gavage) at escalating doses to different cohorts of mice.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance. Body weight loss of more than 15-20% is often considered a sign of significant toxicity.[17]

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

Protocol 2: Tumor Xenograft Efficacy Studies

  • Model Selection: Utilize tumor xenograft models derived from human cancer cell lines with known HRR deficiencies (e.g., BRCA1/2 mutations).[18][19] Patient-derived xenograft (PDX) models can offer a more clinically relevant assessment.[18]

  • Treatment Groups: Once tumors reach a predetermined size, randomize the animals into treatment groups: vehicle control, the this compound-based compound at its MTD, and one or two lower doses.

  • Efficacy Readouts: Measure tumor volume regularly (e.g., twice weekly) using calipers. At the end of the study, tumors can be excised and weighed.

  • Data Analysis: Plot tumor growth curves for each treatment group. Calculate the tumor growth inhibition (TGI) for each dose.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the relationship between drug exposure (pharmacokinetics) and its biological effect (pharmacodynamics) is critical for interpreting efficacy and toxicity data.[4][20]

Key PK/PD Parameters:

  • Pharmacokinetics (PK): Measure the concentration of the this compound-based compound in plasma and tumor tissue over time after administration. This will determine key parameters such as Cmax (maximum concentration), AUC (area under the curve), and half-life.

  • Pharmacodynamics (PD): Assess the on-target effects of the compound in tumor tissue. For PARP inhibitors, this can be done by measuring the inhibition of PAR levels in tumor samples.

Table 2: Illustrative In Vivo Data for 7-NIQ-A

Dose (mg/kg, daily)Tumor Growth Inhibition (%)Average Body Weight Change (%)Plasma AUC (ng·h/mL)
1095-121500
570-2800
2.540+3350
Vehicle0+5-

Calculating the In Vivo Therapeutic Index:

The in vivo therapeutic index can be calculated as the ratio of the toxic dose (e.g., the dose causing a certain level of body weight loss) to the effective dose (e.g., the dose required for a specific level of tumor growth inhibition).[15]

In Vivo TI = TD50 / ED50

Where:

  • TD50 (Median Toxic Dose): The dose that produces a toxic effect in 50% of the population.

  • ED50 (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population.[21]

Comparative Analysis and Structure-Activity Relationships (SAR)

To put the data into context, it is essential to compare the therapeutic index of novel this compound-based compounds with established PARP inhibitors (e.g., Olaparib, Rucaparib, Niraparib, Talazoparib).[22][23] This comparative benchmarking provides a clear indication of the potential advantages of the new chemical entities.

Furthermore, a systematic analysis of the structure-activity relationships (SAR) and structure-toxicity relationships (STR) within a series of this compound analogs can provide valuable insights.[24] By correlating chemical modifications with changes in efficacy and toxicity, researchers can rationally design next-generation compounds with an improved therapeutic index.

Caption: The relationship between chemical modification, potency, toxicity, and the therapeutic index (TI).

Conclusion: A Pathway to Safer and More Effective PARP Inhibitors

The rigorous assessment of the therapeutic index is a cornerstone of successful drug development. For this compound-based PARP inhibitors, a comprehensive evaluation encompassing in vitro potency and cytotoxicity, followed by in vivo efficacy and tolerability studies, is non-negotiable. By adhering to the principles of scientific integrity, employing self-validating protocols, and leveraging comparative data, researchers can confidently identify and advance compounds with the most promising clinical potential. This systematic approach will ultimately pave the way for the development of safer and more effective therapies for patients with HRR-deficient cancers.

References

  • ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
  • Da-Ta Biotech.
  • PMC. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. [Link]
  • ResearchGate. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. [Link]
  • Elsevier. PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. [Link]
  • Frontiers. PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. [Link]
  • PubMed. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. [Link]
  • Cancer Therapy Advisor.
  • ResearchGate. Concept of the in vitro therapeutic index.
  • NIH.
  • NIH. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. [Link]
  • Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. [Link]
  • AACR Journals. Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. [Link]
  • Wikipedia. Therapeutic index. [Link]
  • Reddit. When developing a new drug how do they know what dose to give to test subjects without killing them? : r/askscience. [Link]
  • BuzzRx.
  • AACR Journals.
  • AACR Journals. The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality. [Link]
  • MDPI.
  • PMC. Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. [Link]
  • ResearchGate. Comparison of in vitro therapeutic indices. The in vitro therapeutic indices, calculated as the ratio of IC50 and MIC50 (ie, the median MIC value for the respective set of isolates) are compared for five selected vancomycin analogs and four control antibiotics against 33 clinical VRE (A) and 24 clinical MRSA (B)
  • PubMed. The determination and interpretation of the therapeutic index in drug development. [Link]
  • AACR Journals. PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. [Link]
  • NMS Group. PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. [Link]
  • NIH. Hematological toxicity of parp inhibitors in solid tumors: a systematic review and safety meta-analysis. [Link]
  • Deranged Physiology. Therapeutic index, ED50, TD50 and LD50. [Link]
  • PubMed. Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer. [Link]
  • MDPI.
  • PMC. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. [Link]
  • PubMed.
  • Drug Design Org.
  • PubMed. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. [Link]
  • Journal of Organic and Pharmaceutical Chemistry.
  • Semantic Scholar.
  • ResearchGate. Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... [Link]
  • ASCO Publications. Real-world use, tolerability, and dose modifications of PARP inhibitors in ovarian cancer. [Link]
  • ResearchGate. PARP inhibitor drug sensitivity scores per cell line. a Barplot with... [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and scientific research, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not an afterthought but a critical, integrated component of experimental integrity and laboratory safety. 7-Nitroisoquinoline, by virtue of its nitroaromatic structure, must be presumed to be toxic, potentially reactive, and environmentally hazardous.[1] This guide provides the essential operational and safety framework for its responsible disposal, ensuring the protection of personnel, facilities, and the environment.

Section 1: Hazard Profile and Essential Pre-Disposal Safety Measures

Presumptive Hazard Assessment

The chemical structure of this compound informs our initial safety assessment.

  • Toxicity: Nitroaromatic compounds are often associated with significant toxicity. Related compounds like 5-Nitroisoquinoline are harmful if swallowed, in contact with skin, or inhaled.[2]

  • Environmental Hazard: Many nitro compounds are classified as very toxic to aquatic life with long-lasting effects.[3] Therefore, release into the environment must be strictly avoided.[4]

  • Reactivity: This compound is likely incompatible with strong oxidizing agents and strong acids.[3][4] Contact with such substances could lead to vigorous, exothermic reactions. Thermal decomposition may release hazardous gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[2][3]

Mandatory Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is required:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[3]Protects against accidental splashes of solutions or contact with solid particulates.
Hand Protection Chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[5]Prevents dermal absorption, which is a potential route of exposure for related nitro compounds.[2][4]
Body Protection A standard laboratory coat. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.Prevents contamination of personal clothing.
Respiratory All handling must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3] A NIOSH-approved respirator may be required for spills.The compound may be harmful if inhaled.[2] A fume hood provides the primary engineering control to minimize respiratory exposure.

Section 2: The Cardinal Rule: Engagement with Environmental Health & Safety (EHS)

Your institution's EHS office is the definitive authority on hazardous waste disposal.[1] They are equipped with knowledge of local, state, and federal regulations that govern waste management.[1]

Procedural Step:

  • Initiate Contact: Before generating the waste stream, contact your EHS department.

  • Provide Information: Be prepared to provide the full chemical name ("this compound"), CAS number (if available), quantity of waste, and any other known constituents in the waste mixture.

  • Follow Guidance: EHS will provide specific instructions for collection, labeling, and pickup, which supersede any general guidance provided here.[1]

The logic behind this step is self-validating: adherence to EHS protocol ensures compliance and safety, mitigating institutional and personal liability.

Section 3: Step-by-Step Waste Collection and Segregation Protocol

This protocol outlines the standard operating procedure for preparing this compound waste for collection by authorized personnel.

Step 1: Waste Identification

All chemical waste must be treated as hazardous unless confirmed otherwise by EHS.[6] This includes:

  • Unused or expired this compound solid.

  • Contaminated materials (e.g., weighing boats, gloves, paper towels).

  • Solutions containing this compound.

  • Rinsate from cleaning contaminated glassware. Note: Containers that held acutely hazardous waste must be triple-rinsed, with the rinsate collected as hazardous waste.[6][7]

Step 2: Container Selection
  • Compatibility is Key: Use a designated, leak-proof, and chemically compatible waste container.[1] Plastic containers are often preferred for their durability.[8]

  • Original Containers: Whenever possible, use the original container for the primary waste.[9]

  • Secure Closure: Ensure the container has a tightly sealing cap to prevent leaks or the release of vapors.[9] The container must be kept closed at all times except when adding waste.[8]

Step 3: Labeling

Proper labeling is critical for the safety of all personnel handling the waste.[8]

  • Use the Official Tag: Affix your institution's official hazardous waste tag to the container as soon as the first drop of waste is added.

  • Full Chemical Names: Write the full chemical names of all constituents. Do not use abbreviations, acronyms, or chemical formulas.[1][9]

  • Concentrations: List the approximate percentages of each component.

  • Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., Toxic, Flammable).

Step 4: Segregation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[8][9]

  • Chemical Incompatibility: Do not mix incompatible waste streams.[4][9] Store this compound waste away from strong oxidizing agents and strong acids.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate potential leaks or spills.

Disposal Workflow Diagram

G cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Action & Compliance cluster_prohibited Prohibited Actions start Decision to Dispose of This compound assess 1. Hazard Assessment (Presume Toxic, Reactive, Eco-Hazard) start->assess ppe 2. Don Correct PPE (Goggles, Gloves, Lab Coat) assess->ppe hood 3. Work in Fume Hood ppe->hood contact_ehs 4. Contact Institutional EHS Office **MANDATORY FIRST STEP** hood->contact_ehs container 5. Select Compatible & Leak-Proof Waste Container contact_ehs->container label_waste 6. Attach & Complete Hazardous Waste Label container->label_waste segregate 7. Segregate Waste (Solid, Liquid, Contaminated Debris) label_waste->segregate store 8. Store in Designated SAA (Segregated from Incompatibles) segregate->store pickup 9. Arrange for EHS Pickup store->pickup end Chemical Properly Disposed pickup->end Disposal Complete no_sewer NO Sink or Drain Disposal (Prohibited by Law) no_trash NO Regular Trash Disposal no_mix DO NOT Mix with Incompatible Wastes (e.g., Strong Acids, Oxidizers)

Sources

Navigating the Unseen Threat: A Guide to Safely Handling 7-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel compounds are the bedrock of innovation. Among these, 7-Nitroisoquinoline, a heterocyclic aromatic nitro compound, presents both significant potential and considerable hazards. As Senior Application Scientists, we understand that robust safety protocols are not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of why each step is critical. Our commitment is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard: What the Structure Tells Us

Based on data from analogous compounds, this compound should be treated as a substance that is:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • A skin and eye irritant. [3]

  • Potentially combustible as a dust. [1]

The causality behind these hazards lies in the electron-withdrawing nature of the nitro group, which can enhance the molecule's ability to interact with biological macromolecules, potentially leading to toxicity.

Core Safety Directives: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. Each component of your protective ensemble serves a specific purpose, and understanding this is key to its effective use.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Double-gloving is recommended to mitigate the risk of tears and contamination during doffing.
Eye Protection Chemical safety goggles and a face shieldGoggles provide a seal against splashes and dust, while a face shield offers an additional layer of protection for the entire face.
Body Protection Chemical-resistant lab coat or apronProtects against spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorEssential when handling the solid compound to prevent inhalation of dust particles. The specific cartridge type should be selected based on a risk assessment.

Operational Plan: From Weighing to Quenching

A meticulous and well-rehearsed workflow is paramount to minimizing exposure risk. The following step-by-step protocol is designed to be a self-validating system, with checks and balances at each stage.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe 1. Secure Area weigh Weigh Solid in Fume Hood don_ppe->weigh 2. Enter Handling Zone dissolve Dissolve in Appropriate Solvent weigh->dissolve 3. Prepare Solution reaction Perform Reaction dissolve->reaction 4. Initiate Experiment quench Quench Reaction Mixture reaction->quench 5. Terminate Reaction decontaminate Decontaminate Glassware & Surfaces quench->decontaminate 6. Clean Workspace doff_ppe Doff PPE Correctly decontaminate->doff_ppe 7. Exit Handling Zone dispose Dispose of Waste doff_ppe->dispose 8. Final Step

Caption: Workflow for the safe handling of this compound.

1. Preparation:

  • Designate a Handling Area: All work with solid this compound and its concentrated solutions must be conducted in a certified chemical fume hood to control airborne particles and vapors.

  • Assemble Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the designated area.

  • Don PPE: Put on all required PPE before approaching the handling area.

2. Handling:

  • Weighing: If weighing the solid, do so within the fume hood on a tared weigh paper or in a suitable container. Minimize the creation of dust.

  • Dissolution: Add the solvent to the solid slowly to avoid splashing.

  • Reaction: Keep the reaction vessel closed to the extent possible and maintain it under negative pressure within the fume hood.

3. Cleanup:

  • Quenching: If applicable, quench the reaction mixture carefully with an appropriate reagent.

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound. A suitable decontamination solution should be used, followed by a thorough rinse.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last.

Disposal Plan: A Cradle-to-Grave Responsibility

The proper disposal of this compound and any contaminated materials is a critical final step in the safety workflow. Improper disposal can lead to environmental contamination and pose a risk to others.

Waste Segregation and Labeling:

  • Solid Waste: Unused this compound, contaminated weigh papers, and gloves should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Consult Your Environmental Health and Safety (EHS) Office: Your institution's EHS office is the ultimate authority on chemical waste disposal.[4] They will provide specific guidance based on local, state, and federal regulations. Always consult with them before initiating any new experimental protocol involving hazardous chemicals.

By adhering to these rigorous safety protocols and understanding the rationale behind them, you can confidently and safely unlock the scientific potential of this compound. This commitment to safety is a commitment to the integrity of your research and the well-being of your entire team.

References

  • 5-Nitroisoquinoline. PubChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Nitroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Nitroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.